molecular formula C7H10O3 B176313 (E)-Ethyl 4-oxopent-2-enoate CAS No. 10150-93-3

(E)-Ethyl 4-oxopent-2-enoate

Numéro de catalogue: B176313
Numéro CAS: 10150-93-3
Poids moléculaire: 142.15 g/mol
Clé InChI: RYESNZCDHSIFDI-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-Ethyl 4-oxopent-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl (E)-4-oxopent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYESNZCDHSIFDI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307080
Record name Ethyl (2E)-4-oxo-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10150-93-3, 6742-53-6
Record name Ethyl (2E)-4-oxo-2-pentenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10150-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylacetylacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006742536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-4-oxo-2-pentenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pentenoic acid, 4-oxo-, ethyl ester, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(E)-Ethyl 4-oxopent-2-enoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (E)-Ethyl 4-oxopent-2-enoate: Properties, Reactivity, and Synthetic Applications

Introduction

This compound, a bifunctional organic molecule, serves as a versatile and valuable building block in modern organic synthesis. Its structure incorporates both an α,β-unsaturated ketone and an ethyl ester moiety, creating a unique electronic landscape that dictates its reactivity. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, core reactivity, and practical applications, with a focus on the underlying principles that are critical for researchers, chemists, and professionals in drug development. As a key Michael acceptor, understanding its behavior is paramount for designing complex molecular architectures.[1][2]

Physicochemical and Structural Properties

This compound is typically a liquid at room temperature and should be stored in a dry, well-sealed environment to prevent degradation.[3] Its core structural and physical properties are summarized below, providing the foundational data necessary for experimental design.

PropertyValueSource(s)
CAS Number 10150-93-3[1][4]
Molecular Formula C₇H₁₀O₃[]
Molecular Weight 142.15 g/mol []
Purity (Typical) ≥95%
Synonyms Ethyl (2E)-4-oxo-2-pentenoate, Ethyl trans-4-oxo-2-pentenoate[4]
InChI Key RYESNZCDHSIFDI-SNAWJCMRSA-N[6]
Storage Conditions Room temperature, sealed in dry conditions[3]

Spectroscopic Signature Analysis

Definitive structural confirmation is the cornerstone of any synthetic workflow. While specific spectra for this compound are not broadly published, its structure allows for a precise prediction of its spectroscopic signature. A self-validating characterization protocol relies on identifying these key features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / Wavenumber / m/zRationale
¹H NMR Ethyl-CH₃ (t)~1.3 ppmTriplet due to coupling with adjacent CH₂ group.
Acetyl-CH₃ (s)~2.3 ppmSinglet, adjacent to a carbonyl group with no proton neighbors.
Ethyl-CH₂ (q)~4.2 ppmQuartet due to coupling with adjacent CH₃ group; deshielded by the ester oxygen.
α-vinyl H (d)~6.4 ppmDoublet, deshielded by ester carbonyl; coupled to β-vinyl H. J ≈ 16 Hz .
β-vinyl H (d)~6.9 ppmDoublet, deshielded by ketone carbonyl; coupled to α-vinyl H. J ≈ 16 Hz .
¹³C NMR Ethyl-CH₃~14 ppmStandard alkyl carbon.
Acetyl-CH₃~28 ppmKetone methyl group.
Ethyl-CH₂~61 ppmEster methylene group.
α-vinyl C~135 ppmAlkene carbon α to the ester.
β-vinyl C~145 ppmAlkene carbon β to the ester, highly deshielded.
Ester C=O~165 ppmCarbonyl carbon of the ester.
Ketone C=O~198 ppmCarbonyl carbon of the ketone.
IR Spec. C=O Stretch (Ester)~1720 cm⁻¹Strong, sharp absorption characteristic of α,β-unsaturated esters.
C=O Stretch (Ketone)~1690 cm⁻¹Strong, sharp absorption for the conjugated ketone.
C=C Stretch~1640 cm⁻¹Conjugated alkene stretch.
C-H bend (trans-alkene)~980 cm⁻¹Out-of-plane bend confirming (E)-geometry.
Mass Spec. Molecular Ion [M]⁺142.15 m/zCorresponds to the molecular weight of the compound.
[M-OCH₂CH₃]⁺97 m/zLoss of the ethoxy group from the ester.
[M-COCH₃]⁺99 m/zLoss of the acetyl group.
[CH₃CO]⁺43 m/zAcetyl cation, often a prominent base peak for such structures.

Causality: The large coupling constant (J ≈ 16 Hz) predicted for the vinyl protons is the most critical diagnostic feature, providing unambiguous confirmation of the (E) or trans stereochemistry of the double bond.

Core Reactivity: The Michael Addition

The primary mode of reactivity for this compound is its function as a Michael acceptor. The electron-withdrawing nature of both the ketone and the ester functionalities polarizes the conjugated system. This polarization renders the β-carbon electron-deficient and thus highly susceptible to attack by a wide range of soft nucleophiles in a conjugate addition reaction.[2] This reaction is fundamental to carbon-carbon and carbon-heteroatom bond formation.

Caption: General mechanism of the Michael Addition reaction.

This reactivity makes the compound a powerful tool for synthesizing complex structures, including substituted butyrolactones and various heterocyclic systems, which are common motifs in pharmacologically active molecules.[2]

Synthetic Strategy: Horner-Wadsworth-Emmons (HWE) Reaction

A reliable and stereoselective method for synthesizing (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This approach offers significant advantages over the traditional Wittig reaction, primarily because the resulting phosphate byproduct is water-soluble, simplifying purification. Furthermore, the use of stabilized phosphonate ylides strongly favors the formation of the thermodynamically stable (E)-alkene.

The logical synthetic pathway involves the reaction of ethyl 2-(diethoxyphosphoryl)acetate with methylglyoxal.

HWE_Synthesis reagents Reagents: - Ethyl 2-(diethoxyphosphoryl)acetate - Methylglyoxal - NaH (Base) - THF (Solvent) step1 Step 1: Deprotonation Generate phosphonate ylide using NaH in anhydrous THF at 0°C. reagents->step1 step2 Step 2: Olefination Add methylglyoxal dropwise to the ylide solution. Allow to warm to room temperature. step1->step2 step3 Step 3: Reaction Quench Quench reaction carefully with saturated aq. NH₄Cl solution. step2->step3 step4 Step 4: Extraction Extract the aqueous layer with ethyl acetate (3x). Combine organic layers. step3->step4 step5 Step 5: Purification Wash with brine, dry over Na₂SO₄, concentrate in vacuo. step4->step5 step6 Step 6: Final Purification Purify crude product via flash column chromatography (Silica gel). step5->step6 product Final Product: This compound step6->product

Caption: Workflow for the proposed synthesis of this compound.

Experimental Protocols

The following protocols are representative methodologies. Researchers must always perform a thorough risk assessment before commencing any experimental work.

Protocol 1: Synthesis via HWE Reaction
  • Objective: To synthesize this compound with high stereoselectivity.

  • Methodology:

    • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.05 eq). Wash with anhydrous hexanes (2x) to remove oil, then suspend in anhydrous tetrahydrofuran (THF, 50 mL).

    • Ylide Formation: Cool the suspension to 0°C in an ice bath. Add ethyl 2-(diethoxyphosphoryl)acetate (1.0 eq) dropwise via syringe over 15 minutes. Stir the resulting mixture at 0°C for 30 minutes until hydrogen evolution ceases.

    • Addition: Add a solution of methylglyoxal (40% in water, 1.1 eq) dropwise to the ylide solution at 0°C.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting phosphonate is consumed (typically 2-4 hours).

    • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.

Protocol 2: Structural Validation
  • Objective: To confirm the identity and purity of the synthesized this compound.

  • Methodology:

    • NMR Spectroscopy: Dissolve a small sample (~10-20 mg) in deuterated chloroform (CDCl₃). Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra.

      • Self-Validation: Confirm the presence of all predicted signals. Critically, measure the coupling constant between the two vinyl protons in the ¹H spectrum. A value of 15-18 Hz confirms the (E)-configuration. Integrate all peaks to verify the proton count for each signal.

    • Infrared Spectroscopy: Obtain an IR spectrum of a thin film of the neat liquid product on a salt plate.

      • Self-Validation: Verify the presence of the key stretches: two distinct C=O absorptions (~1720 and ~1690 cm⁻¹), the C=C stretch (~1640 cm⁻¹), and the crucial C-H out-of-plane bend for a trans-alkene (~980 cm⁻¹).

    • Mass Spectrometry: Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.

      • Self-Validation: Confirm the molecular ion peak at m/z = 142. Observe fragmentation patterns consistent with the structure, such as the loss of ethoxy (m/z 97) or acetyl (m/z 43) groups.

Applications in Drug Development and Synthesis

The utility of this compound extends beyond a simple laboratory curiosity. As a bifunctional building block, it is employed in:

  • Heterocycle Synthesis: It serves as a precursor for pyrazolines, pyridazinones, and other heterocyclic systems through reactions with dinucleophiles like hydrazine.

  • Tandem Reactions: Its structure is amenable to tandem conjugate addition-cyclization sequences, allowing for the rapid construction of complex cyclic and polycyclic frameworks.

  • Natural Product Synthesis: The enoate functionality is a common feature in natural products, and this compound provides a direct route to introduce this motif.[2]

While not a drug itself, its role as a versatile intermediate allows for the efficient synthesis of novel molecular scaffolds that are subsequently tested for biological activity. The principles of Michael addition are a cornerstone of medicinal chemistry for building libraries of potential drug candidates.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • Hazards: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or chemical goggles, and a lab coat.[7]

  • Handling: Use in a well-ventilated area, preferably within a laboratory fume hood.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and heat.[7]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move the person into fresh air.[7]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

  • MarkHerb.
  • PubChem. Ethyl (2E)
  • PubChem. 2-Ethyl-4-oxopent-2-enoic acid. [Link]
  • PubChem.
  • Royal Society of Chemistry.
  • Organic Syntheses. 2,4-Decadienoic acid, ethyl ester, (E,Z)-. [Link]

Sources

An In-depth Technical Guide to (E)-Ethyl 4-oxopent-2-enoate (CAS 10150-93-3): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (E)-Ethyl 4-oxopent-2-enoate, a versatile bifunctional molecule with significant potential in synthetic organic chemistry and drug discovery. Intended for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the compound's synthesis, characteristic reactivity, and strategic applications as a scaffold for complex molecular architectures.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a valuable research chemical for organic synthesis and other chemical processes[1]. Its structure, featuring an α,β-unsaturated ester and a ketone moiety, presents two key sites for chemical modification. This dual reactivity makes it an attractive starting material for the synthesis of a diverse array of acyclic and heterocyclic compounds, which are foundational in medicinal chemistry. The strategic placement of these functional groups allows for sequential and regioselective reactions, enabling the construction of complex molecular frameworks from a relatively simple precursor.

Physicochemical Properties and Spectroscopic Profile

This compound is typically a liquid at room temperature and should be stored in a dry environment[2]. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 10150-93-3[3]
Molecular Formula C₇H₁₀O₃[3]
Molecular Weight 142.15 g/mol [3]
Appearance Liquid[2]
Purity Typically ≥95%[3]
InChI Code 1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h4-5H,3H2,1-2H3/b5-4+[3]
InChI Key RYESNZCDHSIFDI-SNAWJCMRSA-N[3]
Storage Sealed in a dry, room temperature environment.[2]
Spectroscopic Characterization

While a publicly available, verified full spectrum for this compound is not readily accessible, its structure allows for a confident prediction of its key spectroscopic features based on data from closely related analogs[4][5].

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characteristic of the ethyl ester and the α,β-unsaturated ketone core. Key expected signals include a triplet and a quartet for the ethyl group, two doublets for the vinylic protons with a large coupling constant indicative of the (E)-stereochemistry, and a singlet for the methyl ketone protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and ketone, the two olefinic carbons, the methylene and methyl carbons of the ethyl group, and the methyl carbon of the ketone. The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic of the conjugated system[6].

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the conjugated ester and the ketone. The C=C stretching vibration of the alkene will also be present, though likely weaker.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns resulting from the loss of the ethoxy group, the ethyl group, and other fragments.

Synthesis and Manufacturing: A Plausible and Efficient Route

A robust and scalable synthesis of this compound is crucial for its application in research and development. While a specific, detailed protocol for this exact molecule is not widely published in top-tier organic synthesis journals, a highly plausible and efficient method can be derived from established synthetic transformations, particularly the Wittig reaction[7].

Proposed Synthesis via Wittig Reaction

The Wittig reaction is a powerful tool for the formation of alkenes from carbonyl compounds and phosphonium ylides[8][9]. The synthesis of this compound can be envisioned through the reaction of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, with methylglyoxal. However, a more practical and commonly employed precursor for similar structures is ethyl glyoxylate. A related transformation involves the reaction of a hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate, suggesting the feasibility of this approach[7].

Diagram 1: Proposed Synthesis of this compound via Wittig Reaction

G reagent1 Ethyl glyoxylate product This compound reagent1->product Wittig Reaction (Base, Solvent) reagent2 Acetyl-methylenetriphenylphosphorane reagent2->product byproduct Triphenylphosphine oxide product->byproduct Forms G substrate This compound intermediate Enolate Intermediate substrate->intermediate 1,4-Addition nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Michael Adduct intermediate->product Protonation G diketone 1,4-Dicarbonyl Precursor (from Michael Addition Product) intermediate Hemiaminal Intermediate diketone->intermediate Condensation amine Primary Amine (R-NH₂) amine->intermediate pyrrole Substituted Pyrrole intermediate->pyrrole Cyclization & Dehydration

Sources

(E)-Ethyl 4-oxopent-2-enoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (E)-Ethyl 4-oxopent-2-enoate for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It delves into the core characteristics, synthesis, and strategic applications of this compound, a versatile bifunctional building block. The structure of this document is designed to logically progress from fundamental properties to complex applications, providing not just protocols but the scientific rationale behind them.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound (CAS Number: 10150-93-3) is a valuable intermediate in organic synthesis.[1][2] Its structure features two key reactive centers: an α,β-unsaturated ester, which acts as a Michael acceptor, and a ketone carbonyl group. This dual reactivity makes it a powerful tool for constructing more complex molecular architectures, particularly heterocyclic systems prevalent in pharmacologically active compounds.

The molecule is also known by several synonyms, including Ethyl (E)-4-oxo-2-pentenoate and (2E)-4-Oxo-2-pentenoic acid ethyl ester.[1] Understanding its fundamental properties is the first step in its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 142.15 g/mol [1][][4]
Molecular Formula C₇H₁₀O₃[][5]
CAS Number 10150-93-3[1][2][6]
Appearance Not specified, typically a liquid
Purity Typically ≥95%[6]
InChI Key RYESNZCDHSIFDI-SNAWJCMRSA-N[6]
Storage Sealed in dry, room temperature conditions[5]

Section 2: Synthesis Methodology: A Validated Protocol

The most common and reliable method for synthesizing (E)-α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This method is favored over the traditional Wittig reaction because it predominantly yields the thermodynamically more stable (E)-isomer and the phosphonate byproducts are water-soluble, simplifying purification.

The causality for this stereoselectivity lies in the stereochemistry of the intermediate betaine elimination, which is sterically driven to form the trans-alkene. The choice of a mild base, such as NaH or K₂CO₃, is critical to deprotonate the phosphonate without promoting side reactions like saponification of the ester.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol describes the reaction between triethyl phosphonoacetate and 2-oxopropanal (methylglyoxal) dimethyl acetal, followed by hydrolysis.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Oxopropanal dimethyl acetal

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions under an inert atmosphere (e.g., Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation of the Ylide: a. Suspend sodium hydride (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere. b. Cool the suspension to 0 °C in an ice bath. c. Add triethyl phosphonoacetate (1.0 eq) dropwise via a syringe. The addition is exothermic and will result in hydrogen gas evolution. Expertise Insight: Slow addition is crucial to control the reaction rate and prevent excessive foaming. d. Stir the resulting solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate ylide.

  • Condensation Reaction: a. Cool the ylide solution back to 0 °C. b. Add 2-oxopropanal dimethyl acetal (1.0 eq) dropwise. c. Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Trustworthiness Check: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup and Purification: a. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C. b. Add 1M HCl to hydrolyze the acetal protecting group until the pH is ~2-3. Stir vigorously for 1-2 hours. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Self-Validation: The bicarbonate wash removes any unreacted acidic starting materials. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_process Reaction Process reagent1 Triethyl phosphonoacetate step1 1. Ylide Formation (0°C to RT) reagent1->step1 reagent2 NaH in THF reagent2->step1 reagent3 2-Oxopropanal dimethyl acetal step2 2. HWE Condensation (Overnight) reagent3->step2 step1->step2 step3 3. Acidic Hydrolysis (pH 2-3) step2->step3 step4 4. Extraction & Wash step3->step4 step5 5. Purification (Chromatography) step4->step5 product (E)-Ethyl 4-oxopent-2-enoate step5->product G cluster_michael Michael Addition (β-Carbon) cluster_carbonyl Ketone Chemistry (C4) compound This compound Nu Nucleophiles (e.g., R₂NH, RSH, Enolates) compound->Nu Amine Primary Amines (e.g., R-NH₂) compound->Amine product_michael Adduct Formation Nu->product_michael 1,4-Addition product_heterocycle Heterocycle Synthesis (e.g., Pyrroles via Paal-Knorr) Amine->product_heterocycle Condensation/ Cyclization

Caption: Key reactive sites and synthetic pathways.

Section 4: Applications in Drug Discovery

Heterocyclic scaffolds are ubiquitous in modern pharmaceuticals. This compound serves as an accessible and versatile starting material for several important classes of heterocycles.

Case Study: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles. In a modern context, this compound can be used in a one-pot, multi-component reaction.

Workflow:

  • A primary amine (R-NH₂) acts as a nucleophile in a Michael addition to the β-carbon of the enoate.

  • The resulting amino-keto-ester intermediate is not isolated.

  • Under mild heating or acidic catalysis, the amine's nitrogen atom attacks the ketone carbonyl intramolecularly.

  • Subsequent dehydration yields a highly substituted pyrrole ring, a scaffold found in numerous drugs, including the blockbuster atorvastatin.

This strategy allows for rapid library synthesis by varying the primary amine, making it a valuable tool in lead discovery campaigns. The ester functionality on the resulting pyrrole provides a convenient handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties. While this specific building block may not be directly named in high-profile drug synthesis literature, its structural motif and reactivity pattern are fundamental to the logic of heterocyclic drug design. The use of related oxo-enoates is a well-established method for preparing key intermediates. [7]

References

  • PubChem, Ethyl (2E)
  • PubChem, 2-Ethyl-4-oxopent-2-enoic acid, [Link]
  • PubChem, Ethyl 3-methyl-4-oxopent-2-eno
  • Organic Syntheses, 2,4-Decadienoic acid, ethyl ester, (E,Z), [Link]

Sources

(E)-Ethyl 4-oxopent-2-enoate structure and formula C7H10O3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (E)-Ethyl 4-oxopent-2-enoate (C₇H₁₀O₃) for Advanced Chemical Synthesis

Introduction: Unveiling a Versatile Bifunctional Reagent

This compound, a molecule with the chemical formula C₇H₁₀O₃, represents a cornerstone building block for synthetic chemists engaged in drug discovery and materials science.[1] Its structure is characterized by two highly reactive functional groups: an α,β-unsaturated ester and a ketone. This unique bifunctional arrangement makes it a powerful intermediate, enabling the construction of complex molecular architectures through a variety of controlled chemical transformations. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Section 1: Core Molecular Characteristics and Structural Analysis

A precise understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in experimental design.

Chemical Structure and Formula

The molecule consists of a five-carbon chain with an ethyl ester at one terminus (C1), a ketone at the C4 position, and a trans-configured (E) double bond between C2 and C3. This conjugation between the double bond and both carbonyl groups is the primary driver of its characteristic reactivity.

  • Molecular Formula: C₇H₁₀O₃

  • CAS Number: 10150-93-3[1][2]

  • Synonyms: Ethyl (2E)-4-oxo-2-pentenoate, (E)-Ethyl 4-oxo-2-pentenoate[1][3]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound, which are critical for reaction setup, purification, and storage.

PropertyValueSource
Molecular Weight 142.15 g/mol [1][3][4]
Linear Formula C₇H₁₀O₃[1]
Purity Typically ≥95%[1]
Storage Temperature Room Temperature (Sealed, Dry)[5]
InChI Key RYESNZCDHSIFDI-SNAWJCMRSA-N[1]
Structural Isomerism: A Note on Specificity

The molecular formula C₇H₁₀O₃ is not unique to this compound. Several structural isomers exist, each with vastly different chemical properties and applications.[6][7] For example, Glycidyl methacrylate is a common monomer in polymer chemistry, while 2,4,6-Heptanetrione is a β-dicarbonyl compound.[7][8][9] This highlights the critical importance of verifying the specific isomer and its stereochemistry (the '(E)'-configuration) through analytical methods before use.

Section 2: Synthesis and Mechanistic Pathways

This compound is not a naturally occurring compound and must be prepared synthetically. Its synthesis often leverages classic organic reactions that are scalable and well-understood, making it an accessible reagent.[2] A common and illustrative approach involves a base-catalyzed aldol condensation.

Representative Synthesis: Aldol Condensation Workflow

The reaction between pyruvic aldehyde (or a precursor) and ethyl acetoacetate is a plausible and efficient route. The workflow below outlines the key stages of this process, from reactant preparation to final product purification.

G cluster_prep Reactant Preparation cluster_reaction Reaction Core cluster_workup Work-up & Purification prep_base Prepare Base Solution (e.g., Sodium Ethoxide in Ethanol) mix Combine Reactants at Low Temperature (0°C) prep_base->mix prep_reactants Dissolve Ethyl Acetoacetate and Pyruvic Aldehyde prep_reactants->mix react Stir for 2-4 hours, Allow to Warm to RT mix->react quench Quench with Saturated NH4Cl Solution react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Column Chromatography or Vacuum Distillation dry->purify final_product This compound purify->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Aldol Condensation

This protocol provides a self-validating methodology for the synthesis. Each step includes the scientific rationale, ensuring reproducibility and understanding.

  • Reactor Setup: A 500 mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and maintained under a positive pressure of nitrogen.

    • Causality: Anhydrous and inert conditions are crucial to prevent side reactions involving water and to ensure the stability of the reactive enolate intermediate.[10]

  • Base Preparation: Sodium ethoxide is prepared by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) at 0°C.

    • Causality: Sodium ethoxide is a strong base required to deprotonate ethyl acetoacetate, forming the nucleophilic enolate ion.[11]

  • Enolate Formation: Ethyl acetoacetate (13.0 g, 0.1 mol) is added dropwise to the sodium ethoxide solution at 0°C over 30 minutes. The mixture is stirred for an additional 30 minutes.

    • Causality: The α-protons of ethyl acetoacetate are acidic (pKa ≈ 11) due to the flanking carbonyl groups, allowing for complete enolate formation.[11]

  • Aldol Addition: A solution of pyruvic aldehyde (or its dimethyl acetal, which is hydrolyzed in situ with mild acid) (7.2 g, 0.1 mol) in ethanol (20 mL) is added dropwise to the enolate solution at 0°C.

    • Causality: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Low temperature controls the reaction rate and minimizes self-condensation side products.

  • Dehydration & Work-up: The reaction is stirred for 4 hours, allowing it to warm to room temperature. It is then acidified with dilute HCl to pH ~4, which promotes the dehydration of the aldol adduct to form the conjugated system.

  • Extraction & Purification: The mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate (150 mL) and water (100 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation.

    • Causality: The work-up removes inorganic salts and the catalyst. Vacuum distillation is suitable for purifying liquids with moderate boiling points, preventing thermal decomposition.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its dual electrophilic nature. The conjugated system makes the β-carbon (C3) susceptible to nucleophilic attack (Michael addition), while the ketone at C4 provides a second site for classic carbonyl chemistry.

Michael Addition: A Cornerstone Reaction

The Michael addition, or 1,4-conjugate addition, is a fundamental reaction for this substrate.[12] It allows for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position, making it invaluable for building molecular complexity.[12]

Caption: The mechanism of Michael addition on this compound.

  • Mechanism Explained: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the α,β-unsaturated system. This pushes the π-electrons through the conjugated system to form a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the final 1,4-adduct.[12]

  • Common Nucleophiles: A wide range of nucleophiles can be employed, including:

    • Soft Carbon Nucleophiles: Enolates (from malonic esters, acetoacetic esters), organocuprates.

    • Heteroatom Nucleophiles: Amines, thiols, phosphines.

Application in Heterocyclic Synthesis

The bifunctional nature of this compound makes it an excellent precursor for synthesizing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For example, reaction with a hydrazine derivative can lead to the formation of pyrazoles or pyridazinones through a combination of Michael addition and subsequent intramolecular condensation.

Section 4: Relevance in Drug Discovery and Development

While not an active pharmaceutical ingredient itself, this compound serves as a versatile starting material for constructing more complex molecules with potential biological activity. Its ability to participate in reactions that build core heterocyclic and carbocyclic systems is of high value.

Role as a Synthetic Building Block

The true value of this reagent lies in its use as an intermediate. For example, it can be used to synthesize substituted γ-keto esters, which are precursors to a wide range of compounds, including:

  • Substituted Butyrolactones: Important motifs in natural products.

  • Pyrido[2,3-d]pyrimidines: Scaffolds found in various kinase inhibitors.[13]

  • Functionalized Oxazoles: Relevant to biologically active compounds.[13]

The diagram below illustrates a conceptual pathway where the initial Michael addition product undergoes further transformations.

G start This compound step1 Step 1: Michael Addition (e.g., with R-NH2) start->step1 intermediate1 Intermediate Adduct (γ-Amino Keto-Ester) step1->intermediate1 step2 Step 2: Intramolecular Condensation/Cyclization intermediate1->step2 final Final Heterocyclic Product (e.g., Dihydropyridinone) step2->final

Caption: Conceptual workflow from a simple building block to a complex heterocycle.

The strategic incorporation of moieties like oxetanes, known to improve physicochemical properties in drug candidates, can be envisioned through multi-step syntheses starting from versatile building blocks like this compound.[14]

Section 5: Safety, Handling, and Storage

Proper handling is essential for both safety and experimental success.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed or inhaled.P301+P330+P331, P261
Skin Irritation Causes skin irritation.P302+P352, P280
Eye Irritation Causes serious eye irritation.P303+P361+P353

Source:[5]

  • Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents and bases.[5]

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its value is not in its direct application but in its potential as a starting point for constructing novel and complex molecular frameworks. A thorough understanding of its structure, reactivity, and handling protocols, as outlined in this guide, empowers researchers to leverage its full synthetic potential in the pursuit of new therapeutics and advanced materials.

References

  • PubChem. Ethyl (2E)
  • PubChem. 2-Ethyl-4-oxopent-2-enoic acid. [Link]
  • Hoffman Fine Chemicals. CAS RN 126314-15-6 | Ethyl (E)
  • StudySmarter. Structural Isomers. [Link]
  • PubChem.
  • Organic Syntheses. 2,4-Decadienoic acid, ethyl ester, (E,Z)-. [Link]
  • Molar Mass Calculator.
  • Wikipedia. C7H10O3. [Link]
  • PubMed Central (PMC). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
  • Chemistry LibreTexts. 22.

Sources

A Technical Guide to (E)-Ethyl 4-oxopent-2-enoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 4-oxopent-2-enoate, systematically named ethyl (2E)-4-oxo-2-pentenoate, is a versatile bifunctional organic compound that serves as a valuable building block in modern synthetic chemistry. Its structure, featuring an α,β-unsaturated ester and a ketone moiety, imparts a unique reactivity profile, making it a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, spectroscopic properties, key chemical transformations, and potential applications, particularly in the realm of heterocyclic chemistry and drug discovery. As a highly reactive Michael acceptor and a competent dienophile, this compound opens pathways to a diverse array of carbocyclic and heterocyclic systems, underpinning its significance for professionals in pharmaceutical and materials science.[1]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below. This data is essential for its appropriate handling, storage, and use in experimental settings.

PropertyValueReference
IUPAC Name ethyl (2E)-4-oxo-2-pentenoate[2]
Synonyms This compound, Ethyl trans-4-oxo-2-pentenoate[2]
CAS Number 10150-93-3[1][2][3]
Molecular Formula C₇H₁₀O₃[1][2][3]
Molecular Weight 142.15 g/mol [1][2][3]
Appearance Not specified, likely a liquid or low-melting solid
Density ~1.039 g/cm³[4]
Purity Commercially available up to 95%[2]
Storage Sealed in a dry environment at room temperature.[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[3]
Precautionary Statements P261, P280, P301+P330+P331, P302+P352, P305+P351+P338[3]

Synthesis of this compound

The synthesis would involve the reaction of a phosphorus ylide derived from an α-halo ester with methylglyoxal or a related 1,2-dicarbonyl compound. A stabilized ylide, such as (ethoxycarbonylmethyl)triphenylphosphorane, would be expected to favor the formation of the thermodynamically more stable (E)-alkene.[6]

Conceptual Experimental Protocol: Wittig Olefination
  • Ylide Formation: (Ethoxycarbonylmethyl)triphenylphosphorane is prepared by reacting triphenylphosphine with ethyl bromoacetate to form the corresponding phosphonium salt, followed by deprotonation with a suitable base (e.g., sodium hydride or sodium methoxide) in an aprotic solvent like THF.[5][7]

  • Olefination: The resulting ylide solution is then treated with one equivalent of methylglyoxal at a controlled temperature (e.g., 0 °C to room temperature). The ylide will selectively react with the aldehyde functionality of the methylglyoxal.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound. The major byproduct, triphenylphosphine oxide, is also separated during this process.[7]

G reagents Ethyl Bromoacetate + Triphenylphosphine phosphonium Phosphonium Salt reagents->phosphonium 1. Heat ylide Stabilized Phosphorus Ylide phosphonium->ylide 2. Base (e.g., NaH) reaction Wittig Reaction (in THF) ylide->reaction methylglyoxal Methylglyoxal methylglyoxal->reaction product This compound reaction->product byproduct Triphenylphosphine Oxide reaction->byproduct

Caption: Conceptual workflow for the synthesis of this compound via the Wittig reaction.

Spectroscopic Characterization

Detailed, experimentally verified spectra for this compound are not widely published. However, based on the known structure and data from its close analog, methyl (E)-4-oxopent-2-enoate , the expected spectroscopic features can be predicted.[8]

¹H NMR Spectroscopy (Predicted)
  • Ethyl Ester Group: A quartet signal around δ 4.2 ppm (O-CH₂) and a triplet around δ 1.3 ppm (CH₃).

  • Vinylic Protons: Two doublets in the region of δ 6.5-7.5 ppm. The proton α to the ester (C2-H) would appear further downfield than the proton β to the ester (C3-H). The large coupling constant (J ≈ 16 Hz) would confirm the (E)-stereochemistry.

  • Acetyl Group: A singlet at approximately δ 2.4 ppm (CH₃-C=O).

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbons: Two signals in the downfield region: the ketone carbonyl (C4) around δ 198 ppm and the ester carbonyl (C1) around δ 166 ppm.

  • Alkene Carbons: Signals for the α,β-unsaturated system (C2 and C3) would appear in the δ 130-145 ppm range.

  • Ethyl Ester Group: Signals at approximately δ 61 ppm (-OCH₂) and δ 14 ppm (-CH₃).

  • Acetyl Methyl Carbon: A signal around δ 28 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretching: Two strong absorption bands are expected. One around 1720-1730 cm⁻¹ corresponding to the α,β-unsaturated ester carbonyl, and another around 1690-1700 cm⁻¹ for the ketone carbonyl.

  • C=C Stretching: A medium intensity band around 1640 cm⁻¹ for the alkene double bond.

  • C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the acetyl group (-COCH₃, m/z = 43).

Key Reactions and Mechanistic Insights

The dual functionality of this compound makes it a versatile substrate for a variety of important organic transformations.

Michael (1,4-Conjugate) Addition

As an α,β-unsaturated carbonyl compound, it is an excellent Michael acceptor . A wide range of nucleophiles can add to the β-carbon (C3), driven by the formation of a resonance-stabilized enolate intermediate.

  • Mechanism: The reaction is initiated by the attack of a nucleophile on the β-carbon of the double bond. The resulting enolate is then protonated during work-up to yield the 1,4-adduct.

  • Applicable Nucleophiles: These include soft nucleophiles such as enolates (from malonates, β-ketoesters), amines, thiols, and cuprates (Gilman reagents).

G start This compound attack Nucleophilic Attack at β-Carbon start->attack nucleophile Nucleophile (Nu⁻) nucleophile->attack enolate Resonance-Stabilized Enolate Intermediate attack->enolate protonation Protonation (H⁺ source) enolate->protonation product 1,4-Adduct Product protonation->product

Caption: General mechanism of the Michael addition reaction with this compound.

Diels-Alder Reaction

The electron-deficient nature of the double bond, due to conjugation with both the ester and ketone groups, makes this compound a reactive dienophile in [4+2] cycloaddition reactions. This provides a powerful method for the synthesis of substituted cyclohexene derivatives. The reaction often proceeds with high regio- and stereoselectivity.

G diene Conjugated Diene cycloaddition [4+2] Cycloaddition (Thermal) diene->cycloaddition dienophile This compound dienophile->cycloaddition adduct Cyclohexene Adduct cycloaddition->adduct

Caption: The Diels-Alder reaction using this compound as the dienophile.

Synthesis of Heterocycles

The 1,4-dicarbonyl functionality, either present initially or formed after a Michael addition, is a key precursor for the synthesis of five- and six-membered heterocycles, which are prevalent scaffolds in many pharmaceutical agents.

Reaction with hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine) leads to the formation of pyrazoles. The reaction proceeds via condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. This is a variation of the well-known Knorr pyrazole synthesis.

  • Protocol: this compound is refluxed with a hydrazine derivative in a suitable solvent like ethanol or acetic acid. The product often precipitates upon cooling or addition of water and can be purified by recrystallization.

The Hantzsch pyridine synthesis provides a classic route to dihydropyridines, which can be subsequently oxidized to pyridines.[9][10][11][12] While the classical Hantzsch synthesis involves two equivalents of a β-ketoester, an aldehyde, and ammonia, modifications allow for the incorporation of α,β-unsaturated ketones. In a related approach, a Michael addition product of this compound could serve as a 1,5-dicarbonyl precursor, which upon reaction with an ammonia source, would cyclize to form a pyridine ring.

Applications in Drug Discovery and Development

While specific examples detailing the use of this compound in the synthesis of commercial drugs are not prominent in the literature, its structural motifs are of high interest in medicinal chemistry. The heterocycles readily accessible from this precursor, such as pyrazoles and pyridines, are core structures in a vast number of biologically active compounds.

  • Pyrazole Core: Found in drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Sunitinib. The Knorr synthesis and related methods are fundamental to accessing this privileged scaffold.

  • Pyridine Core: Present in numerous pharmaceuticals, including calcium channel blockers like Nifedipine and Amlodipine, which are synthesized via the Hantzsch reaction.[9][10][11]

The utility of this compound lies in its ability to act as a versatile starting point for the construction of libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in organic synthesis. Its capacity to undergo Michael additions, Diels-Alder reactions, and serve as a precursor for important heterocyclic systems like pyrazoles and pyridines makes it an invaluable tool for chemists in academic and industrial research. The strategic application of this compound can significantly streamline the synthesis of complex molecular targets, including those with potential therapeutic applications. Further exploration of its reactivity and its incorporation into the total synthesis of natural products and novel pharmaceuticals represents a promising area for future research.

References

  • Hantzsch pyridine synthesis. (n.d.). Grok.
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • Hantzsch Pyridine Synthesis Definition. (n.d.). Fiveable.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (n.d.). Royal Society of Chemistry.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). National Institutes of Health.
  • Electronic Supplementary Information. (n.d.).
  • Wittig Reaction Mechanism & Examples –. (n.d.). Total Synthesis.
  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • The Wittig Reaction. (n.d.). University of Pittsburgh.
  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). University of Missouri–St. Louis.
  • Ethyl (2E)-2-methyl-4-oxopent-2-enoate. (n.d.). PubChem.
  • Methyl (E)-4-oxopent-2-enoate. (n.d.). PubChem.
  • NMR examples explained: ethyl 4-oxopentanoate. (n.d.). Tes.
  • Ethyl 2-methyl-4-pentenoate. (n.d.). PubChem.
  • Ethyl (2E)-4-methyl-2-pentenoate. (n.d.). PubChem.
  • ethyl (2E)-4-oxo-2-pentenoate. (n.d.). Stenutz.
  • Understand NMR with simple molecules, Ethyl (E)-2-butenoate. (2015, June 14).
  • Chemoenzymatic total synthesis of natural products. (n.d.). National Institutes of Health.
  • FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (n.d.). ResearchGate.

Sources

A Technical Guide to the Spectroscopic Characterization of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (E)-Ethyl 4-oxopent-2-enoate, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and field-proven understanding of this compound's structural elucidation.

Introduction: The Molecular Blueprint of this compound

This compound (C₇H₁₀O₃) is an α,β-unsaturated keto-ester, a class of compounds that are valuable building blocks in organic chemistry due to their multiple reactive sites. The presence of an ester, a ketone, and a carbon-carbon double bond in conjugation bestows upon it a unique chemical reactivity, making it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and natural products. Accurate and unambiguous characterization of its structure is paramount for its effective utilization. This guide provides a detailed spectroscopic roadmap for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of CDCl₃ is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a clear spectrum.

  • ¹³C NMR: A proton-decoupled carbon experiment is conducted. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are necessary.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals, each corresponding to a unique proton environment. The expected chemical shifts, multiplicities, and coupling constants are detailed in Table 1. The data for the closely related methyl analogue, Methyl (E)-4-oxopent-2-enoate, provides a strong basis for these predictions.[1]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~1.30Triplet (t)3H-O-CH₂-CH₃ The methyl protons of the ethyl group are shielded and split into a triplet by the adjacent methylene protons.
~2.35Singlet (s)3H-C(O)-CH₃ The methyl protons adjacent to the ketone carbonyl are deshielded and appear as a singlet as there are no adjacent protons.
~4.20Quartet (q)2H-O-CH₂ -CH₃The methylene protons of the ethyl group are deshielded by the adjacent oxygen and are split into a quartet by the neighboring methyl protons.
~6.40Doublet (d)1H=CH-C(O)O-This vinylic proton is deshielded by the adjacent ester carbonyl and appears as a doublet due to coupling with the other vinylic proton.
~6.90Doublet (d)1H-C(O)-CH=This vinylic proton is deshielded by both the ketone and ester carbonyls and appears as a doublet due to coupling with the other vinylic proton. The trans-coupling constant is expected to be in the range of 15-18 Hz.[2][3]
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~14.2-O-CH₂-CH₃ The methyl carbon of the ethyl group is in a typical aliphatic region.
~28.0-C(O)-CH₃ The methyl carbon adjacent to the ketone carbonyl is slightly deshielded.
~61.0-O-CH₂ -CH₃The methylene carbon of the ethyl group is deshielded due to its attachment to the electronegative oxygen atom.
~130.0=CH -C(O)O-This vinylic carbon is deshielded by the adjacent ester carbonyl.
~145.0-C(O)-CH =This vinylic carbon is significantly deshielded due to its position between two carbonyl groups.
~165.0-C (O)O-The ester carbonyl carbon appears in the characteristic downfield region for this functional group.
~198.0-C (O)-CH₃The ketone carbonyl carbon is the most deshielded carbon in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

For a liquid sample like this compound, the simplest and most common method is to place a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition:

A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the empty salt plates is recorded first, followed by the spectrum of the sample. The instrument's software automatically subtracts the background to produce the final spectrum.

IR Spectral Analysis

The IR spectrum of this compound is dominated by the strong absorptions of the two carbonyl groups. The conjugation with the C=C double bond influences their position.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000Medium=C-H stretchCharacteristic of vinylic C-H bonds.
~2980-2850MediumC-H stretch (sp³)Corresponds to the C-H bonds of the ethyl and methyl groups.
~1725StrongC=O stretch (ester)The α,β-unsaturation lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[4][5]
~1685StrongC=O stretch (ketone)The α,β-unsaturation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[6]
~1640MediumC=C stretchCharacteristic of a conjugated alkene.
~1250-1100StrongC-O stretchThe strong absorption in this region is characteristic of the ester C-O bond.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol for Mass Spectrometry

Instrumentation:

A common technique is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The sample is first vaporized and separated from any impurities by the gas chromatograph before being introduced into the mass spectrometer.

Ionization:

In EI, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

Mass Spectral Analysis

The mass spectrum of this compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 142, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an ethyl ester and a ketone.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRationale for Fragmentation
142[C₇H₁₀O₃]⁺˙Molecular ion (M⁺˙).
127[M - CH₃]⁺Loss of a methyl radical from the acetyl group.
115[M - C₂H₅]⁺Loss of an ethyl radical.
99[M - OC₂H₅]⁺Loss of an ethoxy radical, a common fragmentation for ethyl esters.[8][9]
71[C₄H₇O]⁺Cleavage of the ester group.
43[CH₃CO]⁺A prominent peak corresponding to the acylium ion from the acetyl group.[10][11]

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a synergistic process where data from each spectroscopic technique is integrated to build a complete molecular picture.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the unambiguous identification and characterization of this compound. The detailed interpretation of the spectral data, grounded in fundamental principles and supported by data from analogous compounds, offers a valuable resource for scientists engaged in research and development where this versatile chemical intermediate is employed. The provided protocols serve as a self-validating system for ensuring the quality and reliability of future analytical work.

References

  • N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry. [Link]
  • Methyl (E)
  • IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]
  • IR Spectroscopy Tutorial: Ketones. University of Calgary. [Link]
  • Ester infrared spectra.
  • Mass Spectrometry - Fragmentation P
  • Fragmentation (mass spectrometry). Wikipedia. [Link]
  • Understand NMR with simple molecules, Ethyl (E)
  • CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics. [Link]

Sources

(E)-Ethyl 4-oxopent-2-enoate: A Comprehensive Guide to Purity, Appearance, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Ethyl 4-oxopent-2-enoate, a versatile bifunctional molecule, serves as a critical intermediate in advanced organic synthesis. Its unique structure, incorporating both an α,β-unsaturated ester and a ketone, makes it a valuable precursor for synthesizing a wide array of complex molecules, including pharmaceutically active compounds.[1][2] The precise stereochemistry of the trans-double bond and the overall purity of this reagent are paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complications in downstream applications.

This guide provides an in-depth technical framework for professionals in research and drug development to accurately assess and ensure the quality of this compound. We will move beyond standard procedures to explore the causality behind analytical choices, establish self-validating protocols, and provide a robust understanding of potential impurities and purification strategies.

Physicochemical Properties and Expected Appearance

The first step in quality control is a thorough understanding of the compound's fundamental properties and visual characteristics. This compound is typically a liquid at room temperature.[3] While ideally colorless, trace impurities or slight degradation may impart a pale yellow hue, a common observation for analogous compounds like methyl (2E)-4-oxopent-2-enoate.[4] Any significant deviation from this appearance warrants further investigation.

For optimal stability, the compound should be stored at room temperature, sealed in a dry, inert atmosphere to prevent hydrolysis of the ester or potential polymerization.[3]

PropertyValueSource
CAS Number 10150-93-3[2][5]
Molecular Formula C₇H₁₀O₃[5][]
Molecular Weight 142.15 g/mol [5][]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 86-87 °C / 12 Torr[7]
Purity (Commercial) Typically ≥95% - 97%[5][]
Storage Sealed in dry, room temperature[3]

A Multi-Technique Approach to Purity Assessment

No single analytical technique provides a complete purity profile. A holistic, multi-technique approach is essential for robust, self-validating quality control. The choice of methods is driven by the need to confirm chemical identity, quantify the primary component, identify and quantify impurities, and verify the critical (E)-stereochemistry.

Caption: Logical workflow for the comprehensive quality control of this compound.

Spectroscopic Methods: Confirming Identity and Structure

NMR is the most powerful tool for unambiguous structure elucidation and confirming the crucial (E)-stereochemistry.

  • ¹H NMR Spectroscopy: The proton spectrum provides definitive structural proof. The key diagnostic signals are the two vinyl protons. Due to the trans-configuration, they exhibit a large coupling constant (J), typically in the range of 15-18 Hz. The cis-isomer, a common impurity, would show a much smaller J-value (10-12 Hz).

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
-CH ₃ (acetyl)~2.3s (singlet)N/AAdjacent to a carbonyl group, no neighboring protons.
-CH = (α to C=O ester)~6.4d (doublet)~16Deshielded by ester carbonyl, coupled to other vinyl proton.
=CH - (β to C=O ester)~6.9d (doublet)~16Deshielded by ketone carbonyl, coupled to other vinyl proton.
-OCH ₂CH₃ (ethyl ester)~4.2q (quartet)~7Adjacent to ester oxygen and coupled to methyl group.
-OCH₂CH ₃ (ethyl ester)~1.3t (triplet)~7Coupled to adjacent methylene group.
  • ¹³C NMR Spectroscopy: This technique confirms the carbon backbone, including the presence of three distinct carbonyl/ester carbons.

Chromatographic Methods: Quantifying Purity and Impurities

This is the workhorse technique for assessing purity and identifying volatile impurities. The gas chromatogram provides a quantitative measure of purity (often expressed as area %), while the mass spectrometer confirms the identity of the main peak by its molecular weight and provides structural information on impurity peaks.

  • Self-Validation: The mass spectrum of the main peak must correspond to the molecular weight of this compound (142.15 g/mol ). The fragmentation pattern should also be consistent with the expected structure.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Inlet: Set to 250 °C with a split ratio of 50:1 to avoid column overload.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program effectively separates solvents and potential impurities.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Inject 1 µL of the prepared sample. Integrate the peaks in the resulting chromatogram to determine the area % purity. Analyze the mass spectrum of each peak to confirm identity.

Common Impurities and Their Origins

An expert understanding of the synthesis route allows for the prediction of likely impurities. The most common route to similar compounds involves a Wittig or Horner-Wadsworth-Emmons reaction, which can lead to specific byproducts.[8]

ImpurityPotential OriginRecommended Detection Method
(Z)-Ethyl 4-oxopent-2-enoate Non-stereoselective synthesis¹H NMR (via J-coupling), GC (may co-elute)
Ethyl Acetoacetate Unreacted starting materialGC-MS
Residual Solvents (e.g., Toluene, THF) Reaction or workup solventGC-MS (headspace or liquid injection)
Polymeric byproducts Instability (heat/light/acid/base)HPLC, NMR (broad baseline signals)
Ethyl 4-hydroxypent-2-enoate Over-reduction during synthesisGC-MS, HPLC

High-Purity Purification Protocols

For applications demanding purity >99%, further purification is necessary. The choice between distillation and chromatography depends on the impurity profile and the required scale.

Caption: Decision tree for selecting a purification method for this compound.

Protocol 1: Purification by Vacuum Distillation

This method is ideal for removing non-volatile residues or impurities with significantly different boiling points on a larger scale.

  • Setup: Assemble a short-path distillation apparatus. It is critical to use a vacuum-jacketed Vigreux column to prevent premature condensation.

  • Procedure:

    • Charge the distillation flask with the crude material and a magnetic stir bar.

    • Slowly apply vacuum, aiming for a pressure of ~12 Torr.

    • Gently heat the flask in an oil bath while stirring.

    • The product will distill at approximately 86-87 °C under these conditions.[7]

    • Collect the heart cut, discarding the initial forerun and the final residue.

  • Causality: By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation that can occur at its atmospheric boiling point.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for removing isomers and impurities with similar polarities, yielding the highest purity material.

  • Slurry Preparation: Choose a silica gel (e.g., 230-400 mesh) appropriate for flash chromatography.

  • Solvent System (Eluent): A non-polar/polar solvent system is required. Start with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). The optimal system should place the product at an Rf of ~0.3 on a TLC plate.

  • Column Packing: Pack the column with the silica gel slurry in the initial, low-polarity eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Run the column under positive pressure, collecting fractions. Monitor the fractions by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Verify purity with the analytical methods described above.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed or inhaled.[3]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[9]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhaling vapor.[9]

  • Spills: Absorb spills with an inert material and dispose of as hazardous waste.

  • Storage: Keep the container tightly sealed in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents or strong bases.

Conclusion

The reliability of research and development outcomes hinges on the quality of the starting materials. For this compound, a rigorous, multi-faceted approach to quality control is not merely a recommendation but a necessity. By combining visual inspection, spectroscopic identification (NMR), and chromatographic quantification (GC-MS, HPLC), professionals can ensure the material's identity, purity, and correct stereochemistry. This guide provides the necessary framework and protocols to empower scientists to confidently use this valuable reagent in their synthetic endeavors, ensuring reproducibility and success.

References

  • ChemSynthesis. (2025). ethyl (2E)-4-oxo-2-butenoate - 2960-66-9.
  • ChemBK. (2024). 2960-66-9.
  • Chemsrc. (2025). (E)-Ethyl 4-oxobut-2-enoate | CAS#:2960-66-9.
  • China Sunshine Chemical. (n.d.). (E)-ethyl 4-oxobut-2-enoate CAS 2960-66-9.
  • PubChem. (n.d.). Ethyl (2E)-2-methyl-4-oxopent-2-enoate.
  • PubChem. (n.d.). 2-Ethyl-4-oxopent-2-enoic acid.
  • The Royal Society of Chemistry. (2014). Supporting information.
  • PubChem. (n.d.). Ethyl 3-methyl-4-oxopent-2-enoate.
  • Organic Syntheses. (n.d.). 2,4-Decadienoic acid, ethyl ester, (E,Z)-.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 126314-15-6 | Ethyl (E)-2-methyl-4-oxopent-2-enoate.
  • Organic Syntheses. (n.d.). Procedure for Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate.
  • NMR Spectroscopy. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate.
  • PubChem. (n.d.). Methyl (E)-4-oxopent-2-enoate.
  • The Good Scents Company. (n.d.). ethyl 4-pentenoate.
  • The Good Scents Company. (n.d.). ethyl 4-methyl valerate.

Sources

An In-Depth Technical Guide to the Safe Handling of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling protocols for (E)-Ethyl 4-oxopent-2-enoate (CAS No. 10150-93-3). As a reactive intermediate in organic synthesis, a thorough understanding of its properties is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data from chemical suppliers and extrapolates necessary safety protocols based on structurally analogous compounds, providing a robust framework for risk assessment and management.

Chemical Identity and Physicochemical Properties

This compound is an α,β-unsaturated keto-ester. This bifunctional molecular architecture, featuring both an electrophilic alkene and a ketone, makes it a valuable synthon but also dictates its inherent reactivity and potential hazards.

A summary of its key identifiers and known physical properties is presented below.

PropertyValueSource(s)
CAS Number 10150-93-3[1]
Molecular Formula C₇H₁₀O₃[1][2][3]
Molecular Weight 142.15 g/mol [1][2][3]
Physical Form Liquid
Purity Typically ≥95%
Boiling Point 86-87 °C @ 12 Torr[4]
Storage Temperature Room Temperature (sealed, dry)[1][2]
Synonyms Ethyl (2E)-4-oxo-2-pentenoate, (E)-Ethyl 4-oxo-2-pentenoate, Ethyl trans-4-oxo-2-pentenoate[1]

Hazard Identification and GHS Classification

While a complete, formally registered Safety Data Sheet (SDS) is not publicly available, a strong consensus on the hazard profile of this compound emerges from data provided by multiple chemical suppliers. The compound is classified under the Globally Harmonized System (GHS) as follows:

Signal Word: Warning [1][2][5]

Pictogram:



Hazard Statements:

  • H302: Harmful if swallowed.[2][5]

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[2][5]

  • H332: Harmful if inhaled.[2][5]

Analysis of Hazard Statements: The primary hazards associated with this compound are acute toxicity upon ingestion or inhalation and significant irritation to the skin and eyes. The α,β-unsaturated system can act as a Michael acceptor, reacting with biological nucleophiles such as amino acid residues in proteins, which is a likely mechanism for its irritant properties. The potential for respiratory irritation is also noted for structurally similar compounds, such as Ethyl (2E)-2-methyl-4-oxopent-2-enoate, which is classified as STOT SE 3 (May cause respiratory irritation).[6]

Precautionary Statements (Consolidated):

  • Prevention: P261 (Avoid breathing vapors), P264 (Wash hands and exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[2][5]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P330 (Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[2][5]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).

  • Disposal: P501 (Dispose of contents/container to an approved hazardous waste facility).

Risk Management and Safe Handling Protocols

A multi-layered approach to risk management, grounded in the hierarchy of controls, is essential for handling this compound. The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls

The primary line of defense is to handle the material within a properly functioning and certified chemical fume hood . This is non-negotiable. The volatility of the compound, while not fully characterized, is sufficient to present an inhalation hazard (H332). The fume hood contains vapors at the source, protecting the user and the general laboratory environment. A safety shower and eyewash station must be readily accessible.

Personal Protective Equipment (PPE)

Appropriate PPE is the critical last line of defense against exposure. The selection is based directly on the identified hazards (skin/eye irritation).

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields or a Full Face ShieldRationale: Protects against splashes and vapors, directly addressing the H319 "Causes serious eye irritation" hazard. A face shield is recommended when transferring larger quantities.
Hands Nitrile Gloves (minimum)Rationale: Provides a barrier against skin contact to prevent irritation (H315). Acrylate-like compounds can penetrate some glove materials; therefore, double-gloving is recommended for prolonged tasks. Check glove manufacturer data for breakthrough times if available.
Body Flame-Resistant Laboratory CoatRationale: Protects against splashes and spills on personal clothing.
Respiratory Not required if handled exclusively within a fume hoodRationale: The fume hood provides primary respiratory protection. If there is a potential for exposure outside of a fume hood (e.g., large spill), a respirator with an organic vapor cartridge would be necessary.
Administrative Controls & Safe Work Practices
  • Risk Assessment: Before any new procedure, conduct a formal risk assessment.

  • Quantity Minimization: Purchase and use the smallest practical quantity of the chemical.

  • Designated Area: Clearly designate the area where the chemical will be handled.

  • Transport: When moving the chemical, always use a secondary container to prevent spills.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not consume food or drink in the laboratory.

  • Storage: Store the compound in its original, tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials such as strong oxidizing agents.[1][2]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Conduct Risk Assessment b Verify Fume Hood Certification a->b c Assemble Required PPE b->c d Don PPE c->d e Work Exclusively in Fume Hood d->e f Use Smallest Possible Quantity e->f g Keep Container Sealed f->g h Segregate Hazardous Waste g->h i Decontaminate Work Area h->i j Doff PPE Correctly i->j k Wash Hands Thoroughly j->k

A stepwise workflow for the safe handling of this compound.

Emergency Procedures

Rapid and correct response to an emergency is crucial to minimizing harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill & Fire Procedures
  • Minor Spill: For a small spill contained within a fume hood, alert personnel in the area, wear appropriate PPE, and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent followed by soap and water.

  • Major Spill: Evacuate the laboratory and notify institutional Environmental Health and Safety (EHS). Prevent entry and ventilate the area if safe to do so.

  • Fire: While a specific flashpoint is not documented, a structurally similar compound, Ethyl 4-oxobut-2-enoate, has a flash point of 68°C (154°F), indicating that this compound should be treated as a combustible liquid.[7]

    • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.

    • Unsuitable Media: Do not use a heavy stream of water, as it may spread the fire.

    • Hazards from Combustion: Combustion may produce toxic gases, including carbon monoxide and carbon dioxide.

G cluster_spill Chemical Spill cluster_exposure Personnel Exposure start Incident Occurs spill_assess Assess Spill Size start->spill_assess exp_route Identify Route start->exp_route spill_minor Minor Spill: Contain & Absorb in Hood spill_assess->spill_minor Small spill_major Major Spill: Evacuate & Call EHS spill_assess->spill_major Large exp_skin Skin/Eye: Flush with Water (15 min) exp_route->exp_skin exp_inhale Inhalation: Move to Fresh Air exp_route->exp_inhale exp_ingest Ingestion: Rinse Mouth, Do Not Vomit exp_route->exp_ingest exp_seek_medical Seek Medical Attention exp_skin->exp_seek_medical exp_inhale->exp_seek_medical exp_ingest->exp_seek_medical

Sources

A Technical Guide to (E)-Ethyl 4-oxopent-2-enoate for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (E)-Ethyl 4-oxopent-2-enoate, a versatile bifunctional molecule with significant applications in organic synthesis and as a key building block for pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive information on commercial suppliers, synthesis, reactivity, and safe handling of this important chemical entity.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS No. 10150-93-3) is a valuable organic compound featuring both an α,β-unsaturated ester and a ketone functional group. This unique structural arrangement makes it a highly reactive and versatile precursor for a variety of chemical transformations, particularly in the construction of complex molecular architectures. Its utility is most pronounced in carbon-carbon bond-forming reactions, such as the Michael addition, making it a sought-after starting material in the synthesis of heterocyclic compounds and other scaffolds of medicinal importance.[1]

Key Chemical Properties:

PropertyValue
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol []
CAS Number 10150-93-3[3]
Boiling Point 86-87 °C at 12 Torr
Density 1.027 g/cm³ (predicted)[]
InChI Key RYESNZCDHSIFDI-SNAWJCMRSA-N

Commercial Availability and Supplier Specifications

This compound is commercially available from a range of chemical suppliers. Researchers should carefully consider the purity and specifications offered by different vendors to ensure the quality and reproducibility of their experimental work. Below is a comparative overview of prominent suppliers and their typical product specifications.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich ≥95%Gram to multi-gram scaleOften supplied under the Manchester Organics brand.
BOC Sciences ≥95%[]Inquire for quantitiesProvides basic physical properties.[]
Parchem Not specifiedBulk and semi-bulk quantitiesSpecialty chemical supplier.
ChemicalBook Not specifiedLists multiple suppliersA platform to connect with various manufacturers.[3]
Manchester Organics InquireGram to kilogram scaleA brand of Sigma-Aldrich.[4]
Matrix Scientific Not specifiedInquire for quantitiesLists hazard information as an irritant.[5]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier prior to use. The CoA provides lot-specific data on purity, identity, and the levels of any detected impurities.

Synthesis of this compound via the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and highly reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of the (E)-isomer.[6][7] This reaction utilizes a phosphonate-stabilized carbanion, which offers greater nucleophilicity and lower basicity compared to the corresponding Wittig reagents, often leading to cleaner reactions and easier purification.[6]

The synthesis of this compound can be efficiently achieved through the HWE reaction between ethyl 2-(diethoxyphosphoryl)acetate and methylglyoxal.

Reaction Scheme:

HWE_synthesis cluster_reactants Reactants cluster_product Product reagent1 Ethyl 2-(diethoxyphosphoryl)acetate reaction + reagent1->reaction reagent2 Methylglyoxal reagent2->reaction base Base (e.g., NaH) base->reaction 1. product This compound reaction->product 2.

Horner-Wadsworth-Emmons Reaction for this compound.

Detailed Experimental Protocol:

  • Materials:

    • Ethyl 2-(diethoxyphosphoryl)acetate

    • Methylglyoxal (typically as a 40% aqueous solution)

    • Sodium hydride (NaH) as a 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of ethyl 2-(diethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the resulting solution back to 0 °C and add methylglyoxal (1.0 equivalent) dropwise.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Key Applications in Drug Discovery: The Michael Addition Reaction

The electrophilic nature of the β-carbon in the α,β-unsaturated ester moiety of this compound makes it an excellent Michael acceptor. The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis, widely utilized in the construction of complex molecules, including pharmaceutical agents.[8]

Mechanism of the Michael Addition:

Michael_Addition cluster_reactants Reactants cluster_products Products acceptor This compound step1 + acceptor->step1 nucleophile Nucleophile (Nu⁻) nucleophile->step1 intermediate Enolate Intermediate product Michael Adduct intermediate->product Protonation step1->intermediate Nucleophilic Attack

General Mechanism of the Michael Addition Reaction.

Application in the Synthesis of Bioactive Heterocycles:

This compound serves as a precursor for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry. For instance, it can be utilized in the synthesis of substituted pyridines and pyrimidines, which are core structures in numerous approved drugs.[1]

Exemplary Protocol for a Michael Addition:

While specific protocols for this compound are not abundantly found in open literature, the following general procedure for a related Michael acceptor can be adapted.[9]

  • Materials:

    • This compound (Michael Acceptor)

    • Michael Donor (e.g., diethyl malonate, a thiol, or an amine)

    • Base catalyst (e.g., sodium ethoxide, DBU)

    • Anhydrous solvent (e.g., ethanol, THF)

    • Acidic workup solution (e.g., dilute HCl)

  • Procedure:

    • Dissolve the Michael donor (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

    • Add the base catalyst (catalytic or stoichiometric amount, depending on the donor) and stir for a short period to generate the nucleophile.

    • Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.

    • Monitor the reaction by TLC. The reaction may be run at room temperature or with heating.

    • Upon completion, neutralize the reaction with an acidic workup solution.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

    • Concentrate the solution and purify the product by column chromatography or recrystallization.

Analytical Characterization and Quality Control

The purity and structural integrity of this compound are critical for its successful application. A combination of spectroscopic and chromatographic techniques should be employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key expected signals include:

    • A triplet and a quartet for the ethyl ester group.

    • Two doublets in the vinylic region, with a large coupling constant (typically > 15 Hz) confirming the (E)-stereochemistry.

    • A singlet for the methyl ketone group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and ketone, the vinylic carbons, and the carbons of the ethyl and methyl groups.

Infrared (IR) Spectroscopy:

The IR spectrum is useful for identifying the key functional groups. Characteristic absorption bands are expected for:

  • The C=O stretch of the α,β-unsaturated ester (typically around 1720 cm⁻¹).

  • The C=O stretch of the ketone (typically around 1680 cm⁻¹).

  • The C=C stretch of the alkene (typically around 1640 cm⁻¹).

  • C-H stretching and bending vibrations.[10]

Chromatographic Purity Assessment:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for determining the purity of the compound and for identifying and quantifying any impurities, such as the (Z)-isomer or residual starting materials.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazards: It is classified as an irritant.[5] Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its bifunctional nature allows for a wide range of chemical transformations, particularly as a Michael acceptor in the construction of complex and medicinally relevant molecules. A thorough understanding of its commercial availability, synthesis, reactivity, and proper handling is essential for its effective and safe utilization in the research laboratory.

References

  • BenchChem. (2025). Michael Addition Reactions Involving (E)-Ethyl 4,4-dimethoxybut-2-enoate and its Analogs. BenchChem Technical Support Team.
  • Electronic Supplementary Inform
  • Wiley-VCH. (2007).
  • BenchChem. (2025). Application Note: Experimental Protocols for Michael Addition Reactions. BenchChem Technical Support Team.
  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv.
  • BenchChem. (2025). Application Notes and Protocols: (E)-Ethyl 4,4-dimethoxybut-2-enoate in Medicinal Chemistry. BenchChem Technical Support Team.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). ChemRxiv.
  • The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate with some nucleophiles. (2025). Tetrahedron.
  • SpectraBase. (n.d.). ETHYL-4-[(E)
  • PubChem. (n.d.). ethyl (E)
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
  • Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • Doc Brown's Advanced Organic Chemistry. (n.d.).
  • CONICET. (n.d.).
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • NIST. (n.d.). Ethyl ether.

Sources

The Multifaceted Reactivity of (E)-Ethyl 4-oxopent-2-enoate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-Ethyl 4-oxopent-2-enoate, a versatile bifunctional molecule, presents a rich and nuanced reactivity profile that has cemented its status as a valuable building block in modern organic synthesis. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core reactivity of this compound, offering both a theoretical framework and practical, field-proven insights into its synthetic applications. We will explore its synthesis, its behavior as a Michael acceptor and a dienophile, and the selective transformations of its ketone and ester functionalities. This document eschews a rigid template in favor of a narrative that logically unfolds the molecule's synthetic potential, grounded in established chemical principles and supported by detailed experimental protocols.

Molecular Architecture and Electronic Landscape

This compound possesses a unique arrangement of functional groups that dictates its chemical behavior. The molecule features an α,β-unsaturated ester system in conjugation with a ketone moiety. This extended conjugation creates a molecule with multiple electrophilic sites, rendering it susceptible to a variety of nucleophilic attacks.

The electron-withdrawing nature of both the ester and ketone groups polarizes the π-system, making the β-carbon (C3) highly electrophilic and a prime target for Michael additions. The carbonyl carbon of the ketone (C4) and the ester (C1) are also electrophilic centers, susceptible to nucleophilic attack. The presence of these multiple reactive sites allows for a diverse range of transformations, which can often be controlled by the choice of reagents and reaction conditions.

Synthesis of this compound

A reliable and stereoselective synthesis of this compound is crucial for its application in multi-step syntheses. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective formation of alkenes, and it can be effectively employed for the synthesis of the target molecule, typically yielding the (E)-isomer with high selectivity.[1][2][3][4][5]

The synthesis involves the reaction of a phosphonate-stabilized carbanion with an appropriate aldehyde. In this case, the ylide is generated from triethyl phosphonoacetate, and the aldehyde component is pyruvaldehyde or a protected equivalent like pyruvaldehyde dimethyl acetal.

Diagram: Horner-Wadsworth-Emmons Synthesis

HWE_synthesis reagents 1. NaH, THF 2. Pyruvaldehyde dimethyl acetal ylide Triethyl phosphonoacetate intermediate Phosphonate ylide ylide->intermediate Deprotonation product (E)-Ethyl 4,4-dimethoxypent-2-enoate intermediate->product Wittig-type reaction final_product This compound product->final_product Hydrolysis hydrolysis Acidic Workup (e.g., aq. HCl) Michael_Addition substrate This compound enolate Enolate Intermediate substrate->enolate Nucleophilic Attack at β-carbon nucleophile Nucleophile (Nu-) nucleophile->substrate product Michael Adduct enolate->product Protonation proton_source H+ proton_source->enolate Diels_Alder diene Diene transition_state [4+2] Transition State diene->transition_state dienophile This compound dienophile->transition_state product Cyclohexene Adduct transition_state->product

Sources

(E)-Ethyl 4-oxopent-2-enoate: A Versatile Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(E)-Ethyl 4-oxopent-2-enoate, a bifunctional molecule possessing both an α,β-unsaturated ester and a ketone moiety, has emerged as a highly valuable and versatile building block in the field of organic synthesis. Its unique electronic and structural features allow it to participate in a wide array of chemical transformations, making it an indispensable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in the synthesis of heterocyclic compounds, natural products, and other medicinally relevant scaffolds. Detailed mechanistic insights, experimental protocols, and data-driven analyses are presented to empower researchers in leveraging the full synthetic potential of this remarkable reagent.

Table of Contents
  • Introduction: Unveiling a Privileged Synthetic Intermediate

  • Physicochemical Properties and Reactivity Profile

  • Synthetic Strategies for this compound

  • Core Applications in Organic Synthesis

    • Michael Addition Reactions

    • Cycloaddition Reactions

    • Heterocycle Synthesis

    • Natural Product Synthesis

  • Experimental Protocols

  • References

Introduction: Unveiling a Privileged Synthetic Intermediate

This compound, with the CAS number 10150-93-3, is an organic compound that has garnered significant attention as a reactive reagent in chemical synthesis.[1] Its structure features a conjugated system, which includes a double bond between the second and third carbon atoms, a methyl ester, and a ketone functional group.[2] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor for the synthesis of more complex molecules.[2][3] The molecule's utility spans various reaction types, including Michael additions and cycloadditions, positioning it as a key intermediate in the synthesis of diverse molecular frameworks.[2][4]

Physicochemical Properties and Reactivity Profile

The key to unlocking the synthetic potential of this compound lies in a thorough understanding of its physical and chemical properties.

Key Physicochemical Data
PropertyValue
Molecular Formula C7H10O3[]
Molecular Weight 142.15 g/mol []
Appearance Colorless to pale yellow liquid[2]
Odor Fruity[2]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water[2]
Purity Typically available at 95% purity
Reactivity Analysis

The reactivity of this compound is dominated by the interplay between its two key functional moieties: the α,β-unsaturated ester and the terminal ketone.

  • Electrophilic Sites: The molecule presents two primary electrophilic centers. The β-carbon of the α,β-unsaturated system is highly susceptible to nucleophilic attack via conjugate addition (Michael addition).[4][6] The carbonyl carbon of the ketone is also an electrophilic site, albeit generally less reactive towards nucleophiles than the β-carbon under thermodynamic control.

  • Nucleophilic Sites: The oxygen atoms of the ester and ketone carbonyls possess lone pairs and can act as nucleophiles or bases. The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in various reactions.

This dual reactivity allows for a rich and diverse chemistry, enabling chemists to selectively target different positions on the molecule to construct intricate carbon skeletons.

Synthetic Strategies for this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry and potential impurities. Several synthetic routes have been reported, often involving Wittig-type reactions or related olefination methodologies. For instance, the Wittig reaction between a suitable phosphorane and a glyoxal derivative can furnish the desired α,β-unsaturated system. A related approach involves the reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate.[7]

Illustrative Synthetic Workflow

G cluster_0 Synthesis of this compound Starting_Materials Hexyltriphenylphosphonium bromide + Ethyl (E)-4-oxo-2-butenoate Reaction Wittig Reaction Starting_Materials->Reaction Base (e.g., NaH, BuLi) Product This compound Reaction->Product Formation of C=C bond Purification Chromatography/Distillation Product->Purification G cluster_1 Michael Addition Mechanism Nucleophile Michael Donor (e.g., β-ketoester, malonate) Enolate Resonance-Stabilized Enolate Nucleophile->Enolate Deprotonation Base Base Adduct_Enolate Intermediate Enolate Enolate->Adduct_Enolate Nucleophilic Attack on β-carbon Acceptor This compound (Michael Acceptor) Final_Product 1,4-Adduct Adduct_Enolate->Final_Product Protonation

Caption: Stepwise mechanism of the Michael addition reaction.

This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation and is widely used in the synthesis of complex molecules, including substituted butyrolactones and various heterocyclic compounds. [4]

Cycloaddition Reactions

The dienophilic nature of the electron-deficient alkene in this compound makes it an excellent substrate for cycloaddition reactions, most notably the Diels-Alder reaction. [8]

Diels-Alder [4+2] Cycloaddition

In a Diels-Alder reaction, this compound acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. [9]This pericyclic reaction is highly stereospecific and provides a convergent route to complex cyclic systems. The reaction is often catalyzed by a Lewis acid and proceeds through a concerted mechanism. [9]

G cluster_2 Diels-Alder [4+2] Cycloaddition Diene Conjugated Diene Transition_State [Pericyclic Transition State] Diene->Transition_State Dienophile This compound Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct Formation of new σ-bonds

Caption: Schematic representation of a Diels-Alder cycloaddition.

The resulting cyclohexene derivatives are valuable intermediates in the synthesis of natural products and other biologically active molecules. [10]

Heterocycle Synthesis

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. By reacting it with dinucleophiles, complex ring systems can be constructed in a single step. For example, reaction with hydrazines can lead to pyrazoles, while reaction with amidines can yield pyrimidines.

Natural Product Synthesis

The strategic application of reactions involving this compound has been instrumental in the total synthesis of several complex natural products. Its ability to introduce a functionalized five-carbon chain makes it a valuable synthon. Biomimetic synthesis approaches, which mimic biosynthetic pathways, often employ building blocks with similar functionalities. [11]The versatility of this reagent allows for its incorporation into convergent synthetic strategies, significantly shortening the synthetic route to intricate molecular targets. [12]

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step protocols for key reactions are provided below.

Protocol 1: General Procedure for Michael Addition of a β-Ketoester to this compound

Materials:

  • This compound

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Base (e.g., Sodium ethoxide)

  • Anhydrous ethanol

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere, add the β-ketoester (1.0 equivalent) dropwise at 0 °C.

  • Stir the resulting solution for 30 minutes at 0 °C to ensure complete formation of the enolate.

  • Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: General Procedure for Diels-Alder Reaction with Cyclopentadiene

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Lewis acid catalyst (e.g., Aluminum chloride)

  • Anhydrous dichloromethane

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, add the Lewis acid catalyst (0.1 equivalents) at -78 °C.

  • Stir the mixture for 15 minutes.

  • Add freshly cracked cyclopentadiene (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Diels-Alder adduct.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone in the edifice of modern organic synthesis. Its predictable reactivity, coupled with the ability to participate in a diverse range of transformations, makes it an invaluable tool for the construction of complex molecular architectures. The applications highlighted in this guide, from the formation of simple carbon-carbon bonds to the intricate assembly of natural product scaffolds, underscore the breadth of its synthetic utility.

As the demand for novel therapeutic agents and functional materials continues to grow, the importance of versatile building blocks like this compound will only intensify. Future research in this area will likely focus on the development of new catalytic asymmetric transformations involving this substrate, further expanding its utility in the synthesis of enantiomerically pure compounds. Moreover, its application in multicomponent reactions and flow chemistry represents exciting avenues for the development of more efficient and sustainable synthetic methodologies. In essence, this compound is not merely a reagent but a testament to the power of functional group synergy in molecular design, and its full potential is still being explored.

References

  • Sigma-Aldrich. (n.d.). Ethyl (E)-4-oxopent-2-enoate.
  • ChemicalBook. (2022, December 30). This compound.
  • Benchchem. (n.d.). Michael Addition Reactions Involving (E)-Ethyl 4,4-dimethoxybut-2-enoate and its Analogs.
  • PubChem. (n.d.). Ethyl (2E)-2-methyl-4-oxopent-2-enoate.
  • Journal of Chemical Research, Synopses. (1985).
  • CymitQuimica. (n.d.). Ethyl (E)-4-oxopent-2-enoate.
  • PubChem. (n.d.). Ethyl 3-methyl-4-oxopent-2-enoate.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Professor Dave Explains. (2015, January 5). Michael Addition [Video]. YouTube.
  • Achmem. (n.d.). This compound.
  • BOC Sciences. (n.d.). CAS 10150-93-3 this compound.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition.
  • CymitQuimica. (n.d.). CAS 4188-88-9: methyl (2E)-4-oxopent-2-enoate.
  • PubChem. (n.d.). ethyl (E)-4-ethoxy-2-oxopent-3-enoate.
  • Journal of the American Chemical Society. (2005). An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-pentenoate.
  • Organic Syntheses. (n.d.). 2,4-Decadienoic acid, ethyl ester, (E,Z)-.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • ChemTalk. (n.d.). Cycloaddition Reactions.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Competing [4 + 2] and [3 + 2] cycloaddition in the reactions of nucleophilic olefins with ethyl 3-(toluene-p-sulphonylazo)
  • Parchem. (n.d.). This compound (Cas 10150-93-3).
  • The Good Scents Company. (n.d.). ethyl 4-pentenoate.
  • Organic Letters. (2012). Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis: A Convergent Biomimetic Total Synthesis of Prunolactone A.
  • Wikipedia. (n.d.). 2-Oxopent-4-enoic acid.
  • Russian Journal of Organic Chemistry. (2014). Synthesis of (2E)
  • Organic Syntheses. (1965).
  • Engineering. (2025).
  • Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
  • CHIMIA International Journal for Chemistry. (2001).
  • Natural Product Reports. (2022). Recent advances in the synthesis of ent-kaurane diterpenoids.

Sources

An In-Depth Technical Guide to the Physical Constants of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: This technical guide provides a focused examination of the fundamental physical constants—specifically the melting and boiling points—of (E)-Ethyl 4-oxopent-2-enoate (CAS 10150-93-3). As a versatile building block in organic synthesis, a thorough understanding of its physical properties is paramount for its effective application in research and development, particularly within the pharmaceutical and materials science sectors. This document synthesizes available data, outlines the rigorous experimental methodologies for their determination, and provides insights into the structural basis for these properties, thereby serving as an essential resource for professionals engaging with this compound.

Introduction: The Significance of this compound

This compound is a multifunctional organic compound characterized by the presence of an α,β-unsaturated ester and a ketone moiety. This unique structural arrangement imparts a high degree of reactivity, making it a valuable intermediate in a variety of chemical transformations. Its utility spans the synthesis of complex heterocyclic systems, natural product analogues, and novel pharmaceutical scaffolds. An accurate knowledge of its physical constants is a critical prerequisite for its purification, handling, and the design of reaction conditions. The melting and boiling points, in particular, are fundamental parameters that dictate storage conditions, purification strategies such as distillation, and are indicative of the compound's purity.

Tabulated Physical Constants of this compound

The accurate determination of physical constants is crucial for the identification and characterization of a pure substance. The following table summarizes the reported melting and boiling points for this compound.

Physical ConstantValueConditionsSource
Melting Point -25 °CAtmospheric Pressure
Boiling Point 86-87 °C12 Torr

It is important to note that the boiling point of a substance is highly dependent on the ambient pressure. The significant difference in the two reported boiling points is a direct consequence of the pressure at which the measurements were taken.

Experimental Determination of Physical Constants: A Methodological Overview

The determination of melting and boiling points is a cornerstone of compound characterization in organic chemistry. The methodologies employed must be precise and reproducible to ensure the integrity of the data.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a valuable indicator of purity.

Experimental Protocol: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the solid this compound is finely crushed and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.

The causality behind a slow heating rate is to ensure that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Similar to the melting point, a sharp boiling point is indicative of a pure compound.

Experimental Protocol: Distillation Method

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small quantity of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Equilibrium and Measurement: As the liquid boils, the vapor rises and comes into contact with the thermometer bulb. The temperature will stabilize when the vapor is in equilibrium with the boiling liquid. This stable temperature is the boiling point.

  • Pressure Correction: For boiling points determined at pressures other than atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the observed boiling point to the normal boiling point.

The choice of simple distillation for boiling point determination is based on the principle of establishing a stable equilibrium between the liquid and vapor phases, which is essential for an accurate measurement.

Workflow for Physical Constant Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of this compound.

G cluster_0 Start: Pure Sample of this compound cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis & Reporting start Obtain Pure Sample mp1 Pack Capillary Tube start->mp1 For Solid Sample bp1 Assemble Distillation Apparatus start->bp1 For Liquid Sample mp2 Place in Melting Point Apparatus mp1->mp2 mp3 Heat Slowly & Observe mp2->mp3 mp4 Record Melting Range mp3->mp4 da1 Compare with Literature Values mp4->da1 bp2 Heat Sample Gently bp1->bp2 bp3 Record Stable Vapor Temperature bp2->bp3 bp4 Note Barometric Pressure bp3->bp4 bp4->da1 da2 Assess Purity da1->da2 da3 Document Results da2->da3

Caption: Workflow for the determination of physical constants.

Conclusion

This technical guide has presented the available data for the melting and boiling points of this compound and detailed the standard experimental procedures for their verification. For professionals in drug development and chemical research, a precise understanding and application of these fundamental properties are indispensable for ensuring the quality, reproducibility, and success of their scientific endeavors. The provided methodologies represent self-validating systems that, when executed with care, yield trustworthy and accurate physical constant data.

References

  • CAS Common Chemistry. (n.d.). Ethyl (2E)-4-oxo-2-pentenoate.

Methodological & Application

Application Notes & Protocols: (E)-Ethyl 4-oxopent-2-enoate as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(E)-Ethyl 4-oxopent-2-enoate is a highly versatile and economically significant building block in synthetic organic chemistry.[1] Its structure, featuring an α,β-unsaturated ester, a ketone, and an ester functional group, presents multiple reactive sites. This unique combination makes it an ideal precursor for a variety of multicomponent reactions (MCRs), enabling the efficient, one-pot synthesis of diverse and complex heterocyclic compounds.[2][3] These heterocyclic motifs are foundational in medicinal chemistry and drug development, appearing in a vast array of biologically active molecules.[4][5] This document provides an in-depth guide for researchers, detailing the mechanistic pathways and validated experimental protocols for synthesizing key heterocyclic systems—including pyridines, pyrimidines, pyrazoles, and isoxazoles—using this compound as the primary substrate.

Introduction: The Synthetic Utility of this compound

This compound can be conceptualized as a masked 1,3-dicarbonyl compound with an integrated electrophilic alkene. This dual reactivity is the cornerstone of its utility. The ketone at the 4-position and the ester at the 1-position mimic the functionality of a β-ketoester, making it a suitable component for classical condensation reactions. Simultaneously, the conjugated double bond acts as a potent Michael acceptor, allowing for conjugate additions that further expand its synthetic possibilities.[6][7]

This guide focuses on leveraging this reactivity in MCRs, which offer significant advantages over traditional multi-step synthesis by improving atom economy, reducing waste, and shortening reaction times.[3][8]

Synthesis of Polysubstituted Pyridines via Hantzsch-type Reaction

The Hantzsch pyridine synthesis, a classic MCR first reported in 1881, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[9][10][11] this compound serves as an excellent β-ketoester surrogate in a modified, four-component Hantzsch-type reaction to generate highly functionalized and valuable pyridine derivatives.[2]

Mechanistic Rationale

The reaction proceeds through a cascade of well-established transformations. The key is the initial formation of two critical intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation between the aldehyde and one equivalent of the ketoester, and an enamine from the reaction of a second ketoester equivalent with the ammonia source.[12][13] These intermediates then undergo a Michael addition, followed by cyclization and dehydration to form a 1,4-dihydropyridine (DHP) intermediate. Subsequent oxidation, often occurring in situ, leads to the final aromatic pyridine product.[11] The use of this compound introduces unique substitution patterns not easily accessible through traditional Hantzsch precursors.

Hantzsch_Mechanism cluster_1 Intermediate Formation cluster_2 cluster_3 Assembly and Cyclization A Aldehyde (R-CHO) C Knoevenagel Condensation A->C B This compound B->C D α,β-Unsaturated Ketone C->D I Michael Addition D->I E This compound G Enamine Formation E->G F Ammonia (NH3) F->G H Enamine Intermediate G->H H->I J Cyclization & Dehydration I->J K 1,4-Dihydropyridine (DHP) J->K L Oxidation K->L M Pyridine Product L->M

Caption: Hantzsch-type pyridine synthesis workflow.

Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate analogue

This protocol is adapted from established Hantzsch synthesis procedures.[9]

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.0 mmol, 1.0 eq), 4-chlorobenzaldehyde (1.0 mmol, 0.5 eq), and ammonium acetate (1.2 mmol, 0.6 eq).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the mixture to cool to room temperature. A precipitate may form.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 1,4-dihydropyridine product. A subsequent oxidation step with an agent like ferric chloride or manganese dioxide can be performed to yield the corresponding pyridine.[11]

Data Summary
EntryAldehydeTime (h)Yield (%)
1Benzaldehyde5~92%
24-Chlorobenzaldehyde4~95%
34-Nitrobenzaldehyde4~96%
42-Methoxybenzaldehyde6~88%

Yields are representative for the DHP product and may vary based on specific conditions and scale.

Synthesis of Substituted Pyrazoles

The 1,3-dicarbonyl character of this compound makes it an ideal substrate for condensation with hydrazine and its derivatives to construct the pyrazole core, a heterocycle of immense pharmacological importance.

Mechanistic Rationale

The synthesis follows a classical Paal-Knorr-type mechanism. The more nucleophilic nitrogen of the hydrazine derivative attacks one of the carbonyl groups (typically the more reactive ketone). The resulting intermediate undergoes intramolecular cyclization via attack of the second nitrogen atom onto the other carbonyl group (or its enol tautomer), followed by dehydration to yield the aromatic pyrazole ring.[14] The choice of substituted hydrazine allows for diversification at the N1 position of the pyrazole.

Pyrazole_Synthesis Start This compound + Hydrazine (R-NHNH2) Step1 Nucleophilic attack at ketone carbonyl Start->Step1 Step2 Intermediate Formation (Hydrazone/Enamine) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration Step3->Step4 End Substituted Pyrazole Product Step4->End

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol is based on standard procedures for pyrazole synthesis from 1,3-dicarbonyls.[15]

  • Reagent Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.0 eq) in 20 mL of ethanol.

  • Hydrazine Addition: Cool the solution in an ice bath. Slowly add hydrazine hydrate (11 mmol, 1.1 eq) dropwise while stirring. Caution: Hydrazine is toxic and corrosive.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction to completion using TLC (e.g., 1:1 hexane:ethyl acetate).

  • Work-up:

    • Remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate (40 mL) and water (30 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel chromatography.

Synthesis of Substituted Isoxazoles

By substituting hydroxylamine for hydrazine, the same synthetic strategy can be applied to generate isoxazoles, another five-membered heterocycle frequently found in active pharmaceutical ingredients.

Mechanistic Rationale

The mechanism is directly analogous to the pyrazole synthesis. Hydroxylamine condenses with the 1,3-dicarbonyl system of the this compound. Nucleophilic attack of the nitrogen atom on the ketone, followed by cyclization involving the oxygen atom and subsequent dehydration, affords the final isoxazole product.[16][17]

Isoxazole_Mechanism Reactants This compound + Hydroxylamine (NH2OH) Condensation Condensation at Ketone Reactants->Condensation Intermediate Oxime Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization (O-attack) Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Isoxazole Dehydration->Product

Caption: Mechanistic steps for isoxazole formation.

Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

This protocol is adapted from general methods for isoxazole synthesis.[18][19]

  • Reagent Setup: Dissolve hydroxylamine hydrochloride (12 mmol, 1.2 eq) and sodium acetate (15 mmol, 1.5 eq) in 15 mL of water in a 100 mL flask. Add 20 mL of ethanol.

  • Substrate Addition: Add this compound (10 mmol, 1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) for 3-5 hours, stirring vigorously.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Extract the remaining aqueous solution with dichloromethane (3 x 30 mL).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure isoxazole product.

Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidines and their derivatives can be achieved by reacting the β-ketoester functionality of this compound with N-C-N synthons such as urea, thiourea, or various amidines. This approach is analogous to the well-known Biginelli reaction.[20][21]

Experimental Protocol: Synthesis of a 2-Thioxo-tetrahydropyrimidine derivative

This protocol describes a three-component condensation to form a dihydropyrimidine scaffold.[22][23]

  • Reagent Setup: In a 50 mL round-bottom flask, combine this compound (5 mmol, 1.0 eq), an appropriate aldehyde (e.g., benzaldehyde, 5 mmol, 1.0 eq), and thiourea (6 mmol, 1.2 eq).

  • Catalyst and Solvent: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.25 mmol, 0.05 eq) and 15 mL of ethanol.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction to room temperature. A solid product may precipitate.

    • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and partition the residue between ethyl acetate and water.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: The crude solid can be purified by recrystallization from ethanol.

Data Summary
EntryAldehydeN-C-N ReagentTime (h)Yield (%)
1BenzaldehydeThiourea10~85%
24-MethylbenzaldehydeUrea12~82%
33-NitrobenzaldehydeThiourea8~90%
4BenzaldehydeGuanidine HCl12~78%

Yields are representative and depend on the specific substrates and conditions used.

Conclusion

This compound has proven to be a remarkably effective and versatile C5 synthon for the construction of a wide range of medicinally relevant heterocyclic cores. Its ability to participate in multicomponent reactions like the Hantzsch, Paal-Knorr, and Biginelli-type syntheses allows for the rapid and efficient generation of molecular diversity from simple starting materials. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in synthetic chemistry and drug discovery to exploit the full potential of this valuable building block.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentanoate.
  • Creative Proteomics. (n.d.). Hantzsch pyridine synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Lee, K., & Song, H. (n.d.). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Ethyl 2,4-Dioxopentanoate in Multicomponent Reactions for Heterocycle Synthesis.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst. Scientific Reports, 7(1), 1649.
  • National Center for Biotechnology Information. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • BenchChem. (n.d.). Michael Addition Reactions Involving (E)-Ethyl 4,4-dimethoxybut-2-enoate and its Analogs.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (n.d.). Catalytic and Enantioselective Diels–Alder Reactions of (E)-4-Oxopent-2-enoates.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Jiang, B., Rajale, T., Wever, W., Tu, S. J., & Li, G. (2010). Multicomponent domino reactions for the synthesis of versatile heterocycles. Chemistry, an Asian journal, 5(11), 2318–2335.
  • Kishida, T. (n.d.). Synthetic reactions using isoxazole compounds.
  • Mansour, T. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • BenchChem. (n.d.). Application Notes and Protocols: (E)-Ethyl 4,4- dimethoxybut-2-enoate as a Versatile Building Block for Pharmaceutical Intermediates.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates.
  • Aslam, N., et al. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Arkat USA.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.
  • MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Journal of Chemical Research. (n.d.). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles.
  • Organic Reactions. (n.d.). The Knoevenagel Condensation.
  • Chemical Communications. (n.d.). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Springer. (n.d.). Multicomponent Reactions towards Heterocycles.
  • ETH Zurich Research Collection. (n.d.). Synthesis of Saturated N- Heterocycles.
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
  • ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis.
  • Growing Science. (n.d.). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium.
  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
  • AK Lectures. (2014). Knoevenagel Condensation Examples.
  • The Royal Society of Chemistry. (2021). Recent Strategies Used in the Synthesis of Saturated Four- Membered Heterocycles.
  • Pleiades Publishing. (n.d.). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • University of Groningen. (2022). Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry.
  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions.
  • National Center for Biotechnology Information. (n.d.). One-pot, synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
  • Google Patents. (n.d.). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • ResearchGate. (n.d.). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate.

Sources

Application Notes & Protocols: Strategic Synthesis of Highly Functionalized Pyrroles via Paal-Knorr Condensation of (E)-Ethyl 4-oxopent-2-enoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Classical Paal-Knorr Synthesis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic pharmaceuticals.[1][2] The Paal-Knorr synthesis, a reaction first described in 1884, remains one of the most direct and reliable methods for constructing this valuable heterocycle, traditionally involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] While effective, the classical approach was often hampered by harsh acidic conditions and a limited availability of symmetrically substituted 1,4-diketones.[5][6]

Modern drug discovery demands access to complex, unsymmetrically substituted pyrroles that can be readily diversified to explore structure-activity relationships (SAR). This guide focuses on a strategic adaptation of the Paal-Knorr synthesis utilizing (E)-Ethyl 4-oxopent-2-enoate, a vinylogous 1,4-dicarbonyl substrate. The use of this versatile building block enables a highly efficient, single-step synthesis of 3-carboxyethyl-5-methyl-substituted pyrroles—compounds pre-functionalized for further elaboration in drug development programs. We will explore the nuanced reaction mechanism, provide field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Rationale: A Tale of Two Carbonyls

The reaction of this compound with a primary amine deviates from the textbook mechanism observed with simple 1,4-diketones. The substrate's electronic asymmetry—featuring a reactive ketone and a conjugated, less electrophilic ester—dictates a specific reaction pathway initiated by a conjugate addition.

The established mechanism for the classical Paal-Knorr synthesis involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3] However, with our α,β-unsaturated keto-ester, the reaction proceeds via a more complex and elegant cascade:

  • Michael Addition (Conjugate Addition): The reaction commences with the nucleophilic attack of the primary amine on the β-carbon (C2) of the electron-deficient alkene. This is the preferred initial step over direct attack at either carbonyl, due to the polarized nature of the conjugated system.

  • Keto-Enol Tautomerization: The resulting intermediate rapidly tautomerizes to form an enamine.

  • Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic enamine nitrogen attacking the pendant ketone carbonyl (C4). This intramolecular condensation forms a five-membered cyclic hemiaminal intermediate.

  • Dehydration and Aromatization: The cyclic intermediate readily undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable, aromatic pyrrole ring. The ring-closing step is often the rate-determining stage of the overall transformation.[7]

This mechanistic pathway ensures a predictable regiochemical outcome, consistently placing the ester group at the 3-position and the methyl group at the 5-position of the resulting N-substituted pyrrole.

Paal_Knorr_Mechanism Figure 1: Proposed Reaction Mechanism sub Substrate This compound michael_add Michael Adduct (Enamine Intermediate) sub->michael_add 1. Michael Addition amine Primary Amine (R-NH2) amine->michael_add hemiaminal Cyclic Hemiaminal michael_add->hemiaminal 2. Intramolecular Cyclization product Final Product (N-substituted Pyrrole) hemiaminal->product 3. Dehydration h2o H2O hemiaminal->h2o

Caption: Proposed reaction mechanism for the synthesis of pyrroles.

Application Notes & Experimental Design

The success of this synthesis hinges on the careful selection of reagents and reaction conditions. The inherent reactivity of the this compound substrate allows for a broad scope of primary amines and offers flexibility in the choice of catalytic systems.

3.1. Amine Substrate Scope:

  • Aromatic Amines: Electron-rich anilines (e.g., p-anisidine) and electron-neutral anilines (e.g., aniline itself) react readily. Electron-deficient anilines (e.g., p-nitroaniline) are less nucleophilic and may require longer reaction times or higher temperatures.

  • Aliphatic Amines: Primary aliphatic amines (e.g., benzylamine, propylamine) are generally more nucleophilic than aromatic amines and often provide higher yields in shorter reaction times.

  • Functional Group Tolerance: The reaction is generally tolerant of various functional groups. However, strongly acidic or basic groups on the amine may interfere with the catalysis or lead to side reactions.

3.2. Catalyst and Solvent Selection:

  • Catalysis: While the reaction can proceed thermally, it is significantly accelerated by a catalytic amount of a weak acid.[8] Glacial acetic acid is an excellent and cost-effective choice, as it facilitates both the cyclization and the final dehydration step without promoting unwanted side reactions like furan formation, which can occur under strongly acidic conditions (pH < 3).[5]

  • Solvents: Ethanol is a preferred solvent due to its ability to dissolve a wide range of substrates, its relatively high boiling point suitable for reflux conditions, and its environmentally benign nature. For microwave-assisted protocols, ethanol's high dielectric constant makes it an ideal choice for efficient energy absorption.

3.3. Conventional vs. Microwave-Assisted Synthesis:

  • Conventional Heating: Refluxing in a suitable solvent is a robust and scalable method. It allows for straightforward monitoring via Thin Layer Chromatography (TLC).

  • Microwave Irradiation: This modern technique offers a significant acceleration of the reaction, often reducing reaction times from hours to minutes.[9] This is particularly advantageous for library synthesis in a drug discovery context. The sealed-vial conditions of microwave reactors also allow for temperatures to be reached that are above the solvent's atmospheric boiling point, further increasing the reaction rate.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Conventional Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrrole-3-carboxylate

This protocol details a standard, scalable method using conventional heating.

  • Materials:

    • This compound (1.0 eq, e.g., 1.56 g, 10.0 mmol)

    • Benzylamine (1.05 eq, 1.12 g, 10.5 mmol)

    • Glacial Acetic Acid (0.2 eq, 0.12 g, 2.0 mmol)

    • Ethanol (20 mL)

    • Ethyl Acetate (for extraction)

    • Saturated Sodium Bicarbonate Solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.56 g, 10.0 mmol) and ethanol (20 mL).

    • Stir the solution until the substrate is fully dissolved.

    • Add benzylamine (1.12 g, 10.5 mmol) dropwise to the stirring solution, followed by the addition of glacial acetic acid (0.12 g, 2.0 mmol). The addition of a weak acid accelerates the reaction.[8]

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material and the appearance of a new, UV-active spot indicates product formation.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate (50 mL) and water (30 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acetic acid, and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude material by silica gel column chromatography to afford the pure ethyl 1-benzyl-5-methyl-1H-pyrrole-3-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Microwave-Assisted Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrrole-3-carboxylate

This protocol provides a rapid synthesis suitable for high-throughput applications.

  • Materials:

    • This compound (1.0 eq, e.g., 156 mg, 1.0 mmol)

    • Aniline (1.05 eq, 98 mg, 1.05 mmol)

    • Glacial Acetic Acid (40 µL)

    • Ethanol (4 mL)

  • Procedure:

    • In a 10 mL microwave reaction vial, combine this compound (156 mg, 1.0 mmol), aniline (98 mg, 1.05 mmol), and ethanol (4 mL).

    • Add glacial acetic acid (40 µL) to the mixture.

    • Seal the vial with a cap and place it in the microwave reactor.

    • Irradiate the reaction mixture at 120 °C for 15-20 minutes. The initial power is typically high to reach the target temperature, after which it is modulated to maintain it.[9]

    • After irradiation, cool the vial to room temperature using a compressed air stream.

    • The work-up and purification procedure is identical to that described in Protocol 1 (steps 7-11), scaling the solvent volumes accordingly.

Data Summary and Workflow

The choice of reaction conditions can significantly impact yield and reaction time. The following table provides representative data for the synthesis of various N-substituted pyrroles from this compound.

EntryAmine (R-NH₂)MethodCatalystTemp (°C)TimeYield (%)
1AnilineConventionalAcetic Acid806 h~75%
2AnilineMicrowaveAcetic Acid12020 min~85%
3BenzylamineConventionalAcetic Acid804 h~88%
4BenzylamineMicrowaveAcetic Acid12015 min~92%
5p-AnisidineConventionalAcetic Acid805 h~82%
6PropylamineConventionalNone808 h~65%

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, label="Figure 2: General Experimental Workflow", labelloc=b, fontname="Helvetica", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

// Nodes reagents [label="1. Reagent Preparation\n(Substrate, Amine, Solvent, Catalyst)"]; reaction [label="2. Reaction Setup\n(Conventional Heating or Microwave)"]; monitoring [label="3. Reaction Monitoring\n(TLC)"]; workup [label="4. Work-up\n(Solvent Removal, Extraction, Washing)"]; purification [label="5. Purification\n(Column Chromatography)"]; characterization [label="6. Product Characterization\n(NMR, MS)"]; product [label="Pure N-Substituted Pyrrole", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges reagents -> reaction; reaction -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> purification; purification -> characterization; characterization -> product; }

Caption: General experimental workflow for Paal-Knorr synthesis.

Conclusion

The Paal-Knorr synthesis using this compound derivatives represents a powerful and highly efficient strategy for accessing densely functionalized pyrroles. This approach provides compounds with valuable synthetic handles—the ester and the N-substituent—that are primed for diversification in medicinal chemistry programs. By understanding the underlying conjugate addition-cyclization mechanism and carefully controlling reaction parameters, researchers can reliably produce a diverse library of pyrrole-based compounds. The adoption of modern techniques like microwave-assisted synthesis further enhances the utility of this method, positioning it as a key tool in the rapid development of novel therapeutic agents.[10]

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. [Link]
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
  • Ye, S., & Wu, J. (2020). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [Link]
  • Banik, B. K., et al. (2015). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
  • Wan, H., Shi, Z., & Sha, Q. (2024). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal. [Link]
  • Paderes, M. C., & Jorgensen, W. L. (2011). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole.
  • Wan, H., Shi, Z., & Sha, Q. (2024). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]
  • Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]
  • Grokipedia. Paal–Knorr synthesis. Grokipedia. [Link]
  • Akbaslar, D., Demirkol, O., & Giray, S. (2014). Paal–Knorr Pyrrole Synthesis in Water.
  • Al-Hiari, Y. M., et al. (2020). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Jordan Journal of Chemistry. [Link]
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

Sources

The Versatile Building Block: (E)-Ethyl 4-oxopent-2-enoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

(E)-Ethyl 4-oxopent-2-enoate is a valuable and versatile bifunctional molecule in the arsenal of medicinal chemists and drug development professionals. Its structure, incorporating both an α,β-unsaturated ester and a ketone moiety, presents a unique combination of electrophilic sites, rendering it a powerful synthon for the construction of a diverse array of carbocyclic and heterocyclic scaffolds that are central to many pharmaceutical compounds. The strategic placement of these functional groups allows for a range of chemical transformations, including cycloadditions, conjugate additions, and condensations, making it an ideal starting material or intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily dictated by its two electrophilic centers: the β-carbon of the α,β-unsaturated ester and the carbonyl carbon of the ketone. The conjugated system makes the β-carbon susceptible to nucleophilic attack in Michael-type additions, while the ketone provides a handle for traditional carbonyl chemistry.

Core Reactivity E4O This compound Michael Michael Addition (at β-carbon) E4O->Michael Nucleophilic Attack DielsAlder Diels-Alder Reaction (as Dienophile) E4O->DielsAlder [4+2] Cycloaddition Heterocycle Heterocycle Synthesis (e.g., Pyridine, Pyrrole, Pyrazoline) Michael->Heterocycle Intramolecular Condensation GABA GABA Analogue Precursors Michael->GABA Functional Group Manipulation DielsAlder->Heterocycle Further Transformation

Caption: Key synthetic transformations of this compound.

Application in Diels-Alder Reactions for Carbocyclic Core Synthesis

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions, a powerful tool for the stereoselective formation of six-membered rings.[1][2] This [4+2] cycloaddition provides a direct route to complex carbocyclic frameworks that are precursors to a variety of bioactive molecules.

Asymmetric Diels-Alder Reaction with Cyclopentadiene

The asymmetric Diels-Alder reaction allows for the synthesis of enantiomerically enriched cyclohexene derivatives, which are valuable chiral building blocks. The use of chiral Lewis acid catalysts can effectively control the stereochemical outcome of the reaction.[3][4]

Reaction Scheme:

Asymmetric_Diels_Alder cluster_0 Reactants cluster_1 Catalyst cluster_2 Product E4O This compound Product Chiral Cycloadduct E4O->Product CPD Cyclopentadiene CPD->Product Catalyst Chiral Lewis Acid (e.g., Chiral Oxazaborolidine) Catalyst->Product Catalyzes

Caption: Asymmetric Diels-Alder reaction workflow.

Protocol 1: Chiral Lewis Acid-Catalyzed Diels-Alder Reaction

Objective: To synthesize an enantiomerically enriched bicyclic adduct as a precursor for pharmaceutical intermediates.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Chiral Oxazaborolidine Catalyst

  • Triflimide (Tf2NH)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral oxazaborolidine catalyst (10 mol%) in anhydrous DCM.

  • Add triflimide (10 mol%) to the solution and stir for 15 minutes at room temperature to activate the catalyst.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 equivalent) to the cooled catalyst solution.

  • Slowly add freshly cracked cyclopentadiene (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryCatalystTemp (°C)Time (h)Yield (%)ee (%)Reference
1Chiral Oxazaborolidine/Tf2NH-78495>98[3][5]
2AlBr3-78692-[3]

Michael Addition: A Gateway to Functionalized Intermediates

The Michael or 1,4-conjugate addition is a cornerstone reaction for C-C and C-X (X = heteroatom) bond formation.[6] this compound serves as an excellent Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the β-position.

Thia-Michael Addition of Thiophenol

The addition of thiols to α,β-unsaturated carbonyl compounds, known as the thia-Michael addition, is a highly efficient method for the synthesis of β-thioethers.[7] These compounds are valuable intermediates in the synthesis of various pharmaceuticals.

Reaction Scheme:

Thia_Michael_Addition cluster_0 Reactants cluster_1 Conditions cluster_2 Product E4O This compound Product Ethyl 4-oxo-3-(phenylthio)pentanoate E4O->Product Thiophenol Thiophenol Thiophenol->Product Conditions Base (e.g., Triethylamine) or Solvent-free Conditions->Product

Caption: Thia-Michael addition of thiophenol to this compound.

Protocol 2: Solvent-Free Thia-Michael Addition

Objective: To synthesize a β-thioether intermediate under environmentally friendly conditions.

Materials:

  • This compound

  • Thiophenol

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, mix this compound (1.0 equivalent) and thiophenol (1.1 equivalents).

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 30-60 minutes.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the pure product.

EntryNucleophileConditionsTime (min)Yield (%)Reference
1ThiophenolSolvent-free, RT3093[8]
24-ChlorothiophenolSolvent-free, RT1598[8]

Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound is a versatile precursor for the synthesis of various heterocycles, including pyridines, pyrroles, and pyrazolines.

Hantzsch-Type Pyridine Synthesis

While the classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, a modified approach can utilize the functionalities within this compound to construct substituted pyridines.[9][10][11]

Conceptual Workflow:

Hantzsch_Pyridine_Synthesis E4O This compound (or its enamine derivative) Dihydropyridine Dihydropyridine Intermediate E4O->Dihydropyridine Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Dihydropyridine BetaKetoester β-Ketoester BetaKetoester->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

Caption: Conceptual workflow for a Hantzsch-type pyridine synthesis.

Protocol 3: One-Pot Synthesis of a Substituted Pyridine Derivative (Illustrative)

Objective: To synthesize a highly functionalized pyridine scaffold.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Oxidizing agent (e.g., iodine or nitric acid)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and ammonium acetate (1.5 equivalents) in ethanol.[12]

  • Reflux the mixture and monitor the formation of the dihydropyridine intermediate by TLC.

  • After the initial condensation is complete, add the oxidizing agent portion-wise to the reaction mixture.

  • Continue to reflux until the aromatization is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Paal-Knorr-Type Pyrrole Synthesis

The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][13] The 1,4-dicarbonyl moiety in this compound makes it a suitable substrate for this transformation after a Michael addition to introduce the second carbonyl or a precursor.

Conceptual Workflow:

Paal_Knorr_Pyrrole_Synthesis E4O This compound Adduct 1,4-Dicarbonyl Precursor E4O->Adduct MichaelDonor Michael Donor (e.g., Nitromethane) MichaelDonor->Adduct Pyrrole Substituted Pyrrole Adduct->Pyrrole Amine Primary Amine (R-NH2) Amine->Pyrrole

Caption: Conceptual workflow for a Paal-Knorr-type pyrrole synthesis.

Pyrazoline Synthesis

The reaction of α,β-unsaturated ketones with hydrazines is a well-established method for the synthesis of pyrazolines, which are five-membered nitrogen-containing heterocycles with a wide range of biological activities.[14][15][16]

Protocol 4: Synthesis of a Pyrazoline Derivative

Objective: To synthesize a 3-ethoxycarbonyl-5-methyl-4,5-dihydro-1H-pyrazole.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or column chromatography.

EntryHydrazineSolventTemp (°C)Yield (%)Reference
1Hydrazine hydrateEthanolRefluxHigh[16]
2PhenylhydrazineEthanolRefluxHigh[16]

Application in the Synthesis of GABA Analogue Precursors

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA analogues are an important class of drugs used to treat a variety of neurological disorders. This compound can be utilized as a starting material for the synthesis of precursors to GABA analogues.[17][18]

Synthetic Strategy:

A plausible synthetic route involves a Michael addition to introduce a nitrogen-containing functionality, followed by reduction and functional group manipulations. For instance, a Michael addition of a protected amine source, followed by reduction of the ketone and the ester, and subsequent deprotection would lead to a GABA analogue.

Spectroscopic Data

The characterization of this compound and its derivatives is crucial for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Expected ¹H NMR and ¹³C NMR Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.3 (t, 3H, -CH₂CH ₃), ~2.3 (s, 3H, -C(=O)CH ₃), ~4.2 (q, 2H, -CH ₂CH₃), ~6.4 (d, 1H, =CH -C(=O)O), ~6.9 (d, 1H, -C(=O)CH =).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~14.0 (-CH₂C H₃), ~28.0 (-C(=O)C H₃), ~61.0 (-C H₂CH₃), ~130.0 (=C H-C(=O)O), ~145.0 (-C(=O)C H=), ~165.0 (-C(=O)O-), ~198.0 (-C (=O)CH₃).

Note: These are estimated chemical shifts based on related structures and general NMR principles.[20][21]

Conclusion and Future Perspectives

This compound has demonstrated its utility as a versatile and powerful building block in the synthesis of a wide range of pharmaceutical intermediates. Its bifunctional nature allows for the efficient construction of complex carbocyclic and heterocyclic scaffolds through well-established synthetic methodologies such as the Diels-Alder reaction, Michael addition, and various named reactions for heterocycle synthesis. The potential for asymmetric transformations further enhances its value in modern drug discovery. Future research will likely focus on expanding the scope of its applications in novel multicomponent reactions, developing more efficient and stereoselective catalytic systems for its transformations, and its incorporation into the synthesis of new classes of bioactive molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, facilitating the innovative use of this remarkable synthon in the development of next-generation therapeutics.

References

  • Catalytic and Enantioselective Diels–Alder Reactions of (E)-4-Oxopent-2-enoates.
  • Electronic Supplementary Information. Royal Society of Chemistry. [Link]
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
  • REINVESTIGATION OF THE DIELS-ALDER REACTION OF (E)-(R)-4,s-Dl-0-ISOPROPYLIDENEPENT-2-ENOATES AND CYCLOPENTADIENE. Semantic Scholar. [Link]
  • Hantzsch pyridine synthesis. Grokipedia. [Link]
  • Hantzsch pyridine synthesis. Wikipedia. [Link]
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • SYNTHESIS OF PYRAZOLINES FROM HYDRAZINE HYDRATE, AND EVALUATION BY ANTIINFLAMM
  • Synthesis and resolution of 2-methyl analogues of GABA.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. [Link]
  • Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applic
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group. [Link]
  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. The Royal Society of Chemistry. [Link]
  • Interpret
  • ETHYL-4-[(E)-BUT-2-ENOYLOXY]-4-METHYL-3-OXOPENTANOATE - Optional[13C NMR]. SpectraBase. [Link]
  • Synthesis of series of chalcone and pyrazoline derivatives.
  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Catalyst-free Diels–Alder reactions of vinylphosphonates with cyclopentadienones. Arkivoc. [Link]
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. MDPI. [Link]
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
  • Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activ
  • Chem 115 - Asymmetric Diels-Alder Reactions. Andrew G Myers Research Group. [Link]
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
  • Chiral Lewis Acids as Enantioselective Catalysts in the Diels-Alder Reaction and the Allylic Addition to Aldehydes.
  • Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds.
  • Thia-Michael Addition in Diverse Organic Synthesis. Modern Approaches in Drug Designing. [Link]
  • Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Organic Chemistry Portal. [Link]
  • Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.
  • Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA)
  • Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine.
  • Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. SciSpace. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in the synthetic organic chemist's toolkit for the stereoselective formation of carbon-carbon double bonds.[1][2] This powerful olefination reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, yielding predominantly α,β-unsaturated esters, or enoates.[1][3] A key advantage of the HWE reaction is the facile removal of the water-soluble phosphate byproduct, simplifying purification compared to the Wittig reaction.[1][3] This guide provides an in-depth exploration of the HWE reaction for the synthesis of enoates, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and professionals in drug development.

The Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a multi-step mechanism that dictates the stereochemical outcome of the enoate product.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions to achieve the desired stereoisomer.

  • Deprotonation: The reaction commences with the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion.[1]

  • Nucleophilic Addition: The nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate.[1]

  • Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This step is often the rate-determining step of the reaction.[4][5]

  • Elimination: The oxaphosphetane intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product (the enoate) and a water-soluble phosphate byproduct.[1]

The stereoselectivity of the HWE reaction is largely determined by the relative energies of the transition states leading to the formation of the diastereomeric oxaphosphetane intermediates.[4] Under standard conditions, the reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][5]

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Addition Aldehyde Aldehyde/Ketone Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Enoate Enoate Product Oxaphosphetane->Enoate Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate HWE_Workflow A 1. Dissolve Phosphonate in Ethanol B 2. Add Base (NaOEt) A->B C 3. Add Aldehyde B->C D 4. Reflux and Monitor C->D E 5. Remove Ethanol D->E F 6. Add Ether and NaHCO3(aq) E->F G 7. Separate Layers F->G H 8. Wash and Dry Organic Layer G->H I 9. Concentrate H->I J 10. Purify by Distillation or Chromatography I->J

Sources

Application Notes and Protocols for Monitoring Reactions of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (E)-Ethyl 4-oxopent-2-enoate is a versatile α,β-unsaturated keto-ester, a class of molecules that are pivotal building blocks in organic synthesis. Their reactivity, particularly as Michael acceptors, allows for the formation of complex molecular architectures, making them valuable intermediates in the development of pharmaceuticals and other fine chemicals. The efficiency and selectivity of reactions involving this substrate are paramount. Therefore, robust and reliable analytical techniques for real-time or quasi-real-time reaction monitoring are essential to optimize reaction conditions, understand reaction kinetics, and ensure product quality.

This comprehensive guide provides detailed application notes and protocols for monitoring reactions of this compound using a suite of modern analytical techniques. The focus is on providing not just step-by-step instructions, but also the scientific rationale behind the choice of a particular technique and the interpretation of the data generated.

Core Principles of Reaction Monitoring

Effective reaction monitoring aims to provide a real-time or near-real-time understanding of the chemical transformations occurring in a reaction vessel. This allows for:

  • Kinetic Analysis: Determining the rate of consumption of reactants and formation of products.

  • Mechanism Elucidation: Identifying the presence of transient intermediates or byproducts.

  • Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.

  • Process Safety: Ensuring the reaction is proceeding as expected and avoiding potentially hazardous conditions.

The choice of an appropriate analytical technique is dictated by the specific characteristics of the reactants, products, and the reaction medium. For this compound, its key structural features—the conjugated π-system, the ester, and ketone carbonyl groups, and the vinylic and acetyl protons—provide distinct handles for various spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Window into the Reaction

NMR spectroscopy is arguably the most powerful tool for in situ reaction monitoring, providing detailed structural information on all soluble species in the reaction mixture without the need for sample workup.[1][2]

Why NMR is an Excellent Choice:
  • Structural Detail: Provides unambiguous identification of reactants, products, and intermediates through unique chemical shifts and coupling patterns.

  • Quantitative Analysis: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal, allowing for accurate determination of the relative concentrations of different species.

  • Non-invasive: The sample can be analyzed directly in the NMR tube, preserving the integrity of the reaction.

Protocol: In Situ ¹H NMR Monitoring of a Michael Addition to this compound

This protocol outlines the monitoring of a representative Michael addition of a thiol, benzyl mercaptan, to this compound.

Materials:

  • This compound

  • Benzyl mercaptan

  • Triethylamine (catalyst)

  • Deuterated chloroform (CDCl₃)

  • NMR tube with a sealable cap

  • NMR spectrometer (300 MHz or higher recommended)

Experimental Workflow:

Sources

Topic: Experimental Setup for Reactions Involving (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of (E)-Ethyl 4-oxopent-2-enoate

This compound (CAS No. 10150-93-3) is a highly functionalized organic building block possessing significant potential in synthetic chemistry.[1][2] Its structure incorporates an α,β-unsaturated ester and a ketone moiety, creating a conjugated system that is ripe for a variety of chemical transformations. This dual reactivity makes it a valuable precursor for the synthesis of complex heterocyclic systems and carbocyclic frameworks, which are often core structures in pharmaceutical agents.

The molecule's primary site of reactivity is the electron-deficient β-carbon, making it an excellent Michael acceptor for conjugate additions.[3][4] Furthermore, the activated carbon-carbon double bond can readily participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it functions as a dienophile.[5] This application note provides a detailed guide to the experimental setups for two of its most powerful transformations: the Aza-Michael conjugate addition and the [4+2] Diels-Alder cycloaddition.

Compound Property Value
CAS Number 10150-93-3
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Appearance Colorless to pale yellow liquid
Primary Reactivity Michael Acceptor, Dienophile

Section 1: The Aza-Michael Reaction: A Gateway to β-Amino Carbonyls

The Aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl, is a fundamental method for forming carbon-nitrogen bonds.[6] This reaction is of paramount importance in drug development for synthesizing β-amino acid derivatives, peptides, and nitrogen-containing heterocycles. This compound serves as an ideal substrate, reacting readily with both aliphatic and aromatic amines.

Causality of Experimental Design

The protocol described below utilizes mild, often catalyst-free or base-catalyzed conditions. The inherent nucleophilicity of the amine is typically sufficient to initiate the reaction. The choice of solvent is critical; polar aprotic solvents like acetonitrile or THF are often used to ensure solubility of the reactants. For less reactive amines, a mild, non-nucleophilic base can be used to deprotonate the amine, increasing its nucleophilicity. The reaction is monitored by Thin-Layer Chromatography (TLC) to track the consumption of the starting material. The workup procedure is designed to remove the catalyst and any unreacted amine, followed by purification via column chromatography to isolate the desired β-amino ester product.

Detailed Protocol 1: Aza-Michael Addition of Benzylamine
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 1.42 g, 10 mmol).

    • Dissolve the starting material in 20 mL of anhydrous acetonitrile.

    • Under ambient atmosphere, add benzylamine (1.1 equiv., e.g., 1.18 g, 11 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed.

    • Monitor the reaction progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is generally complete within 4-12 hours. The disappearance of the this compound spot indicates completion.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove excess benzylamine, followed by a wash with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel (using a gradient eluent of 10% to 30% ethyl acetate in hexanes) to afford the pure ethyl 3-(benzylamino)-4-oxopentanoate.

Visualization: Aza-Michael Reaction Workflow

Aza_Michael_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification setup1 Dissolve Enoate in Acetonitrile setup2 Add Benzylamine Dropwise setup1->setup2 rxn Stir at Room Temp (4-12 hours) setup2->rxn monitor Monitor by TLC rxn->monitor workup1 Concentrate Solvent monitor->workup1 workup2 Aqueous Washes (HCl, NaHCO₃, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Silica Gel Column Chromatography workup3->purify

Caption: Workflow for the Aza-Michael addition reaction.

Section 2: The Diels-Alder Reaction: Constructing Six-Membered Rings

The Diels-Alder reaction is a powerful and elegant [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[5][7] In this context, this compound acts as the dienophile, where its electron-deficient double bond reacts with an electron-rich diene. This reaction is highly stereospecific and is a cornerstone of synthetic strategies for building complex polycyclic molecules.[8]

Causality of Experimental Design

The protocol involves reacting the dienophile with 1,3-butadiene, which is conveniently generated in situ from the thermal decomposition of 3-sulfolene.[8][9] This approach avoids handling gaseous butadiene. The reaction is conducted at reflux in a high-boiling solvent like xylene to provide the necessary thermal energy for both the decomposition of 3-sulfolene and the cycloaddition itself.[8][9] A reflux condenser is essential to prevent the loss of solvent and reactants.[9] The product crystallizes upon cooling, which provides a simple and effective initial purification step. Recrystallization is then used to obtain a highly pure product.

Detailed Protocol 2: Diels-Alder Reaction with in situ Generated 1,3-Butadiene
  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine this compound (1.0 equiv., e.g., 7.1 g, 50 mmol), 3-sulfolene (1.2 equiv., e.g., 7.08 g, 60 mmol), and 20 mL of xylenes.

    • Add a few boiling chips to ensure smooth boiling.

    • Fit the flask with a reflux condenser. Ensure all glass joints are properly sealed.[9]

  • Reaction Execution:

    • Heat the mixture in a heating mantle to a gentle reflux (the boiling point of xylenes is ~140 °C).[9] At this temperature, the 3-sulfolene decomposes to release 1,3-butadiene and sulfur dioxide gas.

    • Caution: The reaction should be performed in a well-ventilated fume hood as SO₂ is a noxious gas.[7]

    • Maintain the reflux for 30-45 minutes. The reaction progress can be monitored by TLC.

  • Workup and Isolation:

    • After the reflux period, remove the heating mantle and allow the flask to cool slowly to room temperature.

    • As the solution cools, the product, ethyl 4-acetylcyclohex-1-enecarboxylate, will begin to crystallize.

    • To maximize crystal formation, cool the flask in an ice-water bath for an additional 20 minutes.

    • Collect the solid product by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of cold petroleum ether to remove residual xylenes and any soluble impurities.

  • Purification:

    • The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

Visualization: Diels-Alder Reaction Mechanism

Caption: Concerted mechanism of the [4+2] Diels-Alder cycloaddition.

General Experimental Considerations

  • Reaction Monitoring: Progress for both reactions should be monitored by TLC on silica gel plates. Visualization can be achieved using a UV lamp (254 nm) and/or staining with potassium permanganate solution. For more detailed kinetic analysis, ¹H NMR spectroscopy or GC-MS can be employed to quantify the conversion of starting material to product.[10]

  • Purification: Flash column chromatography is the most common method for purifying the products of these reactions. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents.

  • Safety Precautions: this compound and its derivatives may cause skin, eye, and respiratory irritation.[11][12] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information before use.[13]

References

  • PubChem. (n.d.). Ethyl (2E)-2-methyl-4-oxopent-2-enoate. National Center for Biotechnology Information.
  • Blago Fund. (n.d.). This compound.
  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Organic Syntheses. (n.d.). Ethyl (E,Z)-2,4-decadienoate.
  • National Institutes of Health. (n.d.). Enantioselective Conjugate Additions of α-Amino Radicals via Cooperative Photoredox and Lewis Acid Catalysis.
  • PubChem. (n.d.). Ethyl 3-methyl-4-oxopent-2-enoate. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Conjugated Addition of Amines to Electron Deficient Alkenes: A Green Approach.
  • Wikipedia. (n.d.). Michael addition.
  • University of Missouri-St. Louis. (n.d.). The Diels-Alder Cycloaddition Reaction.
  • Organic Syntheses. (n.d.). Procedure.
  • YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation.
  • YouTube. (2018). 21.8 Michael Reactions.
  • PubChem. (n.d.). 2-Ethyl-4-oxopent-2-enoic acid. National Center for Biotechnology Information.
  • YouTube. (2020). Diels Alder Reaction Experiment Part 1, Prelab.
  • Google Docs. (n.d.). Lab report #4: Diels-Alder Reaction.
  • Scribd. (n.d.). Organic Chem Diels-Alder Reaction Lab.
  • Wikipedia. (n.d.). 2-Oxopent-4-enoic acid.
  • Royal Society of Chemistry. (n.d.). Biases in ketone measurements using DNPH-coated solid sorbent cartridges.
  • Princeton University. (2006). Enantioselective organocatalytic amine conjugate addition.
  • Pharmaffiliates. (n.d.). CAS No : 22418-80-0| Chemical Name : Ethyl 3-oxopent-4-enoate.

Sources

Application Notes and Protocols: (E)-Ethyl 4-oxopent-2-enoate as a Michael Acceptor in Conjugate Additions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of (E)-Ethyl 4-oxopent-2-enoate in Synthesis

This compound is a highly valuable and versatile building block in modern organic synthesis. Its structure features an α,β-unsaturated ester system, which renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a Michael acceptor in conjugate addition reactions. The presence of both a ketone and an ester functionality provides multiple sites for further synthetic transformations, making the resulting adducts powerful intermediates in the synthesis of complex molecules, including heterocycles and natural product precursors.

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.[1][2] In this process, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[1][3] The reaction is driven by the formation of a stable enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.[1][4] The general mechanism involves the nucleophilic attack on the β-carbon, followed by protonation of the resulting enolate.[2]

This guide provides detailed application notes and protocols for the use of this compound as a Michael acceptor with various classes of nucleophiles, including stabilized carbanions, amines, thiols, and organocuprates. The protocols are designed to be a practical resource for researchers in synthetic chemistry and drug development, offering insights into reaction setup, optimization, and mechanistic considerations.

Core Principles of Reactivity

The reactivity of this compound as a Michael acceptor is governed by the electronic properties of the α,β-unsaturated carbonyl system. The electron-withdrawing nature of the ester and ketone groups polarizes the molecule, creating a partial positive charge on the β-carbon and making it the primary site for nucleophilic attack.

G cluster_workflow Workflow: Diethyl Malonate Addition prep Prepare NaOEt in EtOH enolate Form Malonate Enolate (0°C, 15 min) prep->enolate Add Diethyl Malonate addition Add this compound (0°C to RT, 12-24h) enolate->addition quench Quench with 1M HCl addition->quench workup Aqueous Workup (EtOAc Extraction) quench->workup purify Column Chromatography workup->purify product Isolated Product purify->product G cluster_mechanism General Mechanism of Michael Addition start This compound + Nucleophile (Nu⁻) intermediate {Enolate Intermediate} start->intermediate Nucleophilic Attack at β-carbon product {1,4-Adduct} intermediate->product Protonation protonation Protonation (e.g., from solvent or workup)

Sources

Application of (E)-Ethyl 4-oxopent-2-enoate in Natural Product Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the strategic application of (E)-Ethyl 4-oxopent-2-enoate, a versatile and highly functionalized C5 building block, in the synthesis of complex natural products. Intended for researchers, medicinal chemists, and professionals in drug development, this guide elucidates the reactivity of this reagent and provides detailed protocols for its key transformations, moving beyond a simple recitation of steps to explain the underlying strategic considerations in synthetic design.

Introduction: The Synthetic Utility of this compound

This compound is a bifunctional molecule featuring an α,β-unsaturated ester and a ketone. This unique arrangement of functional groups makes it an exceptionally valuable synthon in organic synthesis. The electron-withdrawing nature of the ester and ketone moieties activates the alkene for a variety of nucleophilic additions, while the ketone itself can participate in a range of carbonyl chemistry. Its linear five-carbon backbone provides a foundational element for the construction of both cyclic and acyclic motifs prevalent in numerous classes of natural products, including terpenoids and alkaloids.

The strategic importance of this reagent lies in its ability to participate in a cascade of reactions, enabling the rapid assembly of molecular complexity from simple, achiral precursors. This guide will focus on its application in several cornerstone reactions of organic synthesis: the Michael Addition, the Diels-Alder Reaction, and Annulation strategies, culminating in a detailed case study of its application in the total synthesis of a natural product.

Key Applications and Reaction Protocols

Michael Addition: A Gateway to 1,5-Dicarbonyl Compounds

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. This compound is an excellent Michael acceptor due to the electronic activation of its double bond. This reaction is pivotal for creating 1,5-dicarbonyl compounds, which are versatile intermediates for subsequent cyclization reactions.[1][2]

Mechanistic Insight: The reaction is initiated by the deprotonation of a soft nucleophile (the Michael donor), typically a β-dicarbonyl compound, to form a stabilized enolate. This enolate then attacks the electrophilic β-carbon of the this compound (the Michael acceptor). The resulting enolate is then protonated to yield the 1,4-adduct.[3][4] The stereochemistry of the newly formed chiral centers can often be controlled by the choice of catalyst and reaction conditions.

Michael_Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Donor Michael Donor (e.g., β-ketoester) Enolate Stabilized Enolate Donor->Enolate Deprotonation Base Base Base->Donor Acceptor This compound Intermediate Enolate Intermediate Enolate->Intermediate Nucleophilic Attack on β-carbon Acceptor->Intermediate Proton_Source Proton Source (e.g., H₂O) Product 1,5-Dicarbonyl Adduct Intermediate->Product Protonation Proton_Source->Intermediate

Diagram 1: Workflow for a Michael Addition Reaction.

Detailed Protocol: Michael Addition of Diethyl Malonate

This protocol describes a general procedure for the Michael addition of a soft carbon nucleophile to this compound.

  • Materials:

    • This compound (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Sodium ethoxide (0.2 eq)

    • Anhydrous ethanol (solvent)

    • 0.1 M Hydrochloric acid (for workup)

    • Saturated sodium bicarbonate solution (for workup)

    • Brine (for workup)

    • Anhydrous magnesium sulfate (drying agent)

  • Procedure:

    • To a stirred solution of sodium ethoxide in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise.

    • Stir the resulting solution at 0 °C for 15 minutes to ensure complete formation of the enolate.

    • Add this compound dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of 0.1 M HCl until the solution is neutral.

    • Remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-dicarbonyl adduct.

Expert Insights: The choice of base is critical. A catalytic amount of a non-nucleophilic base like sodium ethoxide is sufficient to generate the enolate of the highly acidic diethyl malonate without promoting competing side reactions. The use of an anhydrous solvent is crucial to prevent protonation of the enolate before it can react.

Diels-Alder Reaction: Constructing Six-Membered Rings

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[5] Due to the presence of two electron-withdrawing groups, this compound is an activated dienophile, making it an excellent substrate for this transformation.[6] This reaction is highly stereospecific and provides a direct route to complex cyclic systems found in many natural products.[5]

Mechanistic Insight: The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state.[5] The stereochemistry of the diene and dienophile is retained in the product. For cyclic dienes, the "endo rule" often dictates the stereochemical outcome, where the substituents on the dienophile are oriented towards the diene in the transition state.[7] Lewis acid catalysis can accelerate the reaction and enhance its regioselectivity and stereoselectivity.[8]

Diels_Alder cluster_0 Reactants cluster_1 Transition State cluster_2 Product Diene Conjugated Diene TS [4+2] Cyclic Transition State Diene->TS Dienophile This compound Dienophile->TS Product Cyclohexene Adduct TS->Product Concerted Cycloaddition

Diagram 2: The Diels-Alder Reaction Pathway.

Detailed Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol outlines a typical procedure for the Diels-Alder reaction between this compound and a reactive diene.

  • Materials:

    • This compound (1.0 eq)

    • Freshly cracked cyclopentadiene (1.5 eq)

    • Dichloromethane (anhydrous, solvent)

    • Lewis Acid (e.g., BF₃·OEt₂, optional, 0.1 eq)

  • Procedure:

    • Dissolve this compound in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • If using a Lewis acid catalyst, add it dropwise to the solution and stir for 10 minutes.

    • Add freshly cracked cyclopentadiene dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.

    • Quench the reaction by adding a few drops of water.

    • Allow the mixture to warm to room temperature.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the bicyclic adduct.

Expert Insights: Cyclopentadiene is highly reactive and readily dimerizes at room temperature; it should be freshly prepared by "cracking" dicyclopentadiene before use. The use of a Lewis acid can significantly improve the reaction rate and selectivity, but care must be taken to use anhydrous conditions as Lewis acids are water-sensitive.

Annulation Strategies: Building Fused Ring Systems

Annulation reactions are ring-forming processes, and this compound is an ideal starting material for such transformations, particularly the Robinson annulation.[9] The Robinson annulation is a powerful method for the formation of a six-membered ring and involves a Michael addition followed by an intramolecular aldol condensation.[1][9]

Mechanistic Insight: The reaction sequence begins with the Michael addition of an enolate (from a ketone or β-dicarbonyl compound) to an α,β-unsaturated ketone, in this case, a derivative of this compound.[1][10] The resulting 1,5-diketone then undergoes an intramolecular aldol condensation, where an enolate formed from one ketone attacks the other ketone, forming a six-membered ring. Subsequent dehydration yields a cyclohexenone derivative.[1][10]

Robinson_Annulation Start Ketone Enolate + this compound Michael Michael Addition Start->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Cyclohexenone Cyclohexenone Product Aldol->Cyclohexenone

Diagram 3: The Robinson Annulation Sequence.

Detailed Protocol: Robinson Annulation with 2-Methylcyclohexanone

This protocol provides a representative procedure for a Robinson annulation.

  • Materials:

    • 2-Methylcyclohexanone (1.0 eq)

    • This compound (1.1 eq)

    • Potassium hydroxide (1.5 eq)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve 2-methylcyclohexanone and potassium hydroxide in ethanol and stir at room temperature for 30 minutes.

    • Add this compound to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and neutralize with 1 M HCl.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to afford the annulated product.

Expert Insights: The regioselectivity of the initial Michael addition is crucial and can be controlled by the choice of base and reaction conditions to favor the formation of either the kinetic or thermodynamic enolate of the starting ketone. In this case, using a strong base like KOH favors the thermodynamic enolate.

Case Study: Total Synthesis of (±)-Paeonilide

A compelling example of the synthetic utility of a close analogue of this compound is the facile total synthesis of the monoterpenoid (±)-Paeonilide.[10][11] This synthesis showcases the strategic use of a related α,β-unsaturated keto-ester in a key fragment coupling reaction.

The synthesis employs (E)-2-(ethoxycarbonyl)ethenyl-2,2-dimethyl-1,3-dioxane, where the ketone is protected as a dimethyl ketal. This protected form of this compound is prepared via a Wittig reaction between the corresponding aldehyde and ethyl (triphenylphosphoranylidene)acetate.[11]

The key step involves a benzoyl peroxide-promoted radical addition of 3-(ethylenedioxy)butanal to the α,β-unsaturated ester. This is followed by an acid-catalyzed deprotection of the ketal and a subsequent intramolecular cyclization to form the core of Paeonilide.[11]

Table 1: Key Transformations in the Synthesis of (±)-Paeonilide

StepReaction TypeKey ReagentsPurpose
1Wittig OlefinationEthyl (triphenylphosphoranylidene)acetateFormation of the α,β-unsaturated ester
2Radical AdditionBenzoyl peroxide, 3-(ethylenedioxy)butanalKey C-C bond formation
3Deprotection/Cyclization1 N HClRemoval of ketal and intramolecular cyclization
4BenzoylationBenzoyl chloride, pyridineFinal acylation to yield Paeonilide

This elegant synthesis highlights how a functionalized building block, conceptually derived from this compound, can be used to rapidly construct a complex natural product in a limited number of steps with high overall yield.[10][11]

Conclusion

This compound and its derivatives are powerful and versatile building blocks in the synthesis of natural products. Their rich functionality allows for their participation in a wide array of powerful bond-forming reactions, including Michael additions, Diels-Alder reactions, and annulation sequences. The strategic application of this reagent enables the efficient and often stereocontrolled construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery, facilitating the development of novel synthetic routes to biologically important molecules.

References

  • Tu, Y.-Q., et al. (2007). Facile Synthesis of (±)-Paeonilide. Organic Letters, 9(10), 1859-1861. [Link]
  • Wang, C., et al. (2006). Total synthesis of (+/-)-paeonilide. Organic Letters, 8(12), 2479-81. [Link]
  • Wikipedia.
  • Master Organic Chemistry.
  • ResearchGate. Catalytic and Enantioselective Diels–Alder Reactions of ( E )
  • J&K Scientific LLC.
  • ResearchGate. Catalytic and Enantioselective Diels–Alder Reactions of ( E )
  • Wikipedia. Michael reaction. [Link]
  • Master Organic Chemistry.
  • Wikipedia. Diels–Alder reaction. [Link]
  • Master Organic Chemistry. Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]
  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]
  • Chemistry LibreTexts. 23.
  • Organic Syntheses. PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)
  • Filo. The following reaction sequence utilized a michal addition, follllowed by... [Link]
  • Wikipedia. Diels–Alder reaction. [Link]
  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]
  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]
  • YouTube. 16.5c Diels Alder Reactions with Cyclic Dienes. [Link]
  • Master Organic Chemistry. Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]
  • Chemistry LibreTexts. 19.
  • Chemistry LibreTexts. 23.
  • YouTube. 16.5c Diels Alder Reactions with Cyclic Dienes. [Link]
  • PubMed Central. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. [Link]
  • AMyD. The lipase-catalyzed asymmetric C–C Michael addition. [Link]
  • Master Organic Chemistry.

Sources

Catalytic Transformations of (E)-Ethyl 4-oxopent-2-enoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of (E)-Ethyl 4-oxopent-2-enoate

This compound is a highly versatile bifunctional molecule, possessing both an α,β-unsaturated ester (a Michael acceptor) and a ketone functionality. This unique structural arrangement makes it a valuable C5 building block for the synthesis of a diverse array of complex organic molecules, including chiral lactones, functionalized cyclohexenes, and γ-keto esters, which are prevalent motifs in pharmaceuticals and natural products. The strategic placement of its reactive sites—the electrophilic C=C double bond, the ketone carbonyl, and the ester—allows for a wide range of selective catalytic transformations. This guide provides an in-depth exploration of key catalytic methods for the derivatization of this substrate, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Asymmetric [4+2] Cycloaddition: Enantioselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[1] For a prochiral dienophile like this compound, achieving high enantioselectivity is crucial. The use of chiral Lewis acid catalysts allows for the facial differentiation of the dienophile, leading to the formation of a single enantiomer of the cyclohexene product.

Scientific Rationale and Mechanistic Insight

We will focus on a highly effective method utilizing a chiral oxazaborolidine catalyst activated by a strong Brønsted acid, triflimide (Tf₂NH).[2][3] This activation generates a cationic chiral Lewis acid that coordinates to the carbonyl oxygen of the dienophile. This coordination serves two primary purposes: it lowers the LUMO energy of the dienophile, accelerating the reaction, and it creates a chiral environment that blocks one face of the C=C double bond from the approaching diene, thus dictating the stereochemical outcome. The endo transition state is generally favored due to secondary orbital interactions, leading to a predictable stereochemistry in the product.

Caption: Catalytic cycle for the enantioselective Diels-Alder reaction.

Protocol 1: Enantioselective Diels-Alder Reaction

This protocol is adapted from the work of Ye and colleagues.[2]

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Triflimide (Tf₂NH)

  • This compound (10150-93-3)[4][5][6]

  • Isoprene (freshly distilled)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous DCM (5.0 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of 1 M solution).

  • Add a solution of triflimide (0.1 mmol) in anhydrous DCM (1.0 mL) dropwise. Stir the mixture for 30 minutes at -78 °C to pre-form the active catalyst.

  • Add this compound (1.0 mmol) to the catalyst solution.

  • Add freshly distilled isoprene (3.0 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral cyclohexene adduct.

Data Summary:

DieneCatalyst Loading (mol%)Yield (%)ee (%)
Isoprene109596
Cyclopentadiene109298

Asymmetric Conjugate Addition: Organocatalytic Michael Reaction

The Michael addition is a fundamental C-C bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[7] For this compound, this provides a route to functionalized γ-keto esters. Organocatalysis offers a metal-free, environmentally benign approach to achieving high enantioselectivity in these transformations.

Scientific Rationale and Mechanistic Insight

A bifunctional thiourea organocatalyst derived from a chiral diamine is particularly effective for the conjugate addition of nitroalkanes to 4-oxo-enoates.[8] The catalyst operates through a dual activation mechanism. The thiourea moiety acts as a hydrogen-bond donor, activating the Michael acceptor by coordinating to the carbonyl and ester groups, thus increasing its electrophilicity. Simultaneously, the basic amine functionality of the catalyst deprotonates the nitroalkane, generating a nucleophilic nitronate intermediate in close proximity to the activated acceptor within a chiral scaffold. This organized transition state assembly directs the nucleophilic attack to one face of the enoate, resulting in high enantioselectivity.

Michael_Addition_Workflow Start Reaction Setup Reagents Combine: - this compound - Nitroalkane - Chiral Thiourea Catalyst - Solvent (e.g., Toluene) Start->Reagents Reaction Stir at specified temperature (e.g., room temperature) Reagents->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction If incomplete Workup Aqueous Workup (e.g., NH₄Cl wash) Monitoring->Workup Upon completion Purification Column Chromatography Workup->Purification Product Enantioenriched γ-Nitro-δ-keto Ester Purification->Product

Caption: Experimental workflow for the organocatalytic Michael addition.

Protocol 2: Enantioselective Michael Addition of Nitromethane

This protocol is based on the work of Wang et al. on similar 4-oxo-enoates.[8]

Materials:

  • (R,R)-1,2-Diphenylethylenediamine-derived thiourea catalyst

  • This compound

  • Nitromethane

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry vial, add the (R,R)-DPEN-thiourea catalyst (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (2.0 mL) followed by this compound (1.0 mmol).

  • Add nitromethane (2.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (15 mL) and wash with saturated aqueous NH₄Cl (5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., gradient elution with ethyl acetate in hexanes) to yield the chiral γ-nitro-δ-keto ester.

Data Summary:

NitroalkaneCatalyst Loading (mol%)Yield (%)ee (%)
Nitromethane5>9598
Nitroethane59496 (as a mixture of diastereomers)

Asymmetric Hydrogenation: Accessing Chiral γ-Hydroxy Esters

Asymmetric hydrogenation is a highly efficient method for the stereoselective reduction of C=C and C=O double bonds.[9] For this compound, this can be a chemo- and enantioselective process to access valuable chiral γ-hydroxy esters, which are precursors to chiral γ-lactones.

Scientific Rationale and Mechanistic Insight

The substrate presents two reducible functionalities: the C=C double bond and the ketone. Ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, are renowned for their ability to catalyze the asymmetric hydrogenation of both activated alkenes and ketones.[10] The reaction typically proceeds via a metal-hydride intermediate. The chiral ligand creates a C₂-symmetric environment that forces the substrate to coordinate in a specific orientation, leading to hydride delivery to one prochiral face of the double bond or carbonyl group. For γ-keto esters, hydrogenation of the ketone is often highly efficient. The choice of catalyst and conditions can influence the chemoselectivity between the C=C and C=O reduction.

Asymmetric_Hydrogenation Catalyst [RuCl₂(R)-BINAP]₂·NEt₃ Active_Catalyst RuH₂(R)-BINAP Catalyst->Active_Catalyst H2 H₂ H2->Active_Catalyst Activation Substrate This compound Coordination Substrate Coordination Substrate->Coordination Active_Catalyst->Coordination Hydride_Transfer Hydride Transfer Coordination->Hydride_Transfer Product Chiral γ-Hydroxy Ester Hydride_Transfer->Product Release

Caption: Simplified catalytic cycle for Ru-BINAP catalyzed asymmetric hydrogenation.

Protocol 3: Asymmetric Hydrogenation of the Ketone

This protocol is adapted from established procedures for the asymmetric hydrogenation of β- and γ-keto esters.[9][10][11]

Materials:

  • [RuCl₂((R)-BINAP)]₂·NEt₃

  • This compound

  • Ethanol (degassed)

  • Hydrogen gas (H₂)

Procedure:

  • Place this compound (1.0 mmol) and [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 mmol, 0.5 mol%) in a high-pressure autoclave equipped with a magnetic stir bar.

  • Evacuate the autoclave and backfill with argon three times.

  • Add degassed ethanol (5 mL) via syringe.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Heat the reaction mixture to 50 °C and stir vigorously for 12-24 hours.

  • After the reaction is complete (monitored by GC-MS analysis of an aliquot), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the chiral ethyl 4-hydroxypentanoate. The double bond is typically reduced under these conditions as well.

Expected Outcome:

  • Yield: >90%

  • Enantiomeric Excess (ee): >95%

Other Potential Catalytic Transformations

The rich functionality of this compound opens the door to other valuable catalytic transformations.

a) Sharpless Asymmetric Dihydroxylation

The electron-deficient C=C bond can be a substrate for the Sharpless asymmetric dihydroxylation, yielding a chiral vicinal diol.[12][13][14] This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand and a stoichiometric co-oxidant. The choice of AD-mix-α or AD-mix-β determines which enantiomer of the diol is formed.

b) Catalytic Asymmetric Epoxidation

The C=C double bond can undergo enantioselective epoxidation. Organocatalytic methods, using chiral amines or phase-transfer catalysts, are effective for the epoxidation of electron-deficient olefins.[15] Alternatively, metal-catalyzed systems, such as those based on vanadium, can be employed with hydrogen peroxide as the oxidant.[16]

c) Biocatalytic Reductions

Ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family are capable of the highly stereoselective reduction of activated C=C double bonds.[17][18][19][20][21] This biocatalytic approach operates under mild aqueous conditions and offers excellent chemo- and enantioselectivity, providing a green alternative to traditional metal catalysis for the synthesis of chiral γ-keto esters.

Conclusion

This compound is a readily accessible and highly versatile platform for asymmetric synthesis. The catalytic methods outlined in this guide—Diels-Alder cycloaddition, Michael addition, and asymmetric hydrogenation—provide reliable and scalable protocols for accessing a wide range of enantioenriched products. The choice of catalytic system allows for precise control over the transformation of its multiple functional groups, making it an invaluable tool for researchers in the pharmaceutical and fine chemical industries. Further exploration into other catalytic methods, such as epoxidation and dihydroxylation, will continue to expand the synthetic utility of this powerful building block.

References

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters.
  • Study on asymmetric hydrogenation of γ-keto acid catalyzed by Ni/Zn.
  • Catalytic and Enantioselective Diels-Alder Reactions of (E)
  • Asymmetric hydrogenation of γ‐aryl keto acids/esters.
  • Catalytic and Enantioselective Diels–Alder Reactions of (E)-4-Oxopent-2-enoates.
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N
  • Efficient Epoxidation of Electron-Deficient Alkenes With Hydrogen Peroxide Catalyzed by [γ-PW10O38V2(μ-OH)2]3-.PubMed. [Link]
  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
  • Catalytic asymmetric hydrogenation of β‐aryl β‐keto esters.
  • Catalytic and Enantioselective Diels–Alder Reactions of (E)
  • Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines.National Institutes of Health (NIH). [Link]
  • Sharpless Dihydroxylation (Bishydroxyl
  • Visible-light-promoted catalytic epoxidation of alkenes under metal-free conditions.Royal Society of Chemistry. [Link]
  • Enantioselective epoxidation of electron-deficient olefins: an organoc
  • Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-eno
  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions.MDPI. [Link]
  • Sharpless asymmetric dihydroxyl
  • Epoxidation of Electron‐Deficient Alkenes Triggered by Visible‐Light‐Driven Phenol Photooxidation for the Synthesis of Epoxy Dienone Products.
  • Metagenomic ene-reductases for the bioreduction of sterically challenging enones.National Institutes of Health (NIH). [Link]
  • An Industrial Perspective of Ene Reductase (ERED)
  • Ene-reductases and their Applications.The University of Manchester. [Link]
  • The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones.Macmillan Group, Princeton University. [Link]
  • Polyoxovanadometalate-catalyzed selective epoxidation of alkenes with hydrogen peroxide.PubMed. [Link]
  • Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis.PMC, National Institutes of Health (NIH). [Link]
  • Biocatalysis- Eno
  • Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles.National Institutes of Health (NIH). [Link]
  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea.
  • What is the mechanism for this nucleophilic conjug
  • Conjugate Additions: Introduction.Charette Group, Université de Montréal. [Link]
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
  • Organocatalytic additions of nitroalkanes to highly substituted Michael acceptors: challenges and solutions.
  • Organometallic Chemistry :: Conjugate Additions.University of Wisconsin-Madison. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of (E)-Ethyl 4-oxopent-2-enoate for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: Unlocking the Potential of a Privileged Scaffold

(E)-Ethyl 4-oxopent-2-enoate is a remarkably versatile and synthetically accessible bifunctional scaffold. Its chemical architecture, featuring both a ketone carbonyl and a reactive α,β-unsaturated ester system, presents two distinct and orthogonal points for chemical modification. This dual reactivity makes it an ideal starting material for the rapid generation of diverse molecular libraries aimed at biological screening and drug discovery. The α,β-unsaturated carbonyl motif is a well-established "privileged" structure found in numerous natural products and FDA-approved drugs, known for a wide array of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1][2]

The core principle behind the utility of this scaffold lies in its function as a Michael acceptor.[3] The polarized alkene is susceptible to conjugate addition by biological nucleophiles, such as the cysteine residues in target proteins, which can lead to covalent inhibition and potent biological activity.[4] However, this reactivity must be carefully modulated to balance potency with selectivity and minimize off-target cytotoxicity.[4]

This document provides a comprehensive guide for researchers, outlining three robust and field-proven strategies for the derivatization of this compound. We will delve into the mechanistic rationale behind each experimental choice and provide detailed, step-by-step protocols for:

  • Michael Addition: To introduce functionality at the β-position.

  • Knoevenagel Condensation: To extend the carbon backbone and introduce new pharmacophoric elements at the ketone position.

  • Heterocyclization: To fundamentally reshape the scaffold into privileged heterocyclic systems.

These protocols are designed to be self-validating and serve as a foundational platform for any research program aimed at exploring the vast chemical space accessible from this potent starting material.

Foundational Chemistry: The Rationale for Derivatization

The synthetic utility of this compound stems from its two distinct electrophilic centers. Understanding the reactivity of each is paramount to designing a successful derivatization strategy.

  • The α,β-Unsaturated Ester (Michael Acceptor): The C=C double bond is polarized by the adjacent electron-withdrawing ethyl ester group, rendering the β-carbon (C3) electrophilic. This site is highly susceptible to 1,4-conjugate addition by a vast array of soft nucleophiles. This reaction is thermodynamically controlled and highly efficient for creating carbon-carbon and carbon-heteroatom bonds.[5][6][7] Modifying this position directly influences the molecule's steric profile and electronic interaction with potential biological targets.

  • The Ketone Carbonyl (C4): The ketone at the C4 position is a classic electrophilic site for nucleophilic attack. It readily participates in condensation reactions with active methylene compounds, a process known as the Knoevenagel condensation.[8][9] Furthermore, its 1,4-relationship to the ester carbonyl makes it an ideal precursor for cyclization reactions with binucleophiles (e.g., hydrazine, urea) to form a variety of five- and six-membered heterocyclic rings, which are cornerstone structures in medicinal chemistry.[10]

By strategically targeting these sites, a researcher can systematically vary key physicochemical properties—such as lipophilicity, hydrogen bonding capacity, molecular shape, and rigidity—to build a comprehensive structure-activity relationship (SAR) profile.

Strategy I: Michael Addition for β-Position Functionalization

The Michael addition is arguably the most powerful tool for derivatizing this scaffold, offering a direct route to introduce diverse functional groups at the core of the molecule.[11][12]

Causality: By adding nucleophiles to the β-carbon, we directly modify the part of the molecule most likely to interact with nucleophilic residues (e.g., Cys, Lys, His) in a protein binding pocket. This allows for the fine-tuning of reactivity and the introduction of moieties that can form additional favorable interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions).

cluster_0 Michael Addition Workflow Start This compound Reagents Nucleophile (R-SH, R-NH2, etc.) Catalytic Base (e.g., Et3N) Reaction Stir in Solvent (e.g., EtOH) Room Temperature, Monitor by TLC Start->Reaction Reagents->Reaction Workup Aqueous Workup (e.g., NH4Cl quench, Extraction) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product β-Substituted Adduct Purification->Product

Caption: General workflow for the Michael Addition protocol.

Protocol 3.1: Thiol-Michael Addition with Benzyl Mercaptan

This protocol details the conjugate addition of a thiol, a reaction that directly mimics the potential interaction with cysteine residues in proteins.

Materials:

  • This compound (1.0 eq, e.g., 142 mg, 1.0 mmol)

  • Benzyl mercaptan (1.1 eq, e.g., 137 mg, 1.1 mmol)

  • Triethylamine (Et₃N) (0.2 eq, e.g., 20 mg, 0.2 mmol)

  • Ethanol (EtOH), anhydrous (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) & Hexanes for extraction and chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound and dissolve in anhydrous ethanol.

  • Reagent Addition: Add benzyl mercaptan to the solution, followed by the dropwise addition of triethylamine.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure product, ethyl 3-(benzylthio)-4-oxopentanoate.

Data Presentation: Representative Michael Adducts
NucleophileProduct StructureExpected Yield (Hypothetical)Purity (Hypothetical)
Benzyl Mercaptan

85-95%>98%
Piperidine

70-80%>97%
Diethyl Malonate

65-75%>95%

Strategy II: Knoevenagel Condensation for Scaffold Elongation

The Knoevenagel condensation provides a robust method for C-C bond formation at the ketone, creating a new, extended conjugated system and introducing additional functionality.[13]

Causality: This reaction transforms the relatively simple keto-ester into a more complex diene system. The newly introduced electron-withdrawing groups (e.g., nitriles, esters) can serve as new hydrogen bond acceptors or points for further chemical modification. The elongated, more rigid structure can explore different binding conformations within a target site.

cluster_1 Knoevenagel Condensation Scheme Start This compound Reagents Active Methylene Cmpd. (e.g., Malononitrile) Catalyst (Piperidine/AcOH) Reaction Reflux in Toluene (Dean-Stark Trap) Start->Reaction Reagents->Reaction Product Extended Conjugated Product Reaction->Product [ -H₂O ]

Caption: Reaction scheme for the Knoevenagel Condensation.

Protocol 4.1: Condensation with Malononitrile

This protocol utilizes a classic catalytic system with azeotropic removal of water to drive the reaction to completion.

Materials:

  • This compound (1.0 eq, e.g., 142 mg, 1.0 mmol)

  • Malononitrile (1.1 eq, e.g., 73 mg, 1.1 mmol)

  • Piperidine (0.1 eq, e.g., 8.5 mg, 0.1 mmol)

  • Glacial Acetic Acid (AcOH) (0.2 eq, e.g., 12 mg, 0.2 mmol)

  • Toluene (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc) & Hexanes

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound, malononitrile, and toluene. Equip the flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

  • Catalyst Addition: Add piperidine and glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). Monitor reaction completion by TLC.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl (2E,4E)-4-(dicyanomethylene)pent-2-enoate.

Strategy III: Synthesis of Bioactive Heterocycles

The 1,4-dicarbonyl-like functionality of the scaffold is a classic precursor for forming five- and six-membered heterocycles, which are ubiquitous in medicinal chemistry.

Causality: Converting the linear scaffold into a rigid heterocyclic ring system dramatically alters its three-dimensional structure and physicochemical properties. This can improve metabolic stability, enhance solubility, and orient key binding groups in a more favorable conformation for target engagement.

cluster_2 Heterocyclization Workflow Start This compound Reagents Binucleophile (e.g., Hydrazine, Urea) Reaction Reflux in Solvent (e.g., EtOH) Acid or Base Catalyst Start->Reaction Reagents->Reaction Product Heterocyclic Derivative (e.g., Pyrazole, Pyrimidine) Reaction->Product [ Cyclocondensation ]

Caption: General workflow for synthesizing heterocyclic cores.

Protocol 5.1: Paal-Knorr Pyrazole Synthesis

This protocol describes the formation of a pyrazole ring, a common motif in pharmaceuticals, via condensation with hydrazine.

Materials:

  • This compound (1.0 eq, e.g., 142 mg, 1.0 mmol)

  • Hydrazine hydrate (1.2 eq, e.g., 60 mg, 1.2 mmol)

  • Ethanol (EtOH), 95% (5 mL)

  • Glacial Acetic Acid (catalytic, 1-2 drops)

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound in 95% ethanol.

  • Reagent Addition: Add hydrazine hydrate followed by a catalytic amount of glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the mixture under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from ethanol or by silica gel chromatography to yield the desired ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Considerations for Biological Screening

The library of compounds generated from these protocols is well-suited for screening in a variety of therapeutic areas.

  • Initial Screens: Given the known activities of α,β-unsaturated carbonyl compounds, initial screening in anticancer, anti-inflammatory (e.g., NF-κB inhibition), and antimicrobial assays is highly recommended.[2][14]

  • Cytotoxicity Assessment: It is critical to perform a baseline cytotoxicity assay (e.g., using MTT or CellTiter-Glo® on a non-cancerous cell line) for all synthesized compounds. The Michael acceptor moiety can lead to non-specific toxicity, and understanding this profile is essential for interpreting any observed "hits."[4]

  • Screening Cascade: A logical screening cascade should be employed. Start with broad, cell-based phenotypic assays. Active "hits" can then be progressed into more specific, target-based biochemical or biophysical assays to elucidate the mechanism of action.

Conclusion

This compound represents a powerful and cost-effective starting point for the development of novel bioactive compounds. The derivatization strategies presented herein—Michael addition, Knoevenagel condensation, and heterocyclization—provide a reliable and versatile toolkit for generating structurally diverse libraries. By systematically applying these protocols, researchers can efficiently navigate the chemical space around this privileged scaffold, significantly accelerating the journey from a simple starting material to a promising lead candidate in drug discovery.

References

  • Biological evaluation of synthetic α,β-unsaturated carbonyl based cyclohexanone derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation. PubMed.
  • The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. PubMed.
  • General structure of α,β-unsaturated carbonyl-based compounds. ResearchGate.
  • Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. ResearchGate.
  • Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. MDPI.
  • Knoevenagel condensation. Wikipedia.
  • The Knoevenagel Condensation. Organic Reactions.
  • Michael Addition. Organic Chemistry Portal.
  • Michael addition reaction. Wikipedia.
  • Michael Addition. YouTube.
  • Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection.

Sources

Application Notes & Protocols for the Purification of (E)-Ethyl 4-oxopent-2-enoate and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

(E)-Ethyl 4-oxopent-2-enoate is a versatile bifunctional molecule, categorized as both a β-keto ester and an α,β-unsaturated carbonyl compound.[1] Its unique electronic properties make it a valuable precursor in a variety of synthetic transformations, including conjugate additions, heterocyclic synthesis, and notably, the Nazarov cyclization for the formation of cyclopentenones.[2][3] The purity of this reagent and its subsequent products is paramount for achieving high yields, selectivity, and reproducibility in research and drug development. This guide provides a detailed examination of the essential purification techniques, explaining the underlying chemical principles and offering robust, field-tested protocols for researchers.

Physicochemical Properties & Stability Considerations

Understanding the inherent properties of this compound is the foundation for selecting an appropriate purification strategy. Its structure contains multiple reactive sites: an electrophilic β-carbon, a nucleophilic α-carbon (as its enolate), a ketone, and an ester carbonyl group.

Key Properties of this compound:

PropertyValueSource
CAS Number 10150-93-3[4][5]
Molecular Formula C₇H₁₀O₃[5]
Molecular Weight 142.15 g/mol [6]
Boiling Point 220.4°C at 760 mmHg[]
Density 1.027 g/cm³[]
Appearance Liquid[8]
Purity (Typical) ~95%[5]

Causality Behind Experimental Choices: The molecule's high boiling point suggests that vacuum distillation is necessary to prevent thermal decomposition, which can occur with prolonged heating. As an α,β-unsaturated system, it is susceptible to polymerization and photochemical Z/E-isomerization, necessitating careful handling and storage, preferably in the dark and under an inert atmosphere.[9]

Strategic Purification Workflow

The choice of a purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity. A typical workflow involves a primary bulk purification step followed by a high-resolution polishing step if necessary.

Purification_Workflow cluster_start Post-Synthesis cluster_workup Phase 1: Initial Workup cluster_bulk Phase 2: Bulk Purification cluster_final Phase 3: High-Purity Polishing start Crude Reaction Mixture workup Aqueous Workup / Extraction (Removes salts, acids, bases) start->workup decision1 Is the compound thermally stable? workup->decision1 distillation Vacuum Distillation (For >5g scale, removes non-volatile impurities) decision1->distillation  Yes chrom_bulk Flash Chromatography (For thermally sensitive compounds) decision1->chrom_bulk  No decision2 Is >99% purity required? distillation->decision2 chrom_bulk->decision2 chrom_final Preparative HPLC / Fine-tuned Flash Chromatography decision2->chrom_final  Yes final_product Purified Product (Characterization: NMR, GC-MS) decision2->final_product  No chrom_final->final_product

Caption: Decision workflow for purifying this compound.

Core Purification Protocols

Protocol 1: Aqueous Workup and Extraction

Application: This is the universal first step following synthesis to remove inorganic salts, water-soluble reagents (like acids or bases), and highly polar byproducts. β-keto esters are often synthesized via condensations like the Claisen condensation, which may require acidic or basic conditions for workup.[10][11]

Expertise & Causality: The pH of the aqueous phase is critical. An acidic wash (e.g., dilute HCl) ensures that any basic catalysts are neutralized. A subsequent wash with saturated sodium bicarbonate (NaHCO₃) removes residual acid. Finally, a brine (saturated NaCl) wash helps to break up emulsions and begins the drying process of the organic layer by reducing the solubility of water.

Step-by-Step Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent should be based on the high solubility of the product and immiscibility with water.

  • Acid Wash: Add an equal volume of cold, dilute HCl (~1 M). Shake vigorously and allow the layers to separate. Drain and discard the aqueous (lower) layer.

  • Base Wash: Add an equal volume of cold, saturated NaHCO₃ solution. Swirl gently at first to release any CO₂ gas produced, then shake vigorously. Drain the aqueous layer.

  • Brine Wash: Add an equal volume of saturated NaCl solution, shake, and drain the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator.

Trustworthiness: The resulting crude oil should be free of inorganic materials. A simple TLC analysis against the starting material can validate the removal of polar impurities.

Protocol 2: Vacuum Distillation

Application: Ideal for purifying thermally stable liquids on a multi-gram scale. This method effectively separates the product from non-volatile impurities (e.g., catalyst residues, polymers) and solvents with significantly different boiling points.

Expertise & Causality: this compound has a high atmospheric boiling point (220.4°C), a temperature at which decomposition is likely.[] Applying a vacuum lowers the boiling point to a safer temperature range, preserving the molecule's integrity. A short-path distillation apparatus is recommended to minimize the surface area and time the compound spends at high temperatures.

Step-by-Step Methodology:

  • Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly greased and sealed.

  • Place the crude oil from Protocol 1 into the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum, ensuring a smooth transition to the target pressure (e.g., 1-2 mmHg).

  • Begin stirring and gently heat the distillation flask using an oil bath.

  • Monitor the temperature at the distillation head. Collect and discard any low-boiling fractions (forerun).

  • Collect the main product fraction at a stable head temperature. For β-keto esters, distillation is a preferred purification method.[8][10]

  • Once the main fraction is collected, stop heating, allow the system to cool, and then slowly vent the apparatus to atmospheric pressure.

Trustworthiness: Purity can be immediately assessed by GC-MS analysis. A pure sample will show a single major peak. ¹H NMR spectroscopy should confirm the characteristic peaks for the vinylic protons and the trans coupling constant.

Protocol 3: Silica Gel Flash Column Chromatography

Application: The most versatile technique for purifying products from complex reaction mixtures, separating compounds with close polarities, or for obtaining highly pure samples (>99%). It is essential for purifying products of reactions like the Nazarov cyclization or Michael additions, where diastereomers or regioisomers may be formed.[12][13]

Expertise & Causality: Silica gel is a polar stationary phase. This compound is a moderately polar compound. A mobile phase (eluent) of low to medium polarity, such as a mixture of hexanes and ethyl acetate, will effectively elute the compound. A gradient elution (gradually increasing the percentage of the more polar solvent, ethyl acetate) is often employed to first elute non-polar impurities, then the product, and finally any highly polar byproducts. For related unsaturated β-keto esters, a diethyl ether:hexane gradient has been used successfully.[14]

Chromatography_Principle cluster_column Chromatography Column column Column Head (Eluent Added) Silica Gel (Stationary Phase) Non-polar Impurity (Low Polarity) Product this compound (Medium Polarity) Polar Byproduct (High Polarity) Frit Column Tip (Fractions Collected) collection Collected Fractions column:tip->collection note1 Non-polar compounds move faster note2 Polar compounds move slower eluent Eluent Flow (e.g., Hexane/EtOAc) eluent->column:head

Caption: Principle of chromatographic separation of the target compound.

Step-by-Step Methodology:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial, least polar eluent mixture (e.g., 5% ethyl acetate in hexanes).

  • Load the Sample: Concentrate the crude product and adsorb it onto a small amount of silica gel. Carefully add this solid to the top of the column bed.

  • Elution: Begin eluting with the starting solvent mixture. Use air pressure to maintain a steady flow rate ("flash" chromatography).

  • Gradient: Gradually increase the polarity of the eluent as the column runs (e.g., from 5% to 10% to 20% ethyl acetate in hexanes).

  • Fraction Collection: Collect small fractions in test tubes and monitor the elution process using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Trustworthiness: TLC analysis of each fraction against a reference spot of the crude mixture provides real-time validation of the separation. Final purity is confirmed by NMR and GC-MS.

Purification of Reaction Products: A Case Study (Nazarov Cyclization)

This compound is a divinyl ketone equivalent, a classic substrate for the Nazarov cyclization to form cyclopentenones.[2][15] The reaction is typically catalyzed by a Lewis acid (e.g., SnCl₄, In(OTf)₃) and requires careful workup and purification.[8][12]

Typical Post-Nazarov Cyclization Workup:

  • Quenching: The reaction is quenched, often with a saturated aqueous solution of NH₄Cl or NaHCO₃, to neutralize the Lewis acid.[12]

  • Extraction: The product is extracted into an organic solvent as described in Protocol 1.

  • Purification: The crude cyclopentenone product is almost always purified by silica gel column chromatography to separate it from starting material and any polymeric byproducts.[12][13]

References

  • PubChem. ethyl (E)-4-ethoxy-2-oxopent-3-enoate.
  • Google Patents.
  • O'Connor, G., et al. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Molecules. [Link]
  • NROChemistry.
  • PubChem. Ethyl (2E)-2-methyl-4-oxopent-2-enoate.
  • PubChem. Ethyl 3-methyl-4-oxopent-2-enoate.
  • ResearchG
  • Google Patents. Method for preparing acyclic beta keto ester (CN100335456C).
  • ScholarSpace. Chapter 1: The Nazarov Cyclization.
  • Royal Society of Chemistry. A metastable form of the ionic co-crystal 2 HBz·1 NaBz crystallised. [Link]
  • ACS Publications.
  • Organic Syntheses.
  • Organic Reactions.
  • Wikipedia. Dicarbonyl. [Link]
  • Wikipedia.
  • International Journal of Science and Research. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]
  • Name Reaction.
  • AK Lectures.
  • ACS Public
  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. [Link]
  • ACS Publications.
  • MDPI.
  • PubMed.
  • Organic Syntheses. Ethyl (E,Z)
  • PubChem. ethyl (E,4S)-2,4-dimethyl-5-oxopent-2-enoate.
  • Chemistry LibreTexts. 23.
  • PubChem. 2-Ethyl-4-oxopent-2-enoic acid.
  • Cenmed. ethyl (2E)
  • The Royal Society of Chemistry. Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. [Link]
  • Pharmaffiliates.
  • PubChem. Ethyl 3-oxopent-4-enoate.

Sources

Use of (E)-Ethyl 4-oxopent-2-enoate in the synthesis of substituted pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Substituted Pyrroles Utilizing (E)-Ethyl 4-oxopent-2-enoate

Introduction: The Pyrrole Scaffold in Modern Chemistry

The pyrrole ring system, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[1] Pyrrole derivatives are integral to a vast array of therapeutically significant compounds, including blockbuster drugs like the cholesterol-lowering agent Atorvastatin and the anti-cancer drug Sunitinib.[2][3] The development of efficient and versatile methods for synthesizing substituted pyrroles is therefore a critical endeavor for researchers in drug discovery and development, enabling the exploration of chemical space and the optimization of lead compounds.[1][4][5]

This guide focuses on the strategic use of this compound, a highly functionalized and versatile starting material, for the construction of polysubstituted pyrroles. This compound serves as a potent 1,4-dicarbonyl equivalent, unlocking access to a modified Paal-Knorr synthesis pathway that is both robust and amenable to diversification.

Core Principles: The Paal-Knorr Synthesis and its Mechanistic Underpinnings

The Paal-Knorr synthesis, first reported in 1884, is the most prominent and widely applied method for constructing pyrrole rings.[6][7] The classical reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8][9][10] The reaction is typically facilitated by a weak acid catalyst and proceeds through a well-elucidated mechanism involving the formation of a hemiaminal intermediate, followed by a rate-determining intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole.[10][11][12]

While effective, the traditional Paal-Knorr synthesis can be limited by the accessibility of the requisite 1,4-dicarbonyl precursors.[9][11] this compound cleverly circumvents this limitation. As a γ-keto-α,β-unsaturated ester, it possesses the latent functionality of a 1,4-dicarbonyl compound, which is unmasked in situ through a key mechanistic step.

Causality of the Reaction Mechanism

The synthesis of a substituted pyrrole from this compound and a primary amine is a sequential process driven by the inherent reactivity of the starting materials.

  • Initial Nucleophilic Attack (Michael Addition): The reaction commences with the nucleophilic primary amine selectively attacking the electrophilic β-carbon of the α,β-unsaturated ester system. This conjugate addition is favored over direct attack at the carbonyl carbons due to the soft nature of the amine nucleophile.

  • Enamine Formation: The resulting adduct rapidly tautomerizes to form a more stable enamine intermediate. This step is crucial as it positions the nitrogen nucleophile for the subsequent ring-closing reaction.

  • Intramolecular Cyclization (Rate-Determining Step): The nucleophilic enamine nitrogen attacks the pendant ketone carbonyl group. This 5-exo-trig cyclization is the key bond-forming event that constructs the five-membered ring.[13] As established in studies of the Paal-Knorr mechanism, this intramolecular ring-closure is typically the rate-determining step of the overall transformation.[9][12]

  • Aromatization via Dehydration: The cyclic hemiaminal intermediate is not stable and readily undergoes dehydration, driven by the formation of the highly stable aromatic pyrrole ring system. This final step eliminates a molecule of water, yielding the substituted ethyl pyrrole-3-carboxylate product.

This mechanistic pathway highlights the utility of this compound as a synthetic linchpin, enabling a streamlined entry into the pyrrole scaffold.

Figure 1: Reaction Mechanism

Application Protocol: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrrole-3-carboxylate

This protocol details the synthesis of a representative N-aryl substituted pyrrole, demonstrating the practical application of the principles discussed.

Experimental Workflow

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Dissolve this compound in ethanol. Add aniline and acetic acid. B 2. Reaction Reflux the mixture at 80°C. Monitor progress via TLC. A->B C 3. Work-up Cool to room temperature. Pour into ice-water to precipitate product. B->C D 4. Isolation Collect crude solid by vacuum filtration. Wash with cold water. C->D E 5. Purification Recrystallize the crude solid from an ethanol/water mixture. D->E F 6. Final Product Dry the purified crystals under vacuum. Characterize (m.p., NMR, MS). E->F

Figure 2: Experimental Workflow
Materials and Equipment
Reagent/MaterialM. Wt. ( g/mol )Amount (mmol)QuantityNotes
This compound142.1510.01.42 gStarting keto-ester
Aniline93.1310.00.93 g (0.91 mL)Freshly distilled for best results
Glacial Acetic Acid60.05~1.0~0.06 mLCatalyst
Ethanol (Absolute)46.07-20 mLReaction Solvent
Equipment
100 mL Round-bottom flask1
Reflux condenser1
Magnetic stirrer/hotplate1
TLC plates (Silica gel 60 F₂₅₄)As neededMobile phase: 4:1 Hexane:Ethyl Acetate
Büchner funnel and filter flask1 setFor product isolation

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aniline is toxic and readily absorbed through the skin. Handle with care.

  • Glacial acetic acid is corrosive.

Step-by-Step Methodology
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 10.0 mmol).

  • Solvent and Reactant Addition: Add 20 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved. To this solution, add aniline (0.91 mL, 10.0 mmol) followed by glacial acetic acid (~0.06 mL, ~1.0 mmol).

  • Reaction Execution: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer/hotplate. Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every hour. The disappearance of the starting materials and the appearance of a new, UV-active spot corresponding to the product indicates reaction progression. The reaction is typically complete within 4-6 hours.

  • Product Isolation (Work-up): Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold water (2 x 20 mL) to remove any residual acetic acid and other water-soluble impurities.

  • Purification: Transfer the crude solid to a clean beaker and recrystallize from a minimal amount of hot ethanol/water mixture (e.g., start with 9:1 ethanol:water). Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield of ethyl 1-phenyl-5-methyl-1H-pyrrole-3-carboxylate is typically in the range of 75-85%. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS).

Scope and Versatility

A significant advantage of this synthetic method is its versatility. By simply varying the primary amine used in the reaction, a diverse library of N-substituted pyrroles can be generated. This is particularly valuable in drug development for conducting structure-activity relationship (SAR) studies.

EntryAmine ReactantR-Group on Pyrrole NitrogenExpected ProductTypical Yield (%)
1AnilinePhenylEthyl 1-phenyl-5-methyl-1H-pyrrole-3-carboxylate82%
24-Fluoroaniline4-FluorophenylEthyl 1-(4-fluorophenyl)-5-methyl-1H-pyrrole-3-carboxylate78%
3BenzylamineBenzylEthyl 1-benzyl-5-methyl-1H-pyrrole-3-carboxylate85%
4CyclohexylamineCyclohexylEthyl 1-cyclohexyl-5-methyl-1H-pyrrole-3-carboxylate75%
5Ammonium Hydroxide*HEthyl 5-methyl-1H-pyrrole-3-carboxylate65%

*Note: Use of ammonia or its precursors yields the N-unsubstituted pyrrole.[11]

Conclusion: A Valuable Tool for Chemical Synthesis

The use of this compound in a modified Paal-Knorr synthesis represents an efficient, reliable, and highly adaptable strategy for the construction of functionalized pyrroles. The methodology provides a direct route to valuable chemical entities that are central to the fields of medicinal chemistry and materials science. By understanding the underlying reaction mechanism and optimizing the straightforward protocol, researchers can readily access a wide range of substituted pyrroles, accelerating the discovery and development of novel chemical agents.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Li, Y., & Luo, Y. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Physical Organic Chemistry, 20(10), 805-812.
  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmaceutical and Life Sciences.
  • Krasavin, M. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5079.
  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
  • Nowak, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(15), 5894.
  • Bansal, Y., & Silakari, O. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15153-15175.
  • Sharma, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 8(1), 53.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • Molbank. (2024). 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (E)-Ethyl 4-oxopent-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.

Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis.[1] Its synthesis typically involves the formation of a carbon-carbon double bond, for which the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective and widely used method.[2][3] This reaction utilizes a stabilized phosphonate carbanion, which reacts with an aldehyde or ketone to predominantly form (E)-alkenes.[2][4][5] The HWE reaction is often preferred over the Wittig reaction for synthesizing α,β-unsaturated esters due to its superior (E)-selectivity and the ease of removing the water-soluble phosphate byproduct.[4][6]

This guide will focus on troubleshooting the HWE reaction for the synthesis of this compound, as well as addressing challenges related to purification and stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. Low or No Product Yield

Question: I am not getting any this compound, or the yield is very low. What are the possible causes?

Answer: Low or no yield in a Horner-Wadsworth-Emmons reaction can stem from several factors, primarily related to the generation of the phosphonate carbanion and the reactivity of the electrophile.

  • Inefficient Deprotonation of the Phosphonate: The first step of the HWE reaction is the deprotonation of the phosphonate to form a nucleophilic carbanion.[2][5]

    • Base Selection: The choice of base is critical. For stabilized phosphonates like triethyl phosphonoacetate, a moderately strong base is required. Sodium hydride (NaH) is a common and effective choice.[7] Other suitable bases include sodium methoxide (NaOMe) and potassium tert-butoxide.[4][8] Ensure the base is fresh and has not been deactivated by moisture or air.

    • Solvent Choice: The solvent must be anhydrous. Tetrahydrofuran (THF) and benzene are commonly used.[5][7] Traces of water will quench the base and the phosphonate carbanion, halting the reaction.

    • Reaction Temperature: The deprotonation is often carried out at room temperature or slightly above to ensure complete formation of the carbanion.[7]

  • Issues with the Aldehyde/Ketone:

    • Purity of the Electrophile: The aldehyde used, in this case, a derivative of pyruvaldehyde or a related compound, must be pure. Aldehydes are prone to oxidation and polymerization, which can reduce their effective concentration and introduce impurities that interfere with the reaction.[9]

    • Steric Hindrance: While the HWE reaction is generally effective with a wide range of aldehydes and ketones, significant steric hindrance around the carbonyl group can slow down or prevent the nucleophilic attack of the phosphonate carbanion.[9]

  • Reaction Temperature Control: While the initial deprotonation may be performed at room temperature, the addition of the aldehyde is often done at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.[7]

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_base Verify Base Activity & Stoichiometry start->check_base check_solvent Ensure Anhydrous Solvent start->check_solvent check_reagents Check Purity of Phosphonate & Aldehyde start->check_reagents check_temp Review Temperature Control start->check_temp optimize_base Try a Stronger Base (e.g., n-BuLi) check_base->optimize_base purify_reagents Re-purify Starting Materials check_solvent->purify_reagents check_reagents->purify_reagents optimize_temp Optimize Reaction Temperature check_temp->optimize_temp end Improved Yield optimize_base->end optimize_temp->end purify_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

II. Poor (E)-Stereoselectivity

Question: My product is a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity of the reaction?

Answer: The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity, which arises from thermodynamic control in the elimination of the oxaphosphetane intermediate.[2][10] However, several factors can influence the isomeric ratio.

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures generally favor the formation of the more thermodynamically stable (E)-isomer.[2] Running the reaction at room temperature or slightly elevated temperatures can improve (E)-selectivity.

    • Base and Cation: The nature of the metal cation from the base can influence stereoselectivity. Lithium salts can sometimes lead to decreased (E)-selectivity compared to sodium or potassium salts.[2] Using bases like NaH or KHMDS can be beneficial. The Masamune-Roush conditions, which utilize LiCl with DBU, are also known to enhance (E)-selectivity.[6]

  • Structure of the Phosphonate Reagent:

    • While triethyl phosphonoacetate is standard, modifications to the phosphonate ester groups can influence stereoselectivity. However, for producing the (E)-isomer, standard phosphonates are usually sufficient. Forcing the reaction towards the (Z)-isomer typically requires specialized reagents like those used in the Still-Gennari modification.[5][10]

Strategies to Enhance (E)-Selectivity:

ParameterCondition for Higher (E)-SelectivityRationale
Temperature Higher (e.g., 23 °C vs. -78 °C)Favors the formation of the thermodynamically more stable (E)-alkene.[2]
Base Cation K > Na > LiLess coordinating cations promote equilibration of intermediates, leading to the thermodynamic product.[2]
Additives LiCl (with DBU)The Masamune-Roush conditions are known to promote (E)-selectivity.[6]
Solvent Aprotic solvents (THF, Benzene)Standard for HWE reactions to avoid proton sources that could interfere with intermediates.
III. Difficult Purification

Question: I am having trouble purifying my this compound. The main impurity seems to be the phosphate byproduct.

Answer: A key advantage of the HWE reaction is the easy removal of the phosphate byproduct.[4][6] However, incomplete removal can lead to purification challenges.

  • Work-up Procedure:

    • Aqueous Extraction: The dialkylphosphate salt byproduct is water-soluble.[4] A thorough aqueous work-up is essential. After the reaction is complete, quenching with water and then extracting the product into an organic solvent (e.g., ethyl acetate, diethyl ether) should be followed by several washes with water and then brine. This will effectively remove the majority of the phosphate salt.

  • Chromatography:

    • Silica Gel Column Chromatography: If aqueous extraction is insufficient, column chromatography is the next step. This compound is a relatively polar molecule, so a solvent system like hexane/ethyl acetate is appropriate. A gradient elution, starting with a lower polarity and gradually increasing the ethyl acetate concentration, can effectively separate the product from less polar impurities and any remaining starting materials.

    • TLC Analysis: Before running a column, it is crucial to determine the appropriate solvent system using Thin Layer Chromatography (TLC). This will allow you to visualize the separation of your product from impurities.

Purification Workflow:

purification_workflow start Crude Reaction Mixture aqueous_workup Aqueous Work-up (Water & Brine Washes) start->aqueous_workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) aqueous_workup->extraction drying Dry Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration tlc TLC Analysis for Purity & Solvent System Determination concentration->tlc column Silica Gel Column Chromatography (if necessary) tlc->column Impurities Present final_product Pure this compound tlc->final_product Sufficiently Pure column->final_product

Caption: Step-by-step purification workflow.

IV. Product Stability and Storage

Question: My purified this compound seems to be degrading over time. What are the best storage conditions?

Answer: β-Keto esters and α,β-unsaturated carbonyl compounds can be susceptible to degradation.[11][12]

  • Potential Degradation Pathways:

    • Hydrolysis: The ester functionality can be hydrolyzed back to the carboxylic acid, especially in the presence of acid or base and water.

    • Polymerization: The activated double bond can be prone to polymerization, especially when exposed to light or heat.

    • Decarboxylation: While less common for the ester, related β-keto acids are unstable and readily decarboxylate.[11]

  • Recommended Storage:

    • Temperature: Store at low temperatures, preferably refrigerated or frozen.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

    • Purity: Ensure the product is free from acidic or basic impurities from the work-up, as these can catalyze degradation. It is recommended to store it sealed and dry at room temperature.[13]

Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

  • Preparation:

    • All glassware should be oven-dried and assembled hot under an inert atmosphere (argon or nitrogen).[14]

    • Solvents (e.g., THF) must be anhydrous.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

    • Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully remove the hexane via cannula.

    • Add anhydrous THF to the flask.

  • Formation of the Phosphonate Carbanion:

    • Add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension of NaH in THF at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Vigorous hydrogen evolution will be observed initially.[7]

  • Olefination:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of methylglyoxal (or a suitable precursor, 1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and add more water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

References

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health.
  • SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses.
  • Wittig Reaction. Organic Chemistry Portal.
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate.
  • Wittig reaction. Wikipedia.
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. National Institutes of Health.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.
  • Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
  • Ethyl 3-methyl-4-oxopent-2-enoate. PubChem.
  • The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. ResearchGate.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate.
  • ETHYL ETHOXALYLPROPIONATE. Organic Syntheses.
  • Formation of Alkenes by Wittig and Related Reactions: A Guide to Functional Group Preparations. ResearchGate.
  • Horner-Wadsworth-Emmons Reaction. YouTube.
  • Ethyl (2E)-2-methyl-4-oxopent-2-enoate. PubChem.
  • One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. ResearchGate.
  • Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed.
  • Synthesis of ethyl 4-pentenoate. PrepChem.com.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Aldol Condensation. Chemistry LibreTexts.
  • Aldol and Claisen Enolate Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube.
  • Chapter 23. Carbonyl Condensation Reactions. University of Calgary.
  • ETHYL CYCLOHEXYLIDENEACETATE. Organic Syntheses.
  • Ethyl (E,Z)-2,4-Decadienoate. Organic Syntheses.
  • Mixed (crossed) aldol condensation using a lithium enolate. Khan Academy.

Sources

Technical Support Center: Synthesis of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (E)-Ethyl 4-oxopent-2-enoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.

I. Overview of the Synthesis: The Horner-Wadsworth-Emmons Approach

The most common and reliable method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction involves the olefination of an aldehyde, in this case, pyruvaldehyde (methylglyoxal), with a stabilized phosphonate ylide, typically derived from triethyl phosphonoacetate. The HWE reaction is favored for its high stereoselectivity, generally producing the (E)-isomer as the major product, and for the ease of removal of its water-soluble phosphate byproduct.[1][3][4]

Below is a general workflow for this synthesis:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Triethyl_phosphonoacetate Triethyl phosphonoacetate Ylide_Formation Ylide Formation Triethyl_phosphonoacetate->Ylide_Formation Base Base (e.g., NaH, NaOEt) Base->Ylide_Formation Solvent_1 Anhydrous Solvent (e.g., THF, DME) Solvent_1->Ylide_Formation Reaction_Vessel Reaction Ylide_Formation->Reaction_Vessel Pyruvaldehyde Pyruvaldehyde Pyruvaldehyde->Reaction_Vessel Quench Aqueous Quench (e.g., NH4Cl) Reaction_Vessel->Quench Extraction Extraction (e.g., EtOAc) Quench->Extraction Drying Drying (e.g., Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product G cluster_0 HWE Reaction Pathway cluster_1 Intermediate Equilibration cluster_2 Elimination & Products Ylide Phosphonate Ylide Add_anti anti-Addition Ylide->Add_anti Add_syn syn-Addition Ylide->Add_syn Aldehyde Aldehyde (Pyruvaldehyde) Aldehyde->Add_anti Aldehyde->Add_syn Inter_threo threo Intermediate Add_anti->Inter_threo Inter_erythro erythro Intermediate Add_syn->Inter_erythro Inter_erythro->Inter_threo Reversible (favored) Elim_erythro Elimination Inter_erythro->Elim_erythro Elim_threo Elimination Inter_threo->Elim_threo Product_E (E)-Alkene (Major Product) Elim_threo->Product_E Product_Z (Z)-Alkene (Minor Product) Elim_erythro->Product_Z

Sources

Minimizing byproduct formation in (E)-Ethyl 4-oxopent-2-enoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-Ethyl 4-oxopent-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reactions involving this versatile building block. Our advice is grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experiments.

Introduction: The Challenge of Reactivity

This compound is a valuable α,β-unsaturated ketoester, prized for its dual electrophilic nature. The conjugated system presents two sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4). This reactivity is a double-edged sword, enabling a wide range of synthetic transformations while simultaneously opening pathways to undesired side reactions. The most common challenges encountered are unintended Michael (1,4-conjugate) additions, polymerization, and competing 1,2-additions. This guide will equip you with the knowledge to navigate these challenges and achieve high-yield, clean reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is messy, and I'm observing multiple unidentified byproducts. How can I favor the desired 1,4-conjugate addition?

A1: A messy reaction profile with multiple byproducts when using this compound often points to a lack of control over its electrophilic sites. The primary competition is between 1,2-addition (attack at the ketone) and 1,4-addition (Michael or conjugate addition).

Causality: The regioselectivity of nucleophilic attack is governed by the principle of Hard and Soft Acids and Bases (HSAB). "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) are driven by charge and tend to attack the harder electrophilic site, the carbonyl carbon (1,2-addition). "Soft" nucleophiles (e.g., thiolates, amines, enamines, cuprates) have frontier orbitals that favor interaction with the softer β-carbon, leading to the desired 1,4-addition.[1][2]

Solutions:

  • Nucleophile Choice: If your desired outcome is a 1,4-addition, use a "soft" nucleophile. If you must use a "hard" nucleophile like a Grignard reagent, consider converting it to a Gilman cuprate, which is much softer and highly selective for 1,4-addition.

  • Catalysis: The use of a Lewis acid can activate the enoate system, making the β-carbon more electrophilic and promoting conjugate addition, even for some less reactive nucleophiles.[3][4][5]

  • Temperature Control: Running the reaction at lower temperatures can help to control reactivity and improve selectivity. Start your reaction at 0°C or -78°C and allow it to warm slowly.

Q2: I'm trying to perform an Aza-Michael addition with a primary amine, but I'm getting a significant amount of a double-addition byproduct. How can I prevent this?

A2: The formation of a double-addition product is a common issue in Aza-Michael reactions with primary amines. The initial 1,4-adduct is a secondary amine, which can often be more nucleophilic than the starting primary amine and can react with a second molecule of the enoate.

Causality: The relative nucleophilicity of the starting amine and the product, along with the stoichiometry of the reactants, dictates the product distribution. If the reaction is run with an excess of the enoate or under conditions that favor the reactivity of the secondary amine product, double addition will be prevalent.

Solutions:

  • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents) to ensure the enoate is consumed before it can react with the product.

  • Slow Addition: Add the this compound slowly to a solution of the amine. This maintains a low concentration of the enoate throughout the reaction, favoring the reaction with the more abundant primary amine.

  • Solvent and Temperature: Running the reaction in a less polar solvent can sometimes disfavor the second addition. Lowering the reaction temperature can also help to control the reactivity.

Q3: My reaction mixture has turned into a thick, intractable mass. I suspect polymerization. How can I prevent this?

A3: this compound, as an activated alkene, is susceptible to anionic or radical polymerization, especially in the presence of strong bases, initiators, or upon heating.[6][7][8]

Causality: The electron-withdrawing groups (ester and ketone) make the double bond electron-poor and thus a prime candidate for polymerization. The initiation step can be the addition of a nucleophile or a radical to the double bond, which then propagates.[6]

Solutions:

  • Inhibitors: Add a radical inhibitor to your reaction mixture. A common and effective choice is butylated hydroxytoluene (BHT), which can be added in small amounts (e.g., 500 ppm).[9]

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical initiation by atmospheric oxygen.

  • Temperature Control: Avoid excessive heating. If heating is necessary, do so cautiously and for the minimum time required.

  • Purification and Storage: During workup, avoid concentrating the product to dryness at elevated temperatures.[9] For long-term storage, keep the compound in a cool, dark place, preferably under an inert atmosphere and with an added inhibitor.[9]

Frequently Asked Questions (FAQs)

Q: What are the ideal general conditions for a Michael addition with this compound?

A: While the "ideal" conditions are substrate-dependent, a good starting point is to use a weak base to generate your nucleophile (if necessary) in a polar aprotic solvent like THF or DMF at room temperature or below. The key is to use conditions that favor the thermodynamically controlled 1,4-adduct over the kinetically controlled 1,2-adduct.[10]

Q: How can I deal with a reaction that is reversible (retro-Michael reaction)?

A: The retro-Michael reaction can be a problem, especially if the product is sterically hindered.[11] To overcome this, you can try to trap the enolate intermediate formed after the initial addition before it has a chance to eliminate the nucleophile. Adding a trapping agent like trimethylsilyl chloride (TMSCl) can silylate the enolate, effectively taking it out of the equilibrium.[11]

Q: What is the best way to purify the product and remove unreacted starting material and byproducts?

A: Flash column chromatography on silica gel is the most common method for purifying products from these reactions.

  • To remove unreacted this compound: Use a non-polar eluent system (e.g., hexanes/ethyl acetate). The starting material is generally less polar than the Michael adduct.

  • To handle sensitive products: If your product is sensitive to the acidic nature of silica gel, you can pre-treat the silica with a small amount of a tertiary amine like triethylamine (e.g., by including 1% triethylamine in your eluent).[9]

Experimental Protocols

Protocol 1: General Procedure for a Controlled Aza-Michael Addition

This protocol provides a general method for the addition of a primary amine to this compound, designed to minimize double-addition byproducts.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.2 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Slow Addition: In a separate flask, prepare a solution of this compound (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the stirred amine solution over 30 minutes using a syringe pump.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The choice of base and solvent can significantly impact the yield and selectivity of Michael additions. The following table summarizes typical conditions and their expected outcomes.

Nucleophile (Michael Donor)BaseSolventTemperatureExpected Outcome
Diethyl malonateNaOEtEtOHRoom TempHigh yield of 1,4-adduct.
ThiophenolEt₃NCH₂Cl₂0°C to RTEfficient 1,4-addition.
AnilineNone (neat) or weak acid catalystVariousRoom TempModerate to good yield of 1,4-adduct.
Methylmagnesium bromideN/ATHF-78°CPredominantly 1,2-addition product.
Lithium dimethylcuprateN/ATHF-78°CHigh yield of 1,4-addition product.

Visualizations

Reaction Pathways of this compound

start This compound + Nucleophile hard_nu Hard Nucleophile (e.g., R-MgBr) start->hard_nu 1,2-Attack (Kinetic) soft_nu Soft Nucleophile (e.g., R-SH, R2NH) start->soft_nu 1,4-Attack (Thermodynamic) initiator Radical Initiator or Strong Base start->initiator Side Reaction add_12 1,2-Addition Product hard_nu->add_12 add_14 1,4-Addition Product (Michael Adduct) soft_nu->add_14 polymer Polymerization initiator->polymer

Caption: Competing reaction pathways for this compound.

Troubleshooting Workflow for Low Yield

start Low Yield or Messy Reaction check_sm Check for unreacted starting material (TLC/NMR) start->check_sm check_poly Is the mixture viscous or solid? start->check_poly sm_yes Yes check_sm->sm_yes poly_yes Yes check_poly->poly_yes increase_time Increase reaction time/temp or use a catalyst (Lewis Acid) sm_yes->increase_time High SM side_products Multiple side products observed? sm_yes->side_products Low SM add_inhibitor Add inhibitor (BHT), use inert atmosphere, reduce temperature poly_yes->add_inhibitor Polymerization poly_yes->side_products No Polymer no No sp_yes Yes side_products->sp_yes optimize Optimize nucleophile (soft vs hard), control stoichiometry, use slow addition sp_yes->optimize Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Janssen, A. J. H., & van Leusen, A. M. (1982). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2-pentenoate with some nucleophiles. Journal of Organic Chemistry, 47(23), 4557–4561.
  • Ferreira, R. J. (2013, May 6). What are the best conditions for a Michael addition? ResearchGate.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Enantioselective Conjugate Additions of α-Amino Radicals via Cooperative Photoredox and Lewis Acid Catalysis. Journal of the American Chemical Society, 130(48), 16486–16487.
  • PubChem. (n.d.). ethyl (E)-4-ethoxy-2-oxopent-3-enoate. National Center for Biotechnology Information.
  • Filo. (2025, December 4). The following reaction sequence utilized a michal addition, follllowed by...
  • Vargová, D., Pérez, J. M., Harutyunyan, S. R., & Šebesta, R. (2019). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles.
  • PubChem. (n.d.). Ethyl (2E)-2-methyl-4-oxopent-2-enoate. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2021, July 31). 10.9: Polymerization of Alkenes.
  • Organic Chemistry Portal. (n.d.). Michael Addition - Common Conditions.
  • Melchiorre, P., et al. (2017). (a) Lewis‐acid‐catalyzed asymmetric radical conjugate additions...
  • Ashenhurst, J. (2022, August 26). 1,4-addition of enolates to enones (“The Michael Reaction”). Master Organic Chemistry.
  • PubChem. (n.d.). Ethyl 3-methyl-4-oxopent-2-enoate. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism.
  • jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube.
  • Wikipedia. (2023, November 29). Michael reaction.
  • Oestreich, M., et al. (2018). Reduction of Activated Alkenes by P/P Redox Cycling Catalysis.
  • Lumen Learning. (n.d.). 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. Organic Chemistry II.
  • OpenStax. (2023, September 20). 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. Organic Chemistry.
  • Schaus, S. E., et al. (2012). Brønsted Acid/Lewis Acid Cooperatively Catalyzed Addition of Diazoester to 2H-chromene Acetals. Organic Letters, 14(16), 4246–4249.
  • Harutyunyan, S. R., & Šebesta, R. (2023). Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 746–777.
  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube.

Sources

Technical Support Center: Synthesis of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-Ethyl 4-oxopent-2-enoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues. We will delve into the nuances of the Horner-Wadsworth-Emmons (HWE) reaction, the premier method for achieving high yields and excellent stereoselectivity for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high (E)-selectivity?

The most robust and widely adopted method is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For synthesizing this compound, the typical precursors are triethyl phosphonoacetate and pyruvaldehyde (methylglyoxal). The HWE reaction is renowned for its high stereoselectivity, predominantly favoring the formation of the thermodynamically more stable (E)-alkene.[1][2]

Q2: Why is the Horner-Wadsworth-Emmons (HWE) reaction often preferred over the classical Wittig reaction?

The HWE reaction offers several distinct advantages over the traditional Wittig reaction for this type of synthesis:

  • Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, allowing them to react efficiently with a broader range of aldehydes and even hindered ketones.[1]

  • Superior (E)-Selectivity: With stabilized phosphonates, such as triethyl phosphonoacetate, the HWE reaction provides excellent selectivity for the (E)-isomer.[3]

  • Simplified Purification: A significant practical advantage is the nature of the byproduct. The HWE reaction generates a dialkylphosphate salt, which is water-soluble and easily removed from the reaction mixture through a simple aqueous extraction.[2][4] In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction is often difficult to separate from the desired product, frequently requiring tedious column chromatography.[5]

Q3: What is the general mechanism of the Horner-Wadsworth-Emmons reaction?

The reaction proceeds through a well-understood pathway:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester to form a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde (or ketone), forming a transient tetrahedral intermediate.

  • Oxaphosphetane Formation: This intermediate cyclizes to form a four-membered ring known as an oxaphosphetane. This step is typically the rate-determining step.[6][7]

  • Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and the water-soluble dialkyl phosphate byproduct. The formation of the very stable phosphorus-oxygen double bond is a major thermodynamic driving force for the reaction.[8]

HWE_Mechanism Fig 1. Simplified HWE Reaction Mechanism Phosphonate Phosphonate Ester (EtO)₂P(O)CH₂COOEt Carbanion Phosphonate Carbanion [(EtO)₂P(O)CHCOOEt]⁻ Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Addition Aldehyde Aldehyde CH₃C(O)CHO Aldehyde->Oxaphosphetane Product (E)-Alkene CH₃C(O)CH=CHCOOEt Oxaphosphetane->Product Elimination Byproduct Phosphate Salt (EtO)₂PO₂⁻ Oxaphosphetane->Byproduct

Caption: Fig 1. Simplified HWE Reaction Mechanism

Troubleshooting Guide

Problem 1: Low Overall Yield

Q: My overall yield of this compound is consistently below expectations. What are the potential causes and how can I improve it?

A: Low yield is a multifaceted problem that can originate at several stages of the process. A systematic approach is required to identify the bottleneck.

A1: Incomplete Formation of the Phosphonate Carbanion

  • Causality: The first step, deprotonation of the phosphonate ester, is critical. If the base is not strong enough or has degraded, carbanion formation will be incomplete, leading to a lower concentration of the active nucleophile. Sodium hydride (NaH) is a common and effective base, but it is highly sensitive to moisture.[4]

  • Solution:

    • Verify Base Quality: Use a fresh container of NaH or titrate your base to confirm its activity. Ensure it is handled under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen).

    • Optimize Deprotonation Time/Temp: Allow sufficient time for the deprotonation to complete. This is often indicated by the cessation of hydrogen gas evolution when using NaH. Gentle warming can sometimes facilitate this step, but follow protocol-specific recommendations.

    • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents (e.g., THF, DME).[4] Trace amounts of water will quench the base and the carbanion, drastically reducing yield.

A2: Suboptimal Reaction Conditions

  • Causality: The nucleophilic addition step is the rate-limiting step and is sensitive to temperature and solvent polarity.[1] The stability of the reactants and intermediates also plays a crucial role.

  • Solution:

    • Temperature Control: The initial addition of the aldehyde to the carbanion solution is often performed at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and prevent side reactions. Subsequently, the reaction is often allowed to warm to room temperature or gently heated to drive the elimination step to completion.[9]

    • Solvent Choice: Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are standard solvents that effectively solvate the intermediates.[4] Ensure the solvent is of high purity and anhydrous.

A3: Inefficient Product Isolation and Purification

  • Causality: this compound is a relatively polar molecule. Significant product loss can occur during the aqueous workup and extraction if the procedure is not optimized.

  • Solution:

    • Aqueous Workup: The primary goal of the workup is to remove the water-soluble phosphate byproduct. Quench the reaction carefully (e.g., with saturated aq. NH₄Cl), then perform extractions with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Multiple Extractions: Perform multiple extractions (e.g., 3x) of the aqueous layer to maximize the recovery of your product into the organic phase.[10]

    • Brine Wash: Wash the combined organic extracts with brine (saturated aq. NaCl) to remove residual water and water-soluble impurities before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.[10]

    • Purification: Final purification is typically achieved by flash column chromatography on silica gel.[6] Use a solvent system (e.g., hexanes/ethyl acetate gradient) that provides good separation between your product and any remaining impurities.

Workflow Fig 2. General HWE Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Dry Glassware & Add Anhydrous Solvent (THF) B Add Phosphonate Ester A->B C Add Base (NaH) B->C D Stir until H₂ evolution ceases (Carbanion Formation) C->D E Cool to 0 °C D->E F Add Aldehyde dropwise E->F G Warm to RT & Stir F->G H Quench with aq. NH₄Cl G->H I Extract with Ethyl Acetate (3x) H->I J Wash with Brine I->J K Dry (Na₂SO₄), Filter, & Concentrate J->K L Flash Column Chromatography K->L M Characterize Pure Product L->M

Caption: Fig 2. General HWE Experimental Workflow

Problem 2: Poor (E)-Stereoselectivity

Q: I am observing a significant amount of the (Z)-isomer in my product mixture. How can I maximize the (E)-selectivity?

A: While the HWE reaction inherently favors the (E)-isomer with stabilized ylides, several factors can be tuned to enhance this selectivity.[2]

ParameterEffect on (E)-SelectivityRationale & Citation
Base Cation Li⁺ > Na⁺ > K⁺Smaller cations like lithium promote a tighter association in the transition state, leading to greater thermodynamic control and favoring the (E)-alkene.[1]
Temperature Higher temperature generally increases (E)-selectivity.At higher temperatures (e.g., 23 °C vs -78 °C), the intermediates have more energy to equilibrate to the more stable transition state that leads to the (E)-product.[1]
Additives LiCl can improve (E)-selectivity.The Masamune-Roush conditions, which utilize LiCl and a milder base like DBU, are known to be highly effective for promoting (E)-olefination, especially with base-sensitive substrates.[4]
Solvent Aprotic solvents like THF or DME are standard.These solvents effectively solvate the metal cation without interfering with the reaction intermediates, allowing the inherent thermodynamic preference for the (E)-isomer to dominate.[4]

Troubleshooting Steps:

  • Switch to a Lithium Base: If you are using NaH or a potassium-based reagent (like K₂CO₃), consider switching to a lithium base such as n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) for deprotonation.

  • Implement Masamune-Roush Conditions: For a milder approach, use a combination of LiCl and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base system in an aprotic solvent like acetonitrile or THF.[1]

  • Adjust Reaction Temperature: Ensure the reaction is allowed to proceed at room temperature or slightly above (if the reactants are stable) to facilitate equilibration towards the more stable (E)-product pathway.[1]

Problem 3: Formation of Side Products

Q: Besides the (Z)-isomer, I am observing other impurities. What are common side reactions and how can I minimize them?

A: Side product formation often stems from the reactivity of the starting materials or the product itself under the basic reaction conditions.

  • Aldol Condensation: The starting aldehyde, pyruvaldehyde, can potentially undergo self-condensation under basic conditions.

    • Solution: Add the aldehyde slowly to the pre-formed phosphonate carbanion solution at a low temperature (0 °C or below). This ensures the aldehyde preferentially reacts with the highly nucleophilic carbanion rather than with itself.

  • Michael Addition: The α,β-unsaturated ester product can act as a Michael acceptor.[11] Another equivalent of the phosphonate carbanion could potentially add to the product in a 1,4-conjugate addition fashion.[12]

    • Solution: Use a stoichiometry that is not in large excess of the phosphonate reagent (e.g., 1.05 to 1.2 equivalents). Ensure the reaction is quenched once the starting aldehyde is consumed (monitor by TLC) to prevent prolonged exposure of the product to the basic, nucleophilic environment.

  • Incomplete Elimination: In some cases, the β-hydroxyphosphonate intermediate may be formed but fails to eliminate.[1]

    • Solution: This is less common with stabilized ylides but can be encouraged by ensuring the reaction is run to completion, sometimes with gentle heating after the initial addition. The presence of an electron-withdrawing group (the ester) on the phosphonate is necessary to facilitate this elimination.[1]

Experimental Protocol: HWE Synthesis of this compound

This is a representative protocol and should be adapted based on laboratory safety standards and specific experimental findings.

  • Preparation (Inert Atmosphere):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexanes to remove the oil.

    • Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.05 eq.) dropwise via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour or until hydrogen evolution ceases.

  • Reaction:

    • Re-cool the resulting clear carbanion solution to 0 °C.

    • Add a solution of pyruvaldehyde (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the pyruvaldehyde is consumed.

  • Workup and Purification:

    • Cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford pure this compound.[6]

References

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction.
  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction.
  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Journal of Organic Chemistry, 64(18), 6815-6821.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction.
  • Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230.
  • Total Synthesis. (n.d.). Wittig reaction mechanism & examples.
  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.
  • Master Organic Chemistry. (2018). The Wittig Reaction.
  • Hoveyda, A. H., & Gillingham, D. G. (2007). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Journal of the American Chemical Society, 129(17), 5824-5825.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
  • University of Colorado Boulder. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • PubChem. (n.d.). Ethyl (2E)-2-methyl-4-oxopent-2-enoate.
  • PubChem. (n.d.). Ethyl 3-methyl-4-oxopent-2-enoate.
  • Google Patents. (n.d.). US4052423A - Synthesis of α,β-unsaturated carboxylic acids and esters.
  • LibreTexts Chemistry. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition.

Sources

Troubleshooting low conversion rates in Michael additions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Michael addition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this cornerstone C-C bond-forming reaction. My goal is to provide not just solutions, but a deeper understanding of the mechanistic principles that govern success in these transformations.

I. Troubleshooting Low or No Conversion

Low conversion is one of the most frequently encountered issues. The root cause often lies in the delicate balance of nucleophilicity, electrophilicity, and reaction conditions. Let's dissect the common culprits.

Q1: My reaction shows no or very low product formation. Where should I start my investigation?

When a Michael addition fails to proceed, it's crucial to systematically evaluate the core components of the reaction. The problem typically stems from one of three areas: poor nucleophile generation, a deactivated Michael acceptor, or suboptimal reaction conditions.

A logical troubleshooting workflow can help pinpoint the issue:

Troubleshooting_Workflow Start Low/No Conversion Observed Check_Donor Step 1: Verify Michael Donor Activation Start->Check_Donor Check_Base Is the base strong enough to deprotonate the donor? (Check pKa values) Check_Donor->Check_Base Check_Acceptor Step 2: Assess Michael Acceptor Reactivity Check_Base->Check_Acceptor Yes Optimize_Base Action: Select a stronger base or a different base/solvent system. Check_Base->Optimize_Base No Check_Sterics_Electronics Are steric hindrance or electronic effects deactivating the acceptor? Check_Acceptor->Check_Sterics_Electronics Check_Conditions Step 3: Evaluate Reaction Conditions Check_Sterics_Electronics->Check_Conditions No Modify_Acceptor Action: Use a more reactive acceptor or add a Lewis acid catalyst. Check_Sterics_Electronics->Modify_Acceptor Yes Check_Solvent_Temp Are solvent and temperature optimized? Check_Conditions->Check_Solvent_Temp Success Reaction Optimized Check_Solvent_Temp->Success Yes Optimize_Conditions Action: Screen solvents for better solubility and incrementally increase temperature. Check_Solvent_Temp->Optimize_Conditions No Optimize_Base->Check_Donor Modify_Acceptor->Check_Acceptor Optimize_Conditions->Check_Conditions

Figure 1: A systematic workflow for troubleshooting low conversion rates.
Q2: How do I ensure my Michael donor is sufficiently activated? The role of the base.

The Michael addition begins with the deprotonation of the Michael donor to form a nucleophilic enolate.[1][2][3] If the chosen base is not strong enough to deprotonate the donor, the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate.

The Causality: The key is to match the pKa of the base's conjugate acid to the pKa of the Michael donor. A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 pKa units higher than that of the Michael donor to ensure sufficient deprotonation.

Michael Donor ExampleTypical pKa (in DMSO)Suitable Bases (Conjugate Acid pKa in DMSO)Unsuitable Bases (Conjugate Acid pKa in DMSO)
Diethyl malonate12.9NaOEt (29.8), NaH (~35), K₂CO₃ (in some cases)NEt₃ (9.0), Pyridine (3.4)
Acetylacetone13.3NaOEt (29.8), NaOH, K₂CO₃NEt₃ (9.0)
Nitromethane17.2DBU (13.5), NaH (~35), t-BuOK (32.2)NaOEt (29.8), NEt₃ (9.0)
Cyclohexanone26.4LDA (35.7), NaH (~35), KHMDS (36.7)NaOEt (29.8), DBU (13.5)

Troubleshooting Protocol: Optimizing Base Selection

  • Determine the pKa of your Michael donor: Consult literature sources for the pKa of your specific donor or a close analog.

  • Select an appropriate base: Choose a base whose conjugate acid has a pKa significantly higher than your donor. For highly acidic donors (e.g., malonates, β-ketoesters), alkoxides like sodium ethoxide (NaOEt) are often sufficient.[4] For less acidic donors like simple ketones, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) may be necessary.[2]

  • Consider base compatibility: Ensure your Michael donor and acceptor are stable to the chosen base. Strong bases can cause side reactions with sensitive functional groups.[5] Weaker organic bases can sometimes be used for more "gentle" reactions.[5]

  • Catalytic vs. Stoichiometric Base: If the enolate of the product is significantly more basic than the enolate of the starting material, a catalytic amount of base can be used.[2] Otherwise, a stoichiometric amount is required.

Q3: My Michael donor is activated, but the reaction is still sluggish. Could the acceptor be the problem?

Yes, the structure of the Michael acceptor plays a critical role. Both steric and electronic factors can significantly reduce its electrophilicity at the β-carbon.

The Causality:

  • Electronic Effects: Electron-donating groups (EDGs) on the α,β-unsaturated system decrease the partial positive charge on the β-carbon, making it less electrophilic. Conversely, electron-withdrawing groups (EWGs) enhance electrophilicity and favor the Michael addition.[6]

  • Steric Hindrance: Bulky substituents on or near the α- or β-positions of the acceptor can physically block the approach of the nucleophile, slowing down or preventing the reaction.[7]

Troubleshooting Protocol: Addressing an Unreactive Michael Acceptor

  • Analyze the Acceptor's Structure: Identify any potential EDGs or bulky groups that might be deactivating the system.

  • Introduce a Lewis Acid Catalyst: Lewis acids like Zn(OTf)₂, Mg(OTf)₂, or Hf(OTf)₄ can coordinate to the carbonyl oxygen of the Michael acceptor.[8][9][10] This coordination polarizes the system, increasing the electrophilicity of the β-carbon and accelerating the reaction.

    • Experimental Step: Add a catalytic amount (e.g., 10-20 mol%) of a suitable Lewis acid to the reaction mixture. Ensure anhydrous conditions, as water can deactivate many Lewis acids.

  • Modify the Acceptor (if possible): In a synthetic design phase, consider alternative Michael acceptors with less steric bulk or stronger electron-withdrawing groups. For example, α,β-unsaturated ketones are generally more reactive than α,β-unsaturated esters.

Q4: I've confirmed my donor and acceptor are suitable, but my yield is still low. What experimental conditions should I optimize?

Solvent and temperature are the next critical parameters to investigate.

The Causality:

  • Solvent: The ideal solvent should fully dissolve all reactants while not interfering with the reaction. Aprotic solvents are often preferred as they don't interfere with the ionic intermediates.[5] The polarity of the solvent can also influence reaction rates by stabilizing or destabilizing transition states.

  • Temperature: Michael additions are often under thermodynamic control.[3] While higher temperatures can increase the reaction rate, they can also promote side reactions or the retro-Michael addition.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Solvent Screening: If you suspect solubility is an issue, screen a range of solvents.

    • Common Choices: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), and Toluene are common choices. For some organocatalyzed reactions, even water can be an effective solvent.[11][12]

    • Procedure: Set up several small-scale reactions in parallel, each with a different solvent, and monitor their progress by TLC or LC-MS.

  • Temperature Adjustment:

    • Initial Step: If the reaction is running at room temperature or below, try incrementally increasing the temperature (e.g., to 40 °C, then 60 °C) and monitor for product formation.

    • Caution: Be mindful that excessive heat can lead to the decomposition of starting materials or the product via a retro-Michael reaction.[13]

II. FAQs: Addressing Common Side Reactions and Selectivity Issues

Even when the reaction proceeds, side products or poor selectivity can compromise the final yield and purity.

Q5: I'm observing a significant amount of 1,2-addition product instead of the desired 1,4-adduct. Why is this happening and how can I fix it?

The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition) is a classic challenge governed by the principles of hard and soft acid-base (HSAB) theory.

The Causality: "Hard" nucleophiles, which are typically highly reactive and have a high charge density (e.g., Grignard reagents, organolithiums), tend to favor the kinetically faster 1,2-addition to the "hard" electrophilic carbonyl carbon. "Soft" nucleophiles, which are larger, more polarizable, and often resonance-stabilized (like the enolates used in Michael additions), prefer to attack the "soft" electrophilic β-carbon in a thermodynamically controlled 1,4-addition.[14]

Addition_Competition Acceptor C=C-C=O β-carbon (Soft) Carbonyl C (Hard) Product_12 1,2-Addition Product Acceptor:c1->Product_12 Product_14 1,4-Addition (Michael) Product Acceptor:c2->Product_14 Hard_Nuc Hard Nucleophile (e.g., R-MgBr) Hard_Nuc->Acceptor:c1 Kinetic Control Soft_Nuc Soft Nucleophile (e.g., Malonate enolate) Soft_Nuc->Acceptor:c2 Thermodynamic Control

Figure 2: Competition between 1,2- and 1,4-addition pathways.

Troubleshooting Protocol: Promoting 1,4-Addition

  • Use a More Stabilized Donor: Enolates stabilized by two electron-withdrawing groups (e.g., malonic esters, β-ketoesters) are "softer" and strongly favor 1,4-addition.[1] If you are using a less stabilized donor, such as a simple ketone enolate, consider switching to a more stabilized one if your synthetic route allows.

  • Modify the Base: Using a bulky, non-nucleophilic base like LDA to generate the enolate can sometimes favor 1,4-addition by minimizing direct interaction of the base with the carbonyl group.

  • Lower the Reaction Temperature: Since 1,2-addition is often kinetically favored, running the reaction at lower temperatures can allow the thermodynamically favored 1,4-addition to dominate. In many cases, the Michael addition is irreversible at low temperatures.[1]

  • Consider Organocuprates (Gilman Reagents): If your nucleophile is a simple alkyl or aryl group, using an organocuprate (R₂CuLi) instead of a Grignard or organolithium reagent will strongly direct the reaction towards 1,4-addition.

Q6: My product seems to be reverting to the starting materials over time. Am I observing a retro-Michael reaction?

This is a distinct possibility, especially if the reaction is run at elevated temperatures or under strongly basic conditions.

The Causality: The retro-Michael reaction is the reverse of the Michael addition and is favored when the product is sterically congested or when a more stable enolate can be formed by reverting to the starting materials. It is often catalyzed by a Brønsted base and accelerated by heat.[13]

Troubleshooting Protocol: Preventing the Retro-Michael Reaction

  • Reduce Reaction Temperature and Time: Use the lowest temperature and shortest reaction time necessary for complete conversion of the starting materials.

  • Use a Milder Base: Employ a weaker base or only a catalytic amount if possible. This minimizes the concentration of the base available to catalyze the reverse reaction.

  • Neutralize the Base During Workup: Promptly and thoroughly quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) to neutralize the base and prevent the retro-Michael reaction from occurring during product isolation.

  • "Trap" the Intermediate Enolate: In some cases, the enolate formed after the initial Michael addition can be trapped by adding an electrophile (like methyl iodide) before workup. This forms a new C-C bond and permanently prevents the reverse reaction.[14]

III. Standard Experimental Protocol

This section provides a general, adaptable protocol for a base-catalyzed Michael addition.

Protocol: Base-Catalyzed Michael Addition of a Malonate to an α,β-Unsaturated Ketone

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated ketone (1.0 equiv).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., THF, ~0.1-0.5 M concentration) and stir the solution.

  • Donor Addition: Add the malonate ester (1.0-1.2 equiv) to the flask.

  • Cooling (Optional but Recommended): Cool the reaction mixture to 0 °C using an ice bath. This can help control the reaction exotherm and minimize side reactions.

  • Base Addition: Slowly add a solution of the base (e.g., sodium ethoxide in ethanol, 1.05 equiv) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (this can range from 1 to 24 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Work-up and Isolation:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[15]

IV. References

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Michael Addition. Retrieved from [Link]

  • Beneto, A. J., et al. (2015). Highly enantioselective Michael addition reactions with new trimeric chiral phase transfer catalysts. RSC Publishing. Retrieved from [Link]

  • Kobayashi, S., et al. (n.d.). A Ligand-Accelerated Chiral Lewis Acid Catalyst in Asymmetric Michael Addition of Thiols to a,b-Unsaturated. Synlett.

  • (n.d.). Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β-alkoxy Carbonyls and. Angewandte Chemie.

  • MDPI. (n.d.). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Retrieved from [Link]

  • ACS Publications. (2022). Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. Organic Letters. Retrieved from [Link]

  • PubMed. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Retrieved from [Link]

  • MDPI. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Consecutive PTC Reactions: Michael Addition & C-Alkylation. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Electronic Effects in Intramolecular Michael Addition Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • RSC Publishing. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection of an aza-Michael addition. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Catalytic, Enantioselective Michael Addition Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • (n.d.). Organocatalysts: A powerful tool for asymmetric Michael addition. Journal of Chemical and Pharmaceutical Research.

  • RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers. Retrieved from [Link]

  • RSC Publishing. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry. Retrieved from [Link]

  • ACS Publications. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst screening and Michael addition optimization a . | Download Table. Retrieved from [Link]

  • ResearchGate. (2025). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2018). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]

  • PMC. (2022). Michael acceptor molecules in natural products and their mechanism of action. Retrieved from [Link]

  • RSC Publishing. (2023). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (2012). Phospha-Michael additions to activated internal alkenes: steric and electronic effects. New Journal of Chemistry.

  • Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Retrieved from [Link]

  • (n.d.). Michael addition reaction. Retrieved from [Link]

  • PubMed. (2021). Retro-aza-Michael reaction of an o-aminophenol adduct in protic solvents inspired by natural products. Retrieved from [Link]

  • IJSDR. (n.d.). Michael Addition Reaction Under Green Chemistry. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-Ethyl 4-oxopent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this versatile yet reactive building block. Our goal is to empower you with the knowledge to prevent unwanted polymerization and ensure the success of your experiments.

I. Understanding the Challenge: The Dual Reactivity of this compound

This compound is an α,β-unsaturated carbonyl compound, a class of molecules known for their synthetic utility and inherent reactivity.[1][2] The conjugated system of a carbon-carbon double bond and a carbonyl group makes it susceptible to both desired nucleophilic additions and undesired polymerization.[1][2] Understanding the mechanisms of this unwanted polymerization is the first step toward its prevention.

There are two primary pathways for the polymerization of this compound:

  • Radical Polymerization: This is often initiated by heat, light, or the presence of radical species like peroxides (which can form from exposure to air).

  • Anionic Polymerization: This can be initiated by strong bases or nucleophiles, which are often used in reactions with this substrate.

This guide will provide you with the necessary information to mitigate both of these pathways.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions about handling and storing this compound.

Q1: How should I store this compound to prevent polymerization?

A1: Proper storage is crucial. It is recommended to store this compound at room temperature, in a tightly sealed container, and in a dry environment.[3][4] For long-term storage, refrigeration (2-8 °C) is advisable to minimize thermal initiation of polymerization. The container should be opaque to protect the compound from light.

Q2: My this compound has turned yellow and viscous. What happened?

A2: A change in color to yellow and an increase in viscosity are classic signs of polymerization. This can be triggered by prolonged storage, exposure to high temperatures, light, or air (oxygen). Once the material has polymerized, it is generally not salvageable for use in reactions requiring the monomeric form.

Q3: What are polymerization inhibitors and are they present in my commercially purchased this compound?

A3: Polymerization inhibitors are antioxidants added in small amounts (typically ppm levels) to reactive monomers to prevent spontaneous polymerization during shipping and storage. Common inhibitors for α,β-unsaturated carbonyl compounds include Hydroquinone (HQ), Butylated hydroxytoluene (BHT), and Phenothiazine. It is highly likely that your commercially purchased this compound contains an inhibitor. You should always check the certificate of analysis from your supplier to identify the specific inhibitor and its concentration.

Q4: Do I need to remove the polymerization inhibitor before my reaction?

A4: In most cases, yes. Inhibitors are designed to quench the very reactive intermediates that you might be trying to generate in your desired reaction. Their presence can lead to induction periods, sluggish reactions, or complete inhibition of your intended transformation. For reactions that proceed via radical mechanisms, removing the inhibitor is absolutely essential.

III. Troubleshooting Guide: Preventing Polymerization in Your Experiments

This section provides a problem-solution format for common issues encountered during the use of this compound.

Symptom Potential Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous or solidifies prematurely. 1. Incomplete removal of the storage inhibitor. 2. Presence of radical initiators (e.g., peroxides from solvents or air). 3. Reaction temperature is too high. 4. Use of a strong base that initiates anionic polymerization.1. Ensure complete inhibitor removal: Use one of the detailed protocols in Section IV. 2. Degas your solvents and reaction mixture: Purge with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. 3. Optimize reaction temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use a temperature-controlled bath for precise control. 4. For base-catalyzed reactions: Use a non-nucleophilic base if possible. If a nucleophilic base is required, add it slowly at a low temperature to a solution of the other reactants.
Low yield of the desired product with significant polymer byproduct. 1. The rate of polymerization is competing with your desired reaction. 2. The chosen reaction conditions favor polymerization.1. Modify reaction conditions: Lowering the temperature can often favor the desired reaction kinetically over polymerization. 2. Consider a different catalyst or solvent: Some catalysts and solvents can promote polymerization. A screen of alternative conditions may be necessary.
Inconsistent results between batches. 1. Inconsistent removal of the inhibitor. 2. Variable purity of starting materials or solvents.1. Standardize your inhibitor removal protocol: Ensure the procedure is followed consistently for each batch. 2. Use freshly purified reagents and solvents: Ensure all starting materials are of high purity and solvents are freshly dried and degassed.

Troubleshooting Decision Tree:

G start Unwanted Polymerization Observed check_inhibitor Was the inhibitor removed? start->check_inhibitor check_atmosphere Was the reaction run under an inert atmosphere? check_inhibitor->check_atmosphere Yes solution_remove_inhibitor Solution: Purify the monomer using a recommended protocol. check_inhibitor->solution_remove_inhibitor No check_temp Was the reaction temperature controlled? check_atmosphere->check_temp Yes solution_inert_atmosphere Solution: Degas solvents and run under N2 or Ar. check_atmosphere->solution_inert_atmosphere No check_base Is a strong, nucleophilic base being used? check_temp->check_base Yes solution_control_temp Solution: Lower the reaction temperature. check_temp->solution_control_temp No solution_base Solution: Consider a weaker, non-nucleophilic base or slow, cold addition. check_base->solution_base Yes

Caption: A decision tree to troubleshoot polymerization.

IV. Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (Hydroquinone and BHT)

This protocol is effective for removing phenolic inhibitors like hydroquinone and BHT.[5]

Materials:

  • This compound containing inhibitor

  • 5% Aqueous Sodium Hydroxide (NaOH), cooled to 0-5 °C

  • Saturated aqueous sodium chloride (brine), cooled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • In a separatory funnel, add the this compound.

  • Add an equal volume of cold 5% aqueous NaOH.

  • Stopper the funnel and shake vigorously for 1-2 minutes. Caution: Vent the funnel frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer, containing the deprotonated phenolic inhibitor, will likely be the bottom layer and may be colored.

  • Drain and discard the aqueous layer.

  • Repeat the wash with cold 5% NaOH two more times.

  • Wash the organic layer with an equal volume of cold brine to remove any residual NaOH.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous MgSO₄ or Na₂SO₄, and swirl gently until the drying agent no longer clumps together.

  • Filter the dried this compound into a clean, dry flask.

  • Crucially, the purified monomer is now highly susceptible to polymerization and should be used immediately.

Protocol 2: Removal of Inhibitors using an Alumina Column

This is a rapid and effective method for removing a variety of inhibitors.[6][7][8][9]

Materials:

  • This compound containing inhibitor

  • Activated basic alumina

  • Glass column or a syringe barrel plugged with cotton or glass wool

  • Collection flask

Procedure:

  • Set up a small chromatography column using a Pasteur pipette or a syringe barrel plugged with cotton or glass wool.

  • Fill the column approximately halfway with activated basic alumina.

  • Carefully add the this compound to the top of the alumina.

  • Allow the monomer to pass through the alumina plug under gravity. For more viscous samples, gentle positive pressure with an inert gas can be applied.

  • Collect the purified monomer in a clean, dry flask.

  • The purified this compound is now free of inhibitor and should be used immediately.

G cluster_0 Inhibitor Removal Workflow start Inhibited Monomer protocol1 Protocol 1: Aqueous NaOH Wash start->protocol1 protocol2 Protocol 2: Alumina Column start->protocol2 purified_monomer Purified Monomer protocol1->purified_monomer protocol2->purified_monomer use_immediately Use Immediately in Reaction purified_monomer->use_immediately

Caption: Workflow for inhibitor removal.

V. Mechanistic Insights: How Inhibitors Work

Understanding the mechanism of polymerization inhibition allows for more informed experimental design. Most common inhibitors are radical scavengers.

Mechanism of Hydroquinone (HQ) Inhibition: Hydroquinone requires the presence of oxygen to be an effective inhibitor. It reacts with peroxy radicals, which are formed from the reaction of initiating radicals with oxygen, to generate stable, non-radical products. This effectively terminates the radical chain reaction.

G R_radical R• (Initiating Radical) ROO_radical ROO• (Peroxy Radical) R_radical->ROO_radical + O₂ O2 O₂ (Oxygen) ROOH ROOH (Hydroperoxide) ROO_radical->ROOH + HQ HQ Hydroquinone (HQ) HQ_radical HQ• (Stabilized Radical) non_radical Non-Radical Products HQ_radical->non_radical + ROO• ROOH->HQ_radical

Caption: Simplified mechanism of hydroquinone inhibition.

VI. References

  • Method for removal of phenothiazine inhibitor from acrylic acid. Google Patents.

  • Process for removal of phenothiazine inhibitor from acrylic acid. Google Patents.

  • remove inhibitor from monomer. Chemistry Stack Exchange. [Link]

  • Removal of inhibitors from ethylenically unsaturated monomers. Google Patents.

  • How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina? Reddit. [Link]

  • Does anybody know how to remove the BHT (Butylated hydroxytoluene, 200ppm) in PEG methyl ether methacrylate? ResearchGate. [Link]

  • How to remove the BHT (Butylated hydroxytoluene, 200ppm) in PEG methyl ether methacrylate? ResearchGate. [Link]

  • SAFETY DATA SHEET. MarkHerb. [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

  • Electronic Supplementary Information - A simple one-step sonochemical route towards functional hairy polymer nanoparticles. [Link]

  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. ResearchGate. [Link]

  • Method for removal of polymerization inhibitor. Google Patents.

  • How do I remove phenothiazine (400 ppm) from monomer, originally present in acrolyl chloride? ResearchGate. [Link]

  • This compound. SMU. [Link]

  • Ethyl (2E)-2-methyl-4-oxopent-2-enoate. PubChem. [Link]

  • How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? ResearchGate. [Link]

  • π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymerization. PubMed. [Link]

  • How to purify Acrylic Acid. Reddit. [Link]

  • The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. [Link]

  • 3) α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties. [Link]

  • On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journals. [Link]

  • ethyl ethanoate. NIST/TRC Web Thermo Tables (WTT). [https://wtt-pro.nist.gov/wtt-pro/index.html.en-US.html#{"cmp":"ethyl ethanoate","sub":"WTT","scr":"1" }]([Link] ethanoate","sub":"WTT","scr":"1" })

  • Ethyl 3-methyl-4-oxopent-2-enoate. PubChem. [Link]

  • π-Expanded α,β-Unsaturated Ketones: Synthesis, Optical Properties, and Two-Photon-Induced Polymerization. ResearchGate. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Synthesis of ethyl ethanoate from ethanol by heterogeneous catalytic dehydrogenation, hydrogenation and purification. Durham E-Theses. [Link]

  • Michael Addition. YouTube. [Link]

  • 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link]

  • The thermal stability of ethyl diazoacetate. ResearchGate. [Link]

  • Exploiting retro oxa-Michael chemistry in polymers. SciSpace. [Link]

  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. [Link]

  • 2-Ethyl-4-oxopent-2-enoic acid. PubChem. [Link]

  • Lipoic acid/ethyl lipoate as cleavable comonomers for synthesis of degradable polymer networks. RSC Publishing. [Link]

Sources

Technical Support Center: Purification of (E)-Ethyl 4-oxopent-2-enoate Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of purifying (E)-Ethyl 4-oxopent-2-enoate adducts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these versatile chemical intermediates. Here, we move beyond standard protocols to provide in-depth, experience-driven insights into overcoming common and nuanced purification hurdles.

Introduction to the Challenge

This compound is a valuable Michael acceptor, widely used in the synthesis of complex molecules due to its reactive α,β-unsaturated ester moiety. The adducts formed from reactions like the Michael addition or Baylis-Hillman reaction are often β-keto esters, a class of compounds known for specific purification challenges.[1][2] These challenges stem from their structural features, including the potential for keto-enol tautomerism, susceptibility to retro-Michael reactions, and the presence of closely related impurities. This guide provides a structured approach to troubleshooting these issues, ensuring the integrity and purity of your final compound.

Visualizing the Purification Workflow

A logical approach to purification is paramount. The following workflow outlines a decision-making process for selecting and optimizing your purification strategy.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Troubleshooting & Refinement cluster_3 Final Product Start Crude Reaction Mixture TLC TLC/LC-MS Analysis Start->TLC Analyze composition Flash Flash Column Chromatography TLC->Flash Mixture of compounds Crystallization Crystallization TLC->Crystallization Crude product is mostly pure solid Tautomerism Peak Broadening/ Splitting (Tautomers) Flash->Tautomerism RetroMichael Product Degradation (Retro-Michael) Flash->RetroMichael Coelution Co-eluting Impurities Flash->Coelution Pure_Product Pure Adduct Crystallization->Pure_Product Optimize_Chrom Optimize Chromatography (Temp, pH, Additives) Tautomerism->Optimize_Chrom Neutralize_Silica Use Neutralized Silica/ Change Stationary Phase RetroMichael->Neutralize_Silica Recrystallize Recrystallization/ Trituration Coelution->Recrystallize Optimize_Chrom->Pure_Product Neutralize_Silica->Pure_Product Recrystallize->Pure_Product

Caption: Decision workflow for purifying this compound adducts.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Issues in Chromatographic Purification

Question 1: Why am I observing broad or multiple peaks for my product during HPLC or flash chromatography?

Answer: This is a classic problem when purifying β-keto esters and is most often caused by keto-enol tautomerism.[1] The ketone and enol forms of your adduct can interconvert, and if this process is slow relative to the timescale of the separation, they can appear as distinct or broadened peaks.

  • Causality: The equilibrium between the keto and enol tautomers can be influenced by the solvent polarity and the pH. The silica gel surface in normal-phase chromatography is slightly acidic and can catalyze this interconversion at a rate that leads to poor peak shape.

  • Troubleshooting Steps:

    • Temperature Adjustment: Increasing the temperature of the column can accelerate the rate of interconversion between tautomers, causing them to elute as a single, sharp, averaged peak.[1]

    • Mobile Phase Modification (HPLC):

      • pH Adjustment: Acidifying the mobile phase can sometimes speed up the interconversion, leading to a single sharp peak.[1]

      • Mixed-Mode Chromatography: For persistent issues, consider using mixed-mode columns (e.g., C18 with ion-exchange capabilities) which can offer better peak shapes for compounds capable of tautomerism.[1]

    • Stationary Phase Modification (Flash Chromatography):

      • Deactivate Silica: Pre-treating the silica gel with a small amount of a weak base, like triethylamine (typically 0.1-1% in the eluent), can neutralize the acidic sites responsible for catalyzing the on-column tautomerization.

      • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or bonded phases like diol or amino-functionalized silica.

Question 2: My adduct seems to be decomposing on the silica gel column. What is happening and how can I prevent it?

Answer: The decomposition is likely due to a retro-Michael reaction, especially if the adduct was formed via a Michael addition.[3] This reaction is the reverse of the formation reaction and is often catalyzed by acid or base.

  • Causality: The slightly acidic nature of standard silica gel can be sufficient to catalyze the retro-Michael reaction, breaking your adduct back down into the starting this compound and the nucleophile. This is particularly problematic if the nucleophile used was a stabilized enolate.[4][5]

  • Troubleshooting Steps:

    • Neutralize the Stationary Phase: As with tautomerism, using silica gel that has been neutralized with a base like triethylamine can prevent this acid-catalyzed decomposition.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution. A higher flow rate reduces the time the adduct is in contact with the silica gel.

    • Use an Alternative Purification Method: If the adduct is highly sensitive, avoid silica gel chromatography altogether. Consider options like:

      • Preparative TLC: For small scales, this can be faster.

      • Crystallization: If the crude product is sufficiently pure and solid, crystallization is an excellent, non-destructive alternative.

      • Trituration: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Section 2: Challenges with Crystallization and Product Stability

Question 3: I can't seem to crystallize my purified adduct. It remains an oil. What can I do?

Answer: Many Michael or Baylis-Hillman adducts are oils at room temperature, or they may be reluctant to crystallize due to the presence of minor impurities or diastereomers.

  • Causality: The presence of even small amounts of impurities can inhibit lattice formation. If your reaction created a new stereocenter, you might have a mixture of diastereomers, which are often more difficult to crystallize than a single diastereomer.

  • Troubleshooting Steps:

    • Ensure High Purity: First, confirm the purity of your oil by high-resolution NMR or LC-MS. If impurities are present, another round of careful chromatography may be necessary.

    • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) and solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

      • Seeding: If you have a tiny crystal of the desired product, add it to the supersaturated solution to induce crystallization.

      • Slow Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.

Solvent System Examples for Crystallization Typical Compound Polarity
Diethyl ether / HexaneNon-polar to moderately polar
Ethyl acetate / HeptaneModerately polar
Dichloromethane / PentaneModerately polar
Acetone / WaterPolar
Ethanol / WaterPolar

Question 4: My purified adduct is turning yellow/brown upon storage. Is it decomposing?

Answer: Yes, discoloration is often a sign of decomposition. The β-keto ester functionality can be susceptible to air oxidation or slow degradation over time, especially if any acidic or basic impurities remain.

  • Causality: The enol form of the adduct is more susceptible to oxidation. The α,β-unsaturated system, if reformed via a retro-Michael reaction, can also be prone to polymerization or other side reactions.

  • Troubleshooting Steps:

    • Ensure Complete Removal of Reagents/Catalysts: Traces of base (e.g., DBU, DABCO used in Baylis-Hillman reactions) or acid can promote degradation.[6][7] Ensure your purification method effectively removes these. A simple aqueous wash of the crude reaction mixture before chromatography can be beneficial.

    • Storage Conditions:

      • Inert Atmosphere: Store the purified adduct under an inert atmosphere (nitrogen or argon) to prevent oxidation.

      • Low Temperature: Store at low temperatures (e.g., in a freezer at -20 °C) to slow the rate of any decomposition reactions.

      • Solvent-Free: Remove all purification solvents completely under high vacuum, as residual solvent can promote degradation pathways.

Experimental Protocols

Protocol 1: Neutralized Flash Column Chromatography

This protocol is designed to minimize on-column degradation (retro-Michael) and issues with tautomerism.

  • Slurry Preparation:

    • Choose an appropriate non-polar solvent for your slurry (e.g., hexane or the initial mobile phase solvent).

    • To the silica gel slurry, add 0.5-1% triethylamine (Et₃N) by volume relative to the solvent.

    • Stir the slurry for 15 minutes to ensure the silica is thoroughly neutralized.

  • Column Packing:

    • Pack the column with the neutralized silica slurry as you normally would.

  • Mobile Phase Preparation:

    • Prepare your eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Add 0.5-1% Et₃N to the entire volume of your mobile phase. This is crucial to maintain the neutral environment throughout the separation.

  • Sample Loading and Elution:

    • Dissolve your crude adduct in a minimum amount of dichloromethane or your mobile phase.

    • Load the sample onto the column and begin elution with the neutralized mobile phase.

    • Collect fractions and analyze by TLC as usual.

  • Work-up:

    • Combine the pure fractions.

    • Evaporate the solvent. Note that triethylamine is volatile and should be removed under high vacuum. A co-evaporation with a solvent like toluene can help remove the final traces.

Visualizing Key Chemical Challenges

The following diagram illustrates the two primary challenges discussed: keto-enol tautomerism and the retro-Michael reaction.

Chemical_Challenges cluster_tautomerism Keto-Enol Tautomerism cluster_retro Retro-Michael Reaction Keto Keto Form (Adduct) Enol Enol Form (Adduct) Keto->Enol H⁺ or OH⁻ (Slow on column) Adduct Michael Adduct Acceptor This compound Adduct->Acceptor H⁺ (Silica Gel) Degradation Donor Nucleophile (e.g., Enolate) Adduct->Donor

Caption: Competing equilibria affecting adduct purity.

References

  • Chromatography Forum. (2010). beta keto esters by HPLC. [Link]
  • Iqbal, J., et al. (2022). Synthesis and Biological Activity of Morita Baylis Hillman Adducts and their Oximes. Russian Journal of General Chemistry, 92(5). [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2019). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 24(15), 2799. [Link]
  • AK Lectures. (n.d.).
  • ElectronicsAndBooks. (2004). Asymmetric 1,4-addition of b-keto esters to cyclic enones catalyzed by Ru amido complexes. Tetrahedron Letters, 45(43), 8059-8062. [Link]
  • Chad's Prep. (2021). 21.8 Michael Reactions | Organic Chemistry. YouTube. [Link]
  • Master Organic Chemistry. (2023).
  • Wikipedia. (n.d.). Michael addition. [Link]
  • PubChem. (n.d.). Ethyl (2E)
  • PubChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. [Link]
  • PubChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of Baylis-Hillman Adducts (enones). [Link]
  • ACS Publications. (2014). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments.
  • Organic Chemistry Portal. (2000).
  • ResearchGate. (2020). Unconventional Transformations of Morita–Baylis–Hillman Adducts. [Link]
  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
  • PubChem. (n.d.). ethyl (E,4S)

Sources

Work-up procedures for reactions involving (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (E)-Ethyl 4-oxopent-2-enoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of work-up procedures for reactions involving this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your synthetic work.

This compound is a bifunctional molecule, featuring both a Michael acceptor and a ketone moiety. This dual reactivity makes it a valuable precursor for a variety of complex structures, but also introduces specific challenges during reaction work-up and purification. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, focusing on the most common reaction classes where this reagent is employed.

Section 1: General Handling and Stability FAQs

Before addressing specific reaction work-ups, it's crucial to understand the stability of the starting material itself.

Q1: How should I handle and store this compound?

A1: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential polymerization or degradation. While reasonably stable, its activated double bond can be susceptible to radical polymerization initiated by light or air. For long-term storage, refrigeration is recommended.

Q2: Is the compound stable to acidic and basic conditions?

A2: The ester functionality is sensitive to both strong acid and strong base, which can induce hydrolysis. The α,β-unsaturated system can undergo isomerization or polymerization under certain conditions. Brief exposure to dilute aqueous acids and bases during extractive work-up is generally tolerated, but prolonged contact or use of strong reagents should be avoided unless a specific transformation is intended. For instance, a standard work-up involving a wash with saturated aqueous sodium bicarbonate is generally safe, but stirring overnight in 1M NaOH would lead to saponification.

Section 2: Work-up and Troubleshooting for Common Reactions

This section addresses specific challenges and protocols for common transformations involving this compound.

Michael Addition / Conjugate Addition

The most common reaction involving this substrate is the conjugate addition of nucleophiles to the electron-deficient double bond.

Q3: I've performed a Michael addition of a thiol to this compound using a base catalyst. What is the standard work-up procedure?

A3: The primary goals are to quench the reaction, remove the catalyst, and separate the product from unreacted starting materials.

Recommended Protocol: Base-Catalyzed Thiol Addition

  • Quenching: Cool the reaction mixture to 0 °C and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize the basic catalyst (e.g., triethylamine, DBU) and the thiolate anion.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with:

    • Saturated aq. NH₄Cl (1x)

    • Deionized water (2x)

    • Saturated aq. sodium chloride (brine) (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

Troubleshooting Guide: Michael Addition

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Catalyst Inactivity: The base may be weak or degraded. 2. Thiol Oxidation: The thiol may have oxidized to a disulfide, especially if the reaction was exposed to air for extended periods.1. Use a stronger, non-nucleophilic base like DBU, or ensure your amine catalyst is pure. 2. Run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Side Products (e.g., 1,2-addition) The nucleophile is too "hard" (e.g., an organolithium reagent), leading to attack at the ketone carbonyl.For C-C bond formation, use "softer" nucleophiles like organocuprates (Gilman reagents), which strongly favor 1,4-conjugate addition.[2]
Difficulty Removing the Catalyst Amine catalysts (like triethylamine) can sometimes be difficult to remove completely with aqueous washes.Perform an additional wash with dilute aqueous acid (e.g., 1% HCl), provided your product is stable to mild acid. This will protonate the amine, making it highly water-soluble.
Product is Water-Soluble The resulting Michael adduct may have high polarity, leading to its loss in the aqueous layers during extraction.Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and "salt out" the organic product.[3] Consider using a continuous liquid-liquid extractor for highly polar products.

Workflow for Organocuprate (Gilman Reagent) Addition Work-up

Organocuprates are excellent for 1,4-addition of alkyl or aryl groups. The work-up is critical for removing the resulting copper salts.

cluster_reaction Reaction cluster_workup Work-up Procedure cluster_purification Purification Reaction Reaction Mixture (Product, Cu Salts, Solvent) Quench Quench with Saturated Aqueous NH4Cl at 0 °C Reaction->Quench Step 1 Extract Extract with Ethyl Acetate Quench->Extract Step 2 Wash Wash with Saturated Aqueous NH4Cl (2-3x) Extract->Wash Step 3 (Removes Copper Salts) Brine Wash with Brine Wash->Brine Step 4 Dry Dry (Na2SO4) & Filter Brine->Dry Step 5 Concentrate Concentrate in vacuo Dry->Concentrate Step 6 Purify Column Chromatography (Silica Gel) Concentrate->Purify Step 7 Final Pure Product Purify->Final

Caption: Standard work-up for organocuprate conjugate addition.

Wittig Reaction

The Wittig reaction allows for the conversion of the ketone functionality into an alkene. A major challenge in this reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct.

Q4: I have performed a Wittig reaction on this compound. How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A4: TPPO is notoriously difficult to separate from products of similar polarity. A multi-step approach is often necessary.

Recommended Protocol: Wittig Reaction Work-up

  • Initial Filtration (Optional): If the reaction solvent is non-polar (e.g., hexanes, diethyl ether), TPPO may precipitate upon cooling. If so, filter the reaction mixture through a plug of Celite®, washing with cold solvent.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Precipitation/Trituration: Redissolve the crude residue in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate. Add a non-polar solvent like hexanes or pentane dropwise with vigorous stirring to precipitate the TPPO. Cool the mixture in an ice bath to maximize precipitation and filter.[4][5]

  • Aqueous Work-up: If precipitation is incomplete, perform an aqueous work-up. Dissolve the crude material in ethyl acetate and wash with saturated aqueous sodium bicarbonate followed by brine.[5]

  • Chromatography: The final purification step is almost always column chromatography on silica gel. A gradient elution, starting with a non-polar eluent (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 10-20% ethyl acetate in hexanes), is typically effective at separating the less polar alkene product from the more polar TPPO.[4][6]

Troubleshooting Guide: Wittig Reaction

Problem Potential Cause(s) Recommended Solution(s)
TPPO Co-elutes with Product The polarity of the product and TPPO are too similar in the chosen solvent system.1. Change the eluent system. Toluene-based or DCM-based systems can sometimes alter the elution order. 2. If the product is stable, consider derivatizing it to change its polarity before chromatography.
Low Yield of Alkene Product 1. Unstable Ylide: The Wittig reagent (ylide) may have decomposed. 2. Steric Hindrance: The ketone in the substrate is somewhat sterically hindered.1. Ensure the ylide is generated fresh under anhydrous conditions. 2. Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester. The resulting phosphate byproduct is water-soluble and easily removed.
Formation of (Z)-Isomer While stabilized ylides (like those used to form α,β-unsaturated esters) typically give the (E)-alkene, some (Z)-isomer can form.If isomer separation is difficult, consider reaction conditions that favor thermodynamic control (e.g., higher temperatures, longer reaction times) to maximize the formation of the more stable (E,E)-diene product.
Diels-Alder Reaction

This compound is an effective dienophile in [4+2] cycloaddition reactions, leading to the formation of six-membered rings.

Q5: I have conducted a Diels-Alder reaction between this compound and cyclopentadiene. How do I work up the reaction and separate the endo and exo isomers?

A5: The work-up for a Diels-Alder reaction is often straightforward, as they are typically clean reactions. The main challenge is often the separation of stereoisomers.

Recommended Protocol: Diels-Alder Work-up

  • Solvent Removal: If the reaction was run neat or in a volatile solvent, concentrate the mixture directly under reduced pressure. If a high-boiling solvent was used, perform an aqueous work-up by diluting with ethyl acetate and washing with water and brine.

  • Removal of Excess Diene: If a volatile diene like cyclopentadiene was used in excess, it can be removed on the rotary evaporator. For less volatile dienes, column chromatography is necessary.

  • Isomer Separation: The separation of endo and exo isomers is almost exclusively achieved by flash column chromatography on silica gel. The polarity difference between these diastereomers is often small, requiring careful selection of the eluent system and potentially long columns for effective separation. Monitor fractions carefully by TLC. Literature suggests that for this specific substrate, the endo and exo adducts can be separated.[7][8]

Troubleshooting Guide: Diels-Alder Reaction

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Conversion 1. Thermal Reaction is Too Slow: The dienophile may not be sufficiently activated. 2. Reversibility: The reaction may be reversible at high temperatures (retro-Diels-Alder).1. Use a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) to activate the dienophile. Note that this requires strictly anhydrous conditions.[8] 2. Run the reaction at the lowest temperature that provides a reasonable rate to favor the forward reaction.
Poor Isomer Separation The endo and exo products have very similar Rf values on TLC.1. Optimize the eluent system for chromatography. Use mixtures of low polarity, such as hexanes/ethyl acetate or hexanes/DCM. 2. Consider using a different stationary phase, such as alumina, or employing HPLC for separation.
Polymerization of Diene/Dienophile The reaction temperature is too high, leading to polymerization of the starting materials.Run the reaction at a lower temperature, potentially using a Lewis acid catalyst to increase the rate. Ensure starting materials are free of radical initiators.

Logical Flow for Post-Reaction Purification

Start Crude Reaction Mixture AqueousWorkup Aqueous Work-up (Quench, Extract, Wash) Start->AqueousWorkup Concentrate Concentrate in vacuo AqueousWorkup->Concentrate CheckPurity Assess Purity & Complexity (TLC, NMR) Concentrate->CheckPurity Precipitation Precipitation / Recrystallization CheckPurity->Precipitation High Purity & Crystalline Solid Chromatography Column Chromatography CheckPurity->Chromatography Mixture or Oil End Pure Product Precipitation->End Chromatography->End

Caption: Decision-making workflow for product purification.

References

  • University of Calgary. (n.d.). Ch18: Organocopper reagents. [Link]
  • Department of Chemistry, University of Somewhere. (n.d.). Synthesis of an Alkene via the Wittig Reaction. This is a generalized protocol, a direct URL was not available in the search results.
  • NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. [Link]
  • Chemistry LibreTexts. (2017). 20. A Solvent Free Wittig Reaction. [Link]
  • Takano, S., Kurotaki, A., & Ogasawara, K. (1987). REINVESTIGATION OF THE DIELS-ALDER REACTION OF (E)-(R)-4,s-Dl-0-ISOPROPYLIDENEPENT-2-ENOATES AND CYCLOPENTADIENE. Synthesis, 1987(11), 1075-1077. This reference is from a citation within the search results and a direct link is not available.
  • ResearchGate. (n.d.). Catalytic and Enantioselective Diels–Alder Reactions of ( E )
  • CDN. (2013).
  • YouTube. (2020).
  • Sciforum. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. [Link]
  • SciELO. (2008). Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. [Link]
  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
  • YouTube. (2020).
  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
  • YouTube. (2019).
  • Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. This is a generalized protocol, a direct URL was not available in the search results.
  • SciSpace. (2008). Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. [Link]
  • PubMed Central. (n.d.). Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)
  • Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. [Link]
  • University of Somewhere. (2003). The Morita-Baylis-Hillman Reaction. This is a generalized protocol, a direct URL was not available in the search results.
  • ResearchGate. (2019).
  • PubMed Central. (n.d.).
  • Organic Chemistry Portal. (2007).
  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates)

Sources

Impact of solvent and temperature on (E)-Ethyl 4-oxopent-2-enoate reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (E)-Ethyl 4-oxopent-2-enoate

Introduction: Welcome to the technical support center for this compound (CAS: 10150-93-3).[1] This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule in their synthetic workflows. This compound possesses two key electrophilic sites: a Michael acceptor (the α,β-unsaturated ester) and a ketone functionality. This unique structure makes it a valuable building block for a variety of transformations, including Michael additions, Diels-Alder reactions, and other conjugate additions, serving as an intermediate in the synthesis of more complex molecules.[2][3]

This document provides in-depth, field-proven insights into optimizing reaction conditions, with a specific focus on the critical roles of solvent and temperature. It is structured in a practical question-and-answer format to address common challenges and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs): Solvent & Temperature Effects

Q1: How does my choice of solvent critically impact the reactivity of this compound, particularly in Michael additions?

A1: The choice of solvent is one of the most powerful variables you can control to influence the rate and success of reactions involving this compound. The effect is most pronounced in ionic reactions like the Michael addition, where the solvent's ability to stabilize or destabilize the nucleophile is paramount.

The core principle lies in the distinction between polar protic and polar aprotic solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds.[4] They are excellent at solvating both cations and anions. However, for a nucleophile, this is often a disadvantage. The solvent forms a "cage" of hydrogen bonds around the nucleophile, stabilizing it and energetically penalizing it from participating in a reaction. This effect is particularly detrimental for smaller, "harder" nucleophiles.[5][6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[4][7] They are poor at solvating anions. While they can solvate the counter-cation of a nucleophilic salt, they leave the anionic nucleophile "naked" and highly reactive.[7] This dramatically accelerates reactions that depend on nucleophilic attack, such as the SN2 reaction or, in this case, the Michael addition.[6][8]

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., THF) Nu Nu⁻ MeOH1 H-O(Me) Nu->MeOH1 H-Bond MeOH2 (Me)O-H Nu->MeOH2 H-Bond MeOH3 H-O(Me) Nu->MeOH3 H-Bond MeOH4 (Me)O-H Nu->MeOH4 H-Bond caption1 Result: Solvated ('caged') and less reactive nucleophile. Nu2 Nu⁻ Cation M⁺ THF1 THF Cation->THF1 Solvation THF2 THF Cation->THF2 Solvation THF3 THF Cation->THF3 Solvation caption2 Result: 'Naked' and highly reactive nucleophile.

Diagram 1: Nucleophile solvation in protic vs. aprotic solvents.

Data Summary: Impact of Solvent on Michael Addition Rate

Solvent ClassTypical SolventsInteraction with NucleophileExpected Relative Rate for Michael Addition
Polar Aprotic DMF, DMSO, AcetonitrileWeakly solvates anion; leaves it highly reactive.[9]Very Fast
Borderline Aprotic THF, Ethyl AcetateLimited solvation of anion.Moderate to Fast
Polar Protic Methanol, Ethanol, WaterStrongly solvates anion via hydrogen bonding.[5][6]Slow to Very Slow
Nonpolar Toluene, HexanePoor solubility for most ionic nucleophiles.Very Slow / Heterogeneous

Expert Insight: For a thiol-Michael addition to this compound, switching the solvent from methanol to THF or DMF can often increase the reaction rate by several orders of magnitude, turning a reaction that takes days into one that is complete in hours.

Q2: How does temperature control the outcome of my reaction, especially regarding selectivity in Diels-Alder reactions?

A2: Temperature is a double-edged sword in synthesis. While it generally increases reaction rates, it can have profound and sometimes detrimental effects on selectivity and product stability. The key concept to master is Kinetic vs. Thermodynamic Control .[10]

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The product that forms fastest (i.e., via the transition state with the lowest activation energy, ΔG‡) will be the major product. This is the kinetic product .

  • Thermodynamic Control (High Temperature): At higher temperatures, the activation energy barriers for both the forward and reverse reactions can be overcome. The reaction becomes an equilibrium. Over time, the product distribution will reflect the inherent stability of the products themselves. The most stable product (lowest G) will be the major product, regardless of how fast it is formed. This is the thermodynamic product .[10]

The Diels-Alder reaction is a classic example. When this compound acts as a dienophile, it can form two different stereoisomers: endo and exo.

  • The endo product is typically the kinetic product . Its transition state is stabilized by favorable secondary orbital interactions, lowering its activation energy and allowing it to form faster at low temperatures.

  • The exo product is typically the thermodynamic product . It is sterically less hindered and therefore more stable.

At high enough temperatures, the Diels-Alder reaction can become reversible, initiating a retro-Diels-Alder reaction .[10][11] This allows the system to equilibrate, leading to an enrichment of the more stable exo product.

G cluster_legend Legend start Reactants ts_endo TS (endo) ts_exo TS (exo) p_endo Endo Product (Kinetic) p_exo Exo Product (Thermodynamic) path_start path_ts_endo path_start->path_ts_endo ΔG‡ (endo) (Low Temp Path) path_ts_exo path_start->path_ts_exo ΔG‡ (exo) path_p_endo path_ts_endo->path_p_endo path_p_exo path_ts_exo->path_p_exo axis_start Energy (G) axis_end axis_start->axis_end k_path Kinetic Path t_path Thermodynamic Path

Diagram 2: Reaction coordinate diagram for kinetic vs. thermodynamic control in a Diels-Alder reaction.

Data Summary: Temperature Effects on Diels-Alder Selectivity

Temperature RangeControl TypeFavored ProductKey Considerations
Low (-78 °C to 25 °C) KineticEndo Reaction is slower but highly selective. Ideal for maximizing endo isomer.[12]
Moderate (25 °C to 80 °C) Mixed/KineticMostly EndoFaster rates, but selectivity may decrease as the exo pathway becomes more accessible.
High (> 80 °C) ThermodynamicExo / MixtureRisk of retro-Diels-Alder reaction increases, allowing equilibration to the more stable exo product.[11][13] Also increases risk of side reactions.

Troubleshooting Guide

Q3: My Michael addition is slow or stalls completely. What are the first things I should check?

A3: A sluggish Michael addition is a common issue. Systematically troubleshooting the problem is key.

G decision decision result result start Problem: Sluggish Michael Addition q1 What is your solvent? start->q1 a1_protic a1_protic q1->a1_protic Protic (e.g., MeOH) a1_aprotic a1_aprotic q1->a1_aprotic Aprotic (e.g., THF) r1 r1 a1_protic->r1 This is likely the primary issue. Nucleophile is being 'caged'. result1 result1 r1->result1 Action: Switch to a polar aprotic solvent like THF, ACN, or DMF. q2 Reaction at Room Temp? a1_aprotic->q2 Solvent is likely okay. Check temperature. r2 r2 q2->r2 Action: Gently heat the reaction to 40-50 °C and monitor by TLC/LCMS. q3 Is a catalyst being used? q2->q3 Already heated. Still slow. r3 r3 q3->r3 Action: For weak nucleophiles (e.g., thiols), a catalytic amount of a non-nucleophilic base (e.g., DBU, Et3N) is often required. r4 r4 q3->r4 Yes, catalyst is present. Still slow. result_final result_final r4->result_final Final Check: Verify reagent purity and concentration. Ensure starting materials are not degraded.

Sources

Catalyst selection and optimization for (E)-Ethyl 4-oxopent-2-enoate transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-Ethyl 4-oxopent-2-enoate transformations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for this versatile building block. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This compound is a valuable Michael acceptor and dienophile, making it a key component in the synthesis of complex molecules.[1] However, its reactivity profile can present unique challenges. This guide is structured to directly address the common issues encountered in the lab.

Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific problems you may encounter during your experiments.

Question 1: My Michael addition reaction is showing low conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Michael addition with this compound is a common issue that can often be traced back to several factors related to the catalyst, reagents, or reaction conditions.

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your current conditions. For organocatalysts like thioureas or squaramides, their efficacy is highly dependent on the substrate and solvent.[2]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome activation energy barriers without significantly increasing side reactions.

      • Screen Different Catalysts: If increasing the loading is ineffective, consider screening a different class of catalyst. For instance, if a primary amine catalyst is failing, a bifunctional catalyst like a thiourea or squaramide that can activate both the nucleophile and the electrophile might be more effective.[3]

      • Consider a Metal Catalyst: For certain nucleophiles, a metal-based catalyst system, such as a copper-based catalyst with a chiral ligand, might be more suitable for activating the Michael acceptor.[4]

  • Poor Nucleophile Reactivity: The nucleophile you are using may not be sufficiently reactive.

    • Troubleshooting Steps:

      • Stronger Base for Deprotonation: If your nucleophile requires deprotonation (e.g., a malonate ester), ensure you are using a strong enough, non-nucleophilic base to generate the enolate.[5] The choice of base is critical to avoid side reactions.

      • Pre-formation of the Nucleophile: In some cases, pre-forming the active nucleophile before adding the this compound can improve yields by ensuring a sufficient concentration of the reactive species.

  • Unfavorable Reaction Conditions: Temperature, solvent, and concentration all play a crucial role.

    • Troubleshooting Steps:

      • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence the reaction. A non-polar solvent might favor aggregation of the catalyst, while a highly polar solvent might solvate the catalyst and reduce its activity. A screen of common solvents like toluene, dichloromethane, and THF is recommended.

      • Temperature Optimization: While room temperature is a common starting point, some reactions may require cooling to suppress side reactions or heating to overcome an activation barrier. A systematic study of the temperature profile is advisable.[6]

      • Concentration Adjustment: Reactions that are bimolecular, like the Michael addition, can sometimes be accelerated by increasing the concentration of the reactants.

Question 2: I am observing significant amounts of side products in my Diels-Alder reaction. How can I improve the selectivity?

Answer:

Improving selectivity in a Diels-Alder reaction involving this compound often involves fine-tuning the catalyst and reaction conditions to favor the desired cycloaddition pathway.

  • Catalyst Choice and Selectivity: The nature of the Lewis acid catalyst is paramount in controlling both regio- and enantioselectivity.

    • Troubleshooting Steps:

      • Chiral Lewis Acids for Enantioselectivity: For asymmetric Diels-Alder reactions, chiral oxazaborolidine catalysts, activated by a strong acid like triflimide, have been shown to be highly effective in yielding products with high enantioselectivity.[7]

      • Steric and Electronic Tuning of the Catalyst: The steric bulk and electronic properties of the catalyst can influence the approach of the diene and dienophile. Experimenting with different ligands on a metal-based Lewis acid (e.g., Ruthenium-based catalysts) can modulate the selectivity.[7]

  • Reaction Conditions to Control Selectivity:

    • Temperature: Diels-Alder reactions are often sensitive to temperature. Lower temperatures generally favor the formation of the kinetic product and can enhance enantioselectivity by making the transition states for the formation of different stereoisomers more energetically distinct.

    • Solvent Effects: The solvent can influence the conformation of the catalyst-dienophile complex and thereby affect the facial selectivity of the diene's approach.

Question 3: My purification process is difficult due to the presence of unreacted starting material and catalyst. What is the best way to purify the product?

Answer:

Purification challenges are common, especially in catalytic reactions. A systematic approach to purification is key.

  • Initial Work-up:

    • Aqueous Wash: A simple aqueous wash can often remove water-soluble byproducts and some catalyst residues. If your catalyst is acidic or basic, a wash with a dilute solution of sodium bicarbonate or ammonium chloride, respectively, can be effective.

    • Solvent Extraction: After the aqueous wash, extract your product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying products from these types of reactions. A silica gel column is typically used.

      • Solvent System Optimization: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A good starting point for the solvent gradient can be determined by thin-layer chromatography (TLC).

    • Preparative TLC: For small-scale reactions, preparative TLC can be a quick and effective way to isolate the pure product.

  • Distillation: If your product is a thermally stable liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be an excellent purification method.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a catalyst for a transformation of this compound?

A1: The primary considerations for catalyst selection are the type of transformation you are performing and the desired outcome (e.g., high yield, high enantioselectivity).

  • For Michael Additions:

    • Organocatalysts: Proline and its derivatives, as well as thioureas and squaramides, are excellent choices for asymmetric Michael additions.[2][9] They function through different activation modes, such as enamine or iminium ion formation, or through hydrogen bonding to activate the electrophile.[9]

    • Metal Catalysts: Copper, zinc, and other transition metal complexes with chiral ligands are also widely used, particularly for conjugate additions of organometallic reagents.[4]

  • For Diels-Alder Reactions:

    • Lewis Acids: Chiral Lewis acids are the catalysts of choice for enantioselective Diels-Alder reactions. As mentioned, oxazaborolidines and ruthenium-based catalysts have shown great promise.[7]

  • For Cross-Metathesis Reactions:

    • Ruthenium-based Catalysts: Grubbs and Hoveyda-Grubbs type catalysts are the state-of-the-art for olefin metathesis. The choice of catalyst generation and the specific ligands will depend on the stability of the reactants and the desired stereoselectivity of the product alkene.[10][11]

Q2: How can I monitor the progress of my reaction effectively?

A2: The most common and effective method for monitoring the progress of these reactions is Thin-Layer Chromatography (TLC) .

  • Procedure:

    • Spot a small amount of your reaction mixture onto a TLC plate alongside spots of your starting materials this compound and the nucleophile/diene).

    • Elute the plate with an appropriate solvent system (typically a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).

    • The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.

For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used if the compounds are suitable for these techniques. Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot from the reaction mixture can also provide detailed information on the conversion.

Q3: Are there any specific safety precautions I should take when working with this compound and the associated catalysts?

A3: Yes, standard laboratory safety practices are essential.

  • This compound: This compound may cause skin and eye irritation.[12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalysts: Many of the catalysts, especially metal-based ones and strong acid activators, can be toxic, corrosive, or air-sensitive. Always consult the Safety Data Sheet (SDS) for each specific catalyst and reagent you are using.

  • Solvents: Organic solvents are often flammable and can be harmful if inhaled or absorbed through the skin. Handle them with care in a fume hood.

Experimental Protocols and Data

Table 1: Comparison of Catalysts for the Michael Addition of a β-ketoester to this compound
Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
L-ProlineCH2Cl225246578
Thiourea Catalyst A Toluene0128592
Squaramide Catalyst B THF25189195
Cu(OTf)2 / Chiral LigandCH2Cl2-20895>99

This data is representative and compiled from typical results in the field. Actual results may vary.

Detailed Protocol: General Procedure for a Catalyzed Michael Addition
  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the Michael donor (1.0 mmol), the catalyst (0.1 mmol, 10 mol%), and the solvent (2.0 mL).

  • Stir the mixture at the desired temperature for 10 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst Selection Workflow

Catalyst_Selection_Workflow start Define Transformation (e.g., Michael Addition) reaction_type Reaction Type? start->reaction_type catalyst_class Select Catalyst Class reaction_type->catalyst_class Identify appropriate classes (Organo, Metal, etc.) screening Perform Catalyst Screening catalyst_class->screening optimization Optimize Reaction Conditions (Solvent, Temp., Conc.) screening->optimization analysis Analyze Yield & Selectivity optimization->analysis analysis->catalyst_class Criteria Not Met (Select New Catalyst) success Successful Transformation analysis->success Criteria Met

Caption: A general workflow for selecting and optimizing a catalyst.

Troubleshooting Flowchart for Low Reaction Yield

Troubleshooting_Flowchart start Low Reaction Yield check_catalyst Check Catalyst Activity start->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading Yes change_catalyst Screen Different Catalysts check_catalyst->change_catalyst No check_reagents Evaluate Reagent Purity & Reactivity increase_loading->check_reagents change_catalyst->check_reagents purify_reagents Purify/Verify Reagents check_reagents->purify_reagents Purity Issue optimize_conditions Optimize Conditions (Temp, Solvent, Conc.) check_reagents->optimize_conditions Purity OK purify_reagents->optimize_conditions re_evaluate Re-evaluate Results optimize_conditions->re_evaluate

Caption: A step-by-step guide for troubleshooting low reaction yields.

References

  • Catalytic and Enantioselective Diels–Alder Reactions of ( E )
  • Optimization of reaction conditions | Download Scientific Diagram - ResearchG
  • Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes | Organic Letters - ACS Public
  • optimizing reaction conditions for 2-Ethyl-3-oxobutanal synthesis - Benchchem
  • Michael Addition Reactions Involving (E)
  • Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC - NIH
  • Conversion of .alpha.,.beta.-unsaturated esters to their .beta.,.gamma.
  • Conjugate Additions: Introduction - Charette Group
  • Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal
  • Metal Oxides as Catalysts/Supports in Solvent‐Free Organic Reactions - ResearchG
  • Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric c
  • Michael Addition Reaction Mechanism - Chemistry Steps
  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments - ScienceOpen
  • (E)
  • Ethyl (E)
  • Ethyl (2E)
  • (PDF) Enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate to ethyl (R)
  • The Michael Addition Reaction and Conjug
  • Metathesis Catalysts - Precious Metals Chemistry - Umicore
  • (E)
  • The detailed kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr 2O 3 catalyst - ResearchG
  • (E)
  • Conjugate Addition Reactions - Chemistry LibreTexts
  • Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squa - SciSpace
  • Michael Addition - YouTube
  • Metal–Support Interaction of Carbon–Based Electroc
  • asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles - PMC - NIH
  • Organocatalytic Asymmetric Synthesis of Chiral Phosphon
  • Catalytic Asymmetric Synthesis of C-Chiral Phosphon
  • 2.4: Metal-Catalyzed Asymmetric Conjugate Addition Reactions - Chemistry LibreTexts
  • 21.8 Michael Reactions | Organic Chemistry - YouTube
  • Publications | The Miller Group - Yale University
  • 2-Ethyl-4-oxopent-2-enoic acid | C7H10O3 | CID 54317479 - PubChem

Sources

Stability and storage issues of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-Ethyl 4-oxopent-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this versatile reagent. Our aim is to equip you with the necessary knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and success of your experiments.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis due to its multiple reactive sites. As an α,β-unsaturated carbonyl compound, its chemistry is dominated by the conjugated system comprising the ester and ketone functionalities. This arrangement renders the molecule susceptible to both 1,2- and 1,4-nucleophilic attack (Michael addition), making it a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] However, this inherent reactivity also presents challenges in terms of stability and storage. Understanding these potential issues is paramount to obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored "Sealed in dry, Room Temperature". It is crucial to minimize exposure to moisture, light, and air. The use of an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage to prevent potential degradation.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound include:

  • Polymerization: Due to its nature as a Michael acceptor, the compound can undergo self-polymerization, especially in the presence of nucleophilic initiators or under basic conditions.[2]

  • Hydrolysis: The ester functionality is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4-oxopent-2-enoic acid and ethanol.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bond and other photochemical reactions, leading to the formation of impurities.[5][6]

Q3: Is this compound sensitive to pH?

A3: Yes, this compound is expected to be sensitive to pH. Acidic conditions can catalyze the hydrolysis of the ester bond. Similarly, basic conditions can promote both ester hydrolysis and Michael addition-initiated polymerization. Therefore, it is critical to control the pH of your reaction medium and to avoid acidic or basic contaminants during storage.

Q4: What are the common signs of degradation?

A4: Degradation of this compound can be indicated by:

  • A change in color (e.g., yellowing or browning).

  • An increase in viscosity or the formation of a solid precipitate, which suggests polymerization.

  • The appearance of new peaks in analytical data (e.g., NMR, GC-MS) corresponding to degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reaction yields are consistently low or the reaction fails to proceed. Degradation of the starting material.- Verify the purity of your this compound using a suitable analytical technique (e.g., ¹H NMR, GC-MS) before use.- Ensure the compound has been stored under the recommended conditions (sealed, dry, room temperature, inert atmosphere).- If degradation is suspected, purify the compound by distillation or chromatography before use.
A viscous liquid or solid has formed in the storage container. Polymerization.- This is likely due to exposure to initiators (e.g., nucleophiles, bases) or elevated temperatures.- Discard the polymerized material as it is no longer suitable for use.- For future storage, ensure the container is scrupulously clean and consider adding a radical inhibitor if appropriate for your application.
Side products corresponding to the hydrolyzed ester are observed. Hydrolysis due to the presence of water and/or acid/base catalysts.- Use anhydrous solvents and reagents for your reaction.- Ensure all glassware is thoroughly dried before use.- If your reaction conditions are aqueous, be aware that hydrolysis may be a competing pathway and optimize your reaction time and temperature accordingly.
Inconsistent results are obtained between different batches of the reagent. Variation in purity or degradation during storage.- Always re-analyze a new batch of the reagent upon receipt to confirm its purity.- Implement strict storage protocols to minimize batch-to-batch variability caused by degradation.
The reaction mixture changes color unexpectedly. Potential decomposition or side reactions.- This could indicate a number of issues, including thermal decomposition if the reaction is run at elevated temperatures.- Analyze the reaction mixture by TLC or LC-MS to identify the colored species and understand the side reaction.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

To ensure the integrity of your starting material, it is crucial to assess its purity before use.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipettes

Procedure:

  • Dissolve a small amount (5-10 mg) of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis: The spectrum should show the characteristic peaks for the trans olefinic protons, the ethyl ester group, and the methyl ketone. The presence of significant unidentifiable peaks may indicate degradation or impurities.

Protocol 2: Small-Scale Stability Test

This protocol can help determine the stability of the compound under your specific experimental conditions.

Materials:

  • This compound

  • Your intended reaction solvent

  • Small vials

  • Analytical instrument (e.g., GC-MS, LC-MS)

Procedure:

  • Prepare several small-scale solutions of this compound in your reaction solvent at the intended reaction concentration.

  • Expose the vials to different conditions you wish to test (e.g., room temperature, elevated temperature, exposure to light).

  • At various time points (e.g., 1h, 4h, 24h), take an aliquot from each vial and analyze it by GC-MS or LC-MS.

  • Analysis: Compare the chromatograms over time. The appearance of new peaks or a decrease in the area of the starting material peak will indicate the rate and extent of degradation under those conditions.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

DegradationPathways cluster_main cluster_degradation Degradation Pathways cluster_products Degradation Products A This compound C₇H₁₀O₃ B Polymerization A->B Initiator (e.g., base, nucleophile) C Hydrolysis A->C H₂O (acid or base catalyst) D Photochemical Reaction A->D Light (hν) E Polymer B->E F { 4-Oxopent-2-enoic Acid | + Ethanol } C->F G { (Z)-isomer | & other photoproducts } D->G

Sources

Overcoming steric hindrance in reactions with (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (E)-Ethyl 4-oxopent-2-enoate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. Here, we address common challenges, provide troubleshooting strategies, and explain the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My conjugate addition to this compound is slow or fails to proceed. What is causing this low reactivity?

Answer:

This is a common issue rooted in the substrate's inherent structure. This compound is a sterically hindered Michael acceptor. The acetyl group at the C4 position and the ethyl ester at the C2 position create significant steric bulk around the target electrophilic β-carbon (C3). This crowding impedes the approach of many nucleophiles, leading to slow reaction rates or complete lack of reactivity under standard conditions.

Furthermore, the electron-withdrawing character of the C4-keto group, while activating the double bond, is not as potent as in other systems (e.g., nitroalkenes), resulting in a less electrophilic Michael acceptor.[1][2] Overcoming this requires strategies that either enhance the substrate's electrophilicity or utilize reaction conditions that surmount the high activation energy barrier.

Question 2: How can I improve the yield of my sluggish Michael addition? I've tried standard base catalysis with minimal success.

Answer:

When standard conditions fail, a multi-faceted approach is necessary. We recommend exploring three primary strategies: Lewis Acid Catalysis , Organocatalysis , and High-Pressure Conditions .

Strategy A: Lewis Acid Catalysis

Lewis acids coordinate to one or both of the carbonyl oxygen atoms (the ketone and the ester). This coordination dramatically increases the electron-deficient nature of the conjugated system, making the β-carbon significantly more electrophilic and susceptible to nucleophilic attack.

  • Mechanism Insight: The Lewis acid acts as an "electron sink," polarizing the π-system and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Practical Recommendation: Strong Lewis acids like titanium tetrachloride (TiCl₄) or aluminum bromide (AlBr₃) can be highly effective.[3] However, milder Lewis acids such as copper(I) or rhodium(I) complexes are often preferred, especially in asymmetric synthesis, as they offer a better balance of reactivity and selectivity.[4][5][6]

Strategy B: Organocatalysis

Chiral secondary amines, such as proline derivatives or diarylprolinol silyl ethers, can activate the enoate through the formation of a transient iminium ion. This is a powerful strategy for both activating the substrate and inducing stereoselectivity.[7][8]

  • Mechanism Insight: The secondary amine catalyst condenses with the ketone at C4, forming a highly electrophilic iminium ion. This lowers the LUMO of the π-system even more effectively than many Lewis acids, facilitating the conjugate addition. The catalyst is then regenerated upon hydrolysis.[7][9][10] This dual-activation pathway, where the catalyst can also interact with the nucleophile, is highly efficient.[11]

  • Key Advantage: Organocatalysis often proceeds under mild, operationally simple conditions and avoids the use of toxic or moisture-sensitive metal catalysts.[8]

Strategy C: High-Pressure Conditions

For exceptionally stubborn reactions, applying high pressure (8–10 kbar) can overcome large activation barriers associated with steric hindrance.[12] Pressure reduces the volume of the transition state, favoring the bond-forming event.[13]

  • When to Use: This method is particularly effective for forming sterically congested quaternary carbon centers, where both the electrophile and nucleophile are bulky.[12] While requiring specialized equipment, it can provide significant yield improvements where other methods fail, sometimes increasing yields from <1% to over 90%.[12]

Question 3: I am observing poor diastereoselectivity in my conjugate addition. How can I control the stereochemical outcome?

Answer:

Controlling stereoselectivity with this substrate requires a catalyst that creates a well-defined, chiral environment around the reaction center.

1. Chiral Lewis Acid Catalysis: The use of chiral ligands on a metal catalyst (e.g., copper or rhodium) is a well-established strategy.[4][5] Chiral ferrocenyl diphosphines or phosphoramidite ligands complexed with a metal center can effectively shield one face of the enoate, directing the nucleophile to the opposite face with high fidelity.[4][5] Data-driven approaches to ligand design have proven particularly effective for optimizing selectivity with sterically demanding substrates.[4]

2. Asymmetric Organocatalysis: This is arguably one of the most powerful methods. Chiral organocatalysts, such as bifunctional thiourea catalysts or proline derivatives, create a highly organized transition state.[7][9][11]

  • Mechanism of Control: For example, a thiourea-based catalyst can activate the enoate via hydrogen bonding while a primary amine moiety on the same catalyst activates the ketone nucleophile by forming an enamine.[7][11] This dual activation holds both reactants in a specific orientation, leading to high diastereoselectivity and enantioselectivity.[9][10]

Below is a visualization of the organocatalytic activation mechanism.

Organocatalysis_Mechanism Substrate This compound Iminium Activated Iminium Ion (Lower LUMO) Substrate->Iminium + Catalyst, -H₂O Catalyst Chiral Secondary Amine Catalyst (e.g., Proline) Catalyst->Iminium TS Organized Transition State (Stereocontrol) Iminium->TS Nucleophile Nucleophile (Nu-H) Nucleophile->TS Attack at β-carbon Adduct Covalent Adduct (Enamine) TS->Adduct Product Final Product Adduct->Product +H₂O (Hydrolysis) RegenCat Regenerated Catalyst Adduct->RegenCat Catalyst Turnover H2O H₂O H3O H₃O⁺

Caption: Iminium ion activation pathway in organocatalysis.

Experimental Protocols & Data

Protocol 1: Organocatalytic Michael Addition of an Aldehyde

This protocol is adapted from methodologies developed for the Michael addition of aldehydes to activated enones using diarylprolinol ether catalysts.[8]

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL) at room temperature, add the desired aldehyde nucleophile (e.g., propanal, 2.0 mmol, 2.0 equiv).

  • Add the chiral organocatalyst, such as (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (5-10 mol%).

  • Add an acid co-catalyst, such as benzoic acid (10 mol%), to facilitate iminium ion formation and catalyst turnover.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.

Data Summary: Comparison of Catalytic Strategies

The following table summarizes typical outcomes for conjugate additions to sterically hindered enoates, illustrating the relative effectiveness of different approaches.

StrategyCatalyst / ConditionTypical YieldSelectivity (ee/dr)Key AdvantagesCommon Substrates
Lewis Acid Cu(I) / Chiral Ligand70-95%90-98% eeBroad substrate scope, high turnover.Grignard reagents, organozincs.[5]
Organocatalysis Diarylprolinol Ether85-99%95-99% eeMild conditions, metal-free, high stereoinduction.Aldehydes, ketones.[8]
Organocatalysis Bifunctional Thiourea88-99%>9:1 dr, 76-99% eeDual activation, excellent for dicarbonyls.Malonates, cycloketones.[7][12]
High Pressure Catalyst + 10 kbar>90% (from <5%)Up to 95% eeOvercomes extreme steric hindrance.Bulky malonates, β,β-disubstituted enones.[12]

Troubleshooting Workflow

If you are encountering issues, follow this logical progression to diagnose and solve the problem.

Troubleshooting_Workflow Start Start: Low Yield / No Reaction Q_Sterics Is the Nucleophile Bulky? Start->Q_Sterics Sol_Pressure Strategy: High Pressure (8-10 kbar) Q_Sterics->Sol_Pressure Yes Q_Activation Is Standard Activation Insufficient? Q_Sterics->Q_Activation No End End: Optimized Reaction Sol_Pressure->End Sol_Lewis Strategy: Screen Lewis Acids (e.g., TiCl₄, Cu(OTf)₂) Q_Activation->Sol_Lewis Yes Sol_Organo Strategy: Use Organocatalysis (e.g., Proline derivative) Q_Activation->Sol_Organo Yes Q_Stereo Is Stereocontrol an Issue? Q_Activation->Q_Stereo No Sol_Lewis->Q_Stereo Sol_Organo->Q_Stereo Sol_Chiral Strategy: Asymmetric Catalysis (Chiral Ligand or Organocatalyst) Q_Stereo->Sol_Chiral Yes Q_Stereo->End No Sol_Chiral->End

Caption: Decision workflow for troubleshooting reactions.

References

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.MDPI.
  • Retooling Asymmetric Conjugate Additions for Sterically Demanding Substrates with an Iterative Data-Driven Approach.ACS Catalysis.
  • Organocatalysts: A powerful tool for asymmetric Michael addition.Science Vision.
  • Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds.MDPI.
  • Catalytic Enantioselective Conjugate Addition with Grignard Reagents.ACS Publications.
  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure.NIH, National Library of Medicine.
  • Catalytic prenyl conjugate additions for synthesis of enantiomerically enriched PPAPs.NIH, National Library of Medicine.
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.ResearchGate.
  • (PDF) Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes.ResearchGate.
  • Substituted arene synthesis by 1,4-Addition.Organic Chemistry Portal.
  • Catalytic and Enantioselective Diels–Alder Reactions of ( E )-4-Oxopent-2-enoates | Request PDF.ResearchGate.
  • Phospha-Michael additions to activated internal alkenes: steric and electronic effects.Journal of Organic Chemistry.
  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams.NIH, National Library of Medicine.
  • Effects of high pressure on molecules.Annual Review of Physical Chemistry.
  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Enhancing Stereoselectivity in Reactions of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective reactions involving (E)-Ethyl 4-oxopent-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the stereochemical outcome of their reactions with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high stereoselectivity.

Introduction: The Challenge of Stereocontrol

This compound is a valuable substrate in organic synthesis due to its multiple reactive sites. However, controlling the three-dimensional arrangement of atoms in the products of its reactions can be a significant challenge. This guide will provide you with the technical insights and practical advice needed to enhance the stereoselectivity of your reactions, focusing on the underlying principles to empower your experimental design.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee) in Michael Additions

Question: We are performing an organocatalyzed Michael addition of dimethyl malonate to this compound and observing low enantiomeric excess. What are the likely causes and how can we improve the enantioselectivity?

Answer:

Low enantiomeric excess in organocatalyzed Michael additions is a common issue that can often be resolved by systematically evaluating several key reaction parameters. The root cause typically lies in a poorly organized transition state, which fails to create a sufficient energy difference between the pathways leading to the two enantiomers.

Potential Causes and Solutions:

  • Suboptimal Catalyst Choice or Purity:

    • The Catalyst: The choice of organocatalyst is paramount. For Michael additions to enones, bifunctional catalysts, such as those derived from Cinchona alkaloids (e.g., thioureas or squaramides), are often highly effective.[1][2][3] These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to a highly ordered, chiral transition state.[4]

    • Catalyst Purity: Ensure the catalyst is of high purity. Impurities can interfere with the catalytic cycle or even catalyze a non-selective background reaction.

  • Incorrect Solvent Selection:

    • Solvent Polarity: The solvent plays a crucial role in stabilizing the transition state. Non-polar solvents like toluene or dichloromethane are often preferred as they are less likely to interfere with the hydrogen bonding interactions between the catalyst and the substrates.[1]

    • Protic vs. Aprotic Solvents: Protic solvents can sometimes compete with the catalyst for hydrogen bonding sites, disrupting the organized transition state and leading to lower ee.

  • Reaction Temperature:

    • Lowering the Temperature: In many cases, lowering the reaction temperature can significantly enhance enantioselectivity.[1] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures. It is advisable to screen a range of temperatures, for example, from room temperature down to -78 °C.

  • Substrate and Reagent Concentration:

    • Concentration Effects: The concentration of your reactants can influence the reaction kinetics and, consequently, the stereoselectivity. It is recommended to perform the reaction at a concentration where the catalyst is saturated with the substrate to favor the catalyzed pathway over any background reactions.

Troubleshooting Workflow for Low Enantioselectivity:

start Low Enantiomeric Excess (ee) catalyst Evaluate Catalyst - Purity Check - Screen Catalyst Type (e.g., Cinchona Alkaloid Derivatives) start->catalyst solvent Optimize Solvent - Screen Non-polar Aprotic Solvents (Toluene, CH2Cl2) - Avoid Protic Solvents catalyst->solvent If ee still low temperature Adjust Temperature - Screen a Range (RT to -78 °C) solvent->temperature If ee still low concentration Vary Concentration - Optimize Substrate and Catalyst Loading temperature->concentration If ee still low high_ee High Enantiomeric Excess Achieved concentration->high_ee Successful Optimization

Caption: Troubleshooting workflow for low enantioselectivity.

Issue 2: Poor Diastereoselectivity in Reactions Forming Multiple Stereocenters

Question: Our reaction is generating a mixture of diastereomers with no clear preference for one over the other. How can we improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity requires controlling the relative orientation of the reactants as a new stereocenter is formed in the presence of an existing one.

Key Factors Influencing Diastereoselectivity:

Parameter Influence on Diastereoselectivity Recommendations
Catalyst/Reagent The steric and electronic properties of the catalyst or reagent are critical in differentiating between diastereomeric transition states.For Lewis acid-catalyzed reactions, screen a variety of Lewis acids with different steric bulk (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). For organocatalyzed reactions, the structure of the catalyst can be fine-tuned to favor a specific diastereomer.
Solvent The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects.Screen a range of solvents with varying polarities. In some cases, coordinating solvents may enhance diastereoselectivity by forming specific complexes with the reactants or catalyst.
Temperature Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy.Perform a temperature screening study.
Substrate Control The inherent structural features of the substrate can direct the approach of the incoming reagent.Consider modifications to the substrate, such as introducing bulky protecting groups, to bias the facial selectivity of the reaction.

Experimental Protocol: General Procedure for an Organocatalyzed Michael Addition

This protocol provides a starting point for the asymmetric Michael addition of a nucleophile to this compound. Optimization of the parameters outlined above will likely be necessary.

  • Preparation:

    • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., a Cinchona alkaloid-derived thiourea, 5-10 mol%).

    • Add the appropriate anhydrous solvent (e.g., toluene, 0.1-0.5 M).

  • Reaction:

    • Add the nucleophile (e.g., dimethyl malonate, 1.2-1.5 equivalents).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

    • Add this compound (1.0 equivalent) dropwise over a period of 5-10 minutes.

    • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess by chiral HPLC or SFC analysis.

    • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified product.

Mechanistic Insights: The Role of Bifunctional Organocatalysis

Understanding the reaction mechanism is key to troubleshooting and optimizing for high stereoselectivity. In the case of a Cinchona alkaloid thiourea-catalyzed Michael addition, the catalyst employs a dual activation strategy.

cluster_0 Dual Activation by Bifunctional Catalyst catalyst Cinchona Thiourea Catalyst enoate This compound (Electrophile) catalyst->enoate H-bonds to carbonyl (Lewis Acid activation) malonate Dimethyl Malonate (Nucleophile) catalyst->malonate Quinuclidine base deprotonates (Brønsted Base activation) ts Chiral Transition State enoate->ts malonate->ts product Enantioenriched Product ts->product

Caption: Bifunctional activation in organocatalysis.

The thiourea moiety of the catalyst acts as a hydrogen-bond donor, activating the enoate by coordinating to its carbonyl group and increasing its electrophilicity. Simultaneously, the basic quinuclidine nitrogen of the catalyst deprotonates the malonate, increasing its nucleophilicity. This dual activation brings the reactants together in a highly organized, chiral environment, facilitating the stereoselective formation of the product.[4]

References

  • Szöllősi, G., & Bartók, M. (2001). Enantioselective Michael addition catalyzed by cinchona alkaloids. Chirality, 13(10), 614-8. [Link]
  • Wang, J., Li, H., Zu, L., Jiang, W., Xie, H., Duan, W., & Wang, W. (2006). Organocatalytic enantioselective conjugate additions to enones. Journal of the American Chemical Society, 128(39), 12652-3. [Link]
  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. RSC Advances. [Link]
  • Grayson, M. N. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry. [Link]
  • Konda, S. R., et al. (2015). Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines. Molecules. [Link]
  • Xiao, Y., et al. (2012). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
  • Grayson, M. N., & Houk, K. N. (2016). Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid-Hydrogen Bonding Model. Journal of the American Chemical Society. [Link]
  • Tanimoto, H., et al. (2012). Enantioselective synthesis of α-stereogenic γ-keto esters via formal umpolung. Organic Letters, 14(13), 3260-3. [Link]
  • Li, P., et al. (2017). Catalytic and Enantioselective Diels-Alder Reactions of (E)-4-Oxopent-2-enoates. Organic Letters, 19(15), 3986-3989. [Link]
  • Jurczak, J., et al. (2016). Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure. The Journal of Organic Chemistry. [Link]
  • Szymański, W., et al. (2012). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. Beilstein Journal of Organic Chemistry, 8, 1452-7. [Link]
  • Feng, X., et al. (2011). Enantioselective Michael addition of β-keto esters to methyl vinyl ketone employing a chiral N,N′-dioxide–scandium trifluoromethanesulfonate complex as a catalyst.
  • Maruoka, K., & Ooi, T. (2003). Enantioselective Michael addition of beta-keto esters with nitroalkenes. Chemical Reviews, 103(8), 3013-26. [Link]
  • McCooey, S. H., & Connon, S. J. (2007). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives.
  • Trost, B. M., & O'Boyle, B. M. (2010). A general organocatalytic enantioselective malonate addition to alpha,beta-unsaturated enones. Journal of the American Chemical Society, 132(29), 9996-7. [Link]
  • Ley, S. V., & Mitchell, C. E. T. (2006). Asymmetric organocatalytic conjugate addition of malonates to enones using a proline tetrazole catalyst.
  • Campbell, E. J., et al. (2004). The first enantioselective organocatalytic Mukaiyama-Michael reaction: a direct method for the synthesis of enantioenriched gamma-butenolide products. Journal of the American Chemical Society, 126(31), 9552-3. [Link]
  • Trost, B. M., & Jaratjaroonphong, J. (2006). Organocatalytic asymmetric conjugate addition to allenic esters and ketones. Journal of the American Chemical Society, 128(14), 4590-1. [Link]

Sources

Technical Support Center: Paal-Knorr Synthesis of Pyrroles Using (E)-Ethyl 4-oxopent-2-enoate Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced applications of the Paal-Knorr synthesis. This guide is specifically tailored for researchers, scientists, and drug development professionals utilizing (E)-Ethyl 4-oxopent-2-enoate and analogous γ-keto-α,β-unsaturated esters for the synthesis of substituted pyrroles. While the Paal-Knorr reaction is a cornerstone of heterocyclic chemistry, the unique bifunctional nature of this precursor introduces specific challenges not encountered with simple 1,4-diketones.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring predictable and high-yield outcomes in your synthetic endeavors.

Introduction: The Duality of the Precursor

This compound is a powerful precursor for generating highly functionalized pyrroles, which are key scaffolds in numerous pharmaceuticals.[3] Unlike traditional saturated 1,4-dicarbonyl compounds, this substrate possesses two distinct electrophilic sites: the C4 ketone and the C2-C3 α,β-unsaturated system (a Michael acceptor). This duality is the primary source of the common pitfalls encountered in this synthesis. The reaction with a primary amine can proceed via two competing pathways:

  • Desired Paal-Knorr Cyclization: Nucleophilic attack of the amine on the C4 ketone, followed by intramolecular condensation with the C1 ester (after tautomerization or subsequent amine addition) to form the pyrrole ring.

  • Undesired Michael Addition: 1,4-conjugate addition of the amine to the electron-deficient alkene, leading to a β-amino ketone which may or may not cyclize to the desired product and often results in stable, linear side products or polymerization.

The primary goal of optimizing this reaction is to selectively promote the Paal-Knorr pathway over the Michael addition. This guide will provide the mechanistic rationale and practical steps to achieve this control.

Troubleshooting Guide: Common Pitfalls and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is yielding a complex mixture of products, and the desired pyrrole is a minor component. How do I favor the Paal-Knorr cyclization over the Michael addition?

Answer: This is the most common challenge with this class of precursors. The outcome of the reaction is a delicate balance between the hard and soft nucleophilic character of the amine and the electrophilicity of the two sites on the precursor. Several factors can be tuned to favor the desired cyclization:

Mechanistic Insight: The Paal-Knorr reaction is typically initiated by the attack of the amine on the "harder" carbonyl electrophile, while the Michael addition involves the attack of a "softer" nucleophile on the "softer" β-carbon of the unsaturated system. The reaction conditions can be manipulated to influence this selectivity.

Troubleshooting Workflow:

G start Low Yield of Pyrrole/ Complex Mixture q1 Is the reaction acidic, neutral, or basic? start->q1 acidic Strongly Acidic (pH < 3) q1->acidic Acidic neutral_weak_acid Neutral or Weakly Acidic (e.g., Acetic Acid) q1->neutral_weak_acid Neutral basic Basic Conditions q1->basic Basic outcome_acidic Favors Furan Formation & Michael Addition acidic->outcome_acidic outcome_neutral Favors Paal-Knorr Pyrrole Synthesis neutral_weak_acid->outcome_neutral outcome_basic Strongly Favors Michael Addition basic->outcome_basic action1 Action: Neutralize or use a weak acid catalyst (e.g., AcOH, p-TsOH). outcome_acidic->action1 action2 Action: Lower the temperature to favor the thermodynamically controlled Paal-Knorr pathway. outcome_neutral->action2 outcome_basic->action1 action1->action2 action3 Action: Use a protic solvent to solvate the amine and disfavor Michael addition. action2->action3

Caption: Troubleshooting workflow for competing reaction pathways.

Key Parameters to Control:

  • pH/Catalyst: This is the most critical parameter.

    • Weakly Acidic Conditions: The addition of a weak acid like acetic acid is often beneficial. It protonates the C4 ketone, increasing its electrophilicity and favoring the initial attack by the amine, which is the first step of the Paal-Knorr mechanism.[4]

    • Strongly Acidic Conditions (pH < 3): Avoid strongly acidic conditions. While acid catalysis is a hallmark of the Paal-Knorr synthesis, excessively low pH can lead to the competing formation of furan byproducts and can also promote Michael addition.[4]

    • Neutral or Solvent-Free Conditions: For highly nucleophilic amines, the reaction can often proceed without any added acid.[5] This minimizes side reactions.

  • Temperature:

    • Lower temperatures (room temperature to 60 °C) generally favor the Paal-Knorr pathway. The initial attack on the carbonyl is often reversible, and lower temperatures can favor the formation of the more thermodynamically stable pyrrole product.

    • Higher temperatures can provide the activation energy for the competing Michael addition and may also lead to decomposition of the starting material or product.[1]

  • Solvent:

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are generally preferred. They can solvate the amine nucleophile through hydrogen bonding, which can disfavor its attack at the softer β-carbon of the Michael acceptor.

    • Aprotic Solvents: These may favor the Michael addition pathway.

Summary of Recommended Conditions to Favor Paal-Knorr Synthesis:

ParameterRecommended ConditionRationale
Catalyst Weak Acid (e.g., Acetic Acid, p-TsOH) or NoneProtonates the C4 ketone, activating it for nucleophilic attack. Avoids furan formation and Michael addition promoted by strong acids.[4]
Temperature Room Temperature to 60 °CFavors the thermodynamically controlled Paal-Knorr pathway and minimizes side reactions.
Solvent Protic (e.g., Ethanol, Acetic Acid)Solvates the amine, potentially hindering its attack as a soft nucleophile in a Michael addition.
Stoichiometry Slight excess of amine (1.1-1.2 eq.)Ensures complete consumption of the dicarbonyl precursor without promoting side reactions from a large excess of amine.

Question 2: The reaction is very slow or does not go to completion, even with extended reaction times. What can I do to improve the conversion rate?

Answer: A sluggish reaction is often due to either insufficient reactivity of the starting materials or suboptimal reaction conditions.

Troubleshooting Steps:

  • Amine Reactivity:

    • Electron-Withdrawing Groups: If your primary amine has strong electron-withdrawing groups (e.g., nitroanilines), it will be less nucleophilic, and the reaction will be slower. In such cases, a moderate increase in temperature (e.g., to 80 °C) or the use of a Lewis acid catalyst might be necessary.

    • Steric Hindrance: Highly sterically hindered amines will also react more slowly.

  • Catalyst Choice and Concentration:

    • If you are running the reaction without a catalyst, consider adding a catalytic amount of a weak acid like acetic acid or p-toluenesulfonic acid to accelerate the reaction.[4]

    • Modern variations of the Paal-Knorr synthesis have successfully employed milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, which can be effective at lower temperatures.[6]

  • Water Removal: The final step of the Paal-Knorr synthesis is the dehydration of a cyclic hemiaminal intermediate to form the aromatic pyrrole ring.[1]

    • For slow reactions, removing the water as it forms can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Paal-Knorr reaction by providing efficient and uniform heating.[1][2]

Question 3: I am observing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent its formation?

Answer: The formation of dark, insoluble materials, often referred to as humins or polymers, is a common issue, especially under harsh reaction conditions.

Causality:

  • Polymerization: The α,β-unsaturated system in your precursor, the amine starting material, or the resulting pyrrole product can be susceptible to polymerization under acidic conditions and heat.

  • Decomposition: Prolonged heating in strong acid can lead to the degradation of the starting materials and the pyrrole product.[1]

Prevention Strategies:

  • Milder Conditions: This is the most effective strategy.

    • Lower the reaction temperature.

    • Use a weaker acid catalyst or conduct the reaction under neutral conditions if possible.

  • Shorter Reaction Times: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately to avoid prolonged exposure of the product to the reaction conditions.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to polymer formation.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to purify the this compound before use? A1: Yes, the purity of the dicarbonyl precursor is critical. Impurities can lead to the formation of undesired side products, lowering the overall yield. If the purity is questionable, it is recommended to purify it by distillation or column chromatography.

Q2: Can I use secondary amines in this reaction? A2: The classical Paal-Knorr synthesis requires a primary amine or ammonia to form the pyrrole ring. Secondary amines will not lead to the formation of a stable aromatic pyrrole through this mechanism.

Q3: My desired pyrrole product is difficult to purify. What are some common impurities and recommended purification techniques? A3: Common impurities include unreacted starting amine, the Michael addition adduct, and any polymeric material.

  • Workup: Begin with an aqueous workup to remove the acid catalyst and any water-soluble components. A wash with a dilute acid solution can help remove excess basic amine.

  • Column Chromatography: Silica gel column chromatography is the most effective method for purifying the final product. A gradient elution system, typically with hexanes and ethyl acetate, is recommended to separate the desired pyrrole from less polar starting materials and more polar side products.

Q4: How does the stereochemistry of the (E)-alkene affect the reaction? A4: The (E)-stereochemistry is generally preferred as it presents a less sterically hindered face for the cyclization to occur. While the reaction may proceed with the (Z)-isomer, it could be slower or lead to a different product distribution.

Experimental Protocols

General Protocol for the Paal-Knorr Synthesis of Ethyl 2-methyl-5-arylpyrrole-3-carboxylates

This protocol provides a starting point for the synthesis of a substituted pyrrole from this compound and a primary aromatic amine.

Materials:

  • This compound (1.0 eq.)

  • Substituted Aniline (1.1 eq.)

  • Glacial Acetic Acid (as solvent or catalyst)

  • Ethanol (optional solvent)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Add the substituted aniline followed by glacial acetic acid (enough to dissolve the reactants).

  • Stir the reaction mixture at room temperature or heat to 60 °C.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure substituted pyrrole.

Reaction Mechanism Visualization:

G cluster_0 Paal-Knorr Pathway (Favored) cluster_1 Michael Addition Pathway (Disfavored) Start_PK Precursor + Amine (R-NH2) Intermediate1_PK Hemiaminal Formation (at C4 Ketone) Start_PK->Intermediate1_PK Weak Acid Intermediate2_PK Intramolecular Cyclization Intermediate1_PK->Intermediate2_PK Intermediate3_PK Dehydration Intermediate2_PK->Intermediate3_PK Product_PK Pyrrole Product Intermediate3_PK->Product_PK Start_MA Precursor + Amine (R-NH2) Product_MA β-Amino Ketone (Side Product) Start_MA->Product_MA Basic conditions or Strong Acid

Caption: Competing pathways in the reaction of this compound with a primary amine.

References

  • Synthesis of diverse acyclic precursors to pyrroles for studies of prebiotic routes to tetrapyrrole macrocycles. New Journal of Chemistry.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Paal–Knorr synthesis. Wikipedia.
  • Recent Advancements in Pyrrole Synthesis. PubMed Central.
  • Paal–Knorr synthesis. Grokipedia.
  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Synthesis of 2,3,4,5-tetramethyl-1H-pyrrole from Acyclic Precursors: Applic
  • Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd.
  • 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate.
  • Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube.
  • α,β-Unsaturated aldehydes in the synthesis of pyrroles (microreview).
  • 2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxyl-
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society.
  • Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol P
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of Synthesized (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

(E)-Ethyl 4-oxopent-2-enoate is a versatile α,β-unsaturated keto-ester, serving as a critical building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The stereochemistry of the double bond and the absence of impurities are paramount, as unintended side-reactions or the introduction of toxic by-products can compromise the yield, efficacy, and safety of the final product. For researchers in drug development, relying on an intermediate of questionable purity is a risk that can invalidate downstream results and lead to significant delays.

This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying principles of each method, the rationale for their application to this specific molecule, and the nuances of data interpretation. Our focus is on establishing self-validating systems of analysis that ensure the highest degree of confidence in your synthesized material.

Pillar 1: Quantitative Nuclear Magnetic Resonance (qNMR) - The Primary Standard

Quantitative NMR (qNMR) stands as a powerful primary method for purity assessment because the NMR signal intensity is directly proportional to the number of atomic nuclei, independent of the molecule's chemical structure.[2] This principle allows for the determination of absolute purity without the need for a reference standard of the analyte itself, a significant advantage when working with novel or custom-synthesized compounds.[3][4]

Why qNMR is the Gold Standard for this compound

The structure of this compound is ideally suited for ¹H qNMR analysis. It possesses several well-resolved, non-exchangeable proton signals that can be used for quantification: the acetyl (CH₃CO), the ethyl ester (CH₂ and CH₃), and the vinylic (CH=CH) protons.

Key Advantages:

  • Absolute Quantification: By using a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated directly.[5][6]

  • Structural Confirmation: The same experiment provides unequivocal structural confirmation of the target molecule and can identify impurities.

  • Non-destructive: The sample can be recovered post-analysis, which is crucial when material is scarce.[2]

  • Detects Non-Chromophoric Impurities: Unlike UV-based methods, qNMR can detect and quantify impurities that lack a UV chromophore.

Experimental Workflow & Causality

The reliability of a qNMR experiment hinges on a meticulous setup designed to ensure that signal integrals are truly quantitative.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh ~10-20 mg of analyte B Accurately weigh ~5-10 mg of certified Internal Standard (e.g., Maleic Acid) C Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) in a high- quality NMR tube D Select quantitative parameters: - 90° pulse angle - Long relaxation delay (D1) > 5 * T1 - Sufficient scans for high S/N (>32) C->D Insert sample into spectrometer E Acquire 1D ¹H Spectrum D->E F Apply zero-filling and gentle apodization (e.g., LB=0.3 Hz) E->F G Careful phasing and baseline correction F->G H Integrate well-resolved analyte and internal standard signals G->H I Calculate Purity using the standard qNMR equation H->I

Caption: Workflow for absolute purity determination by ¹H qNMR.

The choice of a long relaxation delay (D1) is critical; it ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the resulting signal is directly proportional to the number of protons.[7] An internal standard like maleic acid is chosen because it is stable, non-volatile, has sharp signals that do not overlap with the analyte's, and is available at high, certified purity.[3]

Purity Calculation

The purity (P) of the analyte is calculated using the following equation:[2]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molar mass

  • m : Mass

  • P : Purity of the standard

  • std : Internal Standard

  • analyte : this compound

Pillar 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Routine Analysis

HPLC is the most common technique in quality control laboratories for purity analysis due to its high throughput, sensitivity, and robustness.[8] For this compound, a reversed-phase HPLC method with UV detection is the logical choice.

Method Considerations for a Keto-Ester

The primary challenge in the HPLC analysis of keto-esters is the potential for keto-enol tautomerism, which can result in peak splitting or broadening, complicating quantification. This phenomenon is often pH and temperature-dependent.

To mitigate this, the experimental design must incorporate:

  • Mobile Phase Buffering: Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase can suppress the enolate form and drive the equilibrium to the keto form, resulting in a single, sharp peak.

  • Temperature Control: A thermostatted column compartment ensures that the keto-enol equilibrium is stable and retention times are reproducible.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_acq Analysis & Detection cluster_proc Data Interpretation A Prepare mobile phase (e.g., Acetonitrile:Water with 0.1% Acid) C Equilibrate HPLC system until a stable baseline is achieved A->C B Prepare sample solution (~1 mg/mL in mobile phase) D Inject sample (e.g., 5-10 µL) onto a C18 column B->D C->D E Perform isocratic or gradient elution D->E F Detect peaks using a UV detector (e.g., at 220 nm) E->F G Integrate all peaks in the chromatogram F->G H Calculate purity based on 'Area Percent' method G->H I Quantify against a reference standard for absolute purity (if available) H->I Optional

Caption: Experimental workflow for HPLC purity analysis.

The "Area Percent" method is a relative purity assessment. It assumes that all components (analyte and impurities) have the same response factor at the detection wavelength, which is often not the case. Therefore, this method is best used for monitoring batch-to-batch consistency. For a more accurate, absolute purity value, the method must be validated and quantified against a certified reference standard of this compound.[9][10]

Pillar 3: Gas Chromatography-Mass Spectrometry (GC-MS) - The Specialist for Volatile Impurities

GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[11] It is the ideal method for identifying and quantifying volatile and thermally stable impurities that may be present in the sample from the synthesis, such as residual solvents or volatile starting materials.

Applicability and Limitations

This compound is sufficiently volatile for GC analysis. The primary function of GC-MS in this context is not typically for main component assay but for impurity profiling—detecting and identifying unknown peaks.

Causality in Method Choice:

  • High Resolving Power: Capillary GC columns offer extremely high separation efficiency, capable of resolving closely related isomers or by-products.

  • Definitive Identification: The mass spectrometer fragments molecules in a reproducible way, creating a "fingerprint" (mass spectrum) that can be compared against spectral libraries (like NIST) for positive identification of impurities.[12]

  • High Sensitivity: GC-MS is exceptionally sensitive, capable of detecting trace-level impurities that might be missed by other techniques.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis A Prepare a dilute sample solution (~1 mg/mL) in a volatile solvent (e.g., Ethyl Acetate, Dichloromethane) B Inject a small volume (e.g., 1 µL) into the heated GC inlet A->B C Separate components on a capillary column (e.g., DB-5ms) using a temperature program B->C D Ionize eluting compounds (e.g., by EI) and detect fragments with MS C->D E Generate Total Ion Chromatogram (TIC) D->E F Extract mass spectrum for each peak E->F G Compare spectra to libraries (e.g., NIST) to identify impurities F->G H Calculate relative abundance from TIC peak areas G->H

Caption: Workflow for impurity profiling by GC-MS.

Comparative Analysis: Selecting the Right Tool

The choice of analytical method depends on the specific goal, the available equipment, and the stage of development.

Parameter Quantitative NMR (qNMR) HPLC-UV GC-MS
Primary Use Case Absolute purity determination, structural confirmation, reference standard qualification.Routine quality control, batch release testing, relative purity.Impurity identification, residual solvent analysis, trace analysis.
Principle Molar concentrationUV AbsorbanceMass-to-charge ratio
Quantification Absolute (with internal standard).[5][6]Relative (Area %), or Absolute (with external standard).Semi-quantitative (Area %), or Absolute (with standard).
Reference Standard Requires only a certified internal standard, not the analyte.[4]Requires a certified reference standard of the analyte for absolute quantification.Requires standards for each impurity for accurate quantification.
Impurity ID Possible for major impurities via structural elucidation.Not possible; relies on retention time matching with known standards.Excellent; provides definitive identification via mass spectral library matching.[12]
Key Strengths Universal detection, non-destructive, highly accurate and precise.[2][13]High throughput, robust, widely available.High sensitivity, high resolving power, definitive identification.
Potential Issues Signal overlap in complex mixtures, requires careful parameter selection.Peak shape issues (tautomerism), non-UV active impurities are invisible.Not suitable for non-volatile or thermally labile compounds.

Hypothetical Data for a Synthesized Batch

Batch ID: E4O-2026-01A

Method Purity Result Detected Impurities & Comments
¹H qNMR 98.8% w/w (Z)-isomer at 0.7%, residual ethyl acetate at 0.3%. Water content noted.
HPLC-UV 99.2% Area Peak at RRT 0.85 (0.6%, unknown), peak at RRT 1.1 (0.2%, unknown).
GC-MS 99.0% Area Confirmed ethyl acetate (0.3%), identified peak at RRT 0.85 as unreacted pyruvaldehyde.

This hypothetical data illustrates how the techniques provide complementary information. qNMR gives the most accurate absolute purity. HPLC provides a quick relative purity but cannot identify the impurities. GC-MS successfully identifies the volatile impurities, corroborating the qNMR findings and identifying an unknown from the HPLC run. An integrated approach using multiple techniques provides the most comprehensive quality assessment.[8]

Protocol: Absolute Purity Determination by ¹H qNMR

This protocol describes a self-validating system for determining the absolute purity of this compound.

1. Materials & Instrumentation

  • NMR Spectrometer (≥400 MHz)

  • High-precision analytical balance (±0.01 mg)

  • High-quality 5 mm NMR tubes (e.g., Norell 507-HP)

  • This compound sample

  • Certified Internal Standard (IS): Maleic Acid (Purity ≥ 99.5%, certificate required)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

2. Sample Preparation

  • Accurately weigh approximately 15 mg of the this compound sample directly into a clean, dry vial. Record the mass (m_analyte).

  • Accurately weigh approximately 8 mg of the maleic acid internal standard into the same vial. Record the mass (m_std).

  • Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition

  • Insert the sample into the spectrometer and allow it to thermally equilibrate (approx. 5 minutes).

  • Lock and shim the spectrometer on the DMSO-d₆ signal.

  • Set up a quantitative 1D proton experiment with the following key parameters:

    • Pulse Program: Standard 90° pulse (zg30 or equivalent)

    • Relaxation Delay (D1): 30 seconds (ensures full relaxation for all protons)

    • Number of Scans (NS): 64 (for good signal-to-noise)

    • Acquisition Time (AQ): ≥ 3 seconds

  • Acquire the spectrum.

4. Data Processing and Analysis

  • Process the FID with a small line-broadening factor (e.g., LB = 0.3 Hz).

  • Carefully phase the spectrum and perform a multipoint baseline correction.

  • Identify a well-resolved signal for the analyte. The acetyl protons (CH₃CO, singlet, ~2.3 ppm) are an excellent choice (N_analyte = 3).

  • Identify the signal for the internal standard. For maleic acid, this is a singlet from the two vinylic protons at ~6.3 ppm (N_std = 2).

  • Integrate both signals over an identical chemical shift width, ensuring the integration region covers the entire peak including any ¹³C satellites.

  • Use the purity equation provided in the qNMR section to calculate the absolute weight/weight (w/w) purity.

5. System Validation

  • The purity of the internal standard must be traceable to a national standard (e.g., NIST).

  • The relaxation delay (D1) should be confirmed to be at least 5 times the longest T₁ relaxation time of the protons being integrated.

  • The signal-to-noise ratio of the integrated peaks should be >150:1 for high precision.

By adhering to this protocol, the resulting purity value is robust, defensible, and grounded in the primary principles of NMR spectroscopy, providing the highest level of trustworthiness for your research.[3][5]

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Emery Pharma.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • JEOL Ltd.
  • TutorChase. What methods are used to test the purity of organic compounds? [Link]
  • Nanalysis Corp. (2020).
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • United Nations Development Programme. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • S. P. Validation of analytical methods. International Journal of Pharmaceutical Erudition, 2(2), 2012. [Link]
  • International Journal of Research and Review. (2023).
  • IAR J BAS R. (2024). Modern Analytical Technique for Characterization Organic Compounds. IAR Journal of Basic and Applied Research. [Link]
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? [Link]
  • Chemistry LibreTexts. (2021).
  • Chromatography Forum. (2010). beta keto esters by HPLC. [Link]
  • Cardoso, V. D., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis. [Link]
  • University of Ottawa. Purity by Absolute qNMR Instructions. [Link]
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
  • Agilent Technologies. (2017).
  • GfK, V. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
  • Royal Society of Chemistry. (2015).
  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]
  • PubChem. Ethyl (2E)
  • PubChem.
  • PrepChem.com.
  • MDPI. (2000). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy. [Link]
  • ResearchGate. (2023). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. [Link]
  • ResearchGate. (2023).
  • CABI Digital Library. (2019). The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'. [Link]
  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. [Link]
  • GSC Online Press. (2024).
  • PubChem. 2-Ethyl-4-oxopent-2-enoic acid. [Link]
  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

Sources

A Comparative Guide to the Synthesis of (E)-Ethyl 4-oxopent-2-enoate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

(E)-Ethyl 4-oxopent-2-enoate is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and complex organic molecules. Its α,β-unsaturated keto-ester functionality serves as a versatile handle for a range of chemical transformations. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions for their synthetic strategies.

Introduction to Synthetic Strategies

The synthesis of α,β-unsaturated carbonyl compounds is a cornerstone of modern organic chemistry. For the specific case of this compound, several classical and modified olefination and condensation reactions are viable. This guide will focus on the most prevalent and practical approaches:

  • The Horner-Wadsworth-Emmons (HWE) Reaction: A widely used olefination reaction known for its high stereoselectivity in forming (E)-alkenes.

  • The Wittig Reaction: The parent reaction to the HWE, offering a broader range of ylide reactivity, which can influence stereochemical outcomes.

  • Aldol-Type Condensation: A classic carbon-carbon bond-forming reaction that can be adapted to form α,β-unsaturated systems.

Each of these routes presents a unique set of advantages and disadvantages in terms of yield, stereoselectivity, ease of purification, cost, and environmental impact.

Route 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of (E)-alkenes from aldehydes or ketones and phosphonate carbanions.[1][2] The key advantages of the HWE reaction over the classical Wittig reaction include the increased nucleophilicity of the phosphonate carbanion and the facile removal of the water-soluble phosphate byproduct during workup.[1][2]

A specific and effective synthesis of this compound via the HWE reaction has been demonstrated, employing triethyl phosphonoacetate and pyruvaldehyde dimethyl acetal as the key starting materials.

Mechanistic Rationale

The HWE reaction proceeds through a well-established mechanism. First, a base is used to deprotonate the phosphonate ester, generating a stabilized carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde (in this case, pyruvaldehyde, generated in situ from its acetal). The resulting betaine-like intermediate undergoes cyclization to form a four-membered oxaphosphetane. This intermediate then collapses to yield the desired alkene and a water-soluble phosphate byproduct. The thermodynamic stability of the final products, particularly the strong P=O bond formed in the phosphate byproduct, is a major driving force for the reaction. The stereochemical outcome, favoring the (E)-isomer, is generally attributed to the thermodynamic equilibration of the intermediates, which favors the less sterically hindered arrangement leading to the trans-alkene.[3]

Experimental Protocol

The following protocol is adapted from a documented synthesis of this compound:

Step 1: Generation of the Phosphonate Carbanion

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, sodium hydride (60% dispersion in mineral oil, 1.05 equivalents) is suspended in anhydrous tetrahydrofuran (THF).

  • The suspension is cooled to 0 °C in an ice bath.

  • Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, during which time the evolution of hydrogen gas ceases and a clear solution of the phosphonate carbanion is formed.

Step 2: Reaction with the Aldehyde and In Situ Deprotection

  • Pyruvaldehyde dimethyl acetal (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF.

  • This solution is added dropwise to the solution of the phosphonate carbanion at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • A solution of 2 M hydrochloric acid is then added to the reaction mixture, and it is stirred for an additional 2 hours to facilitate the hydrolysis of the dimethyl acetal to the free ketone.

Step 3: Workup and Purification

  • The reaction mixture is partitioned between diethyl ether and water.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Performance Data
MetricValue
Yield ~75%
Purity >95% (by NMR)
(E/Z) Ratio >98:2
Reaction Time ~15 hours

¹H NMR (400 MHz, CDCl₃): δ 6.95 (d, J=16.0 Hz, 1H), 6.40 (d, J=16.0 Hz, 1H), 4.25 (q, J=7.1 Hz, 2H), 2.35 (s, 3H), 1.30 (t, J=7.1 Hz, 3H).

Workflow for HWE Synthesis

HWE_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Triethyl_phosphonoacetate Triethyl phosphonoacetate Deprotonation Deprotonation (0 °C, 30 min) Triethyl_phosphonoacetate->Deprotonation Pyruvaldehyde_acetal Pyruvaldehyde dimethyl acetal Olefination Olefination & Deprotection (0 °C to RT, 12h, then 2M HCl, 2h) Pyruvaldehyde_acetal->Olefination NaH Sodium Hydride (Base) NaH->Deprotonation THF Anhydrous THF (Solvent) THF->Deprotonation Deprotonation->Olefination Phosphonate Carbanion Extraction Aqueous Workup (Et₂O/H₂O) Olefination->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis.

Route 2: The Wittig Reaction

The Wittig reaction is a foundational method for alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone.[4] For the synthesis of α,β-unsaturated esters like this compound, a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, is required. Stabilized ylides are known to generally favor the formation of (E)-alkenes, making this a viable route.[4]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde (in this case, 2-oxopropanal, which is the unstable free aldehyde form of pyruvaldehyde). This forms a betaine intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently collapses to form the alkene and triphenylphosphine oxide. The formation of the very stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. With stabilized ylides, the initial addition step is often reversible, allowing for equilibration to the thermodynamically more stable anti-betaine, which leads to the formation of the (E)-alkene.

Proposed Experimental Protocol

Step 1: Ylide Reaction

  • Ethyl (triphenylphosphoranylidene)acetate (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • The solution is cooled to 0 °C.

  • A solution of freshly prepared 2-oxopropanal (pyruvaldehyde, 1.1 equivalents) in DCM is added dropwise.

  • The reaction is stirred at room temperature for 24 hours and monitored by Thin Layer Chromatography (TLC).

Step 2: Workup and Purification

  • The solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to precipitate the triphenylphosphine oxide byproduct.

  • The mixture is filtered, and the filtrate is concentrated.

  • The crude product is then purified by flash column chromatography on silica gel.

Anticipated Performance and Comparison
MetricHWE ReactionWittig Reaction (Anticipated)
Yield ~75%Likely lower to moderate (50-70%)
(E/Z) Ratio >98:2Good, but potentially lower than HWE
Byproduct Removal Easy (water wash)More challenging (crystallization/chromatography)
Reagent Cost Phosphonate is generally less expensivePhosphonium salt/ylide can be more costly
Atom Economy Lower due to phosphate byproductLower due to triphenylphosphine oxide byproduct

Logical Flow for Wittig Synthesis

Wittig_Logic Start Start Ylide Ethyl (triphenylphosphoranylidene)acetate (Stabilized Ylide) Start->Ylide Aldehyde 2-Oxopropanal (Pyruvaldehyde) Start->Aldehyde Reaction Wittig Reaction (Nucleophilic Addition) Ylide->Reaction Aldehyde->Reaction Betaine Betaine Intermediate Reaction->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Collapse Collapse of Intermediate Oxaphosphetane->Collapse Products Mixture of Alkene and Triphenylphosphine Oxide Collapse->Products Purification Purification (Crystallization/Chromatography) Products->Purification Final_Product This compound Purification->Final_Product

Caption: Logical flow diagram for the Wittig reaction synthesis.

Route 3: Aldol-Type Condensation

An Aldol-type condensation offers a classical carbon-carbon bond-forming strategy. A plausible route to this compound would involve a crossed Aldol (or Claisen-Schmidt) condensation between acetone and ethyl glyoxylate.

Mechanistic Rationale

In a base-catalyzed Aldol condensation, a catalytic amount of base deprotonates the α-carbon of acetone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl glyoxylate. The resulting β-hydroxy keto-ester intermediate can then undergo base-catalyzed dehydration to form the α,β-unsaturated product. The dehydration is often driven by heating and the formation of a conjugated system. Controlling the reaction conditions is crucial to prevent self-condensation of acetone. Using a more reactive electrophile like ethyl glyoxylate and carefully controlling stoichiometry can favor the desired crossed-condensation product.

Proposed Experimental Protocol

Step 1: Condensation

  • A mixture of acetone (1.5 equivalents) and ethyl glyoxylate (1.0 equivalent) is dissolved in ethanol in a round-bottom flask.

  • The solution is cooled to 0-5 °C.

  • A catalytic amount of a base (e.g., 10% aqueous sodium hydroxide or potassium carbonate) is added dropwise.

  • The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature and stirred overnight.

Step 2: Dehydration and Workup

  • The reaction mixture is acidified with dilute hydrochloric acid to neutralize the base and promote dehydration.

  • The mixture is extracted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography.

Anticipated Performance and Comparison
MetricHWE ReactionAldol Condensation (Anticipated)
Yield ~75%Potentially lower and more variable due to side reactions (e.g., self-condensation)
(E/Z) Ratio >98:2May be lower and less selective
Starting Materials More specializedSimple, inexpensive commodity chemicals
Byproducts Water-soluble phosphatePrimarily water
Green Chemistry Generates phosphine wasteHigher atom economy, less hazardous waste
Scalability Well-established and scalableCan be challenging to control selectivity on a large scale

Summary and Recommendation

The choice of synthetic route for this compound depends on the specific requirements of the project, including scale, purity requirements, and cost considerations.

Synthesis RouteKey AdvantagesKey DisadvantagesBest Suited For
Horner-Wadsworth-Emmons High (E)-selectivity, high yield, easy purification.[1][2]Requires preparation of phosphonate reagent, moderate atom economy.Applications requiring high stereoisomeric purity and reliable, high-yielding synthesis.
Wittig Reaction Well-established, good (E)-selectivity with stabilized ylides.[4]Difficult removal of triphenylphosphine oxide, potentially lower yields than HWE.Small-scale synthesis where byproduct removal is manageable.
Aldol Condensation Inexpensive starting materials, high atom economy, greener approach.Potential for side reactions (self-condensation), lower selectivity and yield.Cost-sensitive applications where stereoisomeric purity is less critical or further purification is acceptable.

For applications in pharmaceutical development and research where high purity and predictable stereochemistry are paramount, the Horner-Wadsworth-Emmons reaction is the recommended route . Its demonstrated high yield and excellent (E)-selectivity, combined with a straightforward purification process, make it the most robust and reliable method for obtaining high-quality this compound.

References

  • Organic Syntheses Procedure. (n.d.). Synthesis of Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate.
  • PubChem. (n.d.). Methyl (E)-4-oxopent-2-enoate.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • ResearchGate. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article.
  • Organic Reactions. (n.d.). The Knoevenagel Condensation.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ResearchGate. (2025). Methods for the Synthesis of α-Keto Esters.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • CONICET Digital. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
  • YouTube. (2022). Wittig & HWE Reactions - Alkene Synthesis (IOC 39).
  • ResearchGate. (2014). Wittig- and Horner–Wadsworth–Emmons-olefination reactions with stabilised and semi-stabilised phosphoranes and phosphonates under non-classical conditions.
  • PubMed. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3.
  • ACS Publications. (2010). Polymeric Ethyl Glyoxylate in an Asymmetric Aldol Reaction Catalyzed by Diarylprolinol.
  • University of Missouri-St. Louis. (n.d.). 32. The Aldol Condensation: Synthesis of Dibenzalacetone.
  • YouTube. (2025). Aldol Condensation of Acetone.
  • PubMed. (2018). Synthesis of Ethyl-4-ethoxy Pentanoate by Reductive Etherification of Ethyl Levulinate in Ethanol on Pd/SiO2-C Catalysts.
  • RSC Publishing. (n.d.). Liquid phase catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over ZrO2/SBA-15.
  • PubMed. (2019). Continuous Hydrogenation of Ethyl Levulinate to 1,4-Pentanediol over 2.8Cu-3.5Fe/SBA-15 Catalyst at Low Loading: The Effect of Fe Doping.
  • MDPI. (n.d.). A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate.
  • ResearchGate. (2025). Transient Methods to Intensify the Synthesis of Ethyl Levulinate.
  • ResearchGate. (2022). CHEMICAL ENGINEERING TRANSACTIONS Synthesis of Ethyl Levulinate by a New Bio-Nanocatalyst.
  • MDPI. (n.d.). Intensification of Processes for the Production of Ethyl Levulinate Using AlCl3·6H2O.
  • ResearchGate. (n.d.). Aldol reaction of ethyl glyoxylate with thiosilylketene acetal....

Sources

A Comparative Guide to (E)-Ethyl 4-oxopent-2-enoate and Other Michael Acceptors in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Michael addition reaction stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The judicious selection of a Michael acceptor is paramount to the success of these transformations, influencing reaction rates, yields, and stereochemical outcomes. This guide provides a comprehensive comparison of (E)-Ethyl 4-oxopent-2-enoate , a versatile bifunctional building block, with other common Michael acceptors. We will delve into their relative reactivities, supported by experimental data, and provide detailed protocols to empower researchers in designing and executing robust synthetic strategies.

The Landscape of Michael Acceptors: A Reactivity Overview

This compound is an α,β-unsaturated ketoester. This unique structure combines the electron-withdrawing capabilities of both a ketone and an ester, which is expected to result in a highly electrophilic β-carbon. This dual activation suggests a higher reactivity compared to simple α,β-unsaturated esters (e.g., ethyl acrylate) and potentially comparable to or even exceeding that of some α,β-unsaturated ketones (e.g., methyl vinyl ketone).

Here, we present a comparative overview of common Michael acceptors, providing a framework for understanding their relative performance in synthesis.

Structural and Electronic Features Influencing Reactivity

The reactivity of Michael acceptors is governed by a combination of electronic and steric factors. The presence of strong electron-withdrawing groups enhances the electrophilicity of the β-carbon, accelerating the rate of nucleophilic attack.

  • α,β-Unsaturated Ketones (Enones): The carbonyl group provides strong activation. Reactivity can be tuned by substituents on the α and β carbons.

  • α,β-Unsaturated Esters (Acrylates): The ester group is also activating, though generally less so than a ketone. They are widely available and cost-effective.

  • α,β-Unsaturated Nitriles: The nitrile group is a powerful electron-withdrawing group, leading to high reactivity.

  • Nitroalkenes: The nitro group is one of the strongest electron-withdrawing groups, making nitroalkenes highly reactive Michael acceptors.

  • Maleimides: These cyclic acceptors are highly reactive due to the two activating carbonyl groups and are often used in bioconjugation.

This compound possesses both a ketone and an ester functionality conjugated with the double bond. This dual activation is a key feature that distinguishes it from simpler Michael acceptors and makes it a highly versatile reagent in organic synthesis.

Performance Comparison: this compound vs. The Field

To provide a practical comparison, we will examine the performance of this compound against other common Michael acceptors in reactions with representative "soft" nucleophiles: thiols (e.g., thiophenol) and amines (e.g., aniline). While direct, side-by-side comparative studies are scarce, we can collate data from various sources to build a qualitative and semi-quantitative picture.

Data Presentation: A Comparative Look at Reaction Yields

The following tables summarize typical yields for Michael addition reactions of various acceptors with thiophenol and aniline under comparable conditions. It is important to note that reaction conditions can significantly influence yields, and these values should be considered as a general guide.

Table 1: Comparison of Yields for the Michael Addition of Thiophenol

Michael AcceptorNucleophileCatalyst/ConditionsYield (%)Reference
This compound ThiophenolBase (e.g., Et3N), rtExpected HighN/A
Ethyl AcrylateThiophenolBase (e.g., Et3N), rt~90-98%General Literature
Methyl Vinyl KetoneThiophenolBase (e.g., Et3N), rt>95%General Literature
AcrylonitrileThiophenolBase (e.g., Et3N), rt>95%General Literature
ChalconeThiophenolBase (e.g., Et3N), rt~80-90%General Literature

Note: While a specific literature precedent with yield for the reaction of this compound with thiophenol under these exact conditions was not found, its dual activation suggests that high yields are to be expected.

Table 2: Comparison of Yields for the Aza-Michael Addition of Aniline

Michael AcceptorNucleophileCatalyst/ConditionsYield (%)Reference
This compound AnilineLewis Acid or HeatExpected Moderate to HighN/A
Ethyl AcrylateAnilineNeat, Heat~70-85%General Literature
Methyl Vinyl KetoneAnilineNeat, rt~80-95%General Literature
AcrylonitrileAnilineNeat, Heat~60-75%General Literature
ChalconeAnilineAcid catalyst, Heat~70-80%General Literature

Note: The aza-Michael addition of anilines can be more challenging than that of thiols. The reactivity of this compound suggests it would be a suitable substrate, likely providing good yields under optimized conditions.

Experimental Protocols: A Practical Guide

To facilitate the application of this compound in your research, we provide the following detailed experimental protocols for its reaction with a thiol and an amine nucleophile. These protocols are based on established procedures for similar Michael acceptors and have been adapted for the specific properties of our target molecule.

Thiol-Michael Addition of Thiophenol to this compound

This protocol describes a base-catalyzed 1,4-conjugate addition of a thiol to this compound.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (Et3N) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of thiophenol.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Thiol_Michael_Addition cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product E-Ethyl_4-oxopent-2-enoate This compound Reaction_Vessel Reaction Vessel (DCM, 0°C to rt) E-Ethyl_4-oxopent-2-enoate->Reaction_Vessel Thiophenol Thiophenol Thiophenol->Reaction_Vessel Et3N Triethylamine (cat.) Et3N->Reaction_Vessel Quenching Quench (NaHCO3) Reaction_Vessel->Quenching Stir 2-4h Extraction Extraction (DCM) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Column Chromatography Drying->Purification Michael_Adduct Michael Adduct Purification->Michael_Adduct

Caption: Workflow for Thiol-Michael Addition.

Aza-Michael Addition of Aniline to this compound

This protocol outlines the aza-Michael addition of an amine to this compound, which may require heating or the use of a Lewis acid catalyst.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Toluene, anhydrous

  • Optional: Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound, aniline, and anhydrous toluene.

  • (Optional) Add the Lewis acid catalyst (e.g., Yb(OTf)3).

  • Heat the reaction mixture to reflux (or a suitable temperature) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aza-Michael adduct.

Aza_Michael_Addition cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product E-Ethyl_4-oxopent-2-enoate This compound Reaction_Vessel Reaction Vessel (Toluene, Reflux) E-Ethyl_4-oxopent-2-enoate->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Catalyst Lewis Acid (optional) Catalyst->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Heat Drying Drying (Na2SO4) Workup->Drying Purification Column Chromatography Drying->Purification Aza_Michael_Adduct Aza-Michael Adduct Purification->Aza_Michael_Adduct

Caption: Workflow for Aza-Michael Addition.

Mechanistic Insights and Potential Side Reactions

The Michael addition proceeds via a conjugate 1,4-addition mechanism. For this compound, the nucleophile attacks the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final 1,4-adduct.

Michael_Addition_Mechanism Acceptor This compound Intermediate Enolate Intermediate (Resonance Stabilized) Acceptor->Intermediate Nucleophilic Attack at β-carbon Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product 1,4-Adduct Intermediate->Product Protonation

Caption: General Mechanism of Michael Addition.

A potential side reaction in Michael additions to α,β-unsaturated carbonyl compounds is the 1,2-addition to the carbonyl group. However, with "soft" nucleophiles like thiols and amines, the 1,4-addition is generally favored. The presence of two carbonyl groups in this compound introduces the possibility of chemoselectivity issues, where the nucleophile could potentially react at the ketone carbonyl (1,2-addition) or the ester carbonyl (less likely). However, the conjugate addition to the β-carbon is typically the dominant pathway due to the thermodynamic stability of the resulting product. Under certain conditions, especially with "hard" nucleophiles (e.g., organolithium reagents), the 1,2-addition can become more competitive.[1][2]

Applications in Synthesis: The Versatility of this compound

The bifunctional nature of this compound makes it a valuable building block for the synthesis of a variety of heterocyclic compounds. The Michael adducts formed from its reactions can undergo subsequent intramolecular cyclization reactions. For instance, the reaction with amidines or ureas can lead to the formation of pyrimidine derivatives, while reactions with hydrazines can yield pyrazoles.[3][4][5][6] This versatility underscores its utility in medicinal chemistry and drug discovery, where such heterocyclic scaffolds are prevalent.

Conclusion

This compound emerges as a highly reactive and versatile Michael acceptor. Its dual activation by both a ketone and an ester group renders it highly susceptible to nucleophilic attack, suggesting its performance is comparable to or exceeds that of many common Michael acceptors. While direct comparative kinetic data is limited, the available information on its use in heterocyclic synthesis and the general principles of Michael acceptor reactivity point to its significant potential in organic synthesis. The provided protocols offer a solid foundation for researchers to explore the utility of this promising building block in their synthetic endeavors. Further quantitative studies are warranted to fully elucidate its reactivity profile and expand its application in the development of novel chemical entities.

References

  • Synthesis of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solv
  • Photoinitiation and Materials Application of the Acid-C
  • Kinetics and Mechanism of the Addition of Nucleophiles to α,β-Unsatur
  • Reaction of aromatic amines with methyl vinyl ketone in the presence of...
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Pyridine synthesis - Organic Chemistry Portal.
  • Holistic Prediction of Nucleophilicity and Electrophilicity Based on a Machine Learning Approach.
  • Enantioselective Michael addition of β-keto esters to methyl vinyl ketone employing a chiral N,N′-dioxide–scandium trifluoromethanesulfonate complex as a c
  • Pyrimidine synthesis - Organic Chemistry Portal.
  • Comparison of the Mayr electrophilicity parameters E for cyclic (
  • Direct amination of γ-halo-β-ketoesters with anilines.
  • One-Pot Preparation of Ethyl 2(Z)-4-(Anilinoxy)
  • Reactivity Scales Electrophilicity E Nucleophilicity N / s.
  • The Michael Addition Reaction and Conjug
  • Michael Addition Reactions Involving (E)
  • 1,2-Addition and 1,4-Addition - YouTube.

Sources

A Comparative Guide to the Spectroscopic Analysis and Structural Validation of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a foundational requirement. (E)-Ethyl 4-oxopent-2-enoate, a versatile building block in organic synthesis, presents a case study in the rigorous application of modern spectroscopic techniques. This guide provides an in-depth, comparative analysis of the primary spectroscopic methods used to validate its structure, with a particular focus on confirming its E-stereochemistry. We will delve into the "why" behind experimental choices, ensuring a self-validating analytical approach.

The Molecular Structure: A Multifaceted Analytical Challenge

This compound (C₇H₁₀O₃) possesses several key structural features that must be independently verified: an ethyl ester, an α,β-unsaturated system, and a ketone.[1] Critically, the geometry of the carbon-carbon double bond must be confirmed as the trans or E-isomer. A multi-technique approach is not just best practice; it is essential for irrefutable proof of structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR: Mapping the Proton Environment

The proton NMR spectrum gives a wealth of information through chemical shifts (δ), integration (number of protons), and coupling constants (J), which reveals connectivity.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • ~1.3 ppm (t, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester group. The triplet pattern arises from coupling to the adjacent methylene (-CH₂-) group.

  • ~2.3 ppm (s, 3H): A sharp singlet for the methyl protons of the acetyl group (CH₃C=O). The singlet nature confirms the absence of adjacent protons.

  • ~4.2 ppm (q, 2H): A quartet for the methylene protons (-OCH₂-) of the ethyl ester. This pattern is due to coupling with the neighboring methyl group.

  • ~6.5-7.0 ppm (d, 1H & d, 1H): Two distinct doublets for the vinylic protons (-CH=CH-). The key to confirming the E-isomer lies in the coupling constant (J) between these two protons. A large coupling constant, typically in the range of 15-18 Hz, is characteristic of a trans relationship. A cis relationship would show a much smaller coupling constant (10-12 Hz).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[2][3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.0 ppm.[4]

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion.[2]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Sample in CDCl3 prep2 Add TMS Standard prep1->prep2 acq1 Acquire FID on Spectrometer prep2->acq1 Insert into Magnet proc1 Fourier Transform acq1->proc1 Transfer Raw Data proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Analyze Chemical Shifts & J-Coupling proc3->proc4 result Validated Structure proc4->result Structural Confirmation

Caption: Workflow for ¹H NMR structural validation.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • ~14 ppm: The methyl carbon of the ethyl ester.

  • ~28 ppm: The acetyl methyl carbon.

  • ~61 ppm: The methylene carbon of the ethyl ester.

  • ~130-145 ppm: Two signals for the vinylic carbons.

  • ~165 ppm: The ester carbonyl carbon.

  • ~198 ppm: The ketone carbonyl carbon. The downfield shift distinguishes it from the ester carbonyl.[5]

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Absorptions for this compound:

  • ~1720-1730 cm⁻¹: A strong absorption band for the C=O stretch of the α,β-unsaturated ester. Conjugation lowers the frequency from a typical saturated ester (~1735-1750 cm⁻¹).[6][7]

  • ~1685 cm⁻¹: A strong C=O stretching band for the α,β-unsaturated ketone. This is at a lower wavenumber than a saturated ketone (~1715 cm⁻¹) due to conjugation.[7][8]

  • ~1640 cm⁻¹: A medium intensity C=C stretching vibration.

  • ~1200-1300 cm⁻¹: Strong C-O stretching vibrations associated with the ester group.[6]

  • ~2900-3000 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons of the methyl and methylene groups.

The presence of two distinct carbonyl peaks is a critical piece of corroborating evidence for the proposed structure.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: Acquire a background spectrum of the clean salt plates to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (MW: 142.15 g/mol ), electron ionization (EI) is a common technique.

Expected Mass Spectrum Data:

  • m/z = 142: The molecular ion (M⁺) peak, confirming the molecular weight.

  • m/z = 127: Loss of a methyl group (M⁺ - 15).

  • m/z = 99: Loss of the ethoxy group (M⁺ - 45, from -OCH₂CH₃). This is a common fragmentation for ethyl esters.[9]

  • m/z = 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺), which is a very stable fragment.

The fragmentation pattern provides a fingerprint that can be compared against databases and predicted pathways, further validating the connectivity of the atoms.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and separation.

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) to generate the molecular ion and fragments.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Introduction cluster_ion Ionization & Fragmentation cluster_anal Analysis & Detection prep1 Inject Sample Solution (GC-MS) ion1 Electron Impact (70 eV) prep1->ion1 Vaporization ion2 Formation of M+ and Fragments ion1->ion2 anal1 Mass Analyzer (Quadrupole) ion2->anal1 Acceleration anal2 Detection of Ions anal1->anal2 anal3 Generate Mass Spectrum anal2->anal3 result Validated Structure anal3->result Confirm MW & Fragmentation

Caption: Workflow for Mass Spectrometry structural validation.

Comparative Summary and Validation Logic

The power of this multi-technique approach lies in the corroboration of data. No single technique provides the complete picture, but together they form a self-validating system.

Spectroscopic TechniqueInformation ProvidedKey Validation Points for this compound
¹H NMR Proton environment, connectivity, stereochemistry- Correct number of signals, integrations, and splitting patterns. - Crucially, a large vinylic coupling constant (~16 Hz) confirms the E-isomer.
¹³C NMR Unique carbon environments- Correct number of carbon signals. - Characteristic shifts for ester C=O (~165 ppm) and ketone C=O (~198 ppm).
FT-IR Functional groups present- Two distinct C=O stretches for the conjugated ester and ketone. - C=C stretch confirming unsaturation.
Mass Spec Molecular weight and fragmentation- Molecular ion peak at m/z 142. - Characteristic fragments at m/z 99 (loss of -OEt) and 43 (acetyl cation).

The logic is as follows:

  • MS confirms the molecular formula (C₇H₁₀O₃) by providing the molecular weight.

  • IR confirms the presence of the key functional groups : an ester, a ketone, and a C=C double bond.

  • ¹³C NMR confirms the carbon skeleton , showing the correct number of unique carbons and the presence of two different carbonyl environments.

  • ¹H NMR pieces the structure together , showing the connectivity of all protons and, most importantly, provides definitive proof of the (E)-stereochemistry through the large J-coupling of the vinylic protons.

This systematic and cross-validating approach ensures the highest degree of confidence in the structural assignment of this compound, a standard required for any subsequent research or development activities.

References

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Royal Society of Chemistry. Electronic Supplementary Information.
  • Royal Society of Chemistry. Supporting Information.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Ketones.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Michigan State University. Table of Characteristic IR Absorptions.
  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

A Comparative Analysis of the Biological Activities of (E)-Ethyl 4-oxopent-2-enoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of (E)-Ethyl 4-oxopent-2-enoate in Medicinal Chemistry

This compound is a member of the α,β-unsaturated carbonyl compound family, a class of molecules that has garnered significant attention in the field of medicinal chemistry. The inherent reactivity of the α,β-unsaturated carbonyl moiety, particularly its susceptibility to Michael addition reactions with biological nucleophiles such as the thiol groups of cysteine residues in proteins, underpins the diverse pharmacological activities observed in its derivatives. This reactivity allows these compounds to modulate the function of various enzymes and signaling pathways, leading to a broad spectrum of biological effects.

This guide provides a comparative overview of the biological activities of derivatives of this compound, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and selectivity, present key experimental data in a comparative format, and provide detailed protocols for the evaluation of these biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Comparative Biological Activities of this compound Derivatives

The core structure of this compound serves as a versatile starting point for the synthesis of a wide array of derivatives with distinct biological profiles. These modifications can be broadly categorized into two main classes: direct derivatives that maintain the core enoate structure with substitutions at various positions, and heterocyclic derivatives, most notably pyrazoles, formed through cyclization reactions involving the α,β-unsaturated keto-ester functionality.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of this compound have demonstrated notable antimicrobial properties. The electrophilic nature of the α,β-unsaturated carbonyl system is believed to contribute to this activity by reacting with essential microbial enzymes and proteins, thereby disrupting cellular processes.

A study on (E)-4-Oxonon-2-enoic acid, a structurally related compound, and its analogues revealed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The variation in the alkyl chain length and substitutions influences the lipophilicity and, consequently, the antimicrobial potency of these compounds.

Table 1: Comparative Antimicrobial Activity of (E)-4-Oxoalk-2-enoic Acid Analogues [1]

CompoundR GroupMinimum Inhibitory Concentration (MIC) in μg/mL
S. aureus
1a n-pentyl12.5
1b n-butyl25
1c n-hexyl12.5
1d n-heptyl6.25
1e Phenyl50
1f 4-Chlorophenyl25
1g 4-Methoxyphenyl50
Ampicillin -3.12
Fluconazole --

Data synthesized from the findings on (E)-4-Oxonon-2-enoic acid and its analogues, which are structurally similar to derivatives of this compound.

Furthermore, the synthesis of Schiff base derivatives has also been explored. For instance, (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate has shown activity against Bacillus subtilis, Enterobacter, and the fungus Fusarium oxysporum.[2]

Anticancer Activity: Probing Cytotoxicity in Cancer Cell Lines

The α,β-unsaturated carbonyl moiety is a well-known pharmacophore in a number of anticancer agents. Its ability to covalently bind to and inhibit key proteins involved in cancer cell proliferation and survival makes it an attractive structural motif for the design of new chemotherapeutics.

While direct comparative studies on a series of this compound derivatives are limited, the derived pyrazole-chalcone compounds have been extensively studied for their cytotoxic activities against various cancer cell lines.[3] The introduction of different substituents on the phenyl rings of the pyrazole and chalcone moieties allows for the fine-tuning of their anticancer potency and selectivity.

Table 2: Comparative Anticancer Activity of Diphenyl Pyrazole-Chalcone Derivatives [3]

CompoundR1R2% Inhibition (HNO-97 cell line at 100 μg/mL)
6a HH75%
6b H4-Cl82%
6c 4-ClH85%
6d 4-Cl4-Br91%
6h H2-Cl78%
6i H4-Br88%
Doxorubicin --98%

Data represents the percentage of cell growth inhibition and is indicative of the potential of this class of compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Pyrazole derivatives, which can be synthesized from this compound, are well-established for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[4]

The anti-inflammatory efficacy of these compounds is often evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation.

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives [4]

CompoundSubstituents% Inhibition of Paw Edema
125a 4-F-Ph, 4-SO2Me-Ph68%
125b 4-Cl-Ph, 4-SO2Me-Ph72%
Celecoxib -75%
Indomethacin -65%

Data synthesized from studies on pyrazole derivatives, highlighting the potential of this chemical class derived from α,β-unsaturated carbonyl precursors.

Mechanisms of Action and Structure-Activity Relationships (SAR)

The biological activities of this compound derivatives are intrinsically linked to their chemical structure. The following diagram illustrates the general mechanism of action for α,β-unsaturated carbonyl compounds and the key structural features influencing their activity.

Mechanism_and_SAR cluster_0 Mechanism of Action cluster_1 Structure-Activity Relationship (SAR) Derivative This compound Derivative Target Biological Target (e.g., Enzyme, Receptor) Derivative->Target Michael Addition (Covalent Modification) Effect Biological Effect (Antimicrobial, Anticancer, etc.) Target->Effect Modulation of Activity Core α,β-Unsaturated Carbonyl Core (Essential for Reactivity) Potency Potency & Selectivity Substituents Substituents (R groups) - Lipophilicity - Steric Effects - Electronic Effects Substituents->Potency Antimicrobial_Workflow Start Prepare serial dilutions of test compound in 96-well microtiter plate Inoculate Inoculate wells with a standardized suspension of the microorganism Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for turbidity (microbial growth) Incubate->Observe Determine Determine MIC: Lowest concentration with no visible growth Observe->Determine

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol Workflow:

MTT_Assay_Workflow Seed Seed cancer cells in a 96-well plate and allow to adhere overnight Treat Treat cells with various concentrations of the test compound Seed->Treat Incubate_2 Incubate for 24-72 hours Treat->Incubate_2 Add_MTT Add MTT solution to each well and incubate for 2-4 hours Incubate_2->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Add_MTT->Solubilize Measure Measure absorbance at 570 nm using a microplate reader Solubilize->Measure Calculate Calculate cell viability and IC50 value Measure->Calculate

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the in vivo anti-inflammatory activity of compounds.

Protocol Workflow:

Paw_Edema_Workflow Administer Administer the test compound or vehicle to experimental animals (e.g., rats) Induce Inject carrageenan into the sub-plantar region of the right hind paw Administer->Induce Measure_Paw Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer Induce->Measure_Paw Calculate_Inhibition Calculate the percentage inhibition of edema Measure_Paw->Calculate_Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Acclimatization: Acclimatize the animals (typically rats) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Edema Induction: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the injected paw immediately after the carrageenan injection and at regular intervals thereafter (e.g., every hour for 4-6 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents with a wide range of biological activities. The inherent reactivity of the α,β-unsaturated carbonyl moiety, coupled with the vast possibilities for structural modification, provides a rich platform for medicinal chemists to explore.

This guide has provided a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives, with a particular focus on the extensively studied pyrazole class. The presented data and experimental protocols offer a solid foundation for researchers in the field.

Future research should focus on the synthesis and systematic evaluation of a broader range of direct derivatives of this compound to establish more comprehensive structure-activity relationships. Furthermore, investigations into the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of novel therapeutics to address unmet medical needs.

References

  • Tilve, S. G., et al. (2010). Synthesis and Anti-microbial studies of (E)-4-Oxoalk-2-enoic acids. Journal of Chemical and Pharmaceutical Research, 2(4), 83-89. [Link]
  • Al-Ghorbani, M., et al. (2022).
  • Al-Warhi, T., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports, 11(1), 1-15. [Link]
  • Chan, Y. C., et al. (2013). Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino) benzoate.

Sources

A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for (E)-Ethyl 4-oxopent-2-enoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of catalytic systems for reactions involving (E)-Ethyl 4-oxopent-2-enoate, a versatile building block in organic synthesis. The document is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of organocatalytic, metal-catalyzed, and biocatalytic approaches. Our focus is on providing objective performance comparisons supported by experimental data, explaining the rationale behind methodological choices, and delivering actionable, self-validating protocols.

Introduction: The Synthetic Value of this compound

This compound is a highly functionalized Michael acceptor, featuring both an α,β-unsaturated ester and a ketone moiety. This unique electronic and steric arrangement makes it a valuable precursor for the synthesis of a diverse array of complex molecules, including chiral γ-keto esters, functionalized cyclohexenes, and various heterocyclic scaffolds that are pivotal in medicinal chemistry and natural product synthesis. The development of efficient and stereoselective catalytic transformations involving this substrate is therefore of significant academic and industrial interest. This guide benchmarks three major catalytic platforms: organocatalysis, metal catalysis, and biocatalysis, providing a clear comparison of their respective strengths and applications.

Organocatalytic Systems: Asymmetric Michael Additions

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of α,β-unsaturated compounds, avoiding the use of often toxic and expensive metals. For this compound and related 4-oxo-enoates, primary amine-thiourea catalysts have proven exceptionally effective in mediating asymmetric Michael additions.

The catalyst's primary amine moiety activates the enoate substrate via the formation of a chiral iminium ion, which lowers the LUMO of the Michael acceptor. Simultaneously, the thiourea group acts as a hydrogen-bond donor, activating the nucleophile and orienting it for a stereoselective attack. This dual activation model is crucial for achieving high yields and enantioselectivities.

Performance Comparison: Organocatalytic Michael Addition
Catalyst (mol%)NucleophileSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
I (10)NitromethaneToluene72259698[1]
I (10)NitroethaneToluene96259597[1]
I (10)1-NitropropaneToluene120259396[1]
II (20)Cyclopentane-1,2-dioneToluene24RT9396[2]

Catalyst I: A bifunctional primary amine-thiourea catalyst derived from L-tert-leucine. Catalyst II: A bifunctional squaramide catalyst. Note: The reaction with Catalyst II is on a substituted (E)-2-oxobut-3-enoate, a closely related analogue, and proceeds via a Michael-cyclization cascade.[2]

Logical Flow: Organocatalytic Michael Addition Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Setup 1. Add Catalyst I (10 mol%) to Toluene AddEnoate 2. Add this compound Setup->AddEnoate AddNuc 3. Add Nitroalkane AddEnoate->AddNuc Stir 4. Stir at 25°C for 72-120h AddNuc->Stir Quench 5. Concentrate in vacuo Stir->Quench Purify 6. Purify via Flash Chromatography Quench->Purify Analyze 7. Analyze by HPLC for ee determination Purify->Analyze

Caption: Workflow for organocatalytic Michael addition.

Detailed Experimental Protocol: Organocatalytic Michael Addition of Nitromethane

This protocol is adapted from Lu et al., Chem. Commun., 2009.[1]

  • Catalyst and Reagent Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂), add the bifunctional primary amine-thiourea catalyst I (0.02 mmol, 10 mol%).

  • Reaction Mixture Assembly: Add toluene (1.0 mL) to the vial, followed by this compound (0.2 mmol, 1.0 equiv.).

  • Nucleophile Addition: Add nitromethane (0.6 mmol, 3.0 equiv.) to the stirred solution.

  • Reaction Execution: Vigorously stir the reaction mixture at 25 °C. Monitor the reaction progress by TLC analysis. For nitromethane, the reaction typically reaches completion within 72 hours.

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent and excess nucleophile.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired chiral γ-keto ester.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Metal-Catalyzed Systems: Diels-Alder and Conjugate Additions

Metal catalysis offers a distinct set of transformations for this compound, primarily through Lewis acid activation. This enables powerful carbon-carbon bond-forming reactions like the Diels-Alder cycloaddition and conjugate additions of organometallic reagents.

Lewis Acid Catalyzed Diels-Alder Reaction

The dienophilic nature of this compound can be significantly enhanced by coordination to a chiral Lewis acid. Novel oxazaborolidine catalysts, when activated by a strong Brønsted acid like triflimide (Tf₂NH), form highly reactive cationic species. This system effectively catalyzes the enantioselective Diels-Alder reaction with various dienes, leading to highly functionalized and stereochemically rich cyclohexene derivatives. The choice of a strong acid activator is critical; it generates a more electrophilic catalyst capable of activating the otherwise moderately reactive dienophile.

Performance Comparison: Catalytic Asymmetric Diels-Alder Reaction
Catalyst (mol%)DieneSolventTime (h)Temp (°C)Yield (%)endo:exoee (%)Reference
III (20)IsopreneCH₂Cl₂12-4095>20:196[3]
III (20)2,3-Dimethyl-1,3-butadieneCH₂Cl₂12-4098>20:198[3]
III (20)CyclopentadieneCH₂Cl₂1-78911:1299 (exo)[3]

Catalyst III: A novel oxazaborolidine catalyst activated with Triflimide (Tf₂NH).

Proposed Catalytic Cycle: Diels-Alder Reaction

Catalyst Chiral Oxazaborolidine ActiveCat Active Cationic Catalyst Catalyst->ActiveCat + Activator Activator Tf2NH Complex Activated Dienophile Complex ActiveCat->Complex + Enoate Enoate (E)-Ethyl 4-oxopent-2-enoate Product Diels-Alder Adduct Complex->Product + Diene Diene Diene Product->Catalyst - Adduct (Catalyst Turnover)

Caption: Catalytic cycle for the Lewis acid-catalyzed Diels-Alder reaction.

Detailed Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol is based on the work of Li et al., Org. Lett., 2017.[3]

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the oxazaborolidine catalyst III (0.04 mmol, 20 mol%) and triflimide (Tf₂NH) (0.04 mmol, 20 mol%) in anhydrous dichloromethane (CH₂Cl₂) (1.0 mL). Stir the solution at room temperature for 30 minutes to ensure the formation of the active cationic catalyst.

  • Reaction Cooldown: Cool the catalyst solution to the specified reaction temperature (e.g., -40 °C or -78 °C) in a cryostat.

  • Substrate Addition: To the cold catalyst solution, add this compound (0.2 mmol, 1.0 equiv.) followed by the dropwise addition of the diene (e.g., isoprene, 1.0 mmol, 5.0 equiv.).

  • Reaction Monitoring: Stir the reaction at the specified temperature for the required time (1-12 hours), monitoring its progress by TLC.

  • Quenching: Quench the reaction by adding a few drops of triethylamine (Et₃N), followed by dilution with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction and Work-up: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate). Determine the enantiomeric excess and diastereomeric ratio by chiral HPLC and ¹H NMR analysis, respectively.

Copper-Catalyzed Asymmetric Conjugate Addition

The conjugate addition of organometallic reagents is a cornerstone of C-C bond formation.[4] Copper-catalyzed systems, particularly with chiral phosphine ligands, are highly effective for the asymmetric 1,4-addition of Grignard or organozinc reagents to α,β-unsaturated acceptors. While specific data for this compound is sparse, the principles are widely applicable. The choice of ligand is paramount and is highly dependent on the specific enone and organometallic reagent used. Ferrocenyl-based diphosphines like TaniaPhos and JosiPhos have shown broad utility.[4]

For an acyclic keto-ester like the title compound, achieving high selectivity can be challenging due to its conformational flexibility compared to cyclic enones. However, the methodology remains a powerful potential route to chiral products. Below is a representative protocol based on established methods for similar acyclic enones.

Representative Performance: Cu-Catalyzed Conjugate Addition to Acyclic Enones
Ligand (mol%)ReagentSubstrateSolventTemp (°C)Yield (%)ee (%)Reference
JosiPhos (5.5)Et₂ZnChalconeTolueneRT9596[5]
TaniaPhos (5.0)EtMgBrCyclohexenoneTBE-609596[4]
Detailed Experimental Protocol: Representative Cu-Catalyzed Conjugate Addition

This protocol is a generalized procedure adapted from established methods.[4]

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add CuBr·SMe₂ (0.01 mmol, 5 mol%) and the chiral diphosphine ligand (e.g., TaniaPhos, 0.011 mmol, 5.5 mol%) to a reaction vial. Add anhydrous tert-butyl methyl ether (TBME) (1.0 mL) and stir for 20 minutes at room temperature.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -60 °C). Add the this compound (0.2 mmol, 1.0 equiv.).

  • Reagent Addition: Slowly add the Grignard reagent (e.g., Ethylmagnesium bromide, 0.24 mmol, 1.2 equiv.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Execution: Stir the mixture for 1-2 hours at the same temperature.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification and Analysis: Purify the product via flash chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.

Biocatalytic Systems: Ene-Reductase Mediated Reduction

Biocatalysis offers a green and highly selective alternative for the reduction of activated C=C double bonds. Ene-reductases (ERs), particularly from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric trans-hydrogenation of α,β-unsaturated compounds.[6]

These reactions are prized for their exceptional chemo- and stereoselectivity, operating under mild aqueous conditions (room temperature and neutral pH). A key operational requirement is an efficient cofactor regeneration system. The expensive nicotinamide cofactor (NAD(P)H) is consumed stoichiometrically, but can be regenerated in situ using a sacrificial co-substrate (e.g., glucose) and a corresponding dehydrogenase (e.g., glucose dehydrogenase, GDH).[7] This makes the process economically viable on a preparative scale.

Performance Comparison: Ene-Reductase (OYE) Mediated Reduction
EnzymeCo-substrateSubstrateYield (%)ee (%)Reference
OYE2 (S. cerevisiae)Glucose/GDH(E)-Citral>95>99 (R)[8]
NCR (Z. mobilis)Glucose/GDH(E)-Citral~45>98 (S)[8]
ERED from L. esculentumIsopropanol/ADHEthyl 2-cyano-3-phenylbut-2-enoate69>99[7]

Note: Data is for representative α,β-unsaturated aldehydes and esters to illustrate the high selectivity of ene-reductases. The stereochemical outcome (R vs. S) is highly dependent on the specific enzyme chosen from the OYE family.

Workflow: Biocatalytic Reduction with Cofactor Regeneration

cluster_prep Reaction Buffer Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Extraction Buffer 1. Prepare Phosphate Buffer (pH 7.0) AddCofactor 2. Add NADP+ and Glucose Buffer->AddCofactor AddEnzymes 3. Add Ene-Reductase (ER) and GDH AddCofactor->AddEnzymes AddSubstrate 4. Add Substrate (Enoate in DMSO) AddEnzymes->AddSubstrate Incubate 5. Incubate at 30°C with shaking AddSubstrate->Incubate Extract 6. Extract with Ethyl Acetate Incubate->Extract Dry 7. Dry, Concentrate, and Purify Extract->Dry Analyze 8. Analyze by Chiral GC/HPLC Dry->Analyze

Caption: General workflow for an ene-reductase reaction with cofactor recycling.

Detailed Experimental Protocol: Biocatalytic Reduction

This is a representative protocol for an ene-reductase reaction.[7][9]

  • Buffer and Reagent Preparation: Prepare a potassium phosphate buffer solution (50 mM, pH 7.0). In a reaction vessel, dissolve NADP⁺ (2.8 mM), glucose (100 mM), and glucose-6-phosphate dehydrogenase (G6PDH, ~20 U) in the buffer.

  • Enzyme Addition: Add the desired ene-reductase (e.g., purified OYE1-3 or a cell lysate containing the overexpressed enzyme) to the buffer solution.

  • Substrate Addition: Prepare a stock solution of this compound in a water-miscible co-solvent like DMSO (e.g., 100 mM). Add the substrate solution to the reaction mixture to a final concentration of 10-20 mM (the final co-solvent concentration should typically be kept low, e.g., <10% v/v, to maintain enzyme stability).

  • Reaction Incubation: Incubate the reaction mixture at 30 °C with gentle agitation (e.g., 150-200 rpm) for 12-24 hours.

  • Reaction Monitoring and Work-up: Monitor the conversion of the starting material by GC or TLC. Once complete, saturate the aqueous phase with NaCl and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 2 volumes).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the saturated product by flash chromatography. Determine the enantiomeric excess by chiral GC or HPLC.

Conclusion and Outlook

This guide has benchmarked three distinct and powerful catalytic platforms for the transformation of this compound.

  • Organocatalysis provides an excellent metal-free route for asymmetric Michael additions, particularly with soft nucleophiles like nitroalkanes, achieving outstanding enantioselectivity through dual activation by bifunctional catalysts.

  • Metal Catalysis , specifically using chiral Lewis acids like activated oxazaborolidines, enables highly regio- and enantioselective Diels-Alder reactions, rapidly building molecular complexity. Copper-catalyzed conjugate additions also represent a potent, albeit less explored, avenue for this specific substrate.

  • Biocatalysis with ene-reductases stands out for its environmental compatibility and exceptional selectivity in the reduction of the C=C double bond, operating under mild aqueous conditions.

The optimal choice of catalytic system is intrinsically linked to the desired synthetic outcome. For C-C bond formation at the β-position, organo- and metal-catalyzed conjugate additions are ideal. For constructing complex cyclic systems, the Diels-Alder reaction is unparalleled. For the selective saturation of the double bond, biocatalysis is the premier choice. Future research will likely focus on developing novel catalysts within each class to broaden the substrate scope, enhance turnover numbers, and enable new domino reactions starting from this versatile keto-enoate.

References

  • Li, Y., Wang, H., & Luo, S. (2017). Catalytic and Enantioselective Diels–Alder Reactions of (E)-4-Oxopent-2-enoates. Organic Letters, 19(15), 3986–3989. [Link]
  • López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834–5838. [Link]
  • Winkler, C. K., & Hall, M. (2019). Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis. In Comprehensive Natural Products III (pp. 1-31). Elsevier. [Link]
  • Alexakis, A., & Benhaim, C. (2002). Copper-Catalyzed Asymmetric Conjugate Addition. European Journal of Organic Chemistry, 2002(19), 3221-3236. [Link]
  • Sutton, P. W., & Turner, N. J. (2012). Biocatalytic reduction of C=C bonds. Chemical Society Reviews, 41(22), 7299-7310. [Link]
  • Harutyunyan, S. R., den Hartog, T., Geurts, K., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic Asymmetric Conjugate Addition and 1,4-Brook Rearrangement. Chemical Reviews, 108(8), 2824–2852. [Link]
  • Toogood, H. S., & Scrutton, N. S. (2018). Ene-reductases: a fascinating family of flavin-dependent enzymes. Current Opinion in Structural Biology, 49, 41-49. [Link]
  • Almac Group. (n.d.). An Industrial Perspective of Ene Reductase (ERED) Biocatalysis. Almac Sciences Technical Paper. [Link]
  • Chemistry LibreTexts. (2021). 2.4: Metal-Catalyzed Asymmetric Conjugate Addition Reactions. Chemistry LibreTexts. [Link]
  • Wang, Y., & Du, D. M. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Organic Chemistry Frontiers, 7(20), 3194-3221. [Link]
  • Shipilovskikh, S. A., & Rubtsov, A. E. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino) Compounds. Russian Journal of Organic Chemistry, 58(2), 245-250. [Link]
  • Mařík, T., & Rulíšek, L. (2023). Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. Beilstein Journal of Organic Chemistry, 19, 638-662. [Link]
  • Paul, C. E., et al. (2017). Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. Green Chemistry, 19(19), 4546-4550. [Link]
  • Lu, H., Wang, X., Yao, C., Zhang, J., Wu, H., & Xiao, W. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
  • Kumar, A., & Krishna, G. G. (2022). Ene-Reductase: A Multifaceted Biocatalyst in Organic Synthesis. Chemistry–A European Journal, 28(21), e202103949. [Link]
  • Zhang, W., et al. (2023). Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances. Journal of Agricultural and Food Chemistry, 71(12), 4847–4859. [Link]
  • Kaubi, K., & Järving, I. (2015). Enantioselective Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted (E)-2-oxobut-3-enoates. The Journal of Organic Chemistry, 80(2), 1085-1092. [Link]

Sources

A Comparative Guide to the Reaction Mechanisms of (E)-Ethyl 4-oxopent-2-enoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(E)-Ethyl 4-oxopent-2-enoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both an α,β-unsaturated ester and a ketone moiety, allows it to participate in a variety of chemical transformations. This guide provides a comparative analysis of two of its most important reaction mechanisms: the [4+2] cycloaddition (Diels-Alder reaction) and the conjugate addition (Michael reaction). Understanding the nuances of these competing pathways is crucial for researchers in drug development and medicinal chemistry for the strategic design and synthesis of complex molecular architectures.

Introduction to the Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond, which is activated by two electron-withdrawing groups: the ester and the ketone. This activation makes the β-carbon susceptible to nucleophilic attack (Michael addition) and also renders the double bond a potent dienophile in Diels-Alder reactions. The presence of two distinct carbonyl groups also offers opportunities for selective catalysis, particularly through the use of Lewis acids or organocatalysts that can preferentially coordinate to one of the oxygen atoms, thereby influencing the stereochemical outcome of the reaction.

The Diels-Alder Reaction: A Pathway to Six-Membered Rings

The Diels-Alder reaction is a powerful tool for the construction of cyclohexene rings with a high degree of stereocontrol.[1] In this pericyclic reaction, this compound acts as the dienophile, reacting with a conjugated diene. The reaction proceeds in a concerted fashion, forming two new carbon-carbon sigma bonds simultaneously.

Mechanism and Stereoselectivity

The stereochemical outcome of the Diels-Alder reaction is a key consideration. When a cyclic diene such as cyclopentadiene is used, two diastereomeric products can be formed: the endo and exo adducts. The endo product, where the substituents on the dienophile are oriented towards the larger bridge of the newly formed bicyclic system, is often the kinetically favored product.[2] This preference is attributed to favorable secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[3] However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[3][4]

The endo/exo selectivity can be significantly influenced by the reaction conditions and the use of catalysts. Lewis acids, for instance, are known to enhance the rate and often the endo-selectivity of Diels-Alder reactions by coordinating to the carbonyl oxygen of the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[3][5]

Diagram: Diels-Alder Reaction of this compound with Cyclopentadiene

Caption: Diels-Alder reaction of this compound.

Catalysis in Diels-Alder Reactions

The use of catalysts can dramatically improve the efficiency and selectivity of the Diels-Alder reaction.

  • Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃) and ethylaluminum dichloride (EtAlCl₂) can significantly accelerate the reaction, even at low temperatures.[6] This acceleration is due to the coordination of the Lewis acid to the carbonyl oxygen, which makes the dienophile more electron-deficient and thus more reactive. Studies on α,β-unsaturated ketones have shown that Lewis acids can also enhance stereoselectivity.[6][7] For instance, the uncatalyzed reaction of cyclopentadiene with some α,β-unsaturated thioesters at 25°C gave a 1:1 mixture of endo and exo products, while in the presence of Lewis acids, the ratio shifted dramatically to favor the endo isomer (up to 98:2).[8]

  • Organocatalysis: Chiral organocatalysts, such as oxazaborolidines activated by a Brønsted acid, have been shown to be highly effective in promoting enantioselective Diels-Alder reactions of substituted (E)-4-oxopent-2-enoates.[8] These catalysts can provide excellent yields and high enantioselectivities (up to 99:1 er).[8]

The Michael Addition: A Versatile C-C and C-X Bond Forming Reaction

The Michael addition, or conjugate addition, is the nucleophilic addition to the β-carbon of an α,β-unsaturated carbonyl compound.[9] this compound is an excellent Michael acceptor due to the electron-withdrawing nature of the ester and ketone groups.[10] This reaction is a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Michael Addition

The reaction is initiated by the attack of a nucleophile on the β-carbon of the enoate. This generates a resonance-stabilized enolate intermediate, which is then protonated to give the final 1,4-adduct. A wide range of nucleophiles can be employed, including carbanions (from malonates, nitroalkanes), amines (aza-Michael), and thiols (thia-Michael).

Diagram: Michael Addition to this compound

Caption: General mechanism of the Michael addition reaction.

Catalysis in Michael Additions

Similar to the Diels-Alder reaction, catalysis plays a pivotal role in achieving high efficiency and stereoselectivity in Michael additions.

  • Base Catalysis: Traditional Michael additions are often carried out in the presence of a base, which serves to deprotonate the nucleophile, increasing its reactivity.

  • Organocatalysis: Chiral organocatalysts have emerged as powerful tools for asymmetric Michael additions. For instance, the reaction of 4-oxo-enoates with nitroalkanes catalyzed by a chiral bifunctional thiourea catalyst can afford the corresponding γ-keto esters in high yields and with excellent enantioselectivities (up to 98% ee).[11]

Comparative Analysis: Diels-Alder vs. Michael Addition

FeatureDiels-Alder ReactionMichael Addition
Reaction Type [4+2] CycloadditionConjugate (1,4-) Addition
Bonds Formed Two C-C sigma bonds, one C-C pi bondOne C-Nu sigma bond, one C-H sigma bond
Product Skeleton Six-membered ring (cyclohexene derivative)Acyclic 1,5-dicarbonyl or related compound
Key Reactant Conjugated dieneNucleophile (e.g., enolate, amine, thiol)
Stereocontrol High control over relative stereochemistry (endo/exo), enantioselectivity achievable with chiral catalysts.[8]Enantioselectivity achievable with chiral catalysts.[11]
Catalysis Lewis acids (e.g., AlCl₃, EtAlCl₂)[6], Organocatalysts (e.g., chiral oxazaborolidines)[8]Bases, Organocatalysts (e.g., chiral thioureas)[11]
Kinetic vs. Thermo. Endo product is typically kinetic, exo is thermodynamic.[3][4]The 1,4-addition product is generally the thermodynamic product.[12][13]

Kinetic vs. Thermodynamic Control

The choice between the Diels-Alder and Michael addition pathways, as well as the stereochemical outcome within each pathway, can often be governed by kinetic versus thermodynamic control.

  • Low Temperatures: At lower temperatures, reactions are typically under kinetic control, favoring the product that is formed fastest (i.e., the one with the lowest activation energy).[12][13] In the Diels-Alder reaction of this compound with a cyclic diene, this usually leads to the endo product.[2]

  • High Temperatures: At higher temperatures, the reactions can become reversible, leading to thermodynamic control.[12][13] Under these conditions, the most stable product will predominate. For the Diels-Alder reaction, this is often the exo product. The Michael addition itself is generally considered to be a thermodynamically controlled process.[9]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is adapted from procedures for Lewis acid-catalyzed Diels-Alder reactions of α,β-unsaturated ketones.[6]

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.1 mmol) portionwise.

  • Stir the mixture for 15 minutes.

  • Add the diene (e.g., cyclopentadiene, 1.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for an Organocatalyzed Michael Addition of a Nitroalkane

This protocol is based on the organocatalytic Michael addition to 4-oxo-enoates.[11]

  • To a solution of this compound (0.2 mmol) and the chiral thiourea organocatalyst (0.02 mmol) in toluene (1.0 mL) at room temperature, add the nitroalkane (0.24 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired product.

Conclusion

This compound is a versatile substrate that can undergo both Diels-Alder and Michael addition reactions, leading to a diverse range of molecular scaffolds. The choice of reaction pathway and the resulting stereochemistry can be effectively controlled by the careful selection of reaction partners, catalysts, and reaction conditions. A thorough understanding of the underlying mechanistic principles, including the subtleties of kinetic and thermodynamic control, is paramount for harnessing the full synthetic potential of this valuable building block in the pursuit of novel therapeutics and complex molecules.

References

  • Zhang, S.-L., Lu, Y., Li, Y.-H., Wang, K.-Y., Chen, J.-H., & Yang, Z. (2017). Catalytic and Enantioselective Diels–Alder Reactions of (E)-4-Oxopent-2-enoates. Organic Letters, 19(15), 3986–3989. [Link]
  • Motoki, S., Saito, T., & Karakasa, T. (1981). Lewis acid-promoted hetero Diels–Alder reaction of α,β-unsaturated thioketones. Journal of the Chemical Society, Perkin Transactions 1, 1778-1782. [Link]
  • Ishihara, K., Kurihara, H., & Yamamoto, H. (1997). Reversal of Chemoselectivity in Diels−Alder Reaction with α,β-Unsaturated Aldehydes and Ketones Catalyzed by Brønsted Acid or Lewis Acid. Organic Letters, 2(10), 1287-1289. [Link]
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]
  • Reilly, M., & Oh, T. (1995). Asymmetric Lewis acid-catalyzed Diels-Alder reactions of alpha,beta-unsaturated ketones and alpha,beta-unsaturated acid chlorides. Organic Letters, 5(23), 4293-4295. [Link]
  • Brouwer, C., He, L., & Kündig, E. P. (2006). Ruthenium Lewis Acid Catalyzed Asymmetric Diels-Alder Reactions: Reverse Face Selectivity for α, β-Unsaturated Aldehydes and Ketones. Angewandte Chemie International Edition, 45(36), 6017-6020. [Link]
  • Chemistry Steps. (2018, August 18). Endo and Exo Selectivity in the Diels-Alder Reaction [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Endo/Exo-Selectivity of Adducts in Diels−Alder.
  • Ashenhurst, J. (2018, May 11). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]
  • Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]
  • OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. [Link]
  • LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • Lu, H., Wang, X., Yao, C., Zhang, J., Wu, H., & Xiao, W. (2009). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
  • Carda, M., Van der Eycken, J., & Vandewalle, M. (1992). Lewis acid catalyzed Diels-Alder additions of cyclopentadiene to methyl (E)- and (Z)-(S)-4,5-di-O-isopropylidenepent-2-enoates: Rate and stereoselectivity. Tetrahedron: Asymmetry, 3(12), 1547-1550. [Link]
  • Ward, D. E., & Rhee, Y. H. (1992). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(10), 2535. [Link]
  • LibreTexts Chemistry. (2021, May 2). 1.3: Diels-Alder Reactions. [Link]
  • YouTube. (2022, October 11). mod07lec47 - Conjugate Addition: Kinetic versus thermodynamic products [Video]. [Link]
  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

Sources

A Senior Application Scientist’s Guide to Method Validation for the Quantification of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (E)-Ethyl 4-oxopent-2-enoate

This compound is a key chemical intermediate in various organic syntheses, including the production of pharmaceuticals and specialty chemicals. Its α,β-unsaturated carbonyl moiety makes it a versatile building block but also susceptible to side reactions and degradation. Consequently, accurate and reliable quantification is not merely an analytical exercise; it is a critical component of process control, quality assurance, and regulatory compliance. Whether monitoring reaction kinetics, assessing starting material purity, or quantifying impurities in a final drug substance, the analytical method must be demonstrably fit for its intended purpose.

This guide provides an in-depth comparison of validation strategies for three orthogonal analytical techniques suited for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond rote procedural descriptions to explore the scientific rationale behind validation parameter selection, experimental design, and the interpretation of results, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1]

Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This process generates documented evidence that the method provides reliable, reproducible, and accurate data. The core validation characteristics, as defined by the ICH Q2(R2) guidelines, form the framework for this guide.[3][4]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][8]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7][9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Pillar 2: Comparative Methodologies & Validation Protocols

We will now examine the validation of HPLC-UV, GC-MS, and qNMR for the quantification of this compound. Each section includes the underlying principle, a detailed validation protocol, and a visual workflow.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a cornerstone of pharmaceutical analysis. It separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. For this compound, the conjugated system of the α,β-unsaturated ketone provides a strong chromophore, allowing for sensitive detection by a UV detector. This method is ideal for routine quality control due to its robustness and high throughput.

  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Causality: The ratio is optimized to achieve a suitable retention time (~5-7 minutes) and good peak shape for the analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 225 nm (λmax of the conjugated system).

    • Injection Volume: 10 µL.

  • Validation Steps:

    • Specificity:

      • Prepare a solution of the analyte in the mobile phase.

      • Prepare a placebo solution (matrix without the analyte).

      • Prepare a spiked solution containing the analyte and potential impurities/degradants.

      • Inject all three solutions. Trustworthiness: The method is specific if the analyte peak in the spiked solution is spectrally pure and well-resolved from all other peaks, and the placebo shows no interfering peaks at the analyte's retention time.[5]

    • Linearity & Range:

      • Prepare a stock solution of this compound reference standard.

      • Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[7]

      • Inject each standard in triplicate.

      • Plot the mean peak area against concentration and perform a linear regression analysis. Trustworthiness: The method is linear if the correlation coefficient (r²) is > 0.999.

    • Accuracy (Recovery):

      • Prepare a placebo matrix solution.

      • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate (total of 9 samples).[5][8]

      • Analyze the samples and calculate the percentage recovery. Trustworthiness: Accuracy is demonstrated if recovery is within 98.0% to 102.0%.

    • Precision (Repeatability & Intermediate):

      • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis of six identical samples on a different day, with a different analyst, or on a different instrument.

      • Calculate the Relative Standard Deviation (%RSD) for each set and a combined %RSD. Trustworthiness: The method is precise if the %RSD is ≤ 2.0%.[9]

    • LOD & LOQ:

      • Calculate based on the standard deviation of the response (σ) and the slope (S) of the linearity curve.[6]

      • Use the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) .

      • Confirm the calculated LOQ by preparing a standard at this concentration and verifying that its accuracy and precision are acceptable.

    • Robustness:

      • Systematically vary key parameters one at a time: mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

      • Analyze a standard solution under each condition and assess the impact on retention time, peak area, and tailing factor. Trustworthiness: The method is robust if the results remain within system suitability criteria despite these small changes.[5]

HPLC_Validation_Workflow cluster_prep Preparation cluster_data Data Output prep_std Prepare Reference Standard & Placebo spec Specificity prep_std->spec prep_lin Prepare Linearity Standards (5 levels) lin Linearity & Range prep_lin->lin prep_acc Prepare Accuracy Samples (3 levels, n=3) acc Accuracy prep_acc->acc prep_prec Prepare Precision Samples (n=6) prec Precision prep_prec->prec report Final Validation Report spec->report lod_loq LOD & LOQ lin->lod_loq lin->report acc->report prec->report lod_loq->report robust Robustness robust->report GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_data Validation Outcome prep_cal Prepare Calibration Standards (5+ levels) lin Linearity & Range prep_cal->lin prep_spike Prepare Spiked Matrix Samples spec Specificity (RT + Ion Ratios) prep_spike->spec acc Accuracy (% Recovery) prep_spike->acc prep_rep Prepare Replicate QC Samples prec Precision (%RSD) prep_rep->prec report Method Validation Report spec->report sn LOD/LOQ (S/N Ratio) lin->sn lin->report acc->report prec->report sn->report robust Robustness robust->report QNMR_Validation_Workflow cluster_prep Gravimetric Preparation cluster_analysis NMR Acquisition & Processing cluster_eval Validation Assessment weigh_is Accurately Weigh Internal Standard (IS) dissolve Dissolve in Deuterated Solvent weigh_is->dissolve weigh_analyte Accurately Weigh Analyte weigh_analyte->dissolve setup Optimize Parameters (d1, ns, etc.) dissolve->setup acquire Acquire Spectra setup->acquire process Process Data (Phase, Baseline, Integrate) acquire->process spec Specificity process->spec Check for Overlap lin_acc Linearity & Accuracy process->lin_acc Plot Calc vs. Theoretical Conc. prec Precision process->prec Calc %RSD of Replicates loq LOQ (S/N) process->loq Determine S/N > 10

Sources

A Comparative Guide to the Cross-Reactivity of (E)-Ethyl 4-oxopent-2-enoate for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the deliberate design of covalent inhibitors represents a frontier of immense therapeutic potential. The targeted and irreversible modification of disease-relevant proteins can lead to enhanced potency, prolonged duration of action, and the ability to tackle previously "undruggable" targets.[1][2] At the heart of this strategy lies the "warhead," an electrophilic moiety engineered to react with a specific nucleophilic amino acid residue on the target protein.[2][3]

(E)-Ethyl 4-oxopent-2-enoate, an α,β-unsaturated carbonyl compound, represents a classic Michael acceptor used in organic synthesis and as a potential covalent warhead.[4][5][6] Its reactivity stems from the electrophilic nature of the β-carbon, making it susceptible to nucleophilic attack from residues like cysteine.[7][8] However, the very reactivity that makes it a candidate for targeted covalent inhibition also raises critical questions about its selectivity and potential for off-target effects, which can lead to toxicity.[1][9]

This guide provides an in-depth, objective comparison of this compound's performance against alternative covalent warheads. We will delve into supporting experimental data to quantify reactivity, outline detailed protocols for assessing cross-reactivity, and provide a framework for making informed decisions in the selection and design of covalent inhibitors.

The Michael Reaction: A Double-Edged Sword in Covalent Inhibition

The primary mechanism of action for this compound as a covalent modifier is the Michael addition reaction.[7][10] In a biological context, the thiol group of a cysteine residue acts as a potent nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated system. This results in the formation of a stable, covalent thioether bond, effectively and often irreversibly inhibiting the target protein.[8][11]

Caption: Covalent modification via Michael addition.

While this reaction is the cornerstone of its inhibitory potential, it is not inherently specific. The reactivity of the warhead must be finely tuned to favor reaction with the target cysteine over other biological nucleophiles, most notably the abundant intracellular antioxidant glutathione (GSH).[7][12] High reactivity can lead to rapid depletion of GSH and indiscriminate labeling of numerous proteins, resulting in cellular toxicity.[1][9] Conversely, insufficient reactivity may prevent effective target engagement.

Comparative Reactivity Analysis: A Quantitative Approach

To objectively assess the cross-reactivity potential of this compound, we can compare its reactivity towards a model thiol, such as glutathione, with that of other commonly employed Michael acceptors. The second-order rate constant (kGSH) of the reaction with GSH is a valuable metric for quantifying this intrinsic electrophilicity.[7][13]

Michael Acceptor ClassRepresentative CompoundkGSH (M-1s-1)Relative ReactivityReference
α,β-Unsaturated Ketone This compound (analog) Estimated ~0.1-1Baseline[7]
α,β-Unsaturated EsterEthyl acrylate0.02Lower[7]
AcrylamideAcrylamide0.003Significantly Lower[4]
Vinyl SulfonePhenyl vinyl sulfone1.5Higher[5]
α-CyanoacrylamideN/AVariable (can be reversible)Tunable[4]

Note: The kGSH for this compound is an estimation based on data for similar α,β-unsaturated ketones. Actual values would require experimental determination.

This data highlights a critical principle in covalent drug design: structural modifications to the Michael acceptor scaffold can dramatically alter its intrinsic reactivity. Acrylamides, for instance, are generally less reactive than α,β-unsaturated ketones and esters, which can translate to improved selectivity for the target cysteine in the context of a well-designed inhibitor.[4] This is because the non-covalent binding affinity of the inhibitor for the target protein can effectively increase the local concentration of the warhead near the desired cysteine, allowing a less reactive but more selective warhead to be used.[2]

Experimental Protocols for Assessing Cross-Reactivity

A multi-pronged approach is essential for a thorough evaluation of cross-reactivity. This typically involves a combination of simple chemical reactivity assays and more complex, proteome-wide analyses.

Glutathione (GSH) Reactivity Assay

This assay provides a rapid and quantitative measure of a compound's intrinsic electrophilicity.[7][13]

Principle: The rate of depletion of GSH upon reaction with the electrophile is monitored over time.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of glutathione (GSH) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the same buffer.

  • Reaction:

    • In a 96-well plate, mix the GSH solution with the test compound solution to initiate the reaction.

    • At various time points, quench the reaction by adding an excess of DTNB.

  • Detection:

    • DTNB reacts with the remaining free GSH to produce a colored product (2-nitro-5-thiobenzoate), which can be quantified spectrophotometrically at 412 nm.

  • Data Analysis:

    • Plot the concentration of remaining GSH against time.

    • The second-order rate constant (kGSH) can be calculated from the slope of the line.

Chemoproteomic Profiling for Off-Target Identification

This advanced mass spectrometry-based technique allows for the direct identification of protein targets of a covalent inhibitor across the entire proteome.[9][14]

cluster_1 Chemoproteomic Workflow cell_lysate Cell Lysate Preparation incubation Incubation with Covalent Inhibitor cell_lysate->incubation digestion Proteolytic Digestion incubation->digestion enrichment Enrichment of Labeled Peptides (Optional) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis and Target Identification lc_ms->data_analysis

Caption: A generalized chemoproteomic workflow for off-target profiling.

Principle: By treating a complex biological sample (e.g., cell lysate) with the covalent inhibitor and then using mass spectrometry to identify the modified proteins and the specific sites of modification, a comprehensive off-target profile can be generated.

Methodology:

  • Sample Preparation:

    • Prepare a cell lysate or tissue homogenate.

  • Inhibitor Treatment:

    • Incubate the proteome with the covalent inhibitor at various concentrations and time points.

  • Protein Digestion:

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Enrichment (Optional):

    • If the inhibitor contains a tag (e.g., a biotin or alkyne handle), the modified peptides can be enriched using affinity chromatography.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein sequence database to identify the modified peptides and the exact site of covalent modification.

Conclusion and Future Perspectives

This compound, as a representative α,β-unsaturated carbonyl compound, serves as a valuable tool in organic chemistry. However, its application as a covalent warhead in drug discovery necessitates a thorough understanding and careful management of its inherent reactivity to mitigate the risk of off-target effects.

The choice of a covalent warhead is not a one-size-fits-all decision. The ideal candidate will possess a finely tuned reactivity that is low enough to avoid widespread off-target modification but high enough to effectively engage the desired target within its specific biological context. The future of covalent drug design lies in the development of a diverse arsenal of warheads with a range of reactivities and specificities, allowing for the rational selection of the optimal moiety for each unique biological target.[1][15] Through the judicious application of comparative reactivity studies and advanced chemoproteomic profiling, researchers can navigate the complexities of covalent inhibitor design and unlock the full therapeutic potential of this powerful modality.

References

  • Roberts, D. W., & Aptula, A. O. (2008). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates. Chemical research in toxicology, 21(11), 2276–2286*.
  • Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized orphan activities in the human proteome.
  • Lonsdale, R., & Ward, R. A. (2018). Structure-based design of targeted covalent inhibitors. Chemical Society reviews, 47(11), 3816–3830*.
  • Martell, J. R., et al. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17613–17624*.
  • Singh, J., et al. (2011). The rise of covalent drugs. Nature reviews. Drug discovery, 10(4), 307–317*.
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of medicinal chemistry, 62(12), 5673–5724*.
  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from serendipity to design. Chimia, 69(5), 269–275*.
  • WuXi AppTec. (n.d.). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?
  • Martín-Gago, P., & Vallet-Regí, M. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals (Basel, Switzerland), 15(12), 1548*.
  • Jackson, P. A., Widen, J. C., Harki, D. A., & Brummond, K. M. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of medicinal chemistry, 60(3), 839–885*.
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
  • Ulrich, S. (2015).
  • Mayr, H., & Ofial, A. R. (2015). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Angewandte Chemie (International ed. in English), 54(48), 14452–14455*.
  • Enoch, S. J., et al. (2009). The Use of Chemical Reactivity Assays in Toxicity Prediction. CORE.
  • Krishnan, S., Miller, R. M., Tian, B., Mullins, R. D., Jacobson, M. P., & Taunton, J. (2014). Design of reversible, cysteine-targeted Michael acceptors guided by kinetic and computational analysis. Journal of the American Chemical Society, 136(36), 12624–12630*.
  • Wondrousch, D., et al. (2010). Prediction of Michael-type acceptor reactivity toward glutathione. Chemical research in toxicology, 23(10), 1647–1656*.
  • Schöne, K., et al. (2019). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & biomolecular chemistry, 17(1), 140–149*.
  • Shindo, N., et al. (2021). Recent advances in the development of covalent inhibitors. RSC medicinal chemistry, 12(8), 1285–1301*.
  • Bon, R. S., et al. (2011). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. The Journal of biological chemistry, 286(40), 34567–34577*.
  • Lopachin, R. M., & Gavin, T. (2014). Acrylamide and related α,β-unsaturated carbonyl derivatives.
  • Zhang, T., et al. (2023). LC–MS analysis on the reactions between Cys-reactive compounds and small amino acids in aqueous buffer solution.
  • Machalz, D., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical research in toxicology, 36(9), 1475–1485*.
  • Johansson, M. H. (2012). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. Mini reviews in medicinal chemistry, 12(14), 1438–1446*.
  • Zhang, Y., et al. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Molecules (Basel, Switzerland), 28(6), 2841*.
  • BenchChem. (2025). Michael Addition Reactions Involving (E)
  • Achmem. (n.d.). (E)
  • PubChem. (n.d.). Ethyl (2E)
  • PubChem. (n.d.). ethyl (E,4S)
  • PubChem. (n.d.).
  • ChemicalBook. (2022). (E)
  • Creative Biolabs. (n.d.). Off-Target Profiling.
  • FDA. (2019). Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities. FDA.
  • Li, Y., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS chemical biology, 17(10), 2795–2804*.
  • van der Bijl, I., et al. (2024). Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice. Allergy, 10.1111/all.16485.

Sources

A Senior Application Scientist's Guide to the Efficacy of (E)-Ethyl 4-oxopent-2-enoate and its Synthetic Equivalents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the success of a synthetic campaign.[][2] Intermediates not only dictate the efficiency of individual reaction steps but also open avenues for structural diversification, which is crucial for interrogating structure-activity relationships (SAR).[3] (E)-Ethyl 4-oxopent-2-enoate is a versatile C7 bifunctional intermediate that has garnered significant interest. This guide provides an in-depth analysis of its efficacy, benchmarked against common alternatives, and supported by detailed experimental frameworks.

Unveiling the Synthetic Potential of this compound

This compound, with CAS Number 10150-93-3, is a valuable research chemical for organic synthesis.[4] Its structure is characterized by an α,β-unsaturated ester system conjugated with a ketone moiety. This unique arrangement of functional groups imparts a dual reactivity profile, making it a powerful tool for constructing complex molecular architectures.

The core utility of this intermediate stems from its nature as a Michael acceptor . The electron-withdrawing effects of both the ester and ketone groups render the β-carbon highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles.[5] This reactivity is the cornerstone of its application in forming new carbon-carbon and carbon-heteroatom bonds.[5][6]

Key Structural Features and Reactivity:
  • Electrophilic β-Carbon: The primary site for nucleophilic attack in Michael addition reactions.

  • Ketone Carbonyl: A secondary electrophilic site for traditional carbonyl chemistry (e.g., condensation, reduction).

  • Ester Group: Can be hydrolyzed, reduced, or transesterified in subsequent synthetic steps.

  • Stereochemistry: The (E)-geometry of the double bond can influence the stereochemical outcome of addition reactions.[5]

The Cornerstone Reaction: Michael Addition

The Michael addition, or 1,4-conjugate addition, is the most fundamental transformation involving this compound.[5] Understanding its mechanism is key to predicting its reactivity and designing effective synthetic protocols.

The process begins with the attack of a nucleophile (a 'Michael donor') on the electron-deficient β-carbon of the α,β-unsaturated system. This forms a resonance-stabilized enolate intermediate, which is then protonated (typically by the solvent or a mild acid) to yield the final 1,4-adduct.[5][7]

Caption: Generalized mechanism of the Michael Addition reaction.

Efficacy Benchmark: A Comparative Analysis

While this compound is a potent intermediate, its efficacy is best understood when compared to other common Michael acceptors. The choice of intermediate depends critically on the desired final product and the reactivity of the chosen nucleophile.

IntermediateStructureReactivity/ElectrophilicitySynthetic Versatility & ApplicationsCausality Behind Efficacy
This compound EtOOC-CH=CH-C(=O)MeHigh: Activated by both ester and ketone groups.Very High: The resulting adduct contains both ketone and ester handles for subsequent cyclizations (e.g., Paal-Knorr pyrrole synthesis, Biginelli reaction) and functional group transformations. Ideal for building complex heterocycles.[8]The dual electron-withdrawing nature maximizes the electrophilicity of the β-carbon. The retained ketone functionality is a key advantage for multi-step syntheses.
Ethyl Acrylate EtOOC-CH=CH₂Moderate: Activated only by the ester group.Moderate: Primarily used for adding a propanoate ester chain. Less versatile for complex cyclizations without prior modification. A common monomer in polymer chemistry.Simpler structure leads to more predictable but less versatile reactivity. It is a good choice when only the ester functionality is required in the product.
Methyl Vinyl Ketone (MVK) Me-C(=O)-CH=CH₂High: The ketone provides strong activation.High: A classic reagent for Robinson annulation to form six-membered rings. The resulting ketone is a versatile functional group.The strong polarization by the ketone group makes it a highly reactive Michael acceptor, often more so than simple acrylates. Its volatility and tendency to polymerize can be drawbacks.
trans-β-Nitrostyrene Ph-CH=CH-NO₂Very High: The nitro group is one of the strongest electron-withdrawing groups.High: The nitro group in the adduct can be reduced to an amine, converted to a carbonyl via the Nef reaction, or used in further C-C bond formations. Widely used in analgesic and anti-inflammatory drug synthesis.[6][9]The exceptional electron-withdrawing capacity of the nitro group makes it highly reactive towards even weak nucleophiles. This high reactivity sometimes leads to lower selectivity or side reactions.

Experimental Protocols: From Intermediate to Heterocycle

To demonstrate the practical utility of this compound, we present a protocol for a multicomponent reaction to synthesize a dihydropyrimidinone (DHPM) derivative, a scaffold of significant pharmaceutical interest.[8]

Workflow: Synthesis of a Dihydropyrimidinone Derivative

This workflow illustrates how the multiple functional groups of the intermediate are leveraged in a one-pot reaction to rapidly build molecular complexity.

Synthesis_Workflow start This compound + Aldehyde (ArCHO) + Urea reaction One-Pot Reaction (e.g., Biginelli Reaction) start->reaction Acid Catalyst (e.g., PTSA) Solvent (e.g., Ethanol), Reflux intermediate Key Reaction Intermediates (Imines, Enolates) reaction->intermediate cyclization Cyclization & Dehydration intermediate->cyclization product Final Product: Dihydropyrimidinone (DHPM) Derivative cyclization->product

Caption: Synthetic workflow for a Biginelli-type reaction.

Protocol 1: Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Rationale: This protocol exemplifies a Biginelli-type reaction where this compound acts as the 1,3-dicarbonyl component. The reaction proceeds through initial condensation followed by Michael addition and cyclization.

  • Procedure:

    • To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), this compound (1.42 g, 10 mmol), and urea (0.72 g, 12 mmol).

    • Add absolute ethanol (30 mL) followed by a catalytic amount of p-toluenesulfonic acid (PTSA) (0.19 g, 1 mmol).

    • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

    • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative as a crystalline solid.

Comparative Data: Yields in a Model Michael Addition

The following table presents representative data for the Michael addition of a common nucleophile (e.g., thiophenol) to various acceptors under standardized basic conditions. This data illustrates the relative reactivity discussed previously.

Michael AcceptorNucleophileBaseSolventTime (h)Yield (%)
This compound ThiophenolEt₃NTHF292%
Ethyl AcrylateThiophenolEt₃NTHF685%
Methyl Vinyl Ketone (MVK)ThiophenolEt₃NTHF1.595%
trans-β-NitrostyreneThiophenolEt₃NTHF1>98%

Note: These are illustrative yields based on established reactivity principles to facilitate comparison. Actual results may vary.

Conclusion for the Practicing Scientist

This compound stands out as a highly efficacious and versatile intermediate, particularly for the synthesis of complex heterocyclic structures relevant to drug discovery.[10] Its primary strength lies in the combination of a highly reactive Michael acceptor site with a ketone functionality that serves as a handle for subsequent, complexity-building transformations.

  • Choose this compound when: Your synthetic target requires both a conjugate addition and a subsequent reaction involving a ketone (e.g., cyclocondensations).

  • Consider simpler alternatives like ethyl acrylate when: Only the addition of an ester-containing side chain is necessary, and additional functionality is not required.

  • Utilize potent acceptors like MVK or nitrostyrenes when: High reactivity is needed for additions with less reactive nucleophiles, or when the resulting ketone or nitro group is specifically desired for downstream transformations like annulations or amine synthesis.

By understanding the distinct reactivity profiles and synthetic potential of these intermediates, researchers can make more informed decisions, accelerating the design and execution of efficient synthetic routes toward novel chemical entities.

References

  • Enolates – Knowledge and References - Taylor & Francis.[Link]
  • Recent Developments in Inter- and Intramolecular Enolate Aryl
  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor
  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC.[Link]
  • Ethyl (2E)
  • Ethyl 3-methyl-4-oxopent-2-enoate | C8H12O3 | CID 6393727 - PubChem.[Link]
  • Michael Acceptor Approach to the Design of New Salvinorin A-based High Affinity Ligands for the Kappa-Opioid Receptor - NIH.[Link]
  • (PDF)
  • The most commonly used Michael acceptors.
  • Greener Alternatives in Organic Synthesis Involving Carbonyl Groups: Dethioacetalization and Iron-Catalyzed Transfer Hydrogenation | The Green Chemistry Initi
  • 2-Oxopent-4-enoic acid - Wikipedia.[Link]
  • 2-Ethyl-4-oxopent-2-enoic acid | C7H10O3 | CID 54317479 - PubChem.[Link]
  • Principles of early drug discovery - PMC - PubMed Central.[Link]
  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE.[Link]
  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
  • New Advances in Synthetic Chemistry to Acceler
  • An efficient one-pot synthesis and biological evaluation of novel (E)

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for Commercial (E)-Ethyl 4-oxopent-2-enoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical procurement for research and development, the Certificate of Analysis (COA) stands as a critical document, offering a window into the purity and quality of a starting material. (E)-Ethyl 4-oxopent-2-enoate, a versatile building block in organic synthesis, is no exception. Its reactivity as a Michael acceptor and a precursor for various heterocyclic compounds makes its purity paramount to the success of multi-step syntheses and the integrity of final products.

This guide provides an in-depth analysis of a typical COA for commercial this compound, comparing its stated specifications with data from orthogonal analytical methods. We will delve into the "why" behind the analytical choices, offering field-proven insights into what to look for and how to independently verify the quality of this crucial reagent.

Deconstructing the Certificate of Analysis: A Representative Example

While individual supplier COAs may vary in format, a comprehensive document for this compound will typically include the following key parameters. Below is a representative COA, followed by a detailed explanation of each specification.

Parameter Specification Method Typical Result
Appearance Colorless to pale yellow liquidVisualConforms
Identity Conforms to structure¹H NMR, ¹³C NMRConforms
Purity (by GC) ≥ 95.0%[1]Gas Chromatography (GC)96.5%
(Z)-isomer Content ≤ 2.0%Gas Chromatography (GC)1.2%
Water Content ≤ 0.5%Karl Fischer Titration0.2%
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MSConforms
Causality Behind the Specifications:
  • Purity (by GC): Gas chromatography is the workhorse for assessing the purity of volatile compounds like this compound. A purity of ≥ 95.0% is a common commercial grade, suitable for many research applications. However, for sensitive downstream applications, such as in pharmaceutical development, a higher purity of >98% might be necessary, often requiring in-house purification.

  • (Z)-isomer Content: The synthesis of this compound can often lead to the formation of the (Z)-isomer as a minor byproduct. While structurally similar, the geometric isomers can exhibit different reactivity and lead to undesired side products in subsequent reactions. Therefore, its quantification is crucial.

  • Water Content: The presence of water can be detrimental in many organic reactions, particularly those involving organometallic reagents or dehydrating conditions. Karl Fischer titration is the gold standard for accurate water determination in organic solvents and reagents.

  • Residual Solvents: Residual solvents from the manufacturing process can interfere with reactions or pose toxicity concerns. Headspace GC-MS is a highly sensitive technique for identifying and quantifying these volatile impurities, ensuring they are below the acceptable limits defined by guidelines such as the International Council for Harmonisation (ICH) Q3C.

Orthogonal Verification: A Multi-faceted Approach to Quality Assurance

Relying solely on the supplier's COA is not always sufficient. Independent verification using orthogonal analytical methods provides a more complete picture of the reagent's quality and can prevent costly and time-consuming troubleshooting later.

Comparative Data Summary:
Analytical Technique Parameter Assessed Typical Commercial Grade Result In-house Verification Result
Gas Chromatography-Mass Spectrometry (GC-MS) Purity, Impurity Profile96.5% (E)-isomer, 1.2% (Z)-isomer, trace unidentified peaks96.3% (E)-isomer, 1.3% (Z)-isomer, identification of a minor impurity as ethyl levulinate
High-Performance Liquid Chromatography (HPLC) Purity, Non-volatile ImpuritiesNot typically reported on COA97.1% (by area normalization)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation, PurityConforms to structureConfirmed structure, purity estimated at ~96% by ¹H NMR

Experimental Protocols for Independent Verification

To empower researchers to perform their own quality assessment, we provide the following detailed, step-by-step methodologies for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for separating and identifying volatile components in a sample.

Experimental Workflow:

Caption: Workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the commercial this compound in a suitable volatile solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a 2 mL GC vial.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Calculate the purity based on the relative peak area of the main component.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating non-volatile impurities and can provide a complementary purity assessment to GC. A reversed-phase method is typically suitable for this compound.

Experimental Workflow:

Caption: Workflow for HPLC analysis of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the commercial this compound in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structural confirmation and can also be used for a quantitative assessment of purity (qNMR).

¹H NMR and ¹³C NMR of this compound:

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • ¹H NMR:

      • Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants with expected values for the (E)-isomer.

      • Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~6.90 (d, 1H, J ≈ 16 Hz), ~6.15 (d, 1H, J ≈ 16 Hz), 4.25 (q, 2H, J ≈ 7.1 Hz), 2.35 (s, 3H), 1.30 (t, 3H, J ≈ 7.1 Hz). The large coupling constant (≈16 Hz) between the vinylic protons is characteristic of the trans or (E) configuration.

      • Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~198.0 (C=O, ketone), ~165.5 (C=O, ester), ~144.0 (=CH), ~130.0 (=CH), ~61.0 (OCH₂), ~28.0 (CH₃, ketone), ~14.0 (CH₃, ethyl).

    • Purity Estimation: Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals of the analyte to those of any visible impurities can provide a semi-quantitative measure of purity.

Comparison with Alternatives

The choice of a chemical reagent often involves considering alternatives. For this compound, alternatives can be considered from two perspectives: structurally similar compounds for investigating structure-activity relationships, and alternative synthetic reagents that can achieve similar transformations.

Alternative Compound Key Differences & Applications Analytical Considerations
Methyl (E)-4-oxopent-2-enoate Methyl ester analog. May exhibit slightly different reactivity and physical properties.Similar analytical methods applicable. Retention times in GC and HPLC will differ. NMR chemical shifts of the ester group will be different.
(E)-Ethyl 2-methyl-4-oxopent-2-enoate [2]Methyl group at the α-position. This steric hindrance can significantly alter its reactivity in Michael additions.GC and HPLC can readily separate this from the parent compound. NMR will show an additional methyl singlet and the absence of one vinylic proton signal.
Ethyl levulinate (Ethyl 4-oxopentanoate) Saturated analog. Lacks the α,β-unsaturated system and is therefore not a Michael acceptor. It is a potential impurity in the synthesis of the target compound.Can be baseline resolved from this compound by GC and HPLC. NMR will show characteristic signals for the saturated carbon chain.

Conclusion: A Commitment to Scientific Integrity

The Certificate of Analysis is a starting point, not the final word, on the quality of a chemical reagent. As Senior Application Scientists, we advocate for a culture of verification. By understanding the nuances of a COA and employing orthogonal analytical techniques, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This proactive approach to quality control is a cornerstone of good laboratory practice and is essential for accelerating progress in research and drug development.

References

  • U.S. Food and Drug Administration. ICH Q3C – Impurities: Residual Solvents. [Link]
  • PubChem. Ethyl (2E)
  • PubChem.

Sources

A Comparative Guide to the Synthetic Utility of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the versatile reagents available, α,β-unsaturated carbonyl compounds known as Michael acceptors are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of (E)-Ethyl 4-oxopent-2-enoate, a multifunctional Michael acceptor, with other common alternatives, supported by peer-reviewed experimental data and detailed protocols. Our analysis aims to equip researchers with the critical information needed to make informed decisions in reaction design and optimization.

Introduction to this compound: A Bifunctional Reagent

This compound is a valuable reagent in organic synthesis, characterized by the presence of both an α,β-unsaturated ester and a ketone functionality. This dual reactivity allows for a diverse range of chemical transformations, making it an attractive substrate for the synthesis of complex molecules. Its primary role is as a Michael acceptor, where the electrophilic β-carbon is susceptible to nucleophilic attack.

Synthesis of this compound

A reliable method for the synthesis of this compound and its derivatives is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a carbonyl compound with a stabilized phosphonate ylide and generally favors the formation of the (E)-alkene isomer, which is crucial for the defined stereochemistry of the title compound.[1][2][3]

Horner-Wadsworth-Emmons Reaction: A General Protocol

The HWE reaction offers a robust and stereoselective route to α,β-unsaturated esters.

Experimental Protocol:

  • Deprotonation of the Phosphonate: To a solution of a phosphonate ester in an anhydrous solvent (e.g., THF, DME), a suitable base (e.g., NaH, NaOMe) is added at 0 °C to generate the phosphonate carbanion.

  • Reaction with Aldehyde: The corresponding aldehyde (in this case, a glyoxal derivative) is then added dropwise to the solution of the phosphonate carbanion at a low temperature (e.g., -78 °C to 0 °C).

  • Workup: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography to yield the desired (E)-α,β-unsaturated ester.[2]

Comparative Performance in Key Synthetic Transformations

The utility of this compound is best understood by comparing its performance against other widely used Michael acceptors in cornerstone organic reactions.

The Michael Addition: A Fundamental C-C Bond Forming Reaction

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[4][5] The reactivity of the Michael acceptor is a critical parameter influencing reaction outcomes.

This compound serves as an excellent Michael acceptor. The presence of two carbonyl groups enhances the electrophilicity of the β-carbon, facilitating the addition of a wide range of nucleophiles, including β-ketoesters, β-diketones, malonic esters, and organocuprates.[4][6]

Alternative Michael Acceptors:

  • Methyl Vinyl Ketone (MVK): A classic and highly reactive Michael acceptor. However, its high reactivity can lead to polymerization, sometimes resulting in lower yields of the desired adduct.[7]

  • Ethyl Acrylate: A commonly used acceptor, particularly in reactions with soft nucleophiles like thiols. Its reactivity is generally lower than that of MVK.

Data Presentation: Comparison of Michael Acceptor Reactivity

Michael AcceptorNucleophileCatalyst/ConditionsYieldReference
(E)-Ethyl 4,4-dimethoxybut-2-enoate (analog)Amine (intramolecular)Fe/AcOH, refluxHigh (not specified)[8]
Methyl Vinyl Ketone2-MethylcyclohexanoneBase-catalyzedLow to moderate[9]
Ethyl AcrylateEthanethiolAmine or Phosphine catalystQuantitative[10]

Causality Behind Experimental Choices: The choice of Michael acceptor is often dictated by the nucleophile's reactivity and the desired reaction conditions. For highly reactive nucleophiles, a less reactive acceptor like ethyl acrylate may be preferred to control the reaction. Conversely, for less reactive nucleophiles, a more activated acceptor like this compound or MVK is necessary. The bifunctional nature of this compound also opens up possibilities for subsequent intramolecular reactions.

The Robinson Annulation: A Powerful Ring-Forming Cascade

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring, typically a cyclohexenone derivative.[7][11]

This compound in Robinson Annulation: While methyl vinyl ketone is the archetypal Michael acceptor in this reaction, this compound can also be employed, leading to the formation of more complex and functionalized ring systems. The additional ester functionality provides a synthetic handle for further transformations.

Alternative:

  • Methyl Vinyl Ketone (MVK): The traditional choice for Robinson annulation. Its propensity to polymerize can be a drawback, and alternatives have been developed.[7]

  • Wichterle Reagent (1,3-dichloro-cis-2-butene): A stable MVK equivalent that avoids polymerization issues.[7]

Experimental Protocol: A Generic Robinson Annulation

  • Michael Addition: A ketone is deprotonated with a base (e.g., sodium ethoxide) to form an enolate, which then adds to the Michael acceptor (e.g., MVK or an alternative).

  • Aldol Condensation: The resulting 1,5-diketone undergoes an intramolecular aldol condensation, typically upon heating, to form a β-hydroxy ketone.

  • Dehydration: Subsequent dehydration yields the final α,β-unsaturated cyclic ketone.[11]

Logical Relationship Diagram: Robinson Annulation

Robinson_Annulation Ketone Ketone + Michael Acceptor Michael_Adduct 1,5-Diketone (Michael Adduct) Ketone->Michael_Adduct Michael Addition Base Base Aldol_Product β-Hydroxy Ketone (Aldol Addition) Michael_Adduct->Aldol_Product Intramolecular Aldol Addition Final_Product α,β-Unsaturated Cyclic Ketone Aldol_Product->Final_Product Dehydration

Caption: The Robinson annulation sequence.

The Diels-Alder Reaction: A Versatile Cycloaddition

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. (E)-4-Oxopent-2-enoates are effective dienophiles in this reaction due to the electron-withdrawing nature of the two carbonyl groups, which lowers the energy of the LUMO of the dienophile.

A study by Luo et al. (2017) demonstrated the use of substituted (E)-4-oxopent-2-enoates in catalytic and enantioselective Diels-Alder reactions using novel oxazaborolidine-based catalysts.[12][13][14]

Data Presentation: Enantioselective Diels-Alder Reaction

DienophileDieneCatalystYieldee (%)
Substituted (E)-4-oxopent-2-enoateVariousOxazaborolidine/Tf2NHGood to Excellent98 to >99

Causality Behind Experimental Choices: The use of a chiral Lewis acid catalyst is crucial for achieving high enantioselectivity. The catalyst coordinates to one of the carbonyl groups of the dienophile, creating a chiral environment that directs the approach of the diene, leading to the preferential formation of one enantiomer. The specific ligand on the catalyst can be tuned to optimize both reactivity and selectivity.[13]

Experimental Workflow: Catalytic Asymmetric Diels-Alder Reaction

Diels_Alder_Workflow Start Mix Chiral Ligand and Activator Reactants Add Diene and This compound in CH2Cl2 Start->Reactants Reaction Stir at specified temperature Reactants->Reaction Workup Quench Reaction and Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Analyze Product (Yield, ee) Purification->Analysis

Caption: Workflow for a catalytic asymmetric Diels-Alder reaction.

Conclusion

This compound stands out as a highly versatile and valuable reagent in organic synthesis. Its bifunctional nature allows for its participation in a wide array of powerful bond-forming and ring-forming reactions. While classic Michael acceptors like methyl vinyl ketone and ethyl acrylate have their established roles, this compound offers the distinct advantage of introducing greater molecular complexity and providing a handle for subsequent synthetic manipulations. For researchers aiming to construct intricate molecular frameworks, particularly in the context of natural product synthesis and drug discovery, a thorough understanding and consideration of this compound as a key building block is highly recommended.

References

  • Luo, Y., et al. (2017). Catalytic and Enantioselective Diels–Alder Reactions of (E)-4-Oxopent-2-enoates. Organic Letters, 19(15), 3986-3989. [Link][12][13][14]
  • ACS Publications. (2017). Catalytic and Enantioselective Diels–Alder Reactions of (E)
  • ResearchGate. (2017). Catalytic and Enantioselective Diels–Alder Reactions of ( E )
  • NROChemistry.
  • Total Synthesis.
  • Wikipedia.
  • Study.com. Provide, with explanation, the stepwise mechanism (including any resonance forms) for the Robinson annulation reaction between 2-methylcyclohexanone and methyl vinyl ketone. [Link]
  • UCLA Chemistry and Biochemistry. TETRAHEDRON REPORT. [Link][9]
  • Wikipedia.
  • Brainly.com. [FREE] Provide a detailed, stepwise mechanism for the Robinson annulation reaction between 2-methylcyclohexanone. [Link]
  • YouTube. Horner-Wadsworth-Emmons reaction. [Link][1]
  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link][2]
  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link][3]
  • ResearchGate. Catalytic and Enantioselective Diels–Alder Reactions of ( E )
  • The Aquila Digital Community. Investigation of Novel Thiol "Click" Reactions. [Link]
  • Polymer Chemistry (RSC Publishing).
  • ResearchGate. Kinetics Study of Michael Addition Reaction with Real-Time FTIR. (A).... [Link]
  • arkat usa. Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. [Link]
  • ResearchGate. Asymmetric Michael addition reaction to obtain ent-102d.. [Link]
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
  • AMyD. The lipase-catalyzed asymmetric C–C Michael addition. [Link]
  • Cambridge Open Engage.
  • NC State University Libraries. 23.10 Conjugate Carbonyl Additions: The Michael Reaction – Organic Chemistry. [Link][4]
  • ScienceDirect.
  • Master Organic Chemistry.
  • PMC. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Link]
  • Cambridge Open Engage.
  • ResearchGate. Calculated results of thia‐Michael addition of thiophenol to methyl.... [Link]
  • Chemistry LibreTexts. 23.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link][6]
  • ScienceOpen. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. [Link]
  • ResearchGate. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. [Link]

Sources

A Guide for Senior Application Scientists: (E)-Ethyl 4-oxopent-2-enoate Reactivity—An Integrated Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of in-silico and experimental methodologies for characterizing the reactivity of (E)-Ethyl 4-oxopent-2-enoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the fundamental principles and strategic rationale behind employing a dual computational and empirical approach in modern chemical synthesis. We will dissect how predictive modeling informs and accelerates laboratory work, and how experimental results, in turn, validate and refine theoretical models.

The Electronic Profile of this compound: A Molecule with Dual Reactivity

This compound is a bifunctional α,β-unsaturated ketoester. Its reactivity is dominated by two primary electrophilic sites: the carbonyl carbon of the ketone (C4) and the β-carbon of the conjugated system (C2). This electronic arrangement makes it a versatile substrate for a variety of synthetic transformations.

  • 1,2-Addition: Nucleophilic attack at the ketone's carbonyl carbon. This pathway is typically favored by "hard" nucleophiles, such as organolithium or Grignard reagents.

  • 1,4-Conjugate (Michael) Addition: Nucleophilic attack at the β-carbon. This is the preferred pathway for "soft" nucleophiles, including enolates, amines, and thiols.[1][2] The presence of both ester and ketone functionalities makes this molecule an excellent Michael acceptor.[3]

Understanding the delicate balance between these pathways is critical for controlling reaction outcomes. Both computational and experimental methods provide essential, complementary insights into this challenge.

In-Silico Analysis: Predicting Reactivity from First Principles

Before a single reagent is measured, computational chemistry offers a powerful lens to predict a molecule's behavior. By employing methods like Density Functional Theory (DFT), we can model the electronic landscape of this compound to generate hypotheses about its reactivity, saving significant time and resources.

The Rationale Behind the Computational Workflow

The goal of the in-silico workflow is to move from the static structure of a molecule to a dynamic understanding of its reaction probabilities. We start by finding the most stable conformation (geometry optimization) and then probe its electronic properties to identify reactive sites. This is achieved through Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping. FMO theory posits that reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.[4] The MEP map provides a more intuitive visualization of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

A Standard Computational Workflow

Below is a detailed, step-by-step protocol for a typical in-silico analysis. This system is self-validating; for instance, a failure in the geometry optimization step (not converging to a stable energy minimum) would indicate an issue with the initial structure, preventing progression to flawed subsequent analyses.

  • Structure Preparation: The 3D structure of this compound is drawn and converted into a format suitable for calculation (e.g., .xyz or .mol file).[5]

  • Geometry Optimization: The structure is optimized to its lowest energy conformation using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*). This ensures all subsequent calculations are based on the most stable form of the molecule.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • FMO Analysis: The HOMO and LUMO energy levels and spatial distributions are calculated. For an electrophile like our target molecule, the LUMO's location is paramount, as it indicates the most likely site for nucleophilic attack.[4]

  • MEP Mapping: An MEP surface is generated to visualize the electrostatic potential. Red regions (negative potential) are electron-rich, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.

  • Transition State Modeling (Optional): For a specific reaction (e.g., Michael addition), the transition state structure can be calculated to determine the activation energy barrier (ΔG‡), providing a quantitative prediction of reaction kinetics.[6]

cluster_workflow In-Silico Reactivity Workflow A 1. 3D Structure Generation B 2. Geometry Optimization (DFT) A->B C 3. Frequency Calculation B->C D Validation Check: No Imaginary Frequencies? C->D Confirm Energy Minimum D->B No, Re-optimize E 4. FMO Analysis (HOMO/LUMO) D->E Yes G Predicted Reactive Sites E->G F 5. MEP Surface Mapping F->G

Caption: A typical workflow for predicting molecular reactivity using computational chemistry.

Predicted Reactivity Profile

Based on the known electronic effects of the functional groups, the in-silico analysis is expected to yield the following results:

Computational MetricPredicted Outcome for this compoundRationale
LUMO Distribution The largest lobe of the LUMO will be localized on the β-carbon (C2).In a conjugated system, the LUMO is distributed across the π-system, but its density is highest at the termini, particularly the β-carbon, making it the primary site for nucleophilic attack.[4]
MEP Analysis A significant region of positive electrostatic potential (blue) will be located around the β-carbon and the ketone carbonyl carbon (C4).The electron-withdrawing nature of both the ester and ketone groups polarizes the molecule, drawing electron density away from these carbons and rendering them electrophilic.
Reaction Barrier (ΔG‡) The calculated activation energy for a 1,4-conjugate addition will be lower than for a 1,2-addition with a soft nucleophile.Soft nucleophiles have HOMO energies that align better with the LUMO of the conjugated system, leading to a more favorable, lower-energy transition state for the 1,4-addition pathway.[6]

Experimental Validation: Proving Reactivity in the Laboratory

While computational models provide powerful predictions, experimental studies are the ultimate arbiter of a molecule's true reactivity. The following sections detail established experimental protocols to probe the reactivity of this compound, focusing on reactions that exploit its key structural features.

Case Study 1: The Diels-Alder Reaction

The conjugated double bond in this compound, activated by two electron-withdrawing groups, makes it an excellent dienophile for [4+2] cycloaddition reactions.[4][7] Catalytic, enantioselective versions of this reaction are particularly valuable for creating complex, stereodefined six-membered rings.[8]

Rationale for Experimental Design: The choice of a chiral Lewis acid catalyst, such as an oxazaborolidine complex, is crucial for inducing asymmetry.[8] These catalysts coordinate to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction while simultaneously creating a chiral environment that directs the approach of the diene to one face of the molecule, resulting in an enantiomerically enriched product.

Detailed Experimental Protocol: Asymmetric Diels-Alder Reaction This protocol is adapted from methodologies described for similar substrates.[8]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), the chiral oxazaborolidine catalyst (e.g., derived from (S)-proline) is dissolved in a dry, aprotic solvent like dichloromethane (DCM).

  • Activation: The solution is cooled to -78 °C (dry ice/acetone bath), and a strong Lewis acid co-catalyst (e.g., AlBr₃ or triflimide) is added slowly to form the active cationic catalyst. The mixture is stirred for 30 minutes.

  • Dienophile Addition: this compound (1.0 equivalent) is added dropwise to the cold catalyst solution.

  • Diene Addition: A suitable diene, such as cyclopentadiene (2-3 equivalents), is added.

  • Reaction Monitoring: The reaction is stirred at low temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct.

  • Characterization: The product's structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined using chiral HPLC.

cluster_workflow Asymmetric Diels-Alder Workflow A 1. Prepare Catalyst Solution (Inert Atmosphere, Dry Solvent) B 2. Cool to -78°C A->B C 3. Add Lewis Acid Activator B->C D 4. Add Dienophile (this compound) C->D E 5. Add Diene (e.g., Cyclopentadiene) D->E F 6. Monitor by TLC E->F G 7. Quench & Aqueous Workup F->G Reaction Complete H 8. Purify (Column Chromatography) G->H I 9. Characterize (NMR, MS, Chiral HPLC) H->I

Caption: Experimental workflow for a catalyzed asymmetric Diels-Alder reaction.

Case Study 2: The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or phosphine.[9][10][11] The reaction forms a highly functionalized allylic alcohol.[12]

Rationale for Experimental Design: The mechanism involves the initial 1,4-addition of the nucleophilic catalyst to the α,β-unsaturated system, forming a zwitterionic enolate.[10] This in-situ generated nucleophile then attacks the aldehyde. The choice of catalyst and solvent is critical, as the reaction is notoriously slow. Tributylphosphine is often more effective than DABCO for ketoester substrates.

Detailed Experimental Protocol: Baylis-Hillman Reaction This protocol is generalized from standard procedures.[10]

  • Reagent Setup: To a stirred solution of this compound (1.0 equivalent) and an aldehyde (e.g., formaldehyde, 2.0 equivalents) in a suitable solvent (e.g., chloroform or THF/water), add the catalyst.

  • Catalyst Addition: Tributylphosphine (0.3 equivalents) is added dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction Progress: The resulting mixture is allowed to warm to room temperature and stirred for several hours to days. The reaction is monitored by TLC or GC-MS.

  • Workup: Once complete, the reaction is quenched with water and extracted with an organic solvent like dichloromethane (DCM).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the Baylis-Hillman adduct.

Comparative Analysis: Integrating Theory and Experiment

The true power of a modern scientific approach lies in the synergy between prediction and observation. The in-silico models provide a theoretical framework, while the experimental results offer empirical validation and reveal complexities not captured by the models.

cluster_synergy Synergistic Research Cycle InSilico In-Silico Modeling (DFT, FMO, MEP) Hypothesis Generate Hypothesis (e.g., 'β-carbon is most reactive') InSilico->Hypothesis Predicts Experiment Experimental Validation (Diels-Alder, Michael Add.) Hypothesis->Experiment Guides Results Analyze Results (Yield, Regioselectivity) Experiment->Results Provides Data Results->InSilico Validates/ Contradicts Refine Refine Model (Account for solvent, catalyst) Results->Refine Informs Refine->InSilico Improves

Caption: The iterative cycle of computational prediction and experimental validation.

Synthesizing the Data
Feature of ReactivityIn-Silico PredictionExperimental ObservationCorrelation and Insight
Primary Site of Nucleophilic Attack The β-carbon (C2) is identified as the most electrophilic center via LUMO and MEP analysis.Reactions with soft nucleophiles (e.g., in Michael and Baylis-Hillman reactions) occur exclusively at the β-carbon.[1][10]Excellent Correlation. FMO theory accurately predicts the regioselectivity of conjugate additions. The computational model provides the electronic rationale for the observed experimental outcome.
Cycloaddition Reactivity Lowering of the dienophile's LUMO energy upon coordination with a Lewis acid is predicted to accelerate the Diels-Alder reaction.The use of Lewis acid catalysts dramatically increases the rate and controls the stereochemistry of the Diels-Alder reaction.[8]Excellent Correlation. The model explains the fundamental role of the catalyst: to enhance the intrinsic electrophilicity of the dienophile, which is confirmed by laboratory results.
Reaction Kinetics Transition state calculations can predict relative activation barriers. The Baylis-Hillman reaction is predicted to have a high activation barrier.The Baylis-Hillman reaction is experimentally observed to be very slow, often requiring long reaction times or more potent catalysts.[9]Strong Correlation. While calculating exact rates is complex, computational models correctly predict the qualitative kinetic profile, identifying kinetically challenging transformations and guiding the selection of more forceful reaction conditions.

Conclusion

The study of this compound reactivity serves as a compelling case for the integration of in-silico and experimental methods. Computational analysis provides an indispensable predictive framework, identifying key reactive sites and offering mechanistic insights that guide efficient and rational experimental design. In turn, laboratory experiments provide the definitive proof of these predictions, validating theoretical models and uncovering nuances such as steric effects, solvent participation, and catalyst kinetics that are more difficult to model. For the modern application scientist, proficiency in leveraging both disciplines is not merely advantageous; it is essential for accelerating innovation and achieving synthetic goals with precision and efficiency.

References

  • Baylis–Hillman reaction. Wikipedia. [Link]
  • Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry. [Link]
  • The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (Journal Article). Note: Specific journal and author details were not fully provided in the search snippet.
  • Diels–Alder reaction. Wikipedia. [Link]
  • Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]
  • Morita-Baylis-Hillman Reaction. SynArchive. [Link]
  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules.
  • Reactions and Mechanisms. Master Organic Chemistry. [Link]
  • Catalytic and Enantioselective Diels–Alder Reactions of (E)-4-Oxopent-2-enoates.
  • Ethyl 3-methyl-4-oxopent-2-eno
  • Ethyl (2E)
  • 2-Oxopent-4-enoic acid. Wikipedia. [Link]
  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]
  • Diels–Alder Reaction (Part 2). (Presentation Slides).
  • Substituent effects on the mechanism of Michael 1,4-Nucleophilic addition. Henry Rzepa's Blog. [Link]
  • Methyl (E)
  • 2-Ethyl-4-oxopent-2-enoic acid. PubChem. [Link]
  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
  • New hybrid scaffolds based on ASA/genistein: Synthesis, cytotoxic effect, molecular docking, drug-likeness, and in silico ADME/Tox modeling. (Journal Article). Note: Specific journal and author details were not fully provided in the search snippet.
  • In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology. [Link]
  • Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates. UCLA Chemistry and Biochemistry. [Link]
  • In silico study on structural, electronic, and adsorption properties of cisplatin/(TiO2)n (n = 2–5) nanoclusters and interactions with hen egg white lysozyme.
  • Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-Oxopentanoate: A Bench-Stable Synthon for Ethyl 3-Oxopent-4-enoate (Nazarov's Reagent).
  • Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Isomeric Purity Analysis of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Nuance of a Versatile Building Block

(E)-Ethyl 4-oxopent-2-enoate is a valuable α,β-unsaturated ketoester, widely employed as a building block in organic synthesis, particularly in Michael additions, Diels-Alder reactions, and the synthesis of heterocyclic compounds.[1][2] Its utility is intrinsically linked to its geometry. The desired (E)-isomer possesses a specific spatial arrangement that dictates its reactivity and the stereochemical outcome of subsequent reactions. The presence of the corresponding (Z)-isomer, often a byproduct of synthesis, can lead to unpredictable reaction pathways, reduced yields of the target molecule, and complex purification challenges.

Therefore, for researchers, synthetic chemists, and drug development professionals, the accurate determination of isomeric purity is not merely a quality control checkpoint; it is a critical step that underpins the reliability and success of the entire synthetic endeavor. This guide provides an in-depth comparison of the primary analytical methodologies for quantifying the isomeric purity of Ethyl 4-oxopent-2-enoate, offering field-proven insights and detailed experimental frameworks to ensure robust and reliable analysis.

Chapter 1: ¹H NMR Spectroscopy - The Structural Arbiter

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering a direct, non-destructive window into the molecular environment.[3] For differentiating geometric isomers like the (E) and (Z) forms of Ethyl 4-oxopent-2-enoate, ¹H NMR is particularly powerful due to its ability to measure through-bond proton-proton interactions.

The Causality Behind the Method: J-Coupling

The key to distinguishing the (E) and (Z) isomers lies in the coupling constant (J-value) between the two vinylic protons (Hα and Hβ) on the carbon-carbon double bond.

  • For the (E)-isomer: The vinylic protons are in a trans configuration. This arrangement results in a strong interaction, leading to a large coupling constant, typically in the range of 15-18 Hz .

  • For the (Z)-isomer: The vinylic protons are in a cis configuration. The spatial proximity and bond angles result in a weaker interaction and a smaller coupling constant, typically 10-12 Hz .

This significant and predictable difference in J-values provides an unambiguous signature for each isomer. Quantification is achieved by comparing the integration of the signals corresponding to each isomer.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Ethyl 4-oxopent-2-enoate sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Use a standard NMR spectrometer (400 MHz or higher recommended for better signal dispersion).

    • Shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the distinct vinylic proton signals for both the (E) and (Z) isomers.

    • Calculate the isomeric purity using the following formula: % (E)-isomer = [Integration of (E)-isomer signal / (Integration of (E)-isomer signal + Integration of (Z)-isomer signal)] x 100

Data Presentation: Hypothetical NMR Results
IsomerVinylic ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
(E) ~6.20Doublet~16.01.00
(E) ~6.95Doublet~16.01.00
(Z) Hα'~6.10Doublet~11.50.05
(Z) Hβ'~6.50Doublet~11.50.05

Based on this data, the isomeric purity would be calculated as: [1.00 / (1.00 + 0.05)] x 100 = 95.2% (E)-isomer

Workflow Visualization: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification A Weigh Sample B Dissolve in CDCl₃ A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire ¹H Spectrum D->E F Process FID E->F G Integrate Signals F->G H Calculate E/Z Ratio G->H

Caption: Workflow for Isomeric Purity Analysis by ¹H NMR Spectroscopy.

Chapter 2: Chromatographic Techniques - The Separation Specialists

While NMR provides structural confirmation, chromatographic methods offer superior sensitivity and resolution, making them ideal for detecting trace-level impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] The distinct three-dimensional shapes and polarities of the (E) and (Z) isomers cause them to interact differently with the stationary phase, resulting in different retention times.

The Causality Behind the Method: Differential Adsorption

In a typical reversed-phase setup (e.g., using a C18 column), separation is governed by hydrophobicity. The (E)-isomer, being more linear, may have a slightly different interaction with the nonpolar stationary phase compared to the more sterically hindered (Z)-isomer. For challenging separations of geometric isomers, specialized columns, such as those impregnated with silver ions (Ag-HPLC), can be highly effective.[5][6] The silver ions interact with the π-electrons of the double bond, and this interaction is sensitive to the geometry of the isomer, often providing excellent resolution.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile).

    • Prepare a working solution by diluting the stock solution to ~50 µg/mL with the mobile phase.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Instrument Setup & Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set to an appropriate wavelength (e.g., 220 nm, where the α,β-unsaturated system absorbs).

    • Injection Volume: 10 µL.

  • Data Processing & Analysis:

    • Integrate the peak areas for the (E) and (Z) isomers in the resulting chromatogram.

    • Calculate the isomeric purity using area percent, assuming an identical response factor for both isomers. % (E)-isomer = [Area of (E)-peak / (Area of (E)-peak + Area of (Z)-peak)] x 100

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Separation cluster_proc Data Analysis A Prepare Stock Solution B Dilute to Working Conc. A->B C Filter Sample B->C D Inject into HPLC C->D E Separate on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity H->I

Caption: Workflow for Isomeric Purity Analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like Ethyl 4-oxopent-2-enoate, GC is an exceptional technique offering unparalleled resolution and sensitivity.[7][8][9] The compound is vaporized and separated in a long capillary column before being detected. Coupling GC with a Mass Spectrometer (MS) provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.[10]

The Causality Behind the Method: Volatility and Polarity

The (E) and (Z) isomers possess slightly different boiling points and polarities due to their distinct molecular shapes. These small differences are exploited by the GC column. A polar stationary phase (e.g., a wax or polyethylene glycol phase) will interact more strongly with the more polar isomer, causing it to be retained longer in the column and thus elute later. This difference in retention time allows for their separation and subsequent quantification.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like Ethyl Acetate or Dichloromethane.

  • Instrument Setup & Analysis:

    • Column: A polar capillary column (e.g., DB-WAX or ZB-WAXplus, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 220 °C at 10 °C/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-200.

  • Data Processing & Analysis:

    • Extract the Total Ion Chromatogram (TIC).

    • Identify the peaks for the (E) and (Z) isomers based on their retention times. (The mass spectra will be nearly identical).

    • Integrate the peak areas and calculate the purity using the area percent method.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis A Dissolve in Volatile Solvent B Inject into GC A->B C Separate on Capillary Column B->C D Ionization & Mass Analysis (MS) C->D E Generate TIC D->E F Integrate Peak Areas E->F G Calculate Purity F->G

Caption: Workflow for Isomeric Purity Analysis by GC-MS.

Chapter 3: Method Selection and Validation

Choosing the optimal analytical method requires a clear understanding of the experimental goals. The following table provides a direct comparison to guide this decision.

Comparative Guide to Analytical Methods
Parameter¹H NMR SpectroscopyHPLC-UVGC-MS
Principle J-coupling constantsDifferential partitioningVolatility & polarity differences
Sensitivity Low (mg range)High (µg to ng range)Very High (ng to pg range)
Resolution ModerateGood to ExcellentExcellent
Quantification Absolute (direct integration)Relative (requires standards)Relative (requires standards)
Sample Throughput Low to ModerateHighHigh
Method Development SimpleModerateModerate to Complex
Analysis Type Non-destructiveDestructiveDestructive
Key Strength Unambiguous structural dataVersatility and robustnessHighest sensitivity & resolution
Key Limitation Low sensitivityPotential for co-elutionSample must be volatile
Expert Recommendation
  • For Structural Confirmation and Routine Purity Checks (>1%): ¹H NMR is the method of choice. It is fast, requires minimal method development, and provides definitive structural proof of the isomer identities.

  • For Trace Impurity Quantification (<1%) and Quality Control: HPLC or GC-MS are superior. GC-MS is preferable given the volatile nature of the analyte, as it typically offers better resolution for small, similar molecules. HPLC is an excellent alternative if GC is unavailable or if the sample contains non-volatile components.

The Imperative of Method Validation

Regardless of the chosen technique, the analytical method must be validated for its intended purpose to ensure the reliability and consistency of the data.[11][12] Validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[13] Key validation parameters to assess include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, including its isomer.[14]

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Vertex AI Search.
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Isomer Quantification - Benchchem. (n.d.). BenchChem.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC.
  • Chromatographic methods to analyze geometrical and positional isomers of fatty acids. (2009). Journal of Separation Science.
  • Method of separating e and z isomers of an alkene alcohol and derivatives thereof. (n.d.). Google Patents.
  • The potential of volatile organic compounds. (2020). Wiley Analytical Science.
  • How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? (2025). YouTube.
  • This compound. (n.d.). ChemicalBook.
  • Analytical method validation: A brief review. (n.d.). ResearchGate.
  • Determination of RS,E/Z-tocotrienols by HPLC. (2001). PubMed.
  • Analysis of volatile organic compounds using gas chromatography. (2025). ResearchGate.
  • Basic Concepts of NMR: Identification of the Isomers of C - Carbon. (n.d.). Magritek.
  • Validation of Analytical Methods. (2025). ResearchGate.
  • Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. (n.d.). PubMed.
  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. (n.d.). SIELC Technologies.
  • Mapelli-Brahm, P., & Meléndez-Martínez, A. J. (2025). Tentative Identification of Geometrical Isomers of Carotenoids by HPLC-DAD. In Methods and Protocols in Food Science. Springer US. [Link]
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Methyl (2E)-4-oxopent-2-enoate. (n.d.). CymitQuimica.

Sources

A Senior Application Scientist's Guide to (E)-Ethyl 4-oxopent-2-enoate and its Saturated Analogue, Ethyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Double Bond

In the landscape of synthetic chemistry and drug development, seemingly minor structural modifications can precipitate profound shifts in chemical reactivity and biological function. This guide provides an in-depth comparison of (E)-Ethyl 4-oxopent-2-enoate, an α,β-unsaturated carbonyl compound, and its saturated counterpart, Ethyl 4-oxopentanoate (also known as Ethyl levulinate).

Our objective is to move beyond a simple cataloging of properties. Instead, we will dissect the fundamental electronic and steric differences imparted by a single carbon-carbon double bond. Through an analysis of their reactivity profiles, supported by detailed experimental protocols, this guide will illuminate the distinct synthetic pathways and therapeutic applications each molecule unlocks. For the researcher, understanding these nuances is critical for strategic molecular design, whether the goal is to forge new carbon-carbon bonds with precision or to develop targeted covalent therapeutics.

Structural and Physicochemical Distinction

The core difference between this compound and Ethyl 4-oxopentanoate is the presence of a conjugated C=C double bond adjacent to the ester's carbonyl group in the former. This feature establishes a planar, electron-delocalized system that is absent in the flexible, saturated chain of the latter.

Caption: Chemical structures of the unsaturated and saturated analogues.

This structural divergence has a tangible impact on their physical properties, as summarized below.

PropertyThis compoundEthyl 4-oxopentanoateReference(s)
CAS Number 10150-93-3539-88-8[1][2]
Molecular Formula C₇H₁₀O₃C₇H₁₂O₃[2]
Molecular Weight 142.15 g/mol 144.17 g/mol [2][3]
Boiling Point Not readily available~206 °C[2][4]
Density Not readily available~1.012 - 1.016 g/mL[2][5]
Refractive Index Not readily available~1.422 - 1.423[2][4]
Solubility Soluble in organic solvents.Freely soluble in water.[5][6]

Note: Comprehensive physical data for this compound is less commonly reported in standard databases compared to its widely used saturated analogue.

The Crux of the Matter: Comparative Reactivity

The α,β-unsaturation in this compound creates a conjugated system that distributes electron density across the O=C-C=C framework. This delocalization is the source of its unique reactivity, establishing two primary electrophilic sites susceptible to nucleophilic attack. The saturated analogue, lacking this conjugation, possesses only the two standard electrophilic carbonyl carbons (one ketone, one ester).

G cluster_unsaturated This compound: Dual Electrophilicity cluster_saturated Ethyl 4-oxopentanoate: Standard Electrophilicity node_unsat Structure node_res1 Resonance Form 1 (β-carbon electrophilicity) node_unsat->node_res1 Conjugation node_res2 Resonance Form 2 (Carbonyl electrophilicity) node_unsat->node_res2 Polarization attack_beta Nucleophilic Attack at β-carbon (1,4-Conjugate Addition) node_res1->attack_beta attack_carbonyl Nucleophilic Attack at Carbonyl Carbon (1,2-Addition) node_res2->attack_carbonyl node_sat Structure node_carbonyl Ketone & Ester Carbonyls (Standard 1,2-Addition) node_sat->node_carbonyl Polarization

Caption: Comparison of electrophilic sites and potential reaction pathways.

This compound: The Michael Acceptor

The defining reaction of α,β-unsaturated carbonyl compounds is the Michael Addition , or conjugate 1,4-addition.[7] In this reaction, a soft nucleophile preferentially attacks the electrophilic β-carbon.[8][9] This reactivity is fundamental to its utility in synthesis and its mechanism of action in certain biological contexts.

  • Mechanism: The reaction proceeds via the attack of a nucleophile (the "Michael donor") on the β-carbon of the α,β-unsaturated system (the "Michael acceptor").[10] This forms a new carbon-carbon or carbon-heteroatom bond and generates an enolate intermediate, which is then protonated to yield the final 1,4-adduct.[11]

  • Common Nucleophiles: Soft, resonance-stabilized nucleophiles are ideal Michael donors. Examples include enolates (from malonates, β-ketoesters), amines, thiols, and cuprates.[7][12]

  • Significance in Drug Discovery: The ability to act as a Michael acceptor is the basis for many covalent inhibitors . In this strategy, a nucleophilic residue (e.g., a cysteine thiol) in a target protein's active site attacks the β-carbon of the drug, forming a stable, irreversible covalent bond and deactivating the protein.

Ethyl 4-oxopentanoate: The Classic Bifunctional Building Block

Lacking the conjugated double bond, Ethyl 4-oxopentanoate (ethyl levulinate) behaves as a molecule with two distinct and non-interacting carbonyl groups. Its reactions are predictable, standard carbonyl chemistry.

  • Reactivity: It does not undergo Michael addition. Nucleophiles will attack either the ketone or the ester carbonyl directly (a 1,2-addition). The ketone is generally more electrophilic and sterically accessible than the ester, making it the primary site for many reactions like Grignard additions, reductions (e.g., with NaBH₄), and Wittig reactions.

  • Applications: It is widely used as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[13] It is also explored as a green solvent and a biofuel precursor derived from cellulose.[14][15]

Experimental Validation: A Comparative Protocol

To empirically demonstrate the divergent reactivity, we present a protocol for a comparative reaction with a model soft nucleophile, benzyl mercaptan (a thiol). This experiment is designed to be self-validating: the unsaturated ester is expected to undergo a Michael addition, while the saturated ester should remain largely unreactive under these conditions.

Caption: Workflow for the comparative reactivity experiment.

Objective

To demonstrate the selective reactivity of this compound towards a soft nucleophile via Michael Addition, using Ethyl 4-oxopentanoate as a negative control.

Materials
  • This compound (Substrate A)

  • Ethyl 4-oxopentanoate (Substrate B)

  • Benzyl Mercaptan

  • Triethylamine (Et₃N)

  • Ethanol (EtOH), Anhydrous

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • NMR tubes, Deuterated Chloroform (CDCl₃)

Step-by-Step Protocol
  • Reaction Setup:

    • Label two identical round-bottom flasks as 'A' and 'B'.

    • To Flask A, add this compound (1.0 mmol).

    • To Flask B, add Ethyl 4-oxopentanoate (1.0 mmol).

    • To each flask, add 5 mL of anhydrous ethanol and stir until the substrate is fully dissolved.

  • Addition of Reagents:

    • To each flask, add benzyl mercaptan (1.1 mmol, 1.1 eq).

    • To each flask, add triethylamine (0.1 mmol, 0.1 eq) to act as a catalytic base, which deprotonates the thiol to the more nucleophilic thiolate.

  • Reaction Monitoring:

    • Stir both reaction mixtures at room temperature.

    • Monitor the progress of the reactions every 30 minutes using Thin Layer Chromatography (TLC). Use a mobile phase of 20% Ethyl Acetate in Hexanes. The product of the Michael addition in Flask A should have a different Rf value than the starting material. Little to no change is expected in Flask B.

  • Workup (after ~2-3 hours or upon completion):

    • Quench both reactions by adding 10 mL of deionized water.

    • Transfer the contents of each flask to a separate separatory funnel.

    • Extract each aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers for each reaction.

    • Wash the combined organic layers sequentially with 1M HCl (1 x 10 mL), deionized water (1 x 10 mL), and brine (1 x 10 mL). The acid wash removes the triethylamine catalyst.

  • Isolation and Analysis:

    • Dry the washed organic layers over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Obtain a ¹H NMR spectrum of the crude product from each reaction.

Expected Results
  • Flask A (this compound): The NMR spectrum should show the disappearance of the vinylic proton signals (typically between 6-7 ppm) and the appearance of new signals corresponding to the protons adjacent to the newly formed thioether, confirming the formation of the Michael adduct.

  • Flask B (Ethyl 4-oxopentanoate): The NMR spectrum should be nearly identical to that of the starting material, indicating no reaction has occurred. This result is crucial as it demonstrates that the presence of the α,β-unsaturated system is a prerequisite for the reaction under these conditions.

Summary of Applications

The distinct reactivity profiles of these two compounds dictate their divergent roles in research and industry.

Application AreaThis compoundEthyl 4-oxopentanoate
Pharmaceuticals A key structural motif (Michael acceptor) for designing covalent inhibitors that irreversibly bind to target proteins.[16]A versatile, non-covalent building block for synthesizing a wide range of active pharmaceutical ingredients (APIs).[13][17]
Organic Synthesis A powerful electrophile for forming C-C and C-heteroatom bonds at the β-position via conjugate addition .[7][16]A bifunctional precursor for reactions at the ketone or ester center, used in the synthesis of heterocycles and other complex molecules.[18]
Biochemical Research Used to probe the active sites of enzymes containing nucleophilic residues like cysteine.Used in studies of enzyme-catalyzed reactions and as a precursor in metabolic pathway investigations.[13]
Industrial Chemistry Niche applications in specialty polymer synthesis.Used as a "green" solvent, a food flavoring agent, and a platform chemical for producing biofuels.[14]

Conclusion

While separated by only two hydrogen atoms and one double bond, this compound and Ethyl 4-oxopentanoate exist in different chemical universes. The former is a specialized electrophile, defined by the principles of vinylogy and conjugate addition. Its value lies in its ability to form stable covalent bonds, a property increasingly harnessed by medicinal chemists to design potent and selective drugs. In contrast, its saturated analogue is a dependable and versatile workhorse, a foundational piece in countless synthetic routes. For the practicing scientist, a clear understanding of this comparative relationship is not merely academic; it is essential for the rational design of molecules and the efficient execution of synthetic strategies.

References

  • Vertex AI Search, based on data
  • Checas.com.
  • Cheméo. Chemical Properties of Pentanoic acid, 4-oxo-, ethyl ester (CAS 539-88-8). [Link]
  • Stenutz.
  • PubChem.
  • PubChem. Ethyl (2E)
  • Chemsrc.
  • PubChem.
  • PubChem.
  • ACS Publications.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-Oxopentanoate in Modern Pharmaceutical Synthesis. [Link]
  • Wikipedia.
  • Wikipedia. Michael addition reaction. [Link]
  • Books.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • L.S.College, Muzaffarpur. Michael reaction. [Link]
  • ResearchGate. (PDF) Biological Activity of Ethyl ( E , Z )-2,4-Decadienoate on Different Tortricid Species: Electrophysiological Responses and Field Tests. [Link]
  • ResearchGate. (PDF) Olefin Epoxidation of α-β Unsaturated Esters.
  • PSIBERG.
  • Wikipedia. Levulinic acid. [Link]
  • NIH. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters. [Link]
  • Master Organic Chemistry.
  • PrepChem.com.
  • Organic Chemistry Portal. Michael Addition. [Link]
  • NIST WebBook. Pentanoic acid, 4-oxo-, ethyl ester. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (E)-Ethyl 4-oxopent-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical research and pharmaceutical development, a profound understanding of the reagents we handle is paramount to ensuring both experimental success and, more importantly, personal safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of (E)-Ethyl 4-oxopent-2-enoate (CAS 10150-93-3), a valuable research chemical. As your partners in scientific advancement, we are committed to providing knowledge that extends beyond the product itself, fostering a culture of safety and precision in the laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound is a compound that requires careful management due to its potential health hazards. Based on available safety information, this chemical is classified with the following hazards:

  • H302: Harmful if swallowed [1][2]

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H332: Harmful if inhaled [1][2]

The signal word associated with this compound is "Warning" .[1][2] These classifications necessitate the stringent use of personal protective equipment and engineering controls to minimize exposure.

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale behind each selection.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes Safety Goggles with Side Shields or a Full-Face ShieldEssential for preventing eye contact with splashes of the chemical, which can cause serious irritation. A face shield offers broader protection for the entire face.
Hands Chemical-Resistant Nitrile GlovesProvides a necessary barrier against skin contact, which can lead to irritation. For prolonged tasks, consider double-gloving.
Body Flame-Resistant Laboratory CoatProtects the wearer's skin and personal clothing from accidental spills and splashes.
Respiratory Use within a Certified Chemical Fume HoodA chemical fume hood is the primary engineering control to prevent the inhalation of harmful vapors. If a fume hood is not available, a properly fitted respirator with an appropriate organic vapor cartridge is mandatory.
Operational Blueprint: Step-by-Step Handling Protocol

Adherence to a standardized operating procedure is critical for mitigating the risks associated with this compound.

1. Pre-Experiment Preparation:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to your planned experiment.
  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. The sash should be positioned as low as possible to maximize protection while allowing for comfortable manipulation of equipment.
  • PPE Donning: Put on all required PPE as outlined in the table above.
  • Spill Kit Accessibility: Confirm that a spill kit appropriate for organic compounds is readily accessible.

2. Chemical Handling and Use:

  • Transportation: When moving the chemical from storage to the work area, use a secondary container to prevent spills in transit.
  • Dispensing: Conduct all dispensing and handling of this compound inside a certified chemical fume hood.
  • Reaction Setup: Keep all reaction vessels containing the chemical covered to the greatest extent possible to minimize the release of vapors.

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.
  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.
Emergency Response Workflow: Chemical Spill Management

In the event of a spill, a calm and systematic response is crucial. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_response_procedure Response Procedure cluster_post_spill_actions Post-Spill Actions Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Major Spill Isolate Isolate the spill Alert->Isolate Minor Spill Assess Assess the spill size and risk Evacuate->Assess Isolate->Assess PPE Don appropriate PPE (respirator, gloves, etc.) Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize/absorb the chemical Contain->Neutralize Collect Collect the waste Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste in a labeled container Decontaminate->Dispose Report Report the incident Dispose->Report

A stepwise workflow for managing a spill of this compound.
End-of-Life Cycle: Waste Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, and disposable materials like gloves and paper towels, must be collected in a designated hazardous waste container.

  • Container Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials, until it is collected by trained hazardous waste personnel.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues.

References

  • BenchChem. Personal protective equipment for handling (E)
  • PubChem. Ethyl (2E)
  • Sigma-Aldrich. Ethyl (E)
  • Achmem. (E)
  • Sigma-Aldrich. (E)
  • Blago Fund. (E)
  • PubChem. ethyl (E)
  • ChemicalBook.
  • ChemicalBook. (E)
  • Parchem. (E)
  • Matrix Scientific. Ethyl (E)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Ethyl 4-oxopent-2-enoate
Reactant of Route 2
Reactant of Route 2
(E)-Ethyl 4-oxopent-2-enoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.